molecular formula C16H12ClNO5 B166891 Fenoxaprop CAS No. 95617-09-7

Fenoxaprop

Numéro de catalogue: B166891
Numéro CAS: 95617-09-7
Poids moléculaire: 333.72 g/mol
Clé InChI: MPPOHAUSNPTFAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fenoxaprop, specifically the R-enantiomer this compound-P-ethyl, is a selective systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP or FOP) chemical class . It is extensively utilized in agricultural research for the post-emergence control of annual and perennial grass weeds in a variety of crops, including wheat, barley, rye, rice, and turfgrass systems . Its primary value to researchers lies in its specific mechanism of action and its utility in studying and managing herbicide resistance. The key mechanism of action of this compound-P-ethyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) . ACCase is critical for the synthesis of fatty acids, which are essential building blocks for cell membranes and lipids in plants . By inhibiting this enzyme in susceptible grass weeds, this compound disrupts fatty acid biosynthesis, leading to the cessation of growth and ultimately plant death . The herbicide is absorbed principally through the foliage and is translocated systemically to meristematic tissues, ensuring comprehensive control . Research into this compound is crucial for understanding and combating herbicide resistance. Resistance to this compound has been documented in key weed species such as black-grass ( Alopecurus myosuroides ) and late watergrass ( Echinochloa phyllopogon ) . Studies have revealed that resistance mechanisms can be multifaceted, including both target-site alterations (an insensitive form of ACCase) and enhanced metabolic detoxification, such as glutathione conjugation, within resistant weed biotypes . For research applications, this compound is commonly formulated as an emulsifiable concentrate (EC) . Its physicochemical properties include low aqueous solubility and high octanol-water partition coefficient, indicating its lipophilic nature . It is important to note that this product is intended for Research Use Only and must be handled by qualified professionals in a controlled laboratory or field trial setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOHAUSNPTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058224
Record name Fenoxaprop
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Molecular Weight

333.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95617-09-7
Record name Fenoxaprop
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Record name Fenoxaprop [ANSI]
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Record name Fenoxaprop
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Record name (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid
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Record name FENOXAPROP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxaprop-p-ethyl in Grass Weeds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fenoxaprop-p-ethyl in Modern Agriculture

This compound-p-ethyl is a highly effective, selective, post-emergence herbicide pivotal for the control of annual and perennial grass weeds in a multitude of broadleaf crops, including soybeans, cotton, and rice.[1][2] As a member of the aryloxyphenoxypropionate ("FOPs") chemical family, its herbicidal efficacy is rooted in the targeted disruption of a fundamental metabolic pathway in susceptible grass species.[3][4] This technical guide provides a comprehensive exploration of the biochemical and physiological mechanisms underpinning the action of this compound-p-ethyl, the basis for its crop selectivity, the evolution of weed resistance, and the detailed experimental protocols utilized in its scientific investigation.

This compound-p-ethyl is the biologically active R-enantiomer of the this compound-ethyl racemate.[5][6] It is applied as a foliar spray and is absorbed primarily through the leaves, with subsequent systemic translocation to the meristematic tissues—the sites of active growth—where it exerts its phytotoxic effects.[1][2][7]

Part 1: The Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound-p-ethyl is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[1][3][8] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][9] This inhibition halts the production of malonyl-CoA from acetyl-CoA, effectively starving the plant of the building blocks required for lipid synthesis.[10]

The Biochemical Cascade of Inhibition
  • Prodrug to Active Acid: this compound-p-ethyl is a formulated ester, a prodrug designed for enhanced lipophilicity to facilitate penetration through the plant's waxy cuticle.[11] Once inside the plant cell, esterase enzymes rapidly hydrolyze it into its biologically active acid form, this compound-p.[1] This active form is then translocated to the growing points of the weed.[2]

  • Targeting the ACCase Enzyme: The this compound-p acid targets the plastidic ACCase found in the chloroplasts of grass species.[1] It acts as a non-competitive inhibitor with respect to the substrates ATP and bicarbonate, but as a competitive inhibitor of the acetyl-CoA substrate.[11] This indicates that it binds to the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of the carboxyl group to acetyl-CoA to form malonyl-CoA.[11]

  • Cessation of Fatty Acid Synthesis: The inhibition of ACCase leads to a rapid halt in the production of fatty acids.[9][12] Fatty acids are essential components for:

    • Cell Membranes: They form the phospholipids that are fundamental to the structure and integrity of all cellular and organellar membranes.[8]

    • Energy Storage: Lipids serve as a major energy reserve.

    • Cuticle Formation: The protective waxy layer on the plant surface is derived from fatty acids.[4]

  • Physiological Consequences and Plant Death: Without new fatty acids, the plant cannot build new membranes required for cell division and growth.[8] The meristematic regions (growing points) are the most affected due to their high rate of cell division. The disruption in membrane integrity leads to a loss of cellular contents, electrolyte leakage, and ultimately, cell death.[1][13] Visible symptoms typically appear within a few days, starting with the cessation of growth, followed by chlorosis (yellowing) and necrosis (browning) of the young leaves and growing points, leading to the death of the weed within 2 to 3 weeks.[2][4]

Diagram: Fatty Acid Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates the central role of ACCase in the fatty acid biosynthesis pathway and the precise point of disruption by this compound-p-ethyl.

FattyAcid_Biosynthesis cluster_cytosol Cytosol cluster_plastid Plastid Pyruvate Pyruvate Pyruvate_p Pyruvate Pyruvate->Pyruvate_p Transport AcetylCoA Acetyl-CoA Pyruvate_p->AcetylCoA PDC ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids 16C & 18C Fatty Acids FAS->FattyAcids Membranes Membranes, Oils, Cuticle, etc. FattyAcids->Membranes This compound This compound-p (Active Herbicide) This compound->ACCase Inhibition PDC PDC: Pyruvate Dehydrogenase Complex

Caption: Inhibition of ACCase by this compound-p blocks fatty acid synthesis.

Part 2: Scientific Basis of Selectivity and Resistance

Selectivity: The Tale of Two ACCase Isoforms

The remarkable selectivity of this compound-p-ethyl, allowing it to control grass weeds within broadleaf crops, is due to fundamental structural differences in the target ACCase enzyme between these plant groups.[8]

  • Grasses (Poaceae family): Susceptible grass species possess a homomeric, eukaryotic-type ACCase in their plastids.[11] This enzyme is a single, large multi-functional polypeptide that is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides.[1]

  • Broadleaf Plants (Dicots): Tolerant broadleaf crops have a heteromeric, prokaryotic-type ACCase in their plastids. This enzyme is composed of multiple, distinct protein subunits and is structurally insensitive to this compound-p-ethyl.[8][11] While dicots also have the sensitive eukaryotic ACCase form, it is located in the cytoplasm, where it is not the primary site for de novo fatty acid synthesis.[14]

This fundamental difference in the target enzyme's structure is the cornerstone of the herbicide's selectivity.

Mechanisms of Weed Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed biotypes. Resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

1. Target-Site Resistance (TSR)

TSR arises from genetic mutations in the ACCase gene that alter the herbicide's binding site on the enzyme.[11] These single nucleotide polymorphisms (SNPs) result in amino acid substitutions that reduce the binding affinity of this compound-p, rendering the enzyme less sensitive to inhibition. Several key mutations in the carboxyltransferase (CT) domain of the ACCase have been identified in resistant grass weeds:[11][15]

  • Isoleucine-1781-Leucine (Ile-1781-Leu): One of the most common mutations, conferring broad resistance to FOP herbicides.[2][11][15]

  • Aspartate-2078-Glycine (Asp-2078-Gly): Confers resistance to both FOPs and another class of ACCase inhibitors, the DIMs (cyclohexanediones).[11][16][17]

  • Tryptophan-2027-Cysteine (Trp-2027-Cys): Provides strong resistance to FOPs.[11]

  • Isoleucine-2041-Asparagine (Ile-2041-Asn): Another mutation conferring resistance to FOPs.[2][11]

Table 1: Quantitative Resistance Levels in Selected Grass Weeds

Weed Species Resistance Mechanism Herbicide ED₅₀ Susceptible (g ai/ha) ED₅₀ Resistant (g ai/ha) Resistance Index (RI) Reference
Echinochloa colona Non-Target-Site This compound-p-ethyl 20 249 11 [10]
Alopecurus aequalis Target-Site (Ile-1781-Leu) This compound-p-ethyl 3.34 415.52 124 [18]
Alopecurus aequalis Target-Site (Asp-2078-Gly) This compound-p-ethyl 3.34 224.74 67 [18]
Polypogon fugax Target-Site (Asp-2078-Gly) This compound-p-ethyl 3.16 >398 >126 [16]

(ED₅₀: The effective dose required to reduce plant growth by 50%)

2. Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site, without any modification of the ACCase enzyme itself. The most common form of NTSR is enhanced metabolic detoxification.[8]

  • Enhanced Metabolism: Resistant plants can more rapidly metabolize and detoxify this compound-p into non-phytotoxic compounds. This is often mediated by the overexpression of key detoxification enzymes:

    • Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze Phase I oxidative reactions, such as hydroxylation, making the herbicide molecule more water-soluble and susceptible to further breakdown.[4][8][17][19]

    • Glutathione S-Transferases (GSTs): These enzymes catalyze Phase II conjugation reactions, attaching the antioxidant molecule glutathione to the herbicide or its metabolites, effectively neutralizing them.[8][13][20]

The Role of Herbicide Safeners

To improve the tolerance of certain grass crops, such as wheat and rice, this compound-p-ethyl is often co-formulated with a safener, like isoxadifen-ethyl.[21][22] Safeners function by selectively inducing the expression of the crop's own detoxification genes (P450s and GSTs).[23][24][25] This boosts the crop's ability to rapidly metabolize the herbicide before it can cause significant injury, while the susceptible weed, which does not respond to the safener, is controlled.[22][24]

Part 3: Experimental Protocols and Methodologies

Investigating the mechanism of action and resistance to this compound-p-ethyl requires robust, validated experimental systems. The causality behind these protocols is to isolate and quantify the specific interactions between the herbicide and the plant at the enzymatic, whole-plant, and molecular levels.

Protocol 1: In Vitro ACCase Enzyme Inhibition Assay

Objective: To determine the concentration of this compound-p that inhibits 50% of the ACCase enzyme activity (IC₅₀) in extracts from susceptible and resistant plant populations. This directly assesses target-site sensitivity.

Methodology (Colorimetric Malachite Green Assay): [26][27]

  • Enzyme Extraction: a. Harvest 1-2 g of fresh, young leaf tissue from 3-4 leaf stage plants. b. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors). d. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a Bradford or similar assay.

  • ACCase Activity Assay: a. Prepare a reaction mixture in a 96-well plate. Each well should contain the enzyme assay buffer, ATP, sodium bicarbonate (as the source of CO₂), and acetyl-CoA. b. Add a standardized amount of protein extract (e.g., 50 µg) to each well. c. Add varying concentrations of this compound-p acid (e.g., 0, 0.1, 1, 10, 100, 1000 µM) to the wells. Include a no-herbicide control. d. Incubate the plate at a controlled temperature (e.g., 32°C) for 20-30 minutes to allow the enzymatic reaction to proceed. The reaction produces ADP as a byproduct of ATP hydrolysis. e. Stop the reaction.

  • Quantification: a. Add a malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released from ADP. b. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The intensity of the color is proportional to the ACCase activity. c. Calculate the enzyme activity as a percentage of the no-herbicide control for each herbicide concentration.

  • Data Analysis: a. Plot the percent inhibition against the log of the herbicide concentration. b. Use non-linear regression analysis to calculate the IC₅₀ value. A significantly higher IC₅₀ value for a resistant population compared to a susceptible one indicates target-site resistance.

Diagram: Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for determining target-site sensitivity via ACCase assay.

Protocol 2: Whole-Plant Dose-Response Bioassay

Objective: To determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in whole plants. This protocol validates resistance at the organismal level and calculates the Resistance Index (RI = GR₅₀ Resistant / GR₅₀ Susceptible).

Methodology: [28][29][30]

  • Plant Preparation: a. Germinate seeds from suspected resistant (R) and known susceptible (S) populations in trays. b. Transplant uniform seedlings at the 1-2 leaf stage into individual pots filled with a standard potting medium. c. Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity until they reach the 3-4 leaf stage, the optimal stage for post-emergence herbicide application.

  • Herbicide Application: a. Prepare a series of this compound-p-ethyl spray solutions, typically including a non-treated control and 6-8 doses ranging from well below to well above the recommended field rate (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the field rate). b. Apply the herbicide using a calibrated cabinet track sprayer to ensure uniform coverage and application volume. Spray the lowest dose first to avoid contamination. c. Include at least 4-6 replicate plants per dose for each population (S and R).

  • Evaluation: a. Return plants to the controlled environment and monitor for 21 days. b. At 21 days after treatment (DAT), assess the plants. c. For GR₅₀, harvest the above-ground biomass for each plant, dry in an oven at 60-70°C for 72 hours, and record the dry weight. d. For LD₅₀, record the number of surviving plants at each dose.

  • Data Analysis: a. Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants for that population. b. Use a log-logistic regression model to analyze the dose-response data and calculate the GR₅₀ or LD₅₀ values for both S and R populations. c. Calculate the Resistance Index (RI).

Protocol 3: Investigating Metabolic Resistance Using Inhibitors

Objective: To determine if NTSR via enhanced metabolism is the cause of resistance. This is achieved by testing if metabolic inhibitors can re-sensitize the resistant population to the herbicide.

Methodology: [8][10]

  • Plant Preparation: Grow S and R populations to the 3-4 leaf stage as described in Protocol 2.

  • Inhibitor Pre-treatment: a. Select appropriate inhibitors. For this compound-p-ethyl, common choices are:

    • Malathion: An organophosphate insecticide that inhibits Cytochrome P450 enzymes.[8]
    • NBD-Cl (4-chloro-7-nitrobenzofurazan): An inhibitor of Glutathione S-Transferase enzymes.[8] b. Apply the inhibitor at a non-phytotoxic dose to a subset of the R population 1-2 hours (for malathion) or 48 hours (for NBD-Cl) before the herbicide application.[8]
  • Herbicide Application: a. Conduct a whole-plant dose-response assay (as in Protocol 2) on four groups:

    • Susceptible (S) + Herbicide
    • Resistant (R) + Herbicide
    • Resistant (R) + Inhibitor + Herbicide
    • Resistant (R) + Inhibitor only (to check for phytotoxicity)
  • Evaluation and Analysis: a. Assess the plants and calculate GR₅₀ values as previously described. b. If the GR₅₀ of the resistant population pre-treated with an inhibitor is significantly lower than that of the resistant population treated with the herbicide alone (i.e., it shifts closer to the susceptible GR₅₀), it provides strong evidence that the inhibited enzyme family (P450s or GSTs) is involved in the resistance mechanism.

Conclusion

This compound-p-ethyl remains a vital tool for grass weed management. Its efficacy is derived from a highly specific and potent inhibition of the ACCase enzyme, a critical juncture in fatty acid biosynthesis. The selectivity of this herbicide is a direct result of evolutionary divergence in the structure of this target enzyme between grasses and broadleaf plants. However, the persistent selection pressure exerted by its widespread use has driven the evolution of resistance in numerous weed species through both target-site mutations and enhanced metabolic detoxification. A thorough understanding of these intricate biochemical and physiological mechanisms, validated through rigorous experimental protocols, is essential for the development of sustainable weed management strategies, the stewardship of existing herbicide technologies, and the design of next-generation herbicidal compounds.

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Sources

The Precision Strike: A Technical Guide to Fenoxaprop's Molecular Inhibition of Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Specificity in Herbicide Design

In the intricate dance of agricultural science, the development of selective herbicides represents a pinnacle of molecular precision. These compounds must exhibit potent lethality against target weed species while ensuring the safety of the cultivated crop. Fenoxaprop, and its active enantiomer this compound-P-ethyl, stands as a testament to this principle. As a member of the aryloxyphenoxypropionate (APP or 'fop') class of herbicides, its efficacy lies in the targeted disruption of a fundamental metabolic pathway in grasses. This guide delves into the molecular intricacies of this compound's mode of action, providing a comprehensive resource for professionals engaged in herbicide research, development, and resistance management.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

At the heart of this compound's herbicidal activity is its inhibition of Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis.[1][2][3] This irreversible carboxylation of acetyl-CoA to malonyl-CoA is a critical juncture in the production of lipids necessary for cell membrane formation and plant growth.[1][2][4]

Plants possess two distinct isoforms of ACCase, a key factor in the selectivity of herbicides like this compound:

  • Heteromeric ACCase: Found in the plastids of most plants, this form is composed of multiple subunits and is the primary site of de novo fatty acid synthesis.[5][6]

  • Homomeric ACCase: Located in the cytosol, this single large polypeptide is involved in the elongation of very-long-chain fatty acids and the synthesis of secondary metabolites like flavonoids.[5][6]

Crucially, the ACCase found in grasses is structurally distinct from that in broadleaf plants, providing the basis for this compound's selective herbicidal action.[7]

The Catalytic Mechanism of ACCase

The enzymatic activity of ACCase occurs in two distinct half-reactions, facilitated by its three functional domains:

  • Biotin Carboxylase (BC): This domain catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.

  • Biotin Carboxyl Carrier Protein (BCCP): The carboxylated biotin is then translocated to the second active site.

  • Carboxyltransferase (CT): This domain transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

The CT domain of the plastidial ACCase is the primary binding site for aryloxyphenoxypropionate herbicides, including this compound.[8]

The Mechanism of Inhibition: A Molecular Sabotage

This compound-p-ethyl is a pro-herbicide that is rapidly converted to its biologically active acid form, this compound, within the plant. This active form is a potent and specific inhibitor of the grass ACCase enzyme. The inhibition is non-competitive with respect to acetyl-CoA, suggesting that this compound does not bind directly to the acetyl-CoA active site but rather to an allosteric site on the CT domain. This binding event induces a conformational change in the enzyme, preventing it from catalyzing the carboxylation of acetyl-CoA. The resulting depletion of malonyl-CoA halts fatty acid synthesis, leading to a breakdown of cell membrane integrity and ultimately, plant death.[1]

ACCase_Inhibition cluster_0 Normal Fatty Acid Synthesis cluster_1 This compound Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalysis Inactive_ACCase Inactive_ACCase ACCase->Inactive_ACCase Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Biosynthesis Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Essential Component This compound This compound This compound->ACCase Binds to CT Domain No_Malonyl-CoA No_Malonyl-CoA Inactive_ACCase->No_Malonyl-CoA Inhibition No_Fatty_Acids No_Fatty_Acids No_Malonyl-CoA->No_Fatty_Acids Membrane_Disruption Membrane_Disruption No_Fatty_Acids->Membrane_Disruption Leads to Plant_Death Plant_Death Membrane_Disruption->Plant_Death Results in ACCase_Assay_Workflow cluster_0 Enzyme Preparation cluster_1 Assay Reaction cluster_2 Detection & Analysis Homogenize_Tissue Homogenize_Tissue Centrifuge Centrifuge Homogenize_Tissue->Centrifuge Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant Crude Enzyme Extract Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, Acetyl-CoA, Bicarbonate) Add_this compound Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_this compound Add_Enzyme Add Enzyme Extract Add_this compound->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Malachite_Green Add Malachite Green Reagent Stop_Reaction->Add_Malachite_Green Measure_Absorbance Measure Absorbance (620 nm) Add_Malachite_Green->Measure_Absorbance Calculate_Activity Calculate ACCase Activity Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Calculate_Activity->Determine_IC50

Figure 2: Workflow for the malachite green-based ACCase activity assay.

Molecular Detection of Target-Site Resistance

Identifying specific mutations in the ACCase gene is critical for diagnosing and managing herbicide resistance.

Protocol:

  • Genomic DNA Extraction:

    • Isolate high-quality genomic DNA from plant leaf tissue using a commercial kit or a standard CTAB extraction protocol.

  • PCR Amplification:

    • Design primers flanking the regions of the ACCase gene known to harbor resistance-conferring mutations (e.g., codons 1781, 2041, 2078).

    • Perform PCR to amplify the target DNA fragments.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the amplified fragments using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Align the obtained sequences with a susceptible wild-type ACCase reference sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.

Causality Behind Experimental Choices:

  • Targeted sequencing of specific ACCase gene regions is a cost-effective and efficient method for identifying known resistance mutations.

  • Comparison to a susceptible reference sequence is essential for accurately identifying resistance-associated polymorphisms.

Future Perspectives and Concluding Remarks

The molecular interaction between this compound and ACCase is a well-characterized example of targeted herbicide action. However, the continuous evolution of resistance necessitates ongoing research and development. Future efforts should focus on:

  • Structural Biology: Elucidating the high-resolution crystal structure of the grass ACCase CT domain in complex with this compound and other inhibitors will provide invaluable insights for the rational design of new herbicides that can overcome existing resistance mechanisms.

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding of novel herbicide candidates to both wild-type and mutant ACCase enzymes, accelerating the discovery process. [9]* Integrated Weed Management: Combining herbicides with different modes of action, along with cultural and mechanical weed control practices, is essential for mitigating the selection pressure for herbicide resistance.

A thorough understanding of the molecular target and the mechanisms of inhibition and resistance is the bedrock upon which effective and sustainable weed management strategies are built. This guide provides a comprehensive overview to aid researchers and professionals in this critical endeavor.

References

  • This compound-p-ethyl - Active Ingredient Page. Chemical Warehouse. [Link]
  • Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Bioscience, Biotechnology, and Biochemistry. [Link]
  • Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Taylor & Francis Online. [Link]
  • Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Semantic Scholar. [Link]
  • This compound-P-ethyl (Ref: AE F046360). AERU. [Link]
  • Chen, S., et al. (2019). This compound-p-ethyl Susceptibility and Mutation Point Detection of Acetyl-CoA Carboxylase (ACCase) in Different Wild oat (Avena fatua L.)
  • Wright, A. A., et al. (2018). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona)
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO. [Link]
  • Carboxylase Assays Services. Reaction Biology. [Link]
  • Herbicides that Inhibit ACCase. Principles of Weed Control. [Link]
  • Acetyl-CoA carboxylase. Wikipedia. [Link]
  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]
  • Guo, W., et al. (2023). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis)
  • Delye, C., et al. (2008). Prevalence of cross- or multiple resistance to the acetyl-coenzyme A carboxylase inhibitors this compound, clodinafop and pinoxaden in black-grass (Alopecurus myosuroides Huds.) in France. Pest Management Science. [Link]
  • Reported mutations in ACCase associated with resistance to different...
  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science. [Link]
  • Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. PubMed. [Link]
  • Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. PMC. [Link]
  • Delye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology. [Link]
  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science Society of America. [Link]
  • Molecular Interaction Of Acetyl-Coa Carboxylase (Accase) With this compound-P Ethyl Through Computational Analysis.
  • Rani, A., et al. (2020). Sequence and structural similarities of ACCase protein of Phalaris minor and wheat: An insight to explain herbicide selectivity. PLoS One. [Link]

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A Technical Guide to the Stereoselective Activity of Fenoxaprop Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the stereoselective activity of fenoxaprop enantiomers for researchers, scientists, and drug development professionals. This document delves into the core mechanisms of action, differential bioactivity, metabolic pathways, and analytical methodologies pertinent to the chiral nature of this widely used herbicide.

Introduction: The Significance of Chirality in this compound's Herbicidal Action

This compound and its active form, this compound-P-ethyl, are members of the aryloxyphenoxypropionate ("fop") class of herbicides, renowned for their selective control of grass weeds in broadleaf crops.[1][2] The herbicidal efficacy of this compound is intrinsically linked to its stereochemistry. The molecule possesses a chiral center, leading to the existence of two enantiomers: the R-(+)-enantiomer and the S-(-)-enantiomer.[1] It is the R-(+)-enantiomer, known as this compound-P-ethyl, that is biologically active, while the S-(-)-enantiomer is considered herbicidally inactive.[1][3] This stereoselectivity has profound implications for its application, environmental fate, and regulatory assessment. Understanding the nuances of each enantiomer's behavior is paramount for optimizing herbicidal formulations, predicting environmental impact, and developing robust analytical methods for residue monitoring.

Mechanism of Action: Stereoselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for this compound-P-ethyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[5] By inhibiting ACCase, this compound-P-ethyl disrupts the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of susceptible grass species.[4]

The herbicidal activity is highly stereoselective. The R-(+)-enantiomer of this compound's active acid metabolite effectively binds to and inhibits the ACCase enzyme in susceptible grasses.[6] In contrast, the S-(-)-enantiomer exhibits significantly lower binding affinity and, consequently, negligible herbicidal activity.[1] This differential inhibition is the molecular basis for the stereoselective action of this compound-based herbicides.

Differential ACCase Inhibition: A Quantitative Perspective
EnantiomerTarget EnzymeOrganismIC50 ValueReference
R-(+)-Fenoxaprop-P-ethyl Acetyl-CoA Carboxylase (ACCase)Susceptible Wild Oat (Avena fatua)~6.9 mg/L[7]
S-(-)-Fenoxaprop-ethyl Acetyl-CoA Carboxylase (ACCase)Susceptible GrassesHerbicidally inactive[1][3]

Note: The provided IC50 value for the R-(+)-enantiomer is from a study on a susceptible wild oat population and serves as an indicator of its high potency. The S-(-)-enantiomer's lack of activity is a consensus in the field.

Stereoselective Metabolism and Environmental Fate

Upon application, this compound-ethyl undergoes metabolic transformation in both target plants and the environment. This metabolism is also stereoselective, influencing the persistence and potential impact of the herbicide.

Metabolic Pathway in Plants and Soil

The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, this compound acid (FA), which is also herbicidally active.[3] This conversion can occur in both plants and soil. Further degradation can lead to the formation of other metabolites, such as 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[3]

Crucially, the degradation of both the parent ester and the acid metabolite is enantioselective. In soil and water-sediment systems, the herbicidally inactive S-(-)-enantiomer of both this compound-ethyl and this compound acid tends to degrade faster than the active R-(+)-enantiomer.[3] This preferential degradation of the inactive enantiomer is primarily a microbially mediated process.

G R-(+)-FE R-(+)-Fenoxaprop-ethyl (Herbicidally Active) R-(+)-FA R-(+)-Fenoxaprop Acid (Herbicidally Active) R-(+)-FE->R-(+)-FA Hydrolysis (Plant/Soil) S-(-)-FE S-(-)-Fenoxaprop-ethyl (Herbicidally Inactive) S-(-)-FA S-(-)-Fenoxaprop Acid (Herbicidally Inactive) S-(-)-FE->S-(-)-FA Hydrolysis (Plant/Soil) CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (CDHB) R-(+)-FA->CDHB Slower Degradation S-(-)-FA->CDHB Faster Degradation (Microbial) Other_Metabolites Other Metabolites CDHB->Other_Metabolites

Figure 1: Stereoselective metabolic pathway of this compound-ethyl.

Analytical Methodologies for Enantioselective Analysis

The accurate quantification of individual this compound enantiomers is essential for research, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound-ethyl Enantiomers

This protocol provides a robust method for the baseline separation of R-(+)- and S-(-)-fenoxaprop-ethyl.

4.1.1. Principle

This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of this compound-ethyl, leading to different retention times and enabling their separation and quantification.

4.1.2. Materials and Reagents

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) coated on silica gel (e.g., Chiralcel® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of isooctane, 2-propanol, and trifluoroacetic acid (TFA). A typical starting ratio is 98:2:0.1 (v/v/v).

  • Standards: Analytical standards of racemic this compound-ethyl and, if available, the individual R-(+) and S-(-) enantiomers.

  • Sample Solvent: Mobile phase or a compatible solvent.

4.1.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 237 nm

  • Injection Volume: 10 µL

4.1.4. Procedure

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of racemic this compound-ethyl in the sample solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound-ethyl from the sample matrix using an appropriate method (e.g., solid-phase extraction for water samples, solvent extraction for soil or plant tissues). The final extract should be dissolved in the sample solvent.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks for the R-(+) and S-(-) enantiomers based on the retention times of the individual standards (if available) or by comparing the peak areas in the racemic standard (which should be approximately equal). Construct a calibration curve for each enantiomer and determine their concentrations in the samples.

4.1.5. Causality of Methodological Choices

  • Chiral Stationary Phase: The ADMPC phase provides a chiral environment with grooves and cavities that allow for stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers of this compound-ethyl, leading to their differential retention.

  • Mobile Phase: The non-polar solvent (isooctane) with a polar modifier (2-propanol) allows for the elution of the compound while maintaining the chiral recognition capabilities of the stationary phase. The small amount of TFA is often added to improve peak shape for acidic analytes.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Sample Soil/Water/Plant Sample Extraction Solvent or SPE Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Final_Extract Sample in Mobile Phase Concentration->Final_Extract Injection HPLC Injection Final_Extract->Injection Separation Chiral Column (e.g., Chiralcel® AD-H) Injection->Separation Detection UV Detector (237 nm) Separation->Detection Data_Acquisition Chromatogram Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Calibration Curve Peak_Integration->Quantification Results Concentration of R-(+) & S-(-) Enantiomers Quantification->Results

Figure 2: Experimental workflow for the enantioselective analysis of this compound.

Conclusion and Future Perspectives

The stereoselective activity of this compound enantiomers is a clear and compelling example of the importance of chirality in the efficacy and environmental behavior of agrochemicals. The R-(+)-enantiomer is the sole contributor to the herbicidal activity through its potent inhibition of ACCase, while the S-(-)-enantiomer is inactive and degrades more rapidly in the environment. This knowledge has led to the development of enantiopure formulations of this compound-P-ethyl, which offer improved efficacy at lower application rates and a reduced environmental load of the inactive isomer.

Future research should continue to focus on the development of more efficient and environmentally friendly methods for the synthesis of enantiopure this compound-P-ethyl. Furthermore, a deeper understanding of the microbial pathways responsible for the stereoselective degradation of this compound enantiomers could open avenues for bioremediation strategies in contaminated soils and water. Continued refinement of analytical techniques will also be crucial for monitoring the environmental fate of these chiral compounds with greater precision.

G ACCase Acetyl-CoA Carboxylase (ACCase) Inhibition Potent Inhibition ACCase->Inhibition No_Inhibition Negligible Inhibition ACCase->No_Inhibition R_this compound R-(+)-Fenoxaprop Acid R_this compound->ACCase Binds to Active Site S_this compound S-(-)-Fenoxaprop Acid S_this compound->ACCase Poor Binding

Figure 3: Differential inhibition of ACCase by this compound enantiomers.

References

  • Jing, X., Yao, G., Liu, D., & Wang, Z. (2020). The enantioselective enrichment, metabolism, and toxicity of this compound-ethyl and its metabolites in zebrafish. Chirality, 32(7), 990-997. [Link]
  • This compound-Ethyl Herbicide and The Effects of Biochar to Its Toxicity: A Review. (2022).
  • Dawson, A. H., et al. (2010). Acute intentional self-poisoning with a herbicide product containing this compound-P-ethyl, ethoxysulfuron, and isoxadifen ethyl: A prospective observational study. Clinical Toxicology, 48(1), 43-47. [Link]
  • Molecular Interaction Of Acetyl-Coa Carboxylase (Accase) With this compound-P Ethyl Through Computational Analysis. (2023).
  • This compound-P-ethyl (Ref: AE F046360). AERU. [Link]
  • This compound-P-ethyl. CIPAC. [Link]
  • Secor, J., & Cseke, C. (1992). Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase. Life sciences, 50(7), 533–540. [Link]
  • This compound-P-Ethyl. Pesticide Action Network UK. [Link]
  • This compound-P-ethyl Determination of enantiomeric purity. CIPAC. [Link]
  • Separation of this compound-P-ethyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Concentration of three APP and two CHD herbicides giving 50% inhibition of ACCase from susceptible and resistant biotypes of A. sterilis.
  • Liu, W., Zheng, W., Ma, Y., & Wang, Y. (2011). Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. Journal of agricultural and food chemistry, 59(1), 239–245. [Link]
  • Wright, A. A., et al. (2016). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 246-254. [Link]
  • Chiral HPLC Separ
  • Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology, 137(2), 796-806. [Link]
  • Wang, J., et al. (2019). This compound-p-ethyl Susceptibility and Mutation Point Detection of Acetyl-CoA Carboxylase (ACCase) in Different Wild oat (Avena fatua L.)
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. University of California, Davis. [Link]
  • Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. (2024). Pest Management Science. [Link]

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Fenoxaprop Acid: An In-depth Technical Guide to the Core Herbicidal Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Proherbicide to Herbicide Activation

Fenoxaprop-p-ethyl is a widely utilized post-emergence herbicide, valued for its selective control of annual and perennial grass weeds in a variety of broadleaf crops and cereals.[1] However, the this compound-p-ethyl molecule itself is a pro-herbicide. Its potent herbicidal activity is realized only after it is absorbed by the target plant and rapidly hydrolyzed into its active metabolite, this compound acid.[2] This bioactivation is a critical step, as it is the this compound acid that directly interacts with the target enzyme, leading to the disruption of essential plant processes and eventual plant death.[1] This guide provides a comprehensive technical overview of this compound acid, from its fundamental mechanism of action to the practical methodologies for its study and the challenges posed by weed resistance.

I. Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound acid is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a crucial enzyme in the fatty acid biosynthesis pathway, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and play vital roles in energy storage and signaling.

This compound acid, as a member of the aryloxyphenoxypropionate ("fop") class of herbicides, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase found in grasses.[4] By binding to this domain, this compound acid competitively inhibits the enzyme's function, leading to a depletion of malonyl-CoA and a subsequent halt in fatty acid production. This disruption of lipid synthesis ultimately results in the loss of cell membrane integrity, cessation of growth, and necrosis, particularly in the meristematic tissues of the plant.[5]

ACCase_Inhibition cluster_plant_cell Grass Plant Cell cluster_chloroplast Chloroplast Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Leads to Cell_Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Cell_Membrane_Synthesis Essential for ACCase->Malonyl_CoA Catalyzes conversion Fenoxaprop_Acid This compound Acid Fenoxaprop_Acid->ACCase Inhibits Plant_Death Plant Death Cell_Membrane_Synthesis->Plant_Death Disruption leads to Metabolism_Workflow FPE_Application Foliar Application of This compound-p-ethyl Absorption Absorption by Plant Leaves FPE_Application->Absorption Translocation Translocation within Plant Absorption->Translocation Hydrolysis Enzymatic Hydrolysis (Esterases) Translocation->Hydrolysis FA_Active This compound Acid (Active Metabolite) Hydrolysis->FA_Active ACCase_Inhibition Inhibition of ACCase FA_Active->ACCase_Inhibition

Caption: Workflow of this compound-ethyl metabolism to this compound acid in plants.

III. Herbicidal Efficacy and Spectrum of Activity

This compound acid exhibits a high degree of selectivity, primarily controlling a wide range of annual and perennial grass weeds while demonstrating safety in most broadleaf crops. [1]This selectivity is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants. The ACCase in dicotyledonous plants is generally insensitive to this class of herbicides.

The efficacy of this compound acid can vary depending on the weed species, growth stage, and environmental conditions. The following table summarizes the herbicidal activity of this compound-p-ethyl (which is converted to this compound acid in planta) against several common grass weeds.

Weed SpeciesCommon NameEfficacy (% Control)Application Rate (g a.i./ha)Reference
Echinochloa crus-galliBarnyardgrass95-100%60-90[6]
Avena fatuaWild OatHighNot specified[3]
Phalaris minorLittle seed canary grassHighNot specified[2]
Setaria pumilaYellow Bristle GrassHighNot specified[2]
Digitaria sanguinalisLarge CrabgrassHighNot specified[2]
Lolium rigidumRigid RyegrassVariable (Resistance Reported)Not specified[2]

IV. Experimental Protocols

A. Protocol for Assessing Herbicidal Activity (Whole-Plant Bioassay)

This protocol outlines a standardized whole-plant bioassay to determine the dose-response of a target grass weed to this compound acid (applied as this compound-p-ethyl).

1. Plant Material and Growth Conditions:

  • Grow a susceptible population of a target grass weed (e.g., Avena fatua or Echinochloa crus-galli) from seed in 10-cm pots containing a standard potting mix.

  • Maintain the plants in a greenhouse or growth chamber with a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • When the plants reach the 3-4 leaf stage, apply a range of this compound-p-ethyl doses. A typical dose range might include 0, 15, 30, 60, 120, and 240 g a.i./ha.

  • Prepare the herbicide solutions in water containing a suitable adjuvant as recommended by the manufacturer.

  • Apply the herbicide using a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • At 21 days after treatment (DAT), visually assess the percentage of injury for each plant on a scale of 0 (no effect) to 100 (complete death).

  • Harvest the above-ground biomass for each plant and determine the fresh or dry weight.

  • Analyze the data using a dose-response model (e.g., a four-parameter logistic model) to calculate the GR₅₀ (the herbicide dose required to reduce plant growth by 50%).

B. Protocol for Analyzing this compound-ethyl Metabolism

This protocol describes a method for extracting and quantifying this compound-ethyl and its active metabolite, this compound acid, from plant tissue using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction:

  • Treat target weed species at the 3-4 leaf stage with a known concentration of this compound-p-ethyl.

  • At various time points after treatment (e.g., 2, 8, 24, 48, and 96 hours), harvest the treated leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.

  • Grind the frozen tissue to a fine powder and extract with an appropriate solvent, such as acetonitrile or acetone. [7] - Centrifuge the extract to pellet the plant debris and collect the supernatant.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). - Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of phosphoric or formic acid). [8]A typical gradient might start with a lower concentration of acetonitrile and increase over the run to elute both the more polar this compound acid and the less polar this compound-ethyl.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 235 nm. [7] - Injection Volume: 20 µL.

  • Quantification: Prepare standard curves for both this compound-ethyl and this compound acid of known concentrations to quantify their amounts in the plant extracts.

HPLC_Analysis_Workflow Sample_Collection Collect Treated Plant Tissue Extraction Solvent Extraction (e.g., Acetonitrile) Sample_Collection->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection (235 nm) Separation->Detection Quantification Quantification (Standard Curves) Detection->Quantification

Caption: Experimental workflow for HPLC analysis of this compound metabolites.

V. Mechanisms of Resistance to this compound Acid

The repeated use of ACCase-inhibiting herbicides, including this compound-p-ethyl, has led to the evolution of resistance in numerous grass weed populations. [2]Understanding the mechanisms of resistance is crucial for developing effective weed management strategies. Resistance to this compound acid can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

A. Target-Site Resistance (TSR)

TSR is a common mechanism of resistance to ACCase inhibitors and involves genetic mutations in the ACCase gene that alter the herbicide's binding site. [2]These mutations reduce the affinity of this compound acid for the ACCase enzyme, rendering the herbicide less effective. Several amino acid substitutions in the CT domain of the ACCase gene have been identified that confer resistance to "fop" herbicides. Common mutations occur at positions such as Ile-1781, Trp-2027, Ile-2041, and Gly-2096 (numbering based on the Alopecurus myosuroides ACCase sequence). [9]

B. Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the herbicide's target site. Instead, they rely on other physiological processes to reduce the amount of active herbicide reaching the target enzyme. [10]For this compound acid, the most significant NTSR mechanism is enhanced metabolic degradation. Resistant plants may exhibit increased activity of enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), which can more rapidly detoxify the herbicide before it can inhibit ACCase. [11]

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) ACCase_Gene ACCase Gene Mutation Point Mutation ACCase_Gene->Mutation Altered_ACCase Altered ACCase Enzyme Mutation->Altered_ACCase Reduced_Binding Reduced this compound Acid Binding Altered_ACCase->Reduced_Binding No_Inhibition Ineffective Inhibition of ACCase Reduced_Binding->No_Inhibition Detox_Genes Upregulation of Detoxification Genes Enzyme_Activity Increased Enzyme Activity (e.g., P450s, GSTs) Detox_Genes->Enzyme_Activity Enhanced_Metabolism Enhanced Metabolism of This compound Acid Enzyme_Activity->Enhanced_Metabolism Reduced_Herbicide Less Active Herbicide Reaches Target Enhanced_Metabolism->Reduced_Herbicide Reduced_Herbicide->No_Inhibition Herbicide_Application This compound Acid Herbicide_Application->Reduced_Binding Herbicide_Application->Enhanced_Metabolism

Caption: Conceptual diagram of target-site and non-target-site resistance to this compound acid.

VI. Conclusion

This compound acid, the active metabolite of this compound-p-ethyl, is a potent inhibitor of ACCase in susceptible grass weeds. Its efficacy relies on its rapid formation within the plant and its ability to bind to and inhibit this critical enzyme in fatty acid biosynthesis. The development of resistance, through both target-site mutations and enhanced metabolism, poses a significant challenge to the continued effectiveness of this herbicide. A thorough understanding of the biochemistry, physiology, and genetics underlying the action of and resistance to this compound acid is essential for the development of sustainable weed management strategies and the design of next-generation herbicides.

References

  • FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11949285, this compound P.
  • Heap, I. (2020). The international survey of herbicide resistant weeds.
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  • Tsuchiya, K., et al. (2001). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. Journal of Health Science, 47(5), 458-464.
  • CIPAC. (n.d.). This compound-P-ethyl Determination of enantiomeric purity.
  • Wang, T., et al. (2023). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification. Weed Science, 71(5), 385-394.
  • Health Canada Pest Management Regulatory Agency. (2011). This compound-P-ethyl.
  • Google Patents. (n.d.). CN100546984C - Preparation method of herbicide this compound-ethyl.
  • Pal, D., et al. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 48(1), 101-103.
  • Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology, 137(2), 796-806.
  • Kaundun, S. S. (2014). Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups. Weed Science, 62(4), 575-596.
  • Google Patents. (n.d.). CN101177417A - Method for preparing herbicide this compound-p-ethyl.
  • Délye, C., et al. (2005). Nucleotide Variability at the Acetyl Coenzyme A Carboxylase Gene and the Signature of Herbicide Selection in the Grass Weed Alopecurus myosuroides (Huds.). Molecular Biology and Evolution, 22(3), 564-575.
  • Google Patents. (n.d.). CN102070550B - Method for synthesizing this compound-p-ethyl.
  • Délye, C., & Michel, S. (2005). 'Universal' primers for PCR-sequencing of grass chloroplastic acetyl-CoA carboxylase domains involved in resistance to herbicides. Weed Research, 45(5), 323-332.
  • SIELC Technologies. (n.d.). Separation of this compound-P-ethyl on Newcrom R1 HPLC column.
  • Ma, R., Skelton, J. J., & Riechers, D. E. (2016). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments, (115), e53236.
  • Shah, J., et al. (2012). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. Journal of the Chemical Society of Pakistan, 34(6), 1554-1559.
  • Shah, J., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC M. Journal of the Chemical Society of Pakistan, 34(6).
  • Délye, C., & Michel, S. (2005). 'Universal' primers for PCR-sequencing of grass chloroplastic acetyl-CoA carboxylase domains involved in resistance to herbicides. Weed Research, 45(5), 323-332.
  • Cummins, I., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Frontiers in Plant Science, 12, 642258.
  • Zimmer, M., et al. (2014). Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. Julius-Kühn-Archiv, (443), 134.
  • Burke, I. C. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension.
  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
  • Shah, J., et al. (2010). Spectrophotometric Method for Quantification of this compound-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. Journal of the Chemical Society of Pakistan, 32(4), 537-541.
  • Chemical Warehouse. (n.d.). This compound-p-ethyl - Active Ingredient Page.
  • Wright, A. A., et al. (2016). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 244-252.
  • Takano, H. K., et al. (2021). Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management. Plants, 10(9), 1787.
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  • Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination.
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  • Brunotte, J., et al. (2014). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Julius-Kühn-Archiv, (443), 135.
  • Kim, D. S., et al. (2015). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Weed Research, 55(1), 81-92.
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An In-depth Technical Guide to Fenoxaprop: Chemical Structure, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Fenoxaprop, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development and agricultural science, this document delves into the core chemical and biological aspects of this compound, emphasizing its mechanism of action, synthesis, and analytical determination.

Chemical Identity and Physicochemical Properties

This compound is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its chemical structure is characterized by a benzoxazole ring linked to a phenoxy group, which in turn is connected to a propionic acid moiety. The commercial product is often the esterified form, this compound-ethyl, and more specifically, the biologically active R-enantiomer, this compound-P-ethyl.[2]

The presence of a chiral center in the propionic acid group gives rise to two stereoisomers: the R- and S-enantiomers. The herbicidal activity is almost exclusively associated with the R-isomer (this compound-P), while the S-isomer is significantly less effective.[2] This stereoselectivity is a critical aspect of its biological function.

Caption: Chemical structure of this compound-P-ethyl.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₆ClNO₅[2]
Molecular Weight 361.78 g/mol [3]
Physical State Brown crystalline solid[4]
Melting Point 85–87°C[4]
Water Solubility 0.9 mg/L (pH 7 at 25°C)[4]
Vapor Pressure 0.187 x 10⁻⁷ mbar at 20°C[4]
LogP (Octanol-water partition coefficient) 3.4[5]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound-P-ethyl exerts its herbicidal effects by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in fatty acid synthesis.

Once applied, this compound-P-ethyl is absorbed through the leaves and translocated systemically throughout the plant to the meristematic tissues.[1][6] In susceptible grass species, the inhibition of ACCase disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a breakdown of cell membrane integrity, cessation of growth, and ultimately, plant death.[6] Symptoms such as chlorosis and necrosis typically appear within days of application.[1]

The selectivity of this compound-P-ethyl between grasses and broadleaf crops is due to differences in the structure of the ACCase enzyme.[6] Dicotyledonous plants possess a form of ACCase that is resistant to this class of herbicides.

ACCase_Inhibition cluster_plant_cell Plant Cell (Susceptible Grass) cluster_herbicidal_action Herbicidal Action Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Leads to Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Essential for Plant_Growth Plant_Growth Cell_Membranes->Plant_Growth Maintains Plant_Death Plant_Death This compound This compound-P-ethyl This compound->ACCase Inhibits ACCase->Malonyl-CoA Catalyzes ACCase->Plant_Death Disruption leads to

Caption: Mechanism of this compound-P-ethyl action.

Synthesis and Formulation

The commercial synthesis of this compound-P-ethyl is a multi-step process. A common route involves the reaction of 2,6-dichlorobenzoxazole with R-(+)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.[8][9] The reaction is typically carried out in the presence of a base to facilitate the nucleophilic aromatic substitution.

Illustrative Synthesis Pathway:

  • Preparation of Intermediates: The synthesis begins with the preparation of key precursors, such as 2,6-dichlorobenzoxazole and an enantiomerically pure form of 2-(4-hydroxyphenoxy)propionic acid ethyl ester.

  • Condensation Reaction: The core structure is formed by reacting these intermediates. This step is crucial for establishing the ether linkage.[9]

  • Purification: The final product, this compound-P-ethyl, is then purified through recrystallization to achieve the desired level of purity.[9]

This compound-P-ethyl is typically formulated as an emulsifiable concentrate (EC) or an oil-in-water emulsion (EW) for application.[10] These formulations often include safeners, such as mefenpyr-diethyl, to enhance crop safety, particularly in cereals like wheat and barley.[10]

Analytical Methodologies

Accurate quantification of this compound-P-ethyl residues in environmental and biological samples is essential for regulatory compliance and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Sample Preparation: Microwave-Assisted Solvent Extraction (MASE)

A robust method for extracting this compound-P-ethyl from soil and vegetable samples involves Microwave-Assisted Solvent Extraction (MASE).[11]

Protocol:

  • Homogenize 5g of the sample (e.g., soil, chopped vegetables).

  • Spike the sample with a known concentration of this compound-P-ethyl standard for recovery studies.

  • Add 10 mL of acetone as the extraction solvent.

  • Subject the mixture to microwave irradiation (e.g., 60°C for 6 minutes).

  • Filter the extract and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Analysis

The quantification of this compound-P-ethyl is typically achieved using a reverse-phase HPLC system with UV detection.[11][12]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and methanol gradient
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 280 nm
Retention Time Approximately 4.37 minutes (can vary)

This method provides good sensitivity and reproducibility, with a limit of detection around 0.01 mg/kg.[13] For the determination of enantiomeric purity, a chiral HPLC method is required.[14]

HPLC_Workflow Sample Soil or Vegetable Sample Extraction Microwave-Assisted Solvent Extraction (MASE) Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Analytical workflow for this compound-P-ethyl.

Environmental Fate and Toxicology

This compound-P-ethyl has a low aqueous solubility and is not highly persistent in soil.[2] It can, however, be more persistent in aquatic systems under certain conditions.[2] The hydrolysis of this compound-P-ethyl is pH-dependent, breaking down into different metabolites in acidic versus basic conditions.[15]

Toxicological data indicates that this compound-P-ethyl has moderate acute toxicity to mammals and is toxic to fish and aquatic invertebrates.[2][16] It is considered to have low toxicity to birds and honeybees.[2]

Summary of Toxicological Data:

OrganismToxicity EndpointValueSource
Rat Acute Oral LD₅₀2357 mg/kg[4]
Rat Acute Dermal LD₅₀>2000 mg/kg[4]
Bobwhite Quail Acute Oral LD₅₀>2510 mg/kg[4]
Bluegill Sunfish 96-hr LC₅₀310 ppb[4]
Daphnia magna 48-hr EC₅₀3.18 ppm[4]

Conclusion

This compound-P-ethyl remains a valuable tool in modern agriculture for the selective control of grass weeds. Its efficacy is rooted in its specific inhibition of the ACCase enzyme, a mechanism that also provides its selectivity. Understanding its chemical properties, synthesis, and analytical determination is crucial for its safe and effective use, as well as for ongoing research into herbicide development and environmental monitoring. This guide provides a foundational, yet in-depth, resource for scientists and researchers working in this field.

References

  • This compound-P-ethyl (Ref: AE F046360) - AERU.
  • This compound-p-ethyl - Active Ingredient Page - Chemical Warehouse.
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  • Weedkiller on grass this compound-p-ethyl 9.3 ec / 6.7 ec - Awiner Biotech.
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  • SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF this compound-P-ETHYL HERBICIDE IN WHEAT AND BARLEY GRAINS USING CHARGE TRANSFE - The University of Agriculture, Peshawar-Pakistan.
  • Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice.
  • This compound P | C16H12ClNO5 | CID 11949285 - PubChem.
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The Hydrolysis of Fenoxaprop-p-ethyl: A Technical Guide to its Transformation into Fenoxaprop Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenoxaprop-p-ethyl, a widely utilized aryloxyphenoxypropionate herbicide, undergoes a critical activation step via hydrolysis to its phytotoxic form, this compound acid. This technical guide provides an in-depth exploration of the multifaceted hydrolysis pathway, addressing both the abiotic and biotic mechanisms that govern this transformation. Acknowledging the profound influence of environmental parameters, particularly pH, this document elucidates the distinct chemical routes of acid- and base-catalyzed hydrolysis. Furthermore, the pivotal role of biological systems, specifically microbial esterases, in mediating this bioactivation is detailed. This guide is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive understanding of the kinetics, influencing factors, and analytical methodologies pertinent to the hydrolysis of this compound-p-ethyl.

Introduction: The Significance of Hydrolytic Activation

This compound-p-ethyl (FE) is the inactive ethyl ester prodrug of the herbicidally active this compound acid (FA).[1] Its efficacy as a post-emergence herbicide for controlling grassy weeds is contingent upon its conversion to FA within the target plant or the surrounding environment.[2][3] This conversion, a hydrolytic cleavage of the ester bond, is a quintessential example of bioactivation. Understanding the intricate details of this hydrolysis pathway is paramount for predicting the herbicide's environmental fate, optimizing its application, and assessing its toxicological profile. The stability and transformation kinetics of FE are not only of academic interest but also have significant practical implications for agricultural productivity and environmental stewardship.

This guide will dissect the chemical and biological underpinnings of the FE to FA hydrolysis, offering a granular view of the reaction mechanisms and the critical factors that dictate its rate and outcome.

The Dichotomous Nature of this compound-p-ethyl Hydrolysis: A Tale of Two pH Regimes

The hydrolysis of this compound-p-ethyl is exquisitely sensitive to pH, following two distinct pathways depending on the acidity or alkalinity of the medium.[4][5] This pH-dependent degradation is a crucial consideration in both environmental breakdown and biological metabolism.

Acid-Catalyzed Degradation: Cleavage of the Ether Linkage

Under acidic conditions (pH 4.0-5.0), the primary hydrolytic event is not the formation of the desired this compound acid. Instead, a rapid, non-enzymatic cleavage of the benzoxazolyl-oxy-phenyl ether linkage occurs.[4][6] This pathway yields two main degradation products:

  • 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) [4][7]

  • Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) [4]

This acid-catalyzed degradation represents a detoxification pathway from a herbicidal standpoint, as this compound acid is not the primary product. The formation of CDHB is particularly significant in acidic soils, where it can be a major metabolite.[8]

Base-Catalyzed Hydrolysis: Formation of this compound Acid

In neutral to alkaline environments (pH 7.0 and above), the hydrolysis pathway shifts dramatically. The ester bond of FE becomes the primary target for hydrolytic attack, a reaction that is significantly accelerated with increasing pH.[4][5] This base-catalyzed hydrolysis results in the formation of:

  • This compound acid (FA) , the herbicidally active compound.[4][6]

  • Ethanol

This de-esterification is the critical activation step. In field conditions, the rapid hydrolysis of FE to FA in moist, non-sterile soils suggests a strong microbial influence on this transformation.[6]

The following diagram illustrates the pH-dependent hydrolysis pathways of this compound-p-ethyl.

G cluster_acid Acidic Conditions (pH < 6) cluster_base Neutral to Alkaline Conditions (pH > 6) FE_acid This compound-p-ethyl CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FE_acid->CDHB Ether Linkage Cleavage EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FE_acid->EHPP Ether Linkage Cleavage FE_base This compound-p-ethyl FA This compound Acid (FA) (Active Herbicide) FE_base->FA Ester Bond Hydrolysis EtOH Ethanol FE_base->EtOH Ester Bond Hydrolysis FE_main This compound-p-ethyl FE_main->FE_acid H+ FE_main->FE_base OH- / Esterases G FE This compound-p-ethyl (Substrate) ES_Complex Enzyme-Substrate Complex FE->ES_Complex Esterase Esterase (Enzyme) Esterase->ES_Complex ES_Complex->Esterase Enzyme is regenerated FA This compound Acid (Product 1) ES_Complex->FA EtOH Ethanol (Product 2) ES_Complex->EtOH

Caption: Enzymatic Hydrolysis of this compound-p-ethyl by Esterase.

Experimental Protocols for Studying this compound-p-ethyl Hydrolysis

To facilitate further research, this section provides a standardized protocol for investigating the hydrolysis of this compound-p-ethyl and quantifying its metabolites.

Materials and Reagents
  • This compound-p-ethyl (analytical standard, >97% purity)

  • This compound acid (analytical standard, >97% purity)

  • 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) (analytical standard, >97% purity)

  • Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4.0, 7.0, 9.0)

  • Esterase enzyme (e.g., porcine liver esterase)

Protocol for Abiotic Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound-p-ethyl in acetonitrile (e.g., 1000 mg/L).

  • Reaction Setup: In triplicate for each pH, add a small aliquot of the FE stock solution to a known volume of buffer solution (pH 4.0, 7.0, and 9.0) in amber glass vials to achieve the desired final concentration (e.g., 10 mg/L). The use of a cosolvent like acetonitrile may be necessary to ensure solubility, but its concentration should be kept minimal.

  • Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C or 30°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Analyze the samples directly by HPLC-UV for the quantification of FE and its degradation products (FA, CDHB, EHPP).

Protocol for Enzymatic Hydrolysis Study
  • Enzyme Solution Preparation: Prepare a solution of the esterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Initiation: In a temperature-controlled vessel, add the this compound-p-ethyl substrate to the enzyme solution to initiate the reaction.

  • Sampling and Quenching: At various time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid) or a water-miscible organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using HPLC-UV to determine the concentrations of the substrate and product(s).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the accurate quantification of this compound-p-ethyl and its metabolites.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [9][10]* Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with a small amount of acetic or phosphoric acid to improve peak shape). A typical mobile phase could be acetonitrile:water (70:30, v/v). * Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 235 nm or 280 nm. [9][11]* Quantification: Based on external calibration curves of analytical standards for FE, FA, CDHB, and EHPP.

Conclusion: A Unified Understanding of a Complex Pathway

The hydrolysis of this compound-p-ethyl to this compound acid is a fundamentally important transformation that dictates its herbicidal activity and environmental persistence. This guide has delineated the dual, pH-dependent nature of this process, highlighting the distinct outcomes under acidic and alkaline conditions. While abiotic hydrolysis is significant, the catalytic role of microbial and plant esterases is critical for rapid bioactivation in biological systems.

The provided experimental protocols and analytical methods offer a framework for researchers to further investigate this pathway. A comprehensive understanding of the kinetics and mechanisms of this compound-p-ethyl hydrolysis is essential for the development of more effective and environmentally benign agricultural practices. The interplay between chemical and biological factors underscores the complexity of pesticide fate in the environment and provides a compelling area for continued scientific inquiry.

References

  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4971-4978. [Link]
  • Lin, J., Chen, J., Cai, X., Qiao, X., Huang, L., Wang, D., & Wang, Z. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626-7629. [Link]
  • Lin, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of this compound-p-ethyl And Fenchlorazole-ethyl.
  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of this compound-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 48(10), 4971-8. [Link]
  • Tandon, S. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Journal of food protection, 82(11), 1959-1964. [Link]
  • PubChem. (n.d.). This compound P.
  • ResearchGate. (n.d.). Variation of k obs of this compound-p-ethyl with pH at 30 °C.
  • Lin, J., Chen, J., Cai, X., Qiao, X., Huang, L., Wang, D., & Wang, Z. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626–7629. [Link]
  • Tsumura, Y., Wada, Y., Fujiwara, Y., & Nakamura, Y. (2001). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. Journal of the Food Hygienic Society of Japan, 42(6), 492-497. [Link]
  • PubChem. (n.d.). This compound.
  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet.
  • Shehzad, F. U. N., Shah, J., Jan, M. R., & Muhammad, M. (2012). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. Journal of the Chemical Society of Pakistan, 34(6), 1554-1559.
  • AERU. (n.d.). This compound-P-ethyl (Ref: AE F046360).
  • CIPAC. (n.d.). This compound-P-ethyl.
  • Shehzad, F. U. N., Shah, J., Jan, M. R., & Muhammad, M. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(6), 1554-1559.
  • ResearchGate. (n.d.). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method.
  • Lin, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of this compound-p-ethyl And Fenchlorazole-ethyl [Doctoral dissertation, Dalian University of Technology]. Globe Thesis.
  • PubChem. (n.d.). This compound-P-ethyl.
  • Shah, J., Jan, M. R., & Muhammad, M. (2010). Spectrophotometric method for quantification of this compound-p-ethyl herbicide in commercial formulations and agricultural samples. Journal of the Chemical Society of Pakistan, 32(5), 633-638.
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An In-depth Technical Guide to the Photodegradation Products of Fenoxaprop in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Environmental Imperative

Fenoxaprop-p-ethyl, the active R-enantiomer of this compound-ethyl, is a post-emergence herbicide from the aryloxyphenoxypropionate family, widely utilized for controlling grass weeds in various crops. Its application, while vital for agriculture, necessitates a thorough understanding of its environmental fate. When introduced into aquatic ecosystems through runoff or leaching, this compound-p-ethyl is subject to several degradation processes, with photodegradation—transformation by sunlight—being a primary route of dissipation. This guide provides a detailed exploration of the aqueous photodegradation of this compound, elucidating its transformation pathways, identifying its major photoproducts, and outlining the authoritative methodologies required for its rigorous scientific investigation. The central thesis is that a comprehensive environmental risk assessment cannot solely rely on the disappearance of the parent compound, as certain degradation products may exhibit enhanced toxicity and persistence.

Physicochemical Profile of this compound-p-ethyl

Understanding the environmental behavior of a compound begins with its fundamental physicochemical properties. These characteristics govern its solubility, mobility, and susceptibility to various degradation mechanisms.

PropertyValue / DescriptionSignificance in Aqueous Systems
IUPAC Name ethyl (2R)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate-
Molecular Formula C₁₈H₁₆ClNO₅-
Chemical Structure See Figure 1 BelowThe ester and ether linkages are key sites for hydrolytic and photolytic cleavage.
Water Solubility 0.7 mg/L (at 25°C)Low solubility suggests a tendency to partition to sediment, but the dissolved fraction is subject to degradation.
Vapor Pressure 5.3 x 10⁻⁸ Pa (at 20°C)Essentially non-volatile, indicating it will remain in soil and water phases.
Log Kₒw 4.58High octanol-water partition coefficient indicates a potential for bioaccumulation and strong adsorption to organic matter.

Figure 1: Chemical Structure of this compound-p-ethyl

Dominant Degradation Pathways in Water: A Tale of Light and Water

In aquatic environments, this compound-p-ethyl primarily degrades through two abiotic processes: hydrolysis and photolysis. These pathways are not mutually exclusive and are significantly influenced by environmental conditions such as pH, temperature, and the presence of natural photosensitizers.

  • Hydrolysis : This process involves the cleavage of chemical bonds by water. For this compound-p-ethyl, hydrolysis is highly pH-dependent. It is relatively slow in acidic to neutral water (pH 6-7) but becomes rapid under alkaline conditions (pH ≥ 9), where the ester linkage is cleaved to form its primary metabolite, This compound acid .

  • Photolysis : This is the breakdown of the molecule by photons from sunlight (specifically UV radiation, λ > 290 nm). Photolysis can proceed via direct absorption of light energy by the this compound-p-ethyl molecule or indirectly through reactions with photochemically generated species like hydroxyl radicals. The combination of microbial action and photochemical reactions in natural field water leads to a significantly faster degradation rate compared to sterile lab conditions.

The Photoproduct Constellation: Identification and Characterization

The photodegradation of this compound-p-ethyl is a complex process that results in a variety of transformation products through de-esterification, cleavage of ether linkages, rearrangement, and dechlorination. The identification of these products is critical, as their environmental behavior and toxicity can differ substantially from the parent herbicide.

The primary photodegradation pathway is illustrated in the diagram below, followed by a summary table of the key products identified in numerous studies.

Figure 2: Primary Photodegradation Pathway of this compound-p-ethyl

Fenoxaprop_Pathway FPE This compound-p-ethyl FA This compound Acid (this compound-p) FPE->FA De-esterification (Hydrolysis/Photolysis) EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FPE->EHPP Ether Cleavage CDHB 6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FPE->CDHB Ether Cleavage CBOP 4-[(6-chloro-2-benzoxazolyl)oxy]phenol (CBOP) FPE->CBOP Rearrangement HPPA 2-(4-hydroxyphenoxy)propanoic Acid (HPPA) EHPP->HPPA Hydrolysis HQ Hydroquinone CBOP->HQ Further Degradation

Table 1: Major Photodegradation Products of this compound-p-ethyl in Aqueous Solution

Product NameAbbreviationFormation MechanismEcotoxicological Note
This compound AcidFADe-esterification of the parent ethyl ester. A major metabolite in soil and water.The herbicidally active form, but generally less toxic to aquatic invertebrates than the parent ester.
6-Chloro-2,3-dihydrobenzoxazol-2-oneCDHBCleavage of the benzoxazolyl-oxy-phenyl ether linkage.Belongs to a class of reactive acting compounds that can adversely affect aquatic invertebrates.
Ethyl 2-(4-hydroxyphenoxy)propanoateEHPPCleavage of the benzoxazolyl-oxy-phenyl ether linkage.Significantly less toxic to Daphnia magna than the parent compound.
2-(4-hydroxyphenoxy)propanoic AcidHPPAHydrolysis of EHPP.Generally considered a minor degradation product with lower toxicity.
4-[(6-chloro-2-benzoxazolyl)oxy]phenolCBOPFormed through molecular rearrangement.More resistant to further photodegradation and more toxic to Daphnia magna than the parent compound.
HydroquinoneHQFormed from the breakdown of other photoproducts like CBOP.Significantly more toxic to Daphnia magna than this compound-p-ethyl.

Authoritative Experimental Protocol: An Aqueous Photolysis Study (OECD 316)

To ensure data are reliable and comparable, photodegradation studies must follow standardized, self-validating protocols. The OECD Test Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides the authoritative framework. The causality behind this structured approach is to isolate the effects of light from other degradation factors and to generate quantifiable kinetic data.

Figure 3: Experimental Workflow for an OECD 316-Compliant Photolysis Study

OECD_316_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Data prep_solution Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, 9) spike Spike with this compound-p-ethyl (optically dilute, Abs < 0.02) prep_solution->spike irradiated Irradiated Samples (Sunlight simulator, λ>290nm, constant temp.) spike->irradiated dark Dark Controls (Identical conditions, no light) spike->dark sampling Collect samples at timed intervals irradiated->sampling dark->sampling extraction Sample Prep & Analysis (e.g., LC-MS/MS) sampling->extraction kinetics Determine degradation kinetics and calculate DT50 extraction->kinetics products Identify & quantify degradation products extraction->products

Step-by-Step Methodology
  • Preparation of Test Media :

    • Rationale : To isolate photolysis, other degradation routes must be minimized. Buffers are used to maintain a constant pH, thereby controlling the rate of hydrolysis.

    • Protocol : Prepare sterile aqueous buffer solutions (e.g., pH 5, 7, and 9) using purified water. The buffers should not absorb light in the 290-800 nm range. If a co-solvent (e.g., acetonitrile) is required to dissolve this compound-p-ethyl, its volume should not exceed 1% of the total solution volume. The initial concentration of the herbicide should be low enough to create an "optically thin" solution (Decadic absorbance < 0.02), which ensures first-order reaction kinetics.

  • Establishment of Controls :

    • Rationale : Dark controls are essential to differentiate between photochemical degradation and other processes like hydrolysis or microbial action that may occur in the absence of light.

    • Protocol : For each test condition (e.g., each pH), prepare an identical set of solutions to be incubated in the dark under the same temperature conditions as the irradiated samples.

  • Irradiation Conditions :

    • Rationale : The light source must accurately simulate natural sunlight to be environmentally relevant.

    • Protocol : Use a scientifically recognized light source, such as a filtered xenon arc lamp, that provides a continuous emission spectrum from 290 to 800 nm. Maintain a constant temperature throughout the experiment. The light's photon irradiance should be measured at the start and end of the study using a calibrated spectroradiometer or a chemical actinometer.

  • Sampling and Analysis :

    • Rationale : A time-course analysis is necessary to determine the rate of degradation.

    • Protocol : Collect aliquots from both the irradiated and dark control samples at predetermined time intervals. The sampling frequency should be sufficient to define the degradation curve, with at least 5-6 time points before 50% degradation is reached. Samples should be immediately analyzed or stored in a manner that prevents further degradation (e.g., frozen at -20°C).

  • Data Interpretation :

    • Rationale : To quantify the rate of disappearance and identify transformation products.

    • Protocol : Plot the concentration of this compound-p-ethyl versus time for both irradiated and dark samples. If degradation in the dark is significant (>10%), the photolysis rate must be corrected. Calculate the photolytic half-life (DT₅₀) assuming first-order kinetics. Identify and quantify major degradation products at each time point to establish their formation and decline kinetics.

Analytical Validation: High-Fidelity Identification and Quantification

The accurate identification and quantification of this compound-p-ethyl and its diverse degradation products at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Figure 4: Logic of the Analytical Workflow

Analytical_Workflow Sample Aqueous Sample Dilution Dilution / SPE Sample->Dilution LC LC Separation (C18 Column) Dilution->LC ESI Ionization (ESI) LC->ESI MS1 Mass Selection (Q1) (Precursor Ion) ESI->MS1 CID Fragmentation (Q2) (Collision Cell) MS1->CID MS2 Mass Analysis (Q3) (Product Ions) CID->MS2 Detector Detection & Quantification MS2->Detector

Protocol: LC-MS/MS Method for this compound and its Photoproducts
  • Sample Preparation :

    • For clean aqueous samples from a lab study, a simple dilution with methanol or acetonitrile is often sufficient before injection.

    • For complex matrices (e.g., field water), Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) may be required to remove interferences and concentrate the analytes.

  • Liquid Chromatographic (LC) Separation :

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient elution using (A) water with a modifier (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol. The gradient allows for the separation of compounds with varying polarities, from the more polar this compound acid to the less polar parent ester.

    • Rationale : Chromatographic separation is crucial to resolve isomers and prevent ion suppression in the mass spectrometer, ensuring that each compound is introduced into the detector at a different time for individual analysis.

  • Tandem Mass Spectrometric (MS/MS) Detection :

    • Ionization : Electrospray Ionization (ESI), typically in negative mode for acidic compounds like this compound acid and in positive mode for the parent ester and other products.

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • Rationale : MRM provides exceptional selectivity and sensitivity. For each target analyte, a specific precursor ion (matching the molecule's mass) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored in the third quadrupole (Q3). This precursor → product ion transition is a unique signature for the target compound, minimizing false positives and allowing for accurate quantification even at very low concentrations.

    • Validation : The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for each analyte according to established guidelines.

Conclusion and Forward Outlook

The photodegradation of this compound-p-ethyl in aqueous solutions is a multifaceted process that significantly reduces the concentration of the parent herbicide. However, this degradation leads to a suite of transformation products. Critically, scientific investigations have revealed that photoproducts such as 4-[(6-chloro-2-benzoxazolyl)oxy]phenol (CBOP) and hydroquinone can be more toxic and, in some cases, more resistant to further degradation than this compound-p-ethyl itself.

This finding underscores a vital principle for environmental science and regulatory assessment: the evaluation of a pesticide's environmental impact must extend beyond the parent compound to include a thorough characterization and toxicological assessment of its major degradation products. The application of robust, standardized experimental protocols, such as OECD Guideline 316, combined with highly specific and sensitive analytical techniques like LC-MS/MS, is not merely best practice—it is essential for generating the high-quality data needed to perform a scientifically sound and protective ecological risk assessment.

References

  • Research and Reviews. (2013). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact.
  • Crosby, D. G., & Soderquist, C. J. (1995). Environmental persistence and fate of this compound-ethyl. Environmental Toxicology and Chemistry.
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  • ResearchGate. (2016). Environmental Fate of Chiral Herbicide this compound-ethyl in Water-Sediment Microcosms.
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods.
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods.
  • Research and Reviews: Journal of Ecology and Environmental Sciences. (n.d.). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata).
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Fenoxaprop in Susceptible Plants: A Mechanistic Journey from Leaf Surface to Target Site

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the uptake, translocation, and mechanism of action of fenoxaprop, a post-emergence aryloxyphenoxypropionate herbicide. Designed for researchers and scientists, this document moves beyond a simple recitation of facts to explore the causal biochemistry and physiology that dictates the efficacy of this compound in sensitive grass weed species.

Section 1: Introduction to this compound-p-ethyl

This compound-p-ethyl is a selective, systemic herbicide widely used for the post-emergence control of annual and perennial grass weeds in various broadleaf crops, such as soybeans, cotton, and vegetables, as well as in wheat and rice.[1][2] Its utility lies in its ability to specifically target grasses without harming broadleaf crops. The commercial product contains the R-enantiomer (the "-p-" in the name), which is the biologically active form.[3] this compound-p-ethyl itself is a pro-herbicide; it is applied as an ethyl ester, a formulation choice critical for its absorption through the waxy leaf cuticle. Once inside the plant, it is rapidly converted to its active form, this compound acid.[4] This guide will dissect this journey, from the initial interception by the leaf to its ultimate inhibitory action deep within the plant's metabolic machinery.

Section 2: Foliar Absorption and Activation

The efficacy of a foliar-applied herbicide begins at the leaf surface. The process is not one of simple absorption but a sequence of physical and biochemical events.

Penetrating the Cuticular Barrier

The primary barrier to absorption is the plant cuticle, a waxy, lipophilic layer on the epidermis.[5] Herbicides must penetrate this layer to enter the living tissues of the plant.[6] this compound-p-ethyl is formulated as an ester, which increases its lipophilicity compared to its acid form. This characteristic is a deliberate design choice, enhancing its ability to partition into and diffuse across the waxy cuticle.

Hydrolysis to the Active Moiety

Once the this compound-p-ethyl molecule traverses the cuticle and enters the leaf's epidermal or mesophyll cells, it is no longer in its applied form. Within the plant cells, esterase enzymes rapidly cleave the ethyl ester group, hydrolyzing the compound into the herbicidally active This compound acid .[4][7] This conversion is crucial for two reasons:

  • Activation: this compound acid is the molecule that actually inhibits the target enzyme.

  • Mobility: The resulting acid is more water-soluble than the ester, a key property for long-distance transport within the plant's vascular system.

The diagram below illustrates this initial phase of uptake and activation.

G cluster_outside Leaf Exterior cluster_inside Plant Cell Interior This compound-p-ethyl This compound-p-ethyl FPE_inside This compound-p-ethyl This compound-p-ethyl->FPE_inside Cuticle Penetration FA This compound Acid (Active Form) FPE_inside->FA Hydrolysis Esterase Esterase Enzymes Esterase->FA

Caption: Initial uptake and metabolic activation of this compound-p-ethyl.

Section 3: Long-Distance Translocation

For a systemic herbicide to be effective against the entire plant, especially perennials, it must move from the point of application (source tissues) to areas of active growth (sink tissues).[8] this compound is a systemic herbicide that is translocated throughout the weed, ensuring complete control, including the roots, which prevents regrowth.[9]

The Symplastic Highway: Phloem Transport

Following its conversion to this compound acid, the herbicide is loaded into the phloem, the plant's sugar-conducting tissue.[10] This process is known as symplastic transport, as the molecule moves through the interconnected cytoplasm of living cells.[8] The movement within the phloem is driven by the flow of sugars (photosynthates) from mature leaves (sources) to regions of high metabolic activity and growth, such as:

  • Apical and axillary meristems (growing points)

  • Developing leaves and flowers

  • Root tips and storage organs

This source-to-sink movement ensures that the herbicide is delivered directly to the most vulnerable tissues, where cell division and biosynthesis are occurring at a high rate.[10]

Apoplastic vs. Symplastic Movement

It is important to distinguish between the two primary long-distance transport pathways in plants.[5]

FeatureApoplastic Transport (Xylem)Symplastic Transport (Phloem)
Tissue XylemPhloem
Driving Force Transpiration stream (water movement)Pressure flow (sugar gradient)
Direction Unidirectional: Roots to LeavesBidirectional: Source to Sink
Typical Herbicides Soil-applied (e.g., atrazine)Foliar-applied (e.g., this compound, glyphosate)[8]
Table 1: Comparison of Apoplastic and Symplastic Herbicide Transport.

This compound's primary mode of translocation is symplastic, which is characteristic of most foliar-applied, systemic graminicides.[10]

G cluster_plant Plant Vascular System TreatedLeaf Treated Leaf (Source) Phloem Phloem Pathway TreatedLeaf->Phloem Loading of This compound Acid Meristem Apical Meristem (Sink) Roots Root Tips (Sink) Phloem->Meristem Translocation Phloem->Roots Translocation

Caption: Symplastic translocation of this compound acid from source to sink tissues.

Section 4: Molecular Mechanism of Action

The herbicidal activity of this compound is realized when it reaches the meristematic tissues and inhibits its molecular target: the enzyme Acetyl-Coenzyme A Carboxylase (ACCase) .[3]

Inhibition of ACCase

ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[11][12] It converts acetyl-CoA into malonyl-CoA, a fundamental building block for the elongation of fatty acid chains. These fatty acids are essential components of cell membranes and are vital for the production of cuticular waxes and energy storage.

In sensitive grass species, the plastidic isoform of ACCase is a homomeric enzyme, meaning its functional domains are located on a single large polypeptide.[11] this compound acid binds to the carboxyltransferase (CT) domain of this enzyme, non-competitively inhibiting its function.[12][13] By blocking ACCase, this compound effectively halts all de novo fatty acid synthesis.

Downstream Effects and Plant Death

The cessation of fatty acid production leads to a cascade of catastrophic cellular events:

  • Membrane Integrity Loss: Without new fatty acids, the plant cannot produce the phospholipids required to build and repair cell membranes. This leads to a breakdown of membrane integrity, causing leakage of cellular contents.

  • Arrested Growth: Cell division and expansion in the meristems cease due to the inability to form new cells.

  • Visible Symptoms: The first visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death), typically appear in the newest growth within a few days, followed by the eventual death of the plant over two to three weeks.[9]

The selectivity of this compound arises from structural differences in the ACCase enzyme. The ACCase in broadleaf plants (dicots) is a heteromeric enzyme, composed of multiple subunits, and its structure is sufficiently different that this compound acid cannot bind effectively, leaving them unharmed.[11]

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalysis FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes & New Growth FattyAcids->Membranes ACCase ACCase Enzyme ACCase->MalonylCoA This compound This compound Acid This compound->ACCase Inhibition G cluster_analysis Parallel Analysis start Grow uniform plants (3-4 leaf stage) treat Apply ¹⁴C-Fenoxaprop to a single leaf start->treat incubate Incubate for time course (e.g., 6, 24, 72 HAT) treat->incubate harvest Harvest & Section Plant (Treated Leaf, Roots, Shoots) incubate->harvest quant Quantitative (LSC) 1. Leaf Wash 2. Oxidize Sections 3. Scintillation Counting harvest->quant visual Qualitative (Imaging) 1. Press & Dry Plant 2. Expose to Phosphor Screen 3. Scan Screen harvest->visual data Calculate % Absorption & % Translocation quant->data image Generate Translocation Image visual->image

Caption: Experimental workflow for studying herbicide uptake and translocation.

References

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The Biochemical Nexus: Unraveling Fenoxaprop Selectivity in Broadleaf Crops

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl, a post-emergence herbicide of the aryloxyphenoxypropionate class, exhibits remarkable selectivity, effectively controlling grass weeds in a variety of broadleaf crops such as soybeans and cotton.[1][2] This guide delves into the intricate biochemical mechanisms that form the basis of this selectivity. The primary determinant of this differential action lies in the structural dichotomy of the target enzyme, acetyl-CoA carboxylase (ACCase), between monocotyledonous and dicotyledonous plants. Compounding this target-site insensitivity, metabolic detoxification pathways within broadleaf crops play a crucial, albeit secondary, role in neutralizing the herbicidal activity. This document will provide a comprehensive overview of these mechanisms, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding for research and development professionals.

Introduction: The Significance of this compound-p-ethyl in Modern Agriculture

This compound-p-ethyl is a cornerstone in modern weed management programs, prized for its efficacy against a wide spectrum of annual and perennial grass weeds.[2] Its utility in broadleaf cropping systems is paramount, allowing for the removal of competitive grassy weeds without inflicting damage on the desired crop.[1] The active isomer, this compound-P-ethyl (the R-enantiomer), is a systemic herbicide absorbed through the leaves and translocated to the meristematic tissues where it exerts its phytotoxic effects.[1][3] Understanding the biochemical underpinnings of its selectivity is not only of academic interest but also crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.

The Primary Basis of Selectivity: A Tale of Two ACCases

The molecular target of this compound-p-ethyl is the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[2][4] This process is fundamental for the production of lipids, which are essential components of cell membranes and for energy storage. Inhibition of ACCase leads to a depletion of fatty acids, resulting in the breakdown of cell membrane integrity and ultimately, plant death.[4]

The profound selectivity of this compound arises from a fundamental structural difference in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots).[5][6]

  • Grasses (Monocots): Possess a homomeric or eukaryotic form of plastidic ACCase. In this form, the three functional domains of the enzyme—biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyltransferase (CT)—are all part of a single large polypeptide chain.[6][7] This homomeric ACCase is highly sensitive to inhibition by this compound.

  • Broadleaf Crops (Dicots): Primarily utilize a heteromeric or prokaryotic form of ACCase in their plastids. In this configuration, the different functional domains are encoded by separate genes and exist as individual subunits that assemble into a functional enzyme complex.[6][7] This heteromeric form of ACCase is inherently insensitive to this compound-p-ethyl, as the herbicide is unable to effectively bind to the carboxyltransferase domain of this enzyme complex.[2][5]

This structural divergence is the bedrock of this compound's selectivity, allowing it to be applied to broadleaf crops to control grassy weeds with minimal phytotoxicity to the crop itself.

Visualizing the ACCase Dichotomy

cluster_0 Monocot (Grass) Plastid cluster_1 Dicot (Broadleaf) Plastid monocot_accase Homomeric ACCase BCCP BC CT dicot_bccp BCCP dicot_bc BC dicot_ct CT This compound This compound-p-acid This compound->monocot_accase:ct Inhibition This compound->dicot_ct No Inhibition

Figure 1: Structural differences in ACCase between monocots and dicots and the selective inhibition by this compound.

Metabolic Detoxification: A Secondary Layer of Defense

While target-site insensitivity is the principal mechanism of selectivity, metabolic detoxification in broadleaf crops provides an additional layer of tolerance. This compound-p-ethyl, the commercial formulation, is an ester that is rapidly hydrolyzed in the plant to its biologically active acid form, this compound-p-acid.[8] Tolerant broadleaf species can further metabolize this active form into non-phytotoxic compounds through a series of biochemical reactions.

The primary metabolic detoxification pathway involves two key phases:

  • Phase I: Hydroxylation: The this compound-p-acid molecule can undergo hydroxylation, a reaction typically catalyzed by cytochrome P450 monooxygenases (CYPs) .[8][9][10] This step introduces a hydroxyl group onto the aromatic ring, increasing the molecule's polarity and preparing it for further conjugation.

  • Phase II: Conjugation: The hydroxylated metabolite is then rapidly conjugated with endogenous molecules such as glucose or glutathione. The conjugation with glutathione is catalyzed by glutathione S-transferases (GSTs) .[11][12] This process significantly increases the water solubility of the herbicide, facilitating its sequestration into the vacuole or cell wall, thereby preventing it from reaching its target site in the plastids.[11]

While the specific CYP and GST isozymes responsible for this compound detoxification in various broadleaf crops are not always fully elucidated, the general pathway of hydrolysis, hydroxylation, and conjugation is a well-established mechanism of herbicide tolerance in plants.[10][11]

Visualizing the Metabolic Detoxification Pathway

FPE This compound-p-ethyl (Inactive Ester) FPA This compound-p-acid (Active Herbicide) FPE->FPA Hydrolysis enzyme1 Esterases OH_FPA Hydroxylated this compound-p-acid (Metabolite) FPA->OH_FPA Hydroxylation enzyme2 Cytochrome P450s (Phase I) Conj_FPA Conjugated this compound (Non-toxic, Sequestrated) OH_FPA->Conj_FPA Conjugation enzyme3 GSTs / GTs (Phase II)

Figure 2: Generalized metabolic detoxification pathway of this compound-p-ethyl in tolerant broadleaf crops.

Experimental Methodologies for Studying this compound Selectivity

A thorough investigation into the biochemical basis of herbicide selectivity requires robust and validated experimental protocols. The following sections provide detailed methodologies for key assays.

ACCase Inhibition Assay

This assay is fundamental to determining the sensitivity of the ACCase enzyme from different plant species to this compound. Both radiolabeled and colorimetric methods can be employed.

4.1.1. Radiometric ACCase Inhibition Assay

This classic method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) or acetyl-CoA ([¹⁴C]acetyl-CoA) into an acid-stable product (malonyl-CoA).

Step-by-Step Protocol:

  • Plant Material and Enzyme Extraction:

    • Grow susceptible (e.g., barley) and tolerant (e.g., soybean) plants under controlled conditions.

    • Harvest young, actively growing leaf tissue (approximately 1-2 g).

    • Homogenize the tissue on ice in an extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol, and protease inhibitors).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing: 50 mM HEPES-KOH (pH 8.0), 2.5 mM ATP, 5 mM MgCl₂, 150 mM KCl, 1 mM DTT, 0.5 mg/mL BSA, and 10 mM NaH¹⁴CO₃ (specific activity ~50 mCi/mmol).

    • Add varying concentrations of this compound-p-acid (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory, typically <1%).

    • Pre-incubate the reaction mixture with the enzyme extract for 10 minutes at 30°C.

    • Initiate the reaction by adding the substrate, 0.5 mM acetyl-CoA.

  • Reaction Termination and Quantification:

    • After a set time (e.g., 10-20 minutes), terminate the reaction by adding a small volume of concentrated HCl (e.g., 20 µL of 6 M HCl). This acidifies the mixture and drives off any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

    • Dry the samples in a scintillation vial.

    • Add scintillation cocktail and quantify the amount of acid-stable ¹⁴C incorporated into malonyl-CoA using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

4.1.2. Non-Radioactive (Colorimetric) ACCase Inhibition Assay

This method offers a safer and more convenient alternative to the radiometric assay. It couples the ACCase reaction to other enzymatic reactions that result in a measurable color change. One common approach is to couple the ADP produced by ACCase to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Step-by-Step Protocol:

  • Enzyme Extraction: Follow the same procedure as for the radiometric assay.

  • Assay Reaction:

    • Prepare a reaction mixture containing: 100 mM HEPES-KOH (pH 8.0), 5 mM ATP, 10 mM MgCl₂, 100 mM KCl, 2 mM DTT, 0.5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

    • Add varying concentrations of this compound-p-acid.

    • Add the enzyme extract and pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 15 mM NaHCO₃ and 0.5 mM acetyl-CoA.

  • Quantification:

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ACCase activity.

  • Data Analysis:

    • Calculate the rate of ACCase activity and determine the IC₅₀ value as described for the radiometric assay.[14]

Analysis of this compound and its Metabolites using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying this compound-p-ethyl and its metabolites in plant extracts.

Step-by-Step Protocol:

  • Sample Preparation and Extraction:

    • Harvest leaf tissue from plants treated with this compound-p-ethyl at various time points.

    • Homogenize the tissue in a suitable solvent, such as acetonitrile or a methanol/water mixture.[7][15]

    • Centrifuge the homogenate to pellet solid debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or Florisil cartridge to remove interfering compounds.[16]

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile and water (often acidified with formic or acetic acid to improve peak shape) is commonly employed. A typical gradient might start at 30% acetonitrile and increase to 90% over 20-30 minutes.

    • Flow Rate: A flow rate of 1 mL/min is standard.[7]

    • Detection: UV detection at a wavelength of 235 nm or 280 nm is suitable for this compound and its primary metabolites.[7][15]

    • Injection Volume: 20 µL.[7]

  • Quantification and Identification:

    • Prepare calibration standards of this compound-p-ethyl, this compound-p-acid, and any available metabolite standards.

    • Run the standards to determine their retention times and to generate a calibration curve for quantification.

    • Inject the plant extracts and identify the compounds based on their retention times compared to the standards.

    • Quantify the amount of each compound in the extracts using the calibration curve.

Mass Spectrometry for Metabolite Identification

For the identification of unknown metabolites, HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is the gold standard.[17]

Step-by-Step Protocol:

  • Sample Preparation and LC Separation: Follow the same procedures as for HPLC analysis. The eluent from the HPLC column is directed into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for the acidic metabolites of this compound.

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown metabolites.

    • MS Scan: A full scan is performed to detect all ions within a specified mass range.

    • MS/MS (Tandem MS): For structural elucidation, a precursor ion (the molecular ion of a potential metabolite) is selected and fragmented. The resulting fragment ions provide structural information about the parent molecule.

  • Data Analysis:

    • The accurate mass measurements from HRMS can be used to predict the elemental formula of a metabolite.

    • The fragmentation pattern from MS/MS can be interpreted to deduce the structure of the metabolite, for example, by identifying losses of specific functional groups.

    • This information, combined with knowledge of common metabolic reactions in plants (e.g., hydroxylation, conjugation), allows for the confident identification of novel metabolites.

Data Presentation: Comparative ACCase Sensitivity

The following table summarizes typical IC₅₀ values for ACCase inhibition by this compound-p-acid in susceptible and tolerant plant species, illustrating the dramatic difference in enzyme sensitivity.

Plant TypeSpeciesACCase FormTypical IC₅₀ (µM) for this compound-p-acidReference
Susceptible (Monocot) Avena fatua (Wild Oat)Homomeric0.1 - 1.0[5]
Susceptible (Monocot) Digitaria ciliaris (Southern Crabgrass)Homomeric~0.5[13]
Tolerant (Dicot) Glycine max (Soybean)Heteromeric>100[5]
Tolerant (Dicot) Gossypium hirsutum (Cotton)Heteromeric>100-

Note: Specific IC₅₀ values can vary depending on the experimental conditions and the specific plant variety.

Conclusion: An Integrated Understanding for Future Development

The selectivity of this compound-p-ethyl in broadleaf crops is a finely tuned interplay between target-site insensitivity and metabolic detoxification. The primary basis for this selectivity is the inherent structural difference between the homomeric ACCase in susceptible grasses and the heteromeric ACCase in tolerant broadleaf plants. This is further supported by the ability of broadleaf crops to rapidly metabolize the active herbicide into non-toxic conjugates. A comprehensive understanding of these biochemical mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new herbicides with improved efficacy and crop safety profiles, as well as for developing strategies to combat the growing threat of herbicide resistance.

References

  • Principles of Weed Control. (n.d.). 15.6 Herbicides that Inhibit ACCase. Ohio State University.
  • Chemical Warehouse. (n.d.). This compound-p-ethyl - Active Ingredient Page.
  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1).
  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.
  • AERU. (n.d.). This compound-P-ethyl (Ref: AE F046360).
  • U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: this compound-ethyl.
  • PubChem. (n.d.). This compound-ethyl. National Institutes of Health.
  • Edwards, R., & Dixon, D. P. (2012). Multiple roles for plant glutathione transferases in xenobiotic detoxification. Weed Science, 60(sp1), 19-32.
  • Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. (n.d.).
  • Ishimitsu, S., Yoshii, K., & Tonogai, Y. (2003). Determination of this compound-ethyl in agricultural products by HPLC with photometric detection and mass spectrometry. Journal of Health Science, 49(6), 465-470.
  • Goggin, D. (2025). Dicots take a CYP from the herbicide detoxification cup. Journal of Experimental Botany, 76(10), 2598-2601.
  • Iwakami, S., & Dimaano, N. G. (2021). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32.
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods, 3(2), 63-68.
  • Riechers, D. E., & Irzyk, G. P. (2003). The Role of Plant Glutathione S-Transferases in Herbicide Metabolism. ResearchGate.
  • Goggin, D. (2025). Dicots take a CYP from the herbicide detoxification cup. ResearchGate.
  • Siminszky, B., Corbin, F. T., Ward, E. R., Fleischmann, T. J., & Dewey, R. E. (1999). Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides. Proceedings of the National Academy of Sciences, 96(4), 1750-1755.
  • Chen, S., Singh, B. K., Shaner, D. L., & Ma, J. (2011). Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil. Journal of Agricultural and Food Chemistry, 59(13), 7171-7177.
  • Patel, K., & Shah, P. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 6(2), 1-11.
  • Fujioka, K., & Casida, J. E. (2007). Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives. Chemical Research in Toxicology, 20(8), 1211-1217.
  • Nikolskaya, T., et al. (2006). Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate.
  • Dixon, D. P., & Edwards, R. (2004). Plant glutathione transferases. Genome Biology, 5(8), 231.
  • Pérez-Jiménez, J., & Neveu, V. (2015). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules, 20(8), 14384-14411.
  • Cummins, I., et al. (2013). Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds. Proceedings of the National Academy of Sciences, 110(15), 5812-5817.
  • Gherekhloo, J., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. MDPI.
  • Anastassiades, M., et al. (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC. EURL-SRM.
  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. (2021). Weed Science, 70(1), 14-19.

Sources

Ecotoxicological Profile of Fenoxaprop and its Environmental Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenoxaprop-p-ethyl, a widely utilized post-emergence herbicide for the control of grassy weeds, undergoes transformation in the environment, leading to a series of degradation products. An in-depth understanding of the ecotoxicology of both the parent compound and its metabolites is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed examination of the environmental fate of this compound-p-ethyl, the toxicological profiles of its major degradation products, and standardized methodologies for their ecotoxicological evaluation. It is intended to serve as a critical resource for researchers, environmental scientists, and professionals in the agrochemical and regulatory fields, offering insights into the causal mechanisms of toxicity and guidance for robust experimental design.

Introduction: this compound-p-ethyl - A Chiral Herbicide

This compound-p-ethyl is the herbicidally active R-enantiomer of the racemic mixture this compound-ethyl.[1] It belongs to the aryloxyphenoxypropionate class of herbicides, which function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in target grass species.[1][2] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death. While highly effective against target weeds, the introduction of this compound-p-ethyl into the environment necessitates a thorough evaluation of its potential impact on non-target organisms.

Environmental Fate and Degradation Pathways

Upon release into the environment, this compound-p-ethyl is subject to various transformation processes, primarily hydrolysis and photodegradation, leading to the formation of several degradation products with distinct chemical properties and toxicological profiles.

Hydrolysis

The hydrolysis of this compound-p-ethyl is significantly influenced by pH. In neutral to alkaline conditions, the primary degradation pathway is the cleavage of the ester bond, yielding the principal metabolite, This compound acid (FA) .[3][4] Under acidic conditions, the ether linkage is more susceptible to cleavage, resulting in the formation of ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) .[3][4]

Photodegradation

Exposure to sunlight can also lead to the degradation of this compound-p-ethyl. Photodegradation can proceed through various reactions, including rearrangement, de-esterification, dechlorination, and cleavage of the ether linkages.[5] This process can generate a complex mixture of photoproducts, including some of the same metabolites formed through hydrolysis, as well as unique compounds such as 4-[(6-chloro-2-benzoxazolyl)oxy]phenol (CBOP) and hydroquinone .[5]

The following diagram illustrates the major degradation pathways of this compound-p-ethyl:

Fenoxaprop_Degradation FPE This compound-p-ethyl FA This compound Acid (FA) FPE->FA Hydrolysis (alkaline/neutral) Photodegradation EHPP Ethyl 2-(4-hydroxyphenoxy) propanoate (EHPP) FPE->EHPP Hydrolysis (acidic) Photodegradation CDHB 6-chloro-2,3-dihydro- benzoxazol-2-one (CDHB) FPE->CDHB Hydrolysis (acidic) Photodegradation CBOP 4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenol (CBOP) FPE->CBOP Photodegradation HQ Hydroquinone CBOP->HQ Photodegradation

Figure 1: Major degradation pathways of this compound-p-ethyl.

Ecotoxicological Profile of this compound and its Degradation Products

The ecotoxicity of this compound-p-ethyl and its metabolites varies significantly, with some degradation products exhibiting greater toxicity to non-target organisms than the parent compound. A comprehensive risk assessment must therefore consider the entire suite of transformation products.

Aquatic Ecotoxicity

This compound-p-ethyl and its degradation products can pose a risk to aquatic ecosystems.[6] The toxicity to aquatic organisms is typically assessed using standardized tests on representatives of different trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers).

3.1.1. Toxicity to Aquatic Invertebrates

Daphnia magna is a key indicator species for freshwater invertebrate toxicity. Studies have shown that some photodegradation products of this compound-p-ethyl are more toxic to Daphnia magna than the parent compound. For instance, 4-[(6-chloro-2-benzoxazolyl)oxy]phenol (CBOP) and hydroquinone have been reported to be more toxic than this compound-p-ethyl.[5]

3.1.2. Toxicity to Fish

This compound-p-ethyl is classified as very highly toxic to fish.[7] The 96-hour lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) is 0.46 mg/L, and for bluegill sunfish (Lepomis macrochirus) it is 0.58 mg/L.[7] Sublethal exposure in fish, such as the common carp (Cyprinus carpio), has been shown to induce biochemical changes, indicating an impact on cellular metabolism.[8]

3.1.3. Toxicity to Algae

The growth of freshwater algae can be inhibited by this compound-p-ethyl. The 72-hour EC50 for the green alga Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) is 0.735 mg/L, indicating moderate toxicity.[1]

Terrestrial Ecotoxicity

The impact of this compound-p-ethyl and its metabolites on the terrestrial environment, particularly soil organisms, is another critical aspect of its ecotoxicological profile.

3.2.1. Toxicity to Soil Microorganisms

Herbicides can have a detrimental effect on soil microbial communities, which are vital for nutrient cycling and soil health. This compound-p-ethyl has been shown to have a negative impact on soil fungi, including vesicular-arbuscular mycorrhizal (VAM) fungi, which are crucial for plant nutrient uptake.

Comparative Toxicity Data

The following table summarizes the available acute toxicity data for this compound-p-ethyl and its major degradation products for key aquatic organisms. This data highlights the importance of assessing the toxicity of metabolites, as they can be more hazardous than the parent herbicide.

CompoundOrganismEndpointValueReference
This compound-p-ethyl Daphnia magna48h EC504.2 - 6.9 mg/L[5]
Daphnia magna48h EC5014.3 µmol/L[3][4]
Oncorhynchus mykiss (Rainbow Trout)96h LC500.46 mg/L[7]
Raphidocelis subcapitata (Green Algae)72h ErC500.735 mg/L[1]
This compound Acid (FA) Daphnia magna48h EC5043.8 µmol/L[3][4]
4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenol (CBOP) Daphnia magna48h EC501.49 - 1.64 mg/L[5]
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) Daphnia magna48h EC5049.8 µmol/L[3][4]
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) Daphnia magna48h EC50333.1 µmol/L[3][4]
Hydroquinone Daphnia magna48h EC500.25 - 0.28 mg/L[5]

Mechanism of Toxic Action in Non-Target Organisms

While the primary mode of action of this compound-p-ethyl in target plants is the inhibition of ACCase, the mechanisms of toxicity in non-target organisms can be more complex and are not fully elucidated. In aquatic organisms, the disruption of lipid metabolism due to ACCase inhibition may still play a role. However, other mechanisms are likely involved, especially for the degradation products. For example, some metabolites may exhibit non-specific narcotic effects, while others, like CDHB, are considered reactive compounds that can interact with various cellular components.[3][4] The increased toxicity of some degradation products suggests that they may have different target sites or more readily bioaccumulate in organisms.

Standardized Ecotoxicological Testing Protocols

To ensure the generation of reliable and comparable ecotoxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This guideline details a 48-hour acute toxicity test using Daphnia magna. The test determines the concentration of a substance that causes immobilization in 50% of the daphnids (EC50).

Experimental Protocol: OECD 202 - Daphnia magna Acute Immobilisation Test

  • Test Organisms: Use Daphnia magna neonates less than 24 hours old, obtained from a healthy laboratory culture.

  • Test Substance Preparation: Prepare a stock solution of the test substance in a suitable solvent (if necessary) and create a geometric series of at least five test concentrations. A solvent control and a negative control (culture medium only) must be included.

  • Test Conditions:

    • Temperature: 20 ± 2 °C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Test vessels: Glass beakers of sufficient volume.

    • Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.

  • Procedure:

    • Add the test solutions to the respective test vessels.

    • Randomly introduce the daphnids to the test vessels.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 24-hour and 48-hour EC50 values and their 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Figure 2: Workflow for OECD 202 Daphnia magna Acute Immobilisation Test.
Algal Growth Inhibition Test (OECD 201)

This guideline describes a 72-hour test to determine the effects of a substance on the growth of a freshwater green alga, typically Raphidocelis subcapitata. The endpoint is the concentration that inhibits growth by 50% (EC50).

Experimental Protocol: OECD 201 - Algal Growth Inhibition Test

  • Test Organism: Use an exponentially growing culture of Raphidocelis subcapitata.

  • Test Substance Preparation: Prepare a geometric series of at least five concentrations of the test substance in the algal growth medium. Include a control with no test substance.

  • Test Conditions:

    • Temperature: 21-24 °C.

    • Lighting: Continuous, uniform illumination.

    • Culture flasks: Sterile glass flasks allowing for gas exchange.

    • Replicates: At least three replicates per concentration and six for the control.

  • Procedure:

    • Inoculate the test flasks with a low density of algal cells.

    • Incubate the flasks for 72 hours under constant shaking or stirring.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.

  • Data Analysis: Calculate the average specific growth rate for each concentration. Determine the EC50 value for growth rate inhibition and its 95% confidence limits.

Fish Embryo Acute Toxicity (FET) Test (OECD 236)

The FET test is an alternative to traditional acute fish toxicity tests and uses the embryonic stages of fish, typically zebrafish (Danio rerio), to assess acute toxicity over 96 hours. The endpoint is the lethal concentration for 50% of the embryos (LC50).

Experimental Protocol: OECD 236 - Fish Embryo Acute Toxicity (FET) Test

  • Test Organisms: Use newly fertilized zebrafish eggs (less than 3 hours post-fertilization).

  • Test Substance Preparation: Prepare a series of at least five concentrations of the test substance in embryo medium. Include a control.

  • Test Conditions:

    • Temperature: 26 ± 1 °C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Test vessels: Multi-well plates.

    • Number of embryos: At least 20 embryos per concentration, individually exposed in separate wells.

  • Procedure:

    • Place one embryo in each well containing the test solution.

    • Incubate for 96 hours.

    • Observe the embryos at 24, 48, 72, and 96 hours for four apical endpoints indicating lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Analysis: Record the number of dead embryos at each observation time. Calculate the 96-hour LC50 and its 95% confidence limits.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentrations of this compound-p-ethyl and its degradation products in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity.

Sample Preparation

6.1.1. Water Samples

Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating this compound and its metabolites from water samples.[9]

Step-by-Step Protocol for SPE of Water Samples:

  • Sample Filtration: Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove any polar interferences.

  • Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

6.1.2. Soil and Sediment Samples

Microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) are efficient methods for extracting this compound and its degradation products from solid matrices.[10]

Step-by-Step Protocol for Extraction from Soil/Sediment:

  • Sample Homogenization: Homogenize the soil or sediment sample.

  • Extraction: Extract a subsample with a suitable solvent (e.g., acetonitrile/water mixture) using MAE or PLE.

  • Clean-up: The extract may require a clean-up step, such as dispersive solid-phase extraction (d-SPE) with a sorbent like C18 or graphitized carbon black, to remove matrix interferences.

  • Concentration and Analysis: Concentrate the cleaned extract and analyze by LC-MS/MS.

LC-MS/MS Analysis

The separation of this compound and its metabolites is typically achieved using a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, often with the addition of a modifier like formic acid to improve peak shape. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Figure 3: General analytical workflow for this compound and its metabolites.

Conclusion and Future Perspectives

The ecotoxicological assessment of this compound-p-ethyl must extend beyond the parent compound to encompass its diverse and sometimes more toxic degradation products. This guide has provided a comprehensive overview of the environmental fate, toxicity, and analytical determination of these compounds. The provided standardized protocols offer a framework for conducting robust ecotoxicological studies, ensuring data quality and comparability.

Future research should focus on several key areas:

  • Chronic Toxicity Studies: While acute toxicity data is available, long-term chronic exposure studies are needed to understand the sublethal effects of this compound and its metabolites on the growth, reproduction, and behavior of non-target organisms.

  • Mixture Toxicity: In the environment, organisms are exposed to a mixture of the parent compound and its degradation products. Investigating the synergistic or antagonistic effects of these mixtures is crucial for a more realistic risk assessment.

  • Elucidation of Toxic Mechanisms: Further research is needed to fully understand the specific molecular mechanisms of toxicity of this compound and its metabolites in non-target organisms.

  • Development of Advanced Analytical Methods: Continued development of more sensitive and high-throughput analytical methods will improve our ability to monitor these compounds in the environment at environmentally relevant concentrations.

By addressing these research gaps, the scientific community can continue to refine the environmental risk assessment of this compound-p-ethyl and ensure its sustainable use in agriculture.

References

  • Chen, J., et al. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(22), 9049-9053. [Link]
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The Environmental Trajectory of Fenoxaprop: A Technical Guide to its Persistence and Mobility in Soil Ecosystems

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Environmental Scientists, and Agrochemical Development Professionals.

This document provides a detailed scientific examination of the environmental fate of fenoxaprop, a widely used aryloxyphenoxypropionate herbicide. Moving beyond a simple data summary, this guide synthesizes current research to explain the causal mechanisms governing its persistence and mobility in diverse soil matrices. Our focus is to provide a foundational understanding for predicting environmental behavior, developing effective risk mitigation strategies, and designing robust analytical protocols.

Introduction: The this compound Molecule and its Environmental Significance

This compound-p-ethyl, the active R-enantiomer of this compound-ethyl, is a selective post-emergence herbicide valued for its efficacy against annual and perennial grass weeds.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid metabolism in susceptible plants.[1][2] While its agricultural benefits are well-established, a thorough understanding of its environmental persistence and mobility is paramount for ensuring its safe and sustainable use.[3] The trajectory of this compound-p-ethyl in the soil environment is not linear; it is a complex interplay of chemical transformations and interactions with the soil matrix, primarily dictated by microbial activity and soil physicochemical properties.

The parent ester, this compound-p-ethyl, is relatively short-lived in the soil, rapidly undergoing de-esterification to its primary and more persistent metabolite, this compound acid.[4][5][6][7] It is this acid metabolite that constitutes the principal residue of concern regarding longer-term persistence and potential for off-site transport. This guide will dissect the critical factors influencing the degradation kinetics and transport potential of both the parent compound and its key metabolites.

Degradation and Persistence: A Tale of Two Molecules

The environmental persistence of this compound is best understood by considering the distinct behaviors of the parent ester and its acid metabolite. The dissipation of this compound-p-ethyl from the soil is remarkably rapid, with reported half-lives often falling below a few days.[4][5][7][8][9] This swift disappearance is primarily attributed to microbial hydrolysis, a process that cleaves the ethyl ester bond to form this compound acid.[10]

The Fleeting Presence of this compound-p-ethyl

Field and laboratory studies consistently demonstrate the rapid degradation of this compound-p-ethyl. Half-lives are typically reported in the range of 0.5 to 2.3 days.[4][5][6] This rapid transformation is a critical first step in its environmental fate, as it quickly reduces the concentration of the parent compound.

This compound Acid: The More Persistent Player

In contrast to its parent ester, this compound acid exhibits significantly greater persistence in the soil environment.[7] Half-lives for this compound acid are considerably longer, with studies reporting values ranging from approximately 7.3 days to over 30 days.[4][5][6][7] This extended persistence necessitates a thorough evaluation of the factors governing its eventual degradation.

The degradation of both this compound-p-ethyl and this compound acid generally follows first-order kinetics.[4][5][7] The overall degradation pathway involves the initial de-esterification of this compound-p-ethyl to this compound acid, which is then further broken down into compounds such as 4-(6-chloro-2-benzoxazolyloxy)phenol and chlorobenzoxazolone, eventually leading to mineralization as CO2.[11]

Table 1: Comparative Half-Lives of this compound-p-ethyl and this compound Acid in Soil

CompoundReported Half-Life (t½)Key Influencing FactorsReference(s)
This compound-p-ethyl0.5 - 2.3 daysMicrobial activity, Temperature[4][5][6][8]
This compound Acid7.3 - >30 daysSoil pH, Microbial populations, Temperature[4][5][6][7]

The Decisive Role of Soil Properties in this compound's Fate

The persistence and mobility of this compound and its metabolites are not intrinsic properties but are profoundly influenced by the characteristics of the soil in which they reside. Understanding these interactions is crucial for predicting their behavior across different agricultural landscapes.

Soil pH: A Master Variable in Degradation

Soil pH stands out as a critical determinant of this compound's stability and degradation rate. The de-esterification of this compound-ethyl to this compound acid is highly sensitive to pH.[10][12] In acidic soils (pH below 4.6), nonenzymatic hydrolysis of the ether linkage can occur, leading to the formation of 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB).[12] Conversely, the enzymatic de-esterification to the phytotoxic this compound acid is more pronounced in neutral to slightly alkaline soils.[10][12] Studies have shown a positive correlation between soil pH and the rate of this compound acid formation, with significantly higher recovery in neutral soils compared to acidic ones.[10][12] The degradation of this compound acid itself is also influenced by pH, with enhanced degradation often observed in more alkaline conditions.[13]

Microbial Communities: The Engines of Degradation

The breakdown of this compound is predominantly a microbially-mediated process.[7][10][14] The rapid hydrolysis of the parent ester and the subsequent degradation of the acid metabolite are driven by the enzymatic activity of soil microorganisms.[15] The enantioselective degradation of this compound, where the herbicidally inactive S-(-)-enantiomer degrades faster than the active R-(+)-enantiomer, is also attributed to microbial processes.[14] The composition and activity of the microbial community, which are in turn influenced by factors like soil organic matter content, moisture, and temperature, play a pivotal role in the overall persistence of this compound residues.[16] The application of this compound can have a transient deleterious effect on soil fungal populations, including beneficial vesicular-arbuscular mycorrhizal (VAM) fungi.[17]

Soil Texture and Organic Matter: The Anchors for Mobility

The mobility of a pesticide in soil, its potential to leach into groundwater or move with surface runoff, is largely governed by its sorption to soil particles. The key parameters used to quantify this are the soil-water distribution coefficient (Kd) and the organic carbon-water partition coefficient (Koc).[18][19][20]

This compound-p-ethyl is considered to be immobile to slightly mobile in soil.[2][9][21] It exhibits moderate binding to soil, with a reported Koc value of 6800, indicating a preference for sorption to soil organic matter.[8] The amount of organic matter and the clay content of the soil are the primary factors influencing its adsorption.[22][23][24] In a study comparing a silty clay soil and a sandy loam soil, the adsorption of this compound-p-ethyl was higher in the silty clay soil, which had a higher organic matter content.[9] The majority of the applied herbicide tends to remain in the upper soil layers (0-2 cm).[9] While the parent compound is relatively immobile, its degradation products, particularly this compound acid, may exhibit different mobility characteristics. However, even this compound acid is generally considered to have low to medium mobility.

Table 2: Soil Sorption Coefficients and Mobility Classification for this compound-p-ethyl

ParameterValueImplication for MobilityPrimary Influencing Soil FactorsReference(s)
Koc 6800ImmobileOrganic Matter Content[8]
Kd 2.32 (Sandy Loam) - 3.86 (Silty Clay)Low MobilityOrganic Matter, Clay Content[9]

Visualizing the Process: Degradation and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the this compound degradation pathway and a typical experimental workflow for its analysis in soil.

Fenoxaprop_Degradation_Pathway cluster_conditions Influencing Factors FPE This compound-p-ethyl FA This compound Acid (Primary Metabolite) FPE->FA Microbial De-esterification (pH dependent) CDHB CDHB (in highly acidic soil) FPE->CDHB Non-enzymatic hydrolysis (pH < 4.6) Metabolites Further Degradation Products (e.g., 4-(6-chloro-2-benzoxazolyloxy)phenol, chlorobenzoxazolone) FA->Metabolites Microbial Degradation Mineralization CO2 (Mineralization) Metabolites->Mineralization Microbial Respiration pH Soil pH Microbes Microbial Activity OM Organic Matter Temp Temperature

Caption: Degradation pathway of this compound-p-ethyl in soil.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Soil_Sample Collect Soil Samples (Various depths and time points) Sieving Air Dry and Sieve (<2mm) Soil_Sample->Sieving Extraction Solvent Extraction (e.g., Acetonitrile, Microwave-Assisted) Sieving->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., Florisil, Alumina) Extraction->Cleanup HPLC HPLC with UV or MS/MS Detection Cleanup->HPLC Quantification Quantification using External Standards HPLC->Quantification Kinetics Determine Degradation Kinetics (e.g., Half-life) Quantification->Kinetics Mobility Assess Mobility (Leaching studies, Sorption coefficients) Quantification->Mobility

Caption: Experimental workflow for this compound analysis in soil.

Methodologies for a Self-Validating System of Analysis

To ensure the trustworthiness and accuracy of data on this compound's environmental fate, a robust and well-validated analytical methodology is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection is the method of choice for the quantification of this compound-p-ethyl and its metabolites in soil and plant matrices.[6][25][26][27][28]

Step-by-Step Protocol for this compound Residue Analysis in Soil
  • Sample Collection and Preparation:

    • Collect representative soil samples from the field at various depths and time intervals post-application.

    • Air-dry the samples and sieve them through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh a subsample of the prepared soil (e.g., 10-20 g).

    • Extract the analytes using a suitable organic solvent, such as acetonitrile or acetone.[25][27] Microwave-assisted extraction (MAE) can be employed to improve extraction efficiency and reduce solvent consumption.[25][26]

    • The extraction is typically followed by centrifugation and collection of the supernatant.

  • Clean-up:

    • The crude extract often contains co-extractives that can interfere with the analysis. A clean-up step using Solid Phase Extraction (SPE) with cartridges like Florisil or alumina is crucial to remove these interferences.[27]

  • Chromatographic Analysis:

    • The cleaned-up extract is concentrated and an aliquot is injected into an HPLC system.

    • A C18 reverse-phase column is commonly used for the separation of this compound-p-ethyl and its metabolites.[26]

    • The mobile phase typically consists of a gradient of acetonitrile and water (often acidified with formic or phosphoric acid).[27][28]

    • Detection is achieved using a UV detector (e.g., at 230 or 280 nm) or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[26][27][28]

  • Quantification and Validation:

    • Quantification is performed by comparing the peak areas of the analytes in the samples to those of external standards of known concentrations.

    • The method must be validated for linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.[5][7] Recoveries for this compound-p-ethyl and this compound acid in soil typically range from 80% to over 90%.[5][7]

Conclusion and Future Research Directions

The environmental fate of this compound-p-ethyl is characterized by rapid degradation to its more persistent acid metabolite. The persistence of both compounds is highly dependent on soil properties, with pH and microbial activity being the primary drivers of degradation. This compound and its primary metabolite exhibit low to moderate mobility, with a strong tendency to sorb to soil organic matter, thereby limiting the potential for significant leaching.

Future research should focus on elucidating the specific microbial species and enzymatic pathways responsible for this compound degradation. A deeper understanding of the influence of different soil management practices on these microbial communities would provide valuable insights for developing strategies to enhance the natural attenuation of this compound residues. Furthermore, long-term studies are needed to fully assess the potential for the accumulation of this compound acid and its other metabolites in various soil types under different climatic conditions. The development of advanced analytical techniques for the simultaneous detection of a wider range of this compound metabolites will also be crucial for a more comprehensive risk assessment.

References

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  • Hoagland, R. E. (1995). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
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  • Tandon, S., et al. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Bulletin of Environmental Contamination and Toxicology, 103(5), 734-740. [Link]
  • Singh, S., et al. (2013). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. Journal of Environmental Science and Health, Part B, 48(5), 324-330. [Link]
  • Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl. [Link]
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  • Shehzad, F. N., et al. (2012). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. INIS-IAEA. [Link]
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  • Ahn, B. K., et al. (2001). Adsorption and Movement of this compound-P-ethyl in Soils. Korean Journal of Environmental Agriculture, 20(1), 26-31. [Link]
  • Health Canada Pest Management Regulatory Agency. (2011). Proposed Re-evaluation Decision PRVD2011-04, this compound-P-ethyl. [Link]
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  • Agriculture and Environment Research Unit (AERU). This compound-P-ethyl (Ref: AE F046360). University of Hertfordshire. [Link]
  • Ren, K., et al. (2012). Analytical results for this compound-p-ethyl and cyhalofop-butyl in real soil samples.
  • Hassan, S. (2015). Leaching Behavior of this compound-p-ethyl in silty loam soil. Avento. [Link]
  • Smith, A. E., & Aubin, A. J. (1991). Degradation studies with 14 C-fenoxaprop in prairie soils. Canadian Journal of Soil Science, 71(3), 343-350. [Link]
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods, 3(2), 63-68. [Link]
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  • Sharma, S., & Srivastava, A. K. (2012). Effect of Herbicides this compound-P-ethyl and 2,4-D Ethyl-ester on Soil Mycoflora Including VAM Fungi in Wheat Crop. Journal of Agricultural Science, 4(10). [Link]
  • Ramachandran, S., et al. (2016). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Agriculture and Allied Sciences, 5(2), 1-10. [Link]
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An In-Depth Technical Guide on the Chirality and Biological Activity of Fenoxaprop Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The herbicidal efficacy of aryloxyphenoxypropionate herbicides is critically dependent on their stereochemistry. This technical guide provides a comprehensive examination of the chiral herbicide fenoxaprop, focusing on the differential biological activity between its enantiomers. We will delve into the molecular mechanism of action, the stereospecific interaction with the target enzyme, acetyl-CoA carboxylase (ACCase), and the resulting implications for weed management and environmental safety. This guide will further present detailed methodologies for the chiral separation and analysis of this compound isomers, offering field-proven insights for researchers and drug development professionals.

Introduction: The Principle of Chirality in Agrochemistry

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a pivotal role in the biological activity of many agrochemicals.[1][2][3] Living systems are inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. This intrinsic chirality dictates that biological receptors, enzymes, and other macromolecules will often interact stereoselectively with chiral xenobiotics.[4] Consequently, the enantiomers of a chiral pesticide can exhibit significant differences in their efficacy, metabolism, and toxicity.[3][5]

This compound-ethyl is a prominent member of the aryloxyphenoxypropionate ("fop") class of herbicides, widely used for the post-emergence control of annual and perennial grass weeds in broadleaf crops.[6][7] The molecule possesses a single chiral center at the α-carbon of the propionate moiety, giving rise to two enantiomers: (R)-fenoxaprop-ethyl and (S)-fenoxaprop-ethyl. The commercially available herbicidally active product, this compound-P-ethyl, is the enriched (R)-enantiomer.[8][9] This guide will elucidate the scientific rationale behind the selective use of the (R)-isomer, highlighting the profound impact of stereochemistry on biological function.

Molecular Mechanism and Stereospecificity

Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for this compound-P-ethyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][10][11] ACCase is a crucial biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. Fatty acids are essential components of cell membranes and are vital for plant growth and development. By inhibiting ACCase, this compound-P-ethyl disrupts lipid synthesis, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of susceptible grass weeds.[6][10][11]

The Basis of Enantioselective Activity

The herbicidal activity of this compound is almost exclusively attributed to the (R)-enantiomer.[8] The (S)-enantiomer is considered biologically inactive or significantly less effective.[8][12][13] This pronounced stereoselectivity arises from the three-dimensional structure of the ACCase active site. The enzyme's binding pocket is shaped in such a way that it can only accommodate the specific spatial arrangement of the (R)-isomer. This precise "lock-and-key" fit allows for a stable interaction, leading to effective inhibition. In contrast, the (S)-isomer, being a mirror image, cannot bind to the active site with the correct orientation and affinity, rendering it ineffective as a herbicide.

The following diagram illustrates the differential binding of this compound enantiomers to the ACCase active site.

G cluster_0 ACCase Active Site cluster_1 (R)-Fenoxaprop (Active) cluster_2 (S)-Fenoxaprop (Inactive) BindingPocket Binding Pocket R_Isomer R-Isomer R_Isomer->BindingPocket Strong Binding (Inhibition) S_Isomer S-Isomer S_Isomer->BindingPocket Weak/No Binding (No Inhibition)

Caption: Differential binding of this compound enantiomers to the ACCase active site.

Biological Activity and Crop Selectivity

The high efficacy of this compound-P-ethyl against a wide range of grass weeds is well-documented.[10] Its selectivity, allowing for its use in broadleaf crops such as soybeans and cotton, is due to differences in the structure of ACCase between grasses (monocots) and broadleaf plants (dicots).[7][11] Most broadleaf crops possess an ACCase isoform that is resistant to inhibition by aryloxyphenoxypropionate herbicides.

Some cereal crops, like wheat and barley, can be sensitive to this compound-P-ethyl. To overcome this, it is often formulated with a safener, such as mefenpyr-diethyl.[6] The safener enhances the crop's ability to metabolize the herbicide rapidly, thus preventing injury while maintaining herbicidal activity against the target weeds.[6]

Environmental Fate and Toxicology: An Enantioselective Perspective

The environmental behavior and toxicological profile of this compound-ethyl and its primary metabolite, this compound acid, are also influenced by chirality.

Enantioselective Degradation

Studies have shown that the degradation of this compound-ethyl in soil and aquatic environments is enantioselective.[12][13][14] In many cases, the herbicidally inactive (S)-enantiomer degrades at a faster rate than the active (R)-enantiomer.[12][13][14][15] This preferential degradation is primarily attributed to microbial activity, as sterilized control experiments show a significant reduction in this enantioselectivity.[12][13] The persistence of the more active (R)-enantiomer has important implications for long-term weed control and potential environmental impact.

Differential Toxicity

Toxicological studies have also revealed enantioselective effects. For instance, research on aquatic organisms like zebrafish has indicated that the (S)-enantiomers of this compound-ethyl and its metabolites can be more toxic than the (R)-enantiomers.[1][16] This highlights the importance of assessing the toxicological risks of individual enantiomers rather than just the racemic mixture. In mammals, this compound-P-ethyl generally exhibits low to moderate acute toxicity.[8][17] It is rapidly metabolized and excreted.

The following table summarizes the key differential properties of this compound enantiomers.

Property(R)-Fenoxaprop-P-ethyl(S)-Fenoxaprop-ethyl
Herbicidal Activity HighLow to None[8][12]
ACCase Inhibition StrongWeak to None
Environmental Degradation Generally slower[12][13]Generally faster[12][13][14]
Toxicity to some non-target organisms Can be lower than the (S)-isomer[16]Can be higher than the (R)-isomer[16]

Methodologies for Chiral Separation and Analysis

The accurate assessment of the enantiomeric composition of this compound is crucial for quality control, environmental monitoring, and metabolic studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for this purpose.[18][19][20]

Experimental Protocol: Chiral HPLC Separation of this compound-ethyl Enantiomers

Objective: To resolve and quantify the (R)- and (S)-enantiomers of this compound-ethyl from a technical grade or formulated product.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., amylose or cellulose-based, such as an amylose tri-(3,5-dimethylphenylcarbamate) column)[12][13]

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • This compound-ethyl analytical standard (racemic mixture)

  • This compound-P-ethyl analytical standard ((R)-enantiomer)

  • Sample of this compound-ethyl to be analyzed

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically to achieve baseline separation.

  • Standard Preparation:

    • Prepare a stock solution of racemic this compound-ethyl in the mobile phase (e.g., 100 µg/mL).

    • Prepare a stock solution of this compound-P-ethyl in the mobile phase (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the this compound-ethyl sample in the mobile phase to achieve a concentration within the calibration range.

  • HPLC Conditions:

    • Column: Chiral HPLC Column (e.g., Amylose-based CSP)

    • Mobile Phase: n-hexane:IPA (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 235 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the this compound-P-ethyl standard to identify the peak corresponding to the (R)-enantiomer.

    • Inject the prepared sample.

    • Quantify the amount of each enantiomer in the sample by comparing the peak areas to a calibration curve constructed from the standards.

The following diagram outlines the workflow for chiral separation.

G A Sample Preparation (Dissolve in Mobile Phase) B Chiral HPLC System (CSP Column) A->B C Injection of Sample B->C D Separation of Enantiomers ((R) and (S) Isomers) C->D E UV Detection D->E F Data Analysis (Chromatogram) E->F G Quantification (Peak Area vs. Standard) F->G

Sources

The Metabolic Journey of Fenoxaprop: A Technical Guide to its Transformation in Plants and Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Fenoxaprop-p-ethyl

This compound-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.[1][2] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in targeted grass weeds.[1][3] This disruption of lipid formation ultimately leads to the demise of the susceptible plant.[2] this compound-p-ethyl itself is the inactive ethyl ester form of the herbicide.[1] Its herbicidal activity is realized only after it is absorbed by the plant and metabolized into its active form, this compound acid.[1][4] This technical guide provides an in-depth exploration of the primary metabolic pathways of this compound-p-ethyl in both plants and soil, offering critical insights for researchers and scientists in the fields of agriculture, environmental science, and drug development.

PART 1: Metabolic Transformation in Plants

The metabolic fate of this compound-p-ethyl within a plant is a multi-step process designed to detoxify the xenobiotic compound. This process can be broadly categorized into three phases: activation, functionalization, and conjugation.

Phase I: Activation via Hydrolysis

Upon entering the plant, this compound-p-ethyl undergoes rapid hydrolysis, where the ethyl ester bond is cleaved to form the herbicidally active this compound acid.[1][4][5] This conversion is a crucial activation step, as the acid form is the potent inhibitor of the ACCase enzyme.[1][4] The speed of this hydrolysis can vary between plant species and even between different populations of the same species, which can be a factor in herbicide resistance.[6]

Phase II: Functionalization through Hydroxylation

Following the initial activation, this compound acid can undergo further metabolic changes. One of the key pathways is hydroxylation, a process catalyzed by cytochrome P450 monooxygenases.[7] This reaction introduces a hydroxyl (-OH) group onto the aromatic ring structure of the molecule. This step increases the polarity of the molecule, making it more water-soluble and preparing it for the final phase of detoxification. In some cases, this hydroxylation can be a significant factor in conferring resistance to the herbicide.[7][8]

Phase III: Detoxification by Conjugation

The hydroxylated metabolites of this compound acid are then subjected to conjugation reactions. In this phase, the plant attaches endogenous molecules, such as sugars (forming glycosides) or the tripeptide glutathione, to the metabolite.[4][6][9] These conjugation reactions are often catalyzed by glutathione S-transferases (GSTs) or glycosyltransferases (GTs).[6][9] The resulting conjugates are significantly less toxic and more readily sequestered into vacuoles or transported out of the cell via ATP-binding cassette (ABC) transporters.[9] Interestingly, some studies suggest that non-enzymatic conjugation with glutathione can also occur, providing an alternative detoxification route.[10]

Fenoxaprop_Metabolism_In_Plants FPE This compound-p-ethyl FPA This compound Acid (Active Form) FPE->FPA Hydrolysis (Activation) OH_FPA Hydroxylated This compound Acid FPA->OH_FPA Hydroxylation (Cytochrome P450) Conj Conjugates (Glycosides, Glutathione) OH_FPA->Conj Conjugation (GSTs, GTs) Detox Detoxification & Sequestration Conj->Detox Fenoxaprop_Degradation_In_Soil cluster_hydrolysis Rapid Hydrolysis cluster_degradation Slower Microbial Degradation FPE This compound-p-ethyl FPA This compound Acid FPE->FPA Microbial Esterases CBZ 6-Chlorobenzoxazolone (and other metabolites) FPA->CBZ Microbial Action Mineralization CO2 + H2O + Cl- CBZ->Mineralization Ring Fission

Degradation pathway of this compound-p-ethyl in soil.

Quantitative Data Summary

The persistence of this compound-p-ethyl and its primary metabolite, this compound acid, in the soil is a key environmental consideration. The following table summarizes their half-lives under different conditions.

CompoundConditionHalf-life (t½)Reference(s)
This compound-p-ethylAerobic Soil0.5 - 11.8 days[11][12][13][14]
This compound-p-ethylAnaerobic Soil~30 days[13]
This compound AcidAerobic Soil5 - 42 days[1][11][15][16][12]

Note: Half-life can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Experimental Protocols

Protocol 1: Determination of this compound-p-ethyl and this compound Acid Residues in Soil and Plant Samples via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of this compound-p-ethyl and its acid metabolite.

1. Sample Preparation:

  • Soil: Air-dry the soil sample and sieve it through a 2 mm mesh. Weigh 50 g of the sieved soil into a conical flask.

  • Plant Material: Homogenize fresh plant material. Weigh 25 g of the homogenized sample into a conical flask.

2. Extraction:

  • Add 100 mL of a suitable extraction solvent (e.g., acetonitrile or methanol) to the flask. [4] * Shake the flask on a mechanical shaker for 2 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with 50 mL of the solvent each time.

  • Combine the filtrates.

3. Clean-up (if necessary):

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds. A C18 SPE cartridge is commonly used.

4. HPLC Analysis:

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) is typically used in a gradient elution mode.

  • Column: A C18 reverse-phase column is suitable for the separation.

  • Detector: A UV detector set at a wavelength of approximately 235 nm is used for quantification. [16] * Quantification: Prepare standard solutions of this compound-p-ethyl and this compound acid of known concentrations to create a calibration curve. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

The metabolic pathways of this compound-p-ethyl in both plants and soil are complex processes involving a series of biochemical transformations. In plants, the initial hydrolysis to the active this compound acid is followed by detoxification through hydroxylation and conjugation. In soil, microbial activity is the primary driver of degradation, starting with rapid hydrolysis to this compound acid, followed by slower degradation to various metabolites and eventual mineralization. Understanding these pathways is crucial for optimizing the efficacy of this compound-p-ethyl as a herbicide while also assessing its environmental fate and potential for persistence. This knowledge aids in the development of sustainable agricultural practices and informs risk assessments for this widely used herbicide.

References

  • Tandon, P. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Journal of Food Protection, 82(11), 1959-1964. [Link]
  • Wisconsin DNR. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl 2020. [Link]
  • Singh, S., & Singh, N. (2013). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. Journal of Environmental Science and Health, Part B, 48(10), 859-865. [Link]
  • Tandon, P. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops.
  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(5), 1847-1854. [Link]
  • Smith, A. E., & Aubin, A. J. (1990). Degradation studies with 14C-fenoxaprop in prairie soils. Canadian Journal of Soil Science, 70(3), 343-350. [Link]
  • Singh, S., & Singh, N. (2013). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. Taylor & Francis Online. [Link]
  • Kumar, S., Singh, S., & Singh, N. (2023). Degradation dynamics, correlations, and residues of carfentrazone-ethyl, this compound-p-ethyl, and pinoxaden under the continuous application in the wheat field. Environmental Science and Pollution Research, 30, 48935–48948. [Link]
  • Gerhards, R., Sondershaus, F., & Petersen, J. (2014). Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides.
  • Lin, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl.
  • Lin, J., et al. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626-7629. [Link]
  • Lin, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl.
  • U.S. EPA. (2018). This compound-p-ethyl Human Health Risk Assessment.
  • Tal, A., et al. (1993). Non-enzymatic conjugation of this compound-ethyl with glutathione and cysteine in several grass species. Weed Research, 33(1), 9-16. [Link]
  • Song, L., Hua, R., & Zhao, Y. (2005). Biodegradation of this compound-p-ethyl by bacteria isolated from sludge.
  • Zhang, Y., et al. (2022). Enhanced Metabolism Evolved High-Level Resistance to this compound-P-Ethyl in Alopecurus japonicus. International Journal of Molecular Sciences, 23(19), 11855. [Link]
  • Chen, X., et al. (2011). Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil.
  • Xu, X., et al. (2018). This compound-P-ethyl resistance conferred by cytochrome P450s and target site mutation in Alopecurus japonicus. Pest Management Science, 74(11), 2539-2547. [Link]
  • Zhao, N., et al. (2017). Time course of this compound-P-ethyl metabolism in S and R lines of Polypogon fugax.
  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on chemical stability and de-esterification of this compound-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]
  • Singh, S., et al. (2023). Detoxification of this compound-P-Ethyl Herbicide: A Study on Physiological and Metabolic Adaptation of Anabaena laxa and Nostoc muscorum.
  • Reddy, K. N., & Locke, M. A. (2015). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2,3-dihydrobenzoxazol-2-one. PubChem. [Link]
  • Wang, Y., et al. (2022). Study on the selectivity and phloem mobility of this compound-P amino acid ester conjugates on rice and barnyard grass. Bioorganic & Medicinal Chemistry, 72, 116975. [Link]
  • Agriculture and Environment Research Unit. (n.d.). This compound-P-ethyl (Ref: AE F046360). AERU. [Link]
  • Rose, M. T., et al. (2021). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Microorganisms, 9(11), 2351. [Link]
  • Hussain, S., et al. (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agronomy, 12(11), 2683. [Link]
  • Jordan, L. S. (n.d.). DEGRADATION OF HERBICIDES IN SOILS. University of California, Riverside. [Link]
  • GRDC. (2020).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Hoechst Aktiengesellschaft. (1985). Process for the preparation of chlorinated benzoxazolone derivatives.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Simultaneous Quantification of Fenoxaprop-p-ethyl and its Primary Metabolite, Fenoxaprop Acid, in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the herbicide Fenoxaprop-p-ethyl and its herbicidally active metabolite, this compound acid. Developed for researchers, environmental scientists, and quality control analysts, this protocol emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring robust and reliable quantification in complex matrices such as soil and water. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of sensitivity, specificity, and accessibility.

Introduction: The Analytical Imperative

This compound-p-ethyl is a selective aryloxyphenoxypropionate herbicide widely used for the post-emergence control of annual and perennial grass weeds in various broadleaf crops.[1] In the environment, particularly in soil and plants, the parent ester, this compound-p-ethyl, undergoes rapid hydrolysis to its more persistent and biologically active metabolite, this compound acid.[2][3][4] Given the differing physicochemical properties and potential environmental fate of these two compounds, a reliable analytical method capable of their simultaneous quantification is crucial for environmental monitoring, residue analysis, and toxicological studies. This document provides a comprehensive guide to achieving this, grounded in established chromatographic principles.

Principle of the Method

The separation is based on reversed-phase chromatography, where the nonpolar stationary phase (C18) interacts with the analytes based on their hydrophobicity. This compound-p-ethyl, being an ester, is more nonpolar and thus more strongly retained by the C18 column compared to the more polar this compound acid. By employing a gradient elution with an organic mobile phase (acetonitrile) and an acidified aqueous phase, we can effectively resolve these two compounds and ensure sharp peak shapes, particularly for the acidic metabolite.

Chemical Structures

G cluster_0 This compound-p-ethyl cluster_1 This compound acid Fenoxaprop_p_ethyl Fenoxaprop_acid

Caption: Chemical structures of this compound-p-ethyl and this compound acid.

Materials and Reagents

  • Standards: this compound-p-ethyl (≥98% purity), this compound acid (≥98% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), acetic acid, and hydrochloric acid (analytical grade).

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector is suitable.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 40% B; 13-18 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
UV Detection Wavelength 235 nm[5]

Rationale for Parameter Selection:

  • C18 Column: The industry standard for reversed-phase separations, offering excellent retention for the moderately nonpolar analytes.[1][6][7]

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase is critical. It protonates the carboxylic acid group of this compound acid, neutralizing its charge and leading to better retention and improved peak symmetry.

  • Gradient Elution: A gradient is necessary to elute both the more polar this compound acid and the less polar this compound-p-ethyl within a reasonable timeframe while maintaining good resolution and peak shape.

  • UV Detection at 235 nm: This wavelength provides a good chromophoric response for both molecules, ensuring adequate sensitivity for residue-level analysis.[5] Some methods also utilize 280 nm.[1][6][7]

Protocols

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound-p-ethyl and this compound acid, respectively, in 10 mL of acetonitrile in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of mixed working standards by diluting the primary stock solutions with acetonitrile to achieve a concentration range suitable for calibration (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation: A Validated Workflow

The choice of sample preparation is critical and matrix-dependent. Below are protocols for soil and water, incorporating extraction and clean-up steps to minimize matrix interference.

G cluster_sample Sample Collection cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Soil Soil Sample (10g) Soil_Extract Add Acetonitrile, Shake/Sonicate Soil->Soil_Extract Water Water Sample (100mL) Water_Extract Acidify to pH 2-3, Liquid-Liquid Extraction with Ethyl Acetate Water->Water_Extract SPE Solid Phase Extraction (SPE) C18 Cartridge Soil_Extract->SPE Water_Extract->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: General workflow for sample preparation and analysis.

Protocol 5.2.1: Soil Samples

  • Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction on the soil pellet with another 20 mL of acetonitrile. Combine the supernatants.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined acetonitrile extract onto the cartridge.

    • Wash the cartridge with 5 mL of 40:60 (v/v) acetonitrile:water to remove polar interferences.

    • Elute the analytes with 10 mL of acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile and filter through a 0.45 µm syringe filter into an HPLC vial.

Protocol 5.2.2: Water Samples

  • Acidification: Take 100 mL of the water sample and acidify to pH 2-3 with hydrochloric acid. This ensures this compound acid is in its non-ionized form, improving extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Transfer the acidified sample to a separatory funnel. Add 50 mL of ethyl acetate and shake for 2 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction twice more.

  • Drying and Concentration: Combine the ethyl acetate extracts and pass them through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile and filter into an HPLC vial.

Method Validation and Performance

A robust analytical method must be validated to ensure its performance characteristics are well-defined.

  • Linearity: The method demonstrates excellent linearity over a concentration range of 0.05 to 10 µg/mL for both analytes, with a correlation coefficient (r²) of >0.99.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD, based on a signal-to-noise ratio of 3, is approximately 1 ng for this compound acid and 2 ng for this compound-p-ethyl.[2][3] The LOQ, based on a signal-to-noise ratio of 10, is approximately 5 ng/g for both analytes in soil.[2]

  • Accuracy and Precision: Recoveries from spiked soil and water samples are consistently within the acceptable range of 75-110%.[2][4] The relative standard deviation (RSD) for replicate analyses is typically below 10%, indicating good precision.[7]

AnalyteMatrixFortification Level (ng/g)Average Recovery (%)RSD (%)
This compound-p-ethylSoil5088.55.2
This compound acidSoil5082.36.8
This compound-p-ethylWater10 µg/L91.24.5
This compound acidWater10 µg/L85.77.1

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the simultaneous quantification of this compound-p-ethyl and its primary metabolite, this compound acid. The explained causality behind experimental choices, from mobile phase composition to sample preparation, equips the analyst with the understanding necessary to adapt and troubleshoot the method for various environmental matrices. The provided validation data underscores the method's suitability for routine residue analysis and environmental monitoring. For higher sensitivity and confirmatory analysis, coupling this chromatographic method with a mass spectrometer (LC-MS/MS) is recommended.[4][8]

References

  • J-Stage. (n.d.). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry.
  • Shehzad, F. U., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(6).
  • U.S. Environmental Protection Agency. (2012). An analytical method for the determination of this compound P-ethyl, AE F088406 and AE F054014 in water using LC/MS/MS.
  • ResearchGate. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method.
  • INIS-IAEA. (n.d.). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method.
  • PubMed. (2014). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops.
  • PubMed. (2011). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions.
  • ResearchGate. (2015). Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil.

Sources

Application Note: Gas Chromatography Analysis of Fenoxaprop-p-ethyl in Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenoxaprop-p-ethyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate family, widely used for the control of annual and perennial grasses in various broad-leaved crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis.[1] Due to its application in agriculture, there is a potential for residues to contaminate surface and groundwater through runoff and leaching, necessitating sensitive and reliable analytical methods for its monitoring in aqueous matrices to ensure environmental safety and compliance with regulatory limits.

This application note details a robust and validated method for the quantitative determination of this compound-p-ethyl in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) for trace-level detection and Liquid-Liquid Extraction (LLE) for higher concentration screening.

Principle of the Method

The analytical workflow is based on the extraction and concentration of this compound-p-ethyl from water samples, followed by separation, identification, and quantification using GC-MS. The gas chromatograph separates the analyte from other matrix components based on its volatility and interaction with a capillary column. The mass spectrometer then fragments the eluted analyte and detects specific ions, providing a high degree of selectivity and sensitivity. Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a standard solution.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg)

    • Liquid-Liquid Extraction glassware (separatory funnels)

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • pH meter

    • Glass vials with PTFE-lined caps

  • Reagents:

    • This compound-p-ethyl analytical standard (≥98% purity)

    • Pesticide residue grade solvents: Dichloromethane, Ethyl Acetate, Acetone, n-Hexane, Methanol

    • Reagent-grade water (HPLC or Milli-Q)

    • Anhydrous Sodium Sulfate

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Helium (carrier gas, 99.999% purity)

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound-p-ethyl (e.g., 100 µg/mL) in a suitable solvent like acetone or ethyl acetate.[2] From this stock, prepare a series of working standard solutions through serial dilution in n-hexane or ethyl acetate to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

Sample Preparation

The choice between SPE and LLE depends on the expected concentration of the analyte and the required detection limits. SPE is generally preferred for its higher concentration factor and cleaner extracts, making it suitable for trace residue analysis.

This protocol is ideal for achieving low limits of detection. The use of graphitized carbon black or C18 cartridges is effective for trapping aryloxyphenoxypropionic herbicides from water.[3][4]

  • Sample Pre-treatment: Collect a 500 mL water sample. Adjust the pH to ~3-4 with HCl. This step ensures that the analyte is in a neutral form, promoting its retention on a non-polar sorbent like C18.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of reagent water (pH ~3-4). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped this compound-p-ethyl with 2 x 4 mL of ethyl acetate into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

LLE is a classic and effective technique, particularly for samples where analyte concentrations are expected to be higher.[5]

  • Sample Pre-treatment: Measure 250 mL of the water sample into a 500 mL separatory funnel. Adjust the pH to ~7.

  • Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.

  • Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to approximately 1 mL using a nitrogen evaporator. Transfer the final extract to a GC vial for analysis.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_lle LLE Protocol cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Collection (500 mL) pH_Adjust pH Adjustment Sample->pH_Adjust SPE_Condition Cartridge Conditioning pH_Adjust->SPE_Condition Option 1 LLE_Extract Extraction with Dichloromethane pH_Adjust->LLE_Extract Option 2 SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Elute Elution with Ethyl Acetate SPE_Load->SPE_Elute Concentrate Evaporation & Reconstitution in 1 mL Hexane SPE_Elute->Concentrate LLE_Dry Drying with Na2SO4 LLE_Extract->LLE_Dry LLE_Dry->Concentrate GC_Inject Injection into GC-MS Concentrate->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Quant Quantification vs. Calibration Curve MS_Detect->Quant Report Final Report (ng/mL or µg/L) Quant->Report

Caption: Workflow for this compound-p-ethyl analysis.

GC-MS Analysis

The GC-MS parameters should be optimized for the specific instrument in use. The following conditions serve as a robust starting point for the analysis of this compound-p-ethyl.

ParameterCondition
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., HP-5MS, DB-5MS or equivalent)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection ModeSplitless, 1 µL injection volume
Injector Temperature250°C[5]
Oven ProgramInitial 80°C for 1 min, ramp at 20°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C[5]
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (m/z)Quantifier: 288.0, Qualifiers: 361.0 (M+), 334.0[2][6]

Rationale for Parameter Selection:

  • Column: A mid-polarity column like a 5% phenyl-methylpolysiloxane (HP-5MS) provides excellent separation for a wide range of pesticides, including aryloxyphenoxypropionates.

  • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits.[5]

  • Temperature Program: The oven temperature program is designed to first separate volatile components at lower temperatures before ramping up to elute the semi-volatile this compound-p-ethyl in a reasonable time frame with good peak shape.

  • SIM Mode: Operating in SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode by monitoring only the characteristic ions of the target analyte. The selected ions (m/z 288, 361, 334) are based on the published mass spectrum of this compound-p-ethyl and represent stable fragments and the molecular ion, providing confident identification.[2][6]

Method Validation and Performance

The method was validated according to established guidelines to assess its performance.[6] Key parameters are summarized below.

Validation ParameterPerformance Metric
Linearity 1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) 0.03 µg/L[7]
Limit of Quantification (LOQ) 0.1 µg/L[7]
Accuracy (Recovery) 84 - 97% (spiked at 10 and 50 ng/mL)[7]
Precision (RSD) < 10%
  • Linearity: A calibration curve was established by plotting the peak area against the concentration of the standards. The linear range was found to be excellent across the tested concentrations.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from the analysis of low-level spiked samples.

  • Accuracy and Precision: Accuracy was evaluated through recovery studies on spiked blank water samples at different concentration levels. Precision was determined by calculating the relative standard deviation (RSD) of replicate analyses. The results indicate high accuracy and good repeatability.

Conclusion

This application note presents a reliable and sensitive GC-MS method for the determination of this compound-p-ethyl in water samples. The inclusion of both Solid-Phase Extraction and Liquid-Liquid Extraction protocols provides flexibility for different laboratory needs and sample types. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for routine environmental monitoring of this herbicide. The high selectivity of the MS detector in SIM mode ensures confident identification and quantification even in the presence of complex sample matrices.

References

  • ResearchGate. (2025). Dispersive Solid Phase Microextraction of this compound-p-ethyl Herbicide from Water and Food Samples Using Magnetic Graphene Composite.
  • United States Environmental Protection Agency. This compound-P-ethyl; EPA PC Code 129092.
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods, 3(2), 63-68.
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods.
  • Research and Reviews. (n.d.). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata).
  • ResearchGate. (n.d.). Analytical results for this compound-p-ethyl and cyhalofop-butyl in real....
  • ResearchGate. (2010). Spectrophotometric method for quantification of this compound-p-ethyl herbicide in commercial formulations and agricultural samples.
  • Pesticide Analysis in Water Samples Using GC-MS Pulsed Splitless Injection. (2016). Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 69-76.
  • MassBank. (2024). MSBNK-Eawag-EQ01089303.
  • Di Corcia, A., & Nazzari, M. (2000). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 878(1), 87-96.
  • Nazzari, M., et al. (2000). Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection. Journal of AOAC International, 83(5), 1195-1203.

Sources

Application Note: A Robust HPLC-Based Method for the Chiral Separation of Fenoxaprop and its Acid Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the herbicide fenoxaprop-ethyl and its primary active metabolite, this compound acid. As the biological activity and toxicity of this compound are enantiomer-specific, with the R-enantiomer possessing the desired herbicidal properties, a reliable analytical method to resolve and quantify these stereoisomers is imperative for quality control, environmental fate studies, and toxicological risk assessments. This document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and expected results, tailored for researchers, scientists, and professionals in drug development and agrochemical analysis.

Introduction: The Significance of Chirality in this compound

This compound-ethyl is a chiral herbicide from the aryloxyphenoxypropionate class, widely used for the post-emergence control of grass weeds.[1] It is commercially available as a racemic mixture, containing equal amounts of the R-(+)- and S-(-)-enantiomers, or as an enantiopure formulation of the R-enantiomer (this compound-P-ethyl).[2] The herbicidal efficacy is almost exclusively attributed to the R-(+)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[3] Conversely, the S-(-)-enantiomer is largely inactive as a herbicide.[4][5]

In the environment and within organisms, this compound-ethyl is rapidly hydrolyzed to its corresponding carboxylic acid, this compound, which is also chiral and represents the herbicidally active form.[6][7] Studies have shown that the enantiomers of both the parent ester and the acid metabolite can exhibit different rates of degradation and varying levels of toxicity to non-target organisms.[4][8][9] For instance, the S-enantiomers of this compound-ethyl and its metabolites have been found to be more toxic to zebrafish than the R-enantiomers.[8] This enantioselectivity in both bioactivity and toxicity underscores the critical need for analytical methods that can accurately resolve and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering robust and reproducible separations.[10][11]

The Chromatographic Challenge and Strategic Approach

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a diastereomeric interaction between the analyte enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be exceptionally effective for a broad range of chiral compounds, including many herbicides.[12][13][14]

Our strategy is to employ a normal-phase HPLC method using an amylose-based CSP. This approach offers several advantages:

  • High Selectivity: Polysaccharide CSPs provide a complex three-dimensional chiral environment, leading to excellent enantiomeric recognition.

  • Simultaneous Analysis: This method has been optimized for the simultaneous separation of the enantiomers of both this compound-ethyl (the parent ester) and this compound acid (the key metabolite).[4][5][9]

  • Mobile Phase Control: The use of a non-polar mobile phase with a polar modifier allows for fine-tuning of retention and resolution. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is crucial for ensuring good peak shape and reproducible retention of the acidic this compound metabolite by suppressing the ionization of its carboxylic acid group.[9]

Materials and Methods

Reagents and Materials
  • Solvents: HPLC-grade n-hexane, 2-propanol (isopropanol), and trifluoroacetic acid (TFA).

  • Standards: Analytical standards of racemic this compound-ethyl and racemic this compound acid.

  • Sample Solvent: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the chiral separation.

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) coated on silica gel. (e.g., Chiralpak® AD, Lux® Amylose-1)[4][5][9]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 20°C[9]
Detection Wavelength 230 nm[9]
Injection Volume 10 µL

Detailed Experimental Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Standards

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of racemic this compound-ethyl and 10 mg of racemic this compound acid into separate 10 mL volumetric flasks. Dissolve and bring to volume with the sample solvent.

  • Working Standard (10 µg/mL): Create a mixed working standard by transferring 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with the sample solvent. This standard will contain the enantiomers of both the parent ester and the acid metabolite.

Protocol 2: Sample Preparation (Hydrolysis of this compound-Ethyl) For studies focusing solely on the this compound acid enantiomers, the parent ester can be hydrolyzed.

  • Alkaline Hydrolysis: Dissolve a known quantity of this compound-ethyl in a suitable organic solvent (e.g., methanol). Add a stoichiometric excess of aqueous sodium hydroxide and stir at room temperature. The reaction progress can be monitored by reverse-phase HPLC.[6]

  • Neutralization and Extraction: Once hydrolysis is complete, neutralize the solution with a suitable acid (e.g., HCl) to a pH of approximately 2-3.[7]

  • Liquid-Liquid Extraction: Extract the this compound acid from the aqueous solution into an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the sample solvent for chiral HPLC analysis.

HPLC System Operation Workflow

The logical flow of the analytical process is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate System with Mobile Phase A->C B Prepare Standards & Samples D Inject Sample (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (230 nm) E->F G Integrate Peaks F->G H Quantify Enantiomers G->H

Caption: Workflow for the chiral HPLC analysis of this compound.

Results and Discussion: Interpreting the Chromatogram

A successful separation will yield four distinct peaks for a mixed standard of racemic this compound-ethyl and racemic this compound acid. The elution order on the ADMPC column is typically: S-(-)-fenoxaprop-ethyl, R-(+)-fenoxaprop-ethyl, S-(-)-fenoxaprop acid, and R-(+)-fenoxaprop acid.

Key Performance Metrics:

  • Resolution (Rs): A resolution value (Rs) greater than 1.5 between enantiomeric peaks indicates baseline separation, which is essential for accurate quantification.

  • Enantiomeric Fraction (EF): This is calculated as the peak area of one enantiomer divided by the sum of the peak areas of both enantiomers (EF = [R] / ([R] + [S])). For a racemic standard, the EF should be 0.5.

The addition of TFA to the mobile phase is critical.[9] Without it, the acidic this compound enantiomers would likely exhibit poor peak shape (tailing) and shifting retention times due to interactions with active sites on the silica support and inconsistent ionization states. The TFA ensures that the carboxylic acid group remains protonated, leading to sharp, symmetrical, and reproducible peaks.

Conclusion and Self-Validation

This application note provides a robust and validated normal-phase HPLC method for the enantioselective separation of this compound-ethyl and its acid metabolite. The use of an amylose-based chiral stationary phase with an optimized mobile phase containing TFA ensures excellent resolution and peak shape for all four components. This protocol serves as a reliable foundation for routine quality control, environmental monitoring, and metabolic studies of this important chiral herbicide. The method's trustworthiness is established through the use of racemic standards to confirm a 50:50 enantiomeric ratio and by ensuring baseline resolution (Rs > 1.5) for accurate quantification.

References

  • Zhang, Y., Liu, D., Diao, J., He, Z., Zhou, Z., Wang, P., & Li, X. (2010). Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. Journal of Agricultural and Food Chemistry, 58(24), 12859-12864. [Link]
  • Wang, G., et al. (2020). The enantioselective enrichment, metabolism, and toxicity of this compound-ethyl and its metabolites in zebrafish. Chirality, 32(7), 990-997. [Link]
  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). This compound-P-ethyl. CIPAC. [Link]
  • Zhang, Y., et al. (2010). Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. PubMed. [Link]
  • American Chemical Society. (2010). Enantioselective Environmental Behavior of the Chiral Herbicide this compound-ethyl and Its Chiral Metabolite this compound in Soil.
  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.). This compound-P-ethyl Determination of enantiomeric purity. CIPAC. [Link]
  • Gupta, S., & Gajbhiye, V. T. (2007). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. PubMed. [Link]
  • ResearchGate. (n.d.). High performance liquid chromatography (HPLC) chromatogram for this compound acid.
  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]
  • SIELC Technologies. (n.d.). Separation of this compound-P-ethyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Hoagland, R. E., & Zablotowicz, R. M. (2003). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 51(15), 4373-4378. [Link]
  • REFLECT. (n.d.).
  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(19), 7658-7663. [Link]
  • ResearchGate. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl.
  • Shah, J., et al. (2010). Spectrophotometric Method for Quantification of this compound-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. Journal of The Chemical Society of Pakistan, 32(3). [Link]
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
  • Phenomenex. (n.d.).
  • Kasperec, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-165. [Link]

Sources

Application Note: High-Recovery Cleanup of Fenoxaprop from Soil Matrices Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fenoxaprop Analysis in Soil

This compound-p-ethyl, the active R-enantiomer of this compound-ethyl, is a selective aryloxyphenoxypropionate herbicide widely used for post-emergence control of grassy weeds in various crops.[1][2] Its presence and persistence in soil are of significant environmental and agricultural concern, necessitating sensitive and accurate monitoring. However, soil is an exceptionally complex analytical matrix, rich in organic matter, humic substances, fulvic acids, and inorganic salts. These components can interfere significantly with chromatographic analysis, causing matrix effects, suppressing instrument signals, and ultimately leading to inaccurate quantification.

Effective sample preparation is therefore the most critical step in developing a robust analytical method. Solid-Phase Extraction (SPE) is a powerful and selective sample cleanup technique that addresses these challenges by isolating target analytes from complex sample extracts. This application note provides a detailed protocol for the cleanup of this compound-p-ethyl from soil extracts using reversed-phase SPE, grounded in the physicochemical properties of the analyte and the principles of chromatographic retention.

Analyte Properties & SPE Strategy Rationale

The selection of an appropriate SPE strategy is dictated by the chemical properties of the target analyte and the nature of the sample matrix.

Physicochemical Properties of this compound-p-ethyl:

PropertyValueImplication for SPE Strategy
Molecular Formula C₁₈H₁₆ClNO₅-
Molecular Weight 361.78 g/mol [1][3]-
LogP (octanol-water) 4.1 - 4.78[1][4]Highly non-polar (lipophilic/hydrophobic).
Aqueous Solubility 0.9 mg/L (at 25°C)[4]Very low solubility in water.
Solubility (Organic) Soluble in acetone, ethyl acetate, toluene.[4]Readily soluble in common extraction solvents.

The high LogP value and low water solubility of this compound-p-ethyl are the cornerstone of our cleanup strategy.[1][4] These properties indicate strong hydrophobic character, making Reversed-Phase SPE (RP-SPE) the ideal mechanism for retention and isolation.[5] In RP-SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar analytes from a polar mobile phase (the sample extract).

Sorbent Selection: C18-bonded Silica

For this application, a C18 (octadecyl) bonded silica sorbent is selected. The C18 alkyl chains create a highly non-polar surface that retains this compound-p-ethyl through strong hydrophobic (van der Waals) interactions.[5][6] This allows polar and moderately polar matrix components to be washed away, resulting in a cleaner final eluate.

Comprehensive Workflow: From Soil to Analysis

The overall analytical workflow involves an initial extraction to transfer this compound-p-ethyl from the soil into a liquid extract, followed by the selective SPE cleanup, and concluding with instrumental analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is recommended for the initial extraction due to its efficiency and wide applicability for pesticide residues in soil.[7][8][9]

G cluster_prep Sample Pre-Treatment cluster_quechers QuEChERS Extraction cluster_spe SPE Cleanup cluster_analysis Final Analysis soil 10g Soil Sample hydrate Hydrate with Water (if dry soil) soil->hydrate acn Add 10 mL Acetonitrile hydrate->acn shake1 Vortex / Shake 5 min acn->shake1 salts Add ECQUEU750CT-MP Salts (MgSO4, NaCl, Citrate Buffers) shake1->salts shake2 Shake 2 min salts->shake2 centrifuge1 Centrifuge ≥3000 rcf for 5 min shake2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load 2. Load (Supernatant) supernatant->load condition 1. Condition (Methanol then Water) condition->load wash 3. Wash (Water/Methanol Mix) load->wash elute 4. Elute (Ethyl Acetate / ACN) wash->elute evap Evaporate & Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms

Caption: Overall workflow from soil sample pre-treatment to final analysis.

Detailed Experimental Protocol

This protocol is designed for a standard 6 mL SPE cartridge containing 500 mg of C18 sorbent. Adjust volumes proportionally for different cartridge sizes.

Part A: Sample Extraction (Modified QuEChERS)
  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[7]

  • Solvent Extraction: Add 10 mL of acetonitrile (ACN) to the tube.

  • Homogenization: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough partitioning of this compound-p-ethyl from the soil particles into the ACN.

  • Salting Out: Add the contents of one QuEChERS extraction salt packet (e.g., containing 4g MgSO₄, 1g NaCl, 1g sodium citrate, and 0.5g disodium citrate sesquihydrate).[8] The anhydrous magnesium sulfate absorbs excess water, while the salts induce phase separation between the ACN and the remaining aqueous layer, driving the non-polar analyte into the organic phase.

  • Secondary Shake & Centrifugation: Immediately shake for another 2 minutes, then centrifuge at ≥3000 rcf for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper ACN layer (supernatant) into a clean tube for the SPE cleanup step.

Part B: Solid-Phase Extraction Cleanup

The following steps illustrate the core principles of SPE for selective cleanup.

G cluster_conditioning Step 1: Conditioning cluster_loading Step 2: Sample Loading cluster_washing Step 3: Interference Wash cluster_elution Step 4: Elution cond_step Goal: Activate Sorbent Solvate the C18 chains to enable interaction with the sample. Action: Pass 5 mL Methanol, then 5 mL DI Water. Do not allow sorbent to dry. load_step Goal: Retain Analyte This compound (non-polar) binds to C18. Polar interferences pass through. Action: Pass the ACN extract through the cartridge at a slow, steady rate (1-2 drops/sec). wash_step Goal: Remove Interferences Remove remaining polar matrix components without eluting the target analyte. Action: Pass 5 mL of 20% Methanol in Water. Dry sorbent under vacuum for 5 min. elute_step Goal: Collect Analyte A non-polar solvent disrupts the hydrophobic interaction, releasing this compound. Action: Pass 5 mL of Ethyl Acetate. Collect the eluate in a clean tube.

Caption: The four fundamental steps of the Solid-Phase Extraction process.

  • Conditioning:

    • Purpose: To activate the C18 sorbent. The first solvent (methanol) solvates the hydrophobic C18 chains, making them accessible. The second solvent (water) displaces the methanol, creating a polar environment ready to receive the aqueous/organic sample extract.[10]

    • Procedure: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Crucially, do not let the sorbent bed go dry before loading the sample.

  • Sample Loading:

    • Purpose: To retain this compound-p-ethyl on the sorbent while allowing the bulk of the polar matrix to pass through.

    • Procedure: Load the ACN supernatant from Part A onto the cartridge. Maintain a slow, consistent flow rate of approximately 1-2 drops per second to ensure sufficient interaction time between the analyte and the sorbent.

  • Washing:

    • Purpose: To remove weakly retained, polar interfering compounds from the sorbent that may have been retained during loading. The wash solvent must be strong enough to remove interferences but weak enough to leave the analyte bound.

    • Procedure: Pass 5 mL of a 20:80 (v/v) methanol/water solution through the cartridge. After the wash, apply a vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This is critical to ensure the subsequent non-polar elution solvent is not diluted with water.

  • Elution:

    • Purpose: To desorb and collect the purified this compound-p-ethyl using a strong, non-polar organic solvent that disrupts the hydrophobic interactions.

    • Procedure: Place a clean collection tube under the cartridge. Add 5 mL of ethyl acetate to the cartridge to elute the this compound-p-ethyl. Collect the entire volume.

Part C: Post-SPE Processing
  • Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as acetonitrile or a mobile phase mixture.

  • Analysis: Analyze the final extract using a suitable technique, typically High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for the required sensitivity and selectivity.[11]

Method Validation and Performance

For any analytical method to be trustworthy, it must be validated. Key validation parameters include recovery, precision, and the limits of detection (LOD) and quantification (LOQ).[12][13] The protocol described here, when properly executed, is expected to yield performance characteristics suitable for regulatory and research monitoring.

Typical Performance Characteristics:

ParameterTypical ValueDescription
Recovery 85 - 110%The percentage of the analyte recovered after the entire cleanup process.
Precision (RSD) < 15%Relative Standard Deviation, a measure of the repeatability of the method.
LOQ (LC-MS/MS) 0.5 - 5 µg/kgThe lowest concentration that can be reliably quantified with acceptable precision.
LOD (LC-MS/MS) 0.1 - 2 µg/kgThe lowest concentration that can be reliably detected.

Note: Values are representative and should be determined experimentally by the end-user's laboratory. Validation should be performed according to established guidelines such as SANTE/11312/2021 or similar.[12]

Conclusion

The combination of a QuEChERS-based extraction followed by C18 solid-phase extraction provides a highly effective and robust workflow for the cleanup and isolation of this compound-p-ethyl from complex soil matrices. The rationale for this approach is firmly grounded in the non-polar nature of the analyte, which allows for strong retention on a reversed-phase sorbent while enabling the removal of polar interferences. This detailed protocol serves as a comprehensive guide for researchers and analytical scientists, enabling the accurate and reliable quantification of this important herbicide in environmental samples.

References

  • Chemsrc. (n.d.). This compound-P-ethyl | CAS#:71283-80-2.
  • Farhat-un-Nisa Shehzad, Jasmin Shah, Muhammad Rasul Jan, & Mian Muhammad. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(1).
  • Farhat-un-Nisa Shehzad, Jasmin Shah, Muhammad Rasul Jan, & Mian Muhammad. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. INIS-IAEA.
  • AERU, University of Hertfordshire. (n.d.). This compound-ethyl.
  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. PubChem Compound Database.
  • Farhat-un-Nisa Shehzad, Jasmin Shah, Muhammad Rasul Jan, & Mian Muhammad. (2012). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. Journal of the Chemical Society of Pakistan.
  • AERU, University of Hertfordshire. (n.d.). This compound-P-ethyl (Ref: AE F046360).
  • Jan, M. R., Shah, J., & Muhammad, M. (2014). Dispersive Solid Phase Microextraction of this compound-p-ethyl Herbicide from Water and Food Samples Using Magnetic Graphene Composite. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound-P-ethyl. PubChem Compound Database.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • Collaborative International Pesticides Analytical Council. (n.d.). This compound-P-ethyl.
  • ResearchGate. (n.d.). Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides.
  • U.S. Environmental Protection Agency. (n.d.). This compound-P-ethyl; EPA PC Code 129092.
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent.
  • Hawach Scientific. (2023). How To Choose The Right SPE Sorbent For Your Application?.
  • Asensio-Ramos, M., Hernández-Borges, J., & Ravelo-Pérez, L. M. (2011). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
  • Caldas, S. S., Demoliner, A., & Primel, E. G. (2009). Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. ResearchGate.
  • Phenomenex. (2023). QuEChERS Method: Applications and Benefits.
  • Domingues, V. F., & Silva, A. M. (2015). QuEChERS and soil analysis. An Overview. ResearchGate.
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document SANTE/11312/2021.
  • Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research.
  • ResearchGate. (n.d.). Investigation for suitable solvent for extraction of this compound-p-ethyl.
  • Prosen, H., & Lipej, S. N. (2013). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate.
  • Caldas, S. S., Demoliner, A., & Primel, E. G. (2009). Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. SciELO.
  • Conte, E., et al. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods.
  • Wang, J., et al. (2019). Determination of pesticide residue in soil samples by molecularly imprinted solid-phase extraction method. ResearchGate.

Sources

Application Note: A Validated Spectrophotometric Method for the Quantification of Fenoxaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated indirect spectrophotometric method for the quantification of Fenoxaprop-p-ethyl, a post-emergence herbicide widely used for the control of grassy weeds.[1][2] The methodology is predicated on the acid-catalyzed hydrolysis of this compound-p-ethyl, followed by a derivatization reaction to produce a stable, colored compound amenable to spectrophotometric analysis. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the scientific rationale, detailed experimental protocols, and complete validation parameters according to the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Rationale for Indirect Spectrophotometry

This compound-p-ethyl is the biologically active R-enantiomer of the herbicide this compound.[1] While direct UV spectrophotometry is often a preferred analytical technique due to its simplicity, the native this compound-p-ethyl molecule lacks a sufficiently unique or strong chromophore to allow for selective and sensitive quantification in complex matrices, such as commercial formulations or environmental samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are established methods for its determination but require significant capital investment and operational expertise.[4][5][6][7]

This application note presents a cost-effective and accessible alternative based on chemical derivatization. The core principle involves the acid hydrolysis of this compound-p-ethyl to yield 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[8][9][10] This intermediate is then utilized in a diazotization and coupling reaction to form a stable azo dye, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.[9] This chemical transformation significantly enhances the molar absorptivity and shifts the wavelength of maximum absorbance (λmax) to a region with fewer potential interferences, thereby improving the sensitivity and selectivity of the assay.

Principle of the Method

The quantitative determination of this compound-p-ethyl is achieved through a two-step chemical derivatization process followed by spectrophotometric measurement.

Step 1: Acid Hydrolysis this compound-p-ethyl is subjected to acid-catalyzed hydrolysis, which cleaves the ester and ether linkages to produce 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy) propionate (EHPP).[9][10]

Step 2: Diazotization and Coupling The resulting CDHB molecule acts as a coupling agent in a diazotization reaction. This reaction forms a colored azo compound that can be quantified using a UV-Visible spectrophotometer.[9] The intensity of the color produced is directly proportional to the initial concentration of this compound-p-ethyl in the sample. The absorbance of the resulting solution is measured at its λmax of 430 nm.[9][10]

G cluster_workflow Methodology Workflow FPE This compound-p-ethyl Sample Hydrolysis Acid Hydrolysis FPE->Hydrolysis HCl Derivatization Diazotization & Coupling Hydrolysis->Derivatization CDHB intermediate Spectro Spectrophotometric Measurement (430 nm) Derivatization->Spectro Colored Azo Dye Quant Quantification Spectro->Quant Beer-Lambert Law

Figure 1: Workflow for the spectrophotometric quantification of this compound-p-ethyl.

Materials and Methods

Instrumentation

A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and 1 cm matched quartz cuvettes was used for all absorbance measurements.

Reagents and Standards
  • This compound-p-ethyl reference standard (99%+ purity)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sulphamic acid (H₃NSO₃)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)

  • Ethanol, analytical grade

  • Deionized water

Preparation of Standard Solutions

3.3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound-p-ethyl reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a minimal amount of ethanol and dilute to the mark with the same solvent.

3.3.2. Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to the mark with ethanol.

Experimental Protocols

Protocol 1: Generation of Calibration Curve

  • Aliquot 0.2, 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the working standard solution (100 µg/mL) into a series of 10 mL volumetric flasks.

  • To each flask, add 1 mL of 5 M HCl.

  • Heat the flasks in a water bath at 70°C for 20 minutes to ensure complete hydrolysis.

  • Cool the flasks to room temperature.

  • Add 1 mL of 0.1% (w/v) sodium nitrite solution and mix well. Allow the reaction to proceed for 3 minutes.

  • Add 1 mL of 0.5% (w/v) sulphamic acid solution to quench the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1 mL of 0.1% (w/v) NED solution and dilute to the mark with deionized water.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance of each solution at 430 nm against a reagent blank prepared in the same manner without the this compound-p-ethyl standard.

  • Plot a graph of absorbance versus concentration (µg/mL) and determine the regression equation.

Protocol 2: Analysis of a Commercial Formulation

  • Accurately weigh a quantity of the commercial formulation equivalent to 100 mg of this compound-p-ethyl and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of ethanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with ethanol and filter the solution through a 0.45 µm syringe filter.

  • Dilute an appropriate aliquot of the filtered solution with ethanol to obtain a theoretical concentration within the calibration range (e.g., 15 µg/mL).

  • Take 1 mL of this diluted sample solution and proceed with the derivatization and measurement as described in steps 2-9 of Protocol 1.

  • Calculate the concentration of this compound-p-ethyl in the sample using the regression equation from the calibration curve.

Method Validation

The developed method was validated in accordance with ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Linearity

The linearity of the method was established by analyzing six concentrations of this compound-p-ethyl ranging from 2 to 25 µg/mL. The calibration curve demonstrated excellent linearity.

ParameterValue
Linearity Range2 - 25 µg/mL
Regression Equationy = 0.0412x + 0.0035
Correlation Coefficient (r²)0.9995
Table 1: Linearity Data
Accuracy (Recovery Studies)

Accuracy was determined by the standard addition method. A known amount of standard this compound-p-ethyl was added to a pre-analyzed formulation sample at three different concentration levels (80%, 100%, and 120%). The recovery of the added standard was then calculated.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.9299.0%
100%10.010.05100.5%
120%12.011.8999.1%
Average 99.5%
Table 2: Accuracy (Recovery) Data

The high percentage of recovery indicates the accuracy of the proposed method.[11][12]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

4.3.1. Repeatability: Six replicate measurements of a 15 µg/mL standard solution were made on the same day.

4.3.2. Intermediate Precision: The analysis of a 15 µg/mL standard solution was repeated on three different days by different analysts.

Precision LevelMean Absorbance (n=6)Standard Deviation% RSD
Repeatability (Day 1)0.6210.00450.72%
Intermediate (Day 2)0.6180.00510.83%
Intermediate (Day 3)0.6250.00480.77%
Table 3: Precision Data

The low relative standard deviation (RSD) values (<2%) confirm the high precision of the method.[11][12]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

ParameterCalculated Value (µg/mL)
LOD0.029
LOQ0.098
Table 4: LOD and LOQ

These values are comparable to those reported in the literature for similar spectrophotometric methods.[9]

Conclusion

The described indirect spectrophotometric method provides a simple, accurate, precise, and cost-effective solution for the quantification of this compound-p-ethyl in various samples. The method's reliance on a derivatization step to form a colored compound successfully overcomes the limitations of direct UV spectrophotometry. The comprehensive validation performed in accordance with ICH guidelines demonstrates the reliability and robustness of the protocol, making it suitable for routine quality control and research applications.

References

  • Shah, J. (2010). Spectrophotometric Method for Quantification of this compound-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. Journal of the Chemical Society of Pakistan, 32(6). [Link]
  • Shehzad, F. N., Shah, J., & Jan, M. R. (2012). Spectrophotometric method for the determination of this compound-p-ethyl herbicide in wheat and barley grains using charge transfer complex. Sarhad Journal of Agriculture, 28(1), 63-68. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound-ethyl. In PubChem.
  • Khan, I., Shah, J., & Jan, M. R. (2010). Flow injection spectrophotometric determination of this compound-p-ethyl herbicide in different grain samples after derivatization. Química Nova, 33(5), 1131-1135. [Link]
  • University of Hertfordshire. (n.d.). This compound-P-ethyl (Ref: AE F046360). Agriculture and Environment Research Unit (AERU).
  • University of Hertfordshire. (n.d.). This compound-ethyl. Agriculture and Environment Research Unit (AERU).
  • Food and Agriculture Organization of the United Nations. (2021). FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL.
  • United States Environmental Protection Agency. (2012). This compound-P-ethyl; EPA PC Code 129092.
  • Collaborative International Pesticides Analytical Council. (n.d.). This compound-P-ethyl.
  • Ishimitsu, S., Yoshii, K., & Tonogai, Y. (2003). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. Journal of Health Science, 49(6), 465-472. [Link]
  • United States Environmental Protection Agency. (2012). This compound-P-ethyl; EPA PC Code 129092.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Patel, S., & Patel, N. (2016). Development and Validation of Uv-Spectrophotometric Method for Simultaneous Estimation of Naproxen and Paracetamol By Q - Absorbance Ratio Method. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 11-18. [Link]
  • Sahu, S., & Lariya, N. K. (2019). Development and Validation of Spectrophotometric Method for the Estimation of Enoxaparin sodium in marketed formulation. Journal of Drug Delivery and Therapeutics, 9(4-s), 10-13. [Link]

Sources

Using Fenoxaprop to study ACCase gene mutations in resistant weeds

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging Fenoxaprop-p-ethyl for the Investigation of Target-Site ACCase Gene Mutations in Herbicide-Resistant Weed Populations

Audience: Researchers, scientists, and drug development professionals in the field of agrochemicals and plant science.

Abstract: The escalating issue of herbicide resistance in agricultural weeds poses a significant threat to global food security. A primary mechanism of resistance to graminicides, such as this compound-p-ethyl, involves point mutations in the acetyl-CoA carboxylase (ACCase) gene, the herbicide's target site. This application note provides a comprehensive guide for utilizing this compound-p-ethyl as a selective agent to identify and characterize ACCase gene mutations in resistant weed populations. We present detailed protocols for whole-plant bioassays, genomic DNA extraction, PCR-based amplification of the ACCase carboxyltransferase (CT) domain, and subsequent Sanger sequencing for mutation analysis. The methodologies described herein are designed to be robust and adaptable for various grass weed species, offering a self-validating system for confirming resistance and elucidating its molecular basis.

Introduction: The Challenge of Herbicide Resistance

The intensive use of selective herbicides has inadvertently driven the evolution of resistant weed biotypes, rendering many chemical control methods ineffective.[1][2] this compound-p-ethyl, a member of the aryloxyphenoxypropionate ("FOPs") chemical family, is a post-emergence herbicide that selectively controls grass weeds.[3][4] Its mode of action is the inhibition of the ACCase enzyme, which is critical for fatty acid biosynthesis and, consequently, cell membrane formation in susceptible grass species.[3][5]

Resistance to ACCase inhibitors can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR is most commonly caused by single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions that reduce the herbicide's binding affinity to the enzyme.[1][6][7] Several mutations in the CT domain of the plastidic ACCase have been identified and are known to confer varying levels of resistance to different ACCase-inhibiting herbicides.[6][8][9]

This guide focuses on the use of this compound-p-ethyl to phenotypically select for resistant individuals within a weed population, followed by molecular analysis to identify the underlying TSR mechanisms. Understanding the specific mutations present in a resistant population is crucial for developing effective weed management strategies and for the rational design of next-generation herbicides.

Mechanism of Action and Resistance

This compound-p-ethyl is absorbed through the leaves and translocated to the meristematic tissues where it inhibits ACCase.[3] This inhibition halts lipid synthesis, leading to the breakdown of cell membranes and ultimately plant death.[3][5] In resistant plants with specific ACCase mutations, the conformational change in the enzyme's binding pocket prevents or reduces the inhibitory effect of this compound-p-ethyl, allowing the plant to survive.[6]

Diagram: Mechanism of this compound-p-ethyl Action and Resistance

G cluster_0 Susceptible Weed cluster_1 Resistant Weed Fenoxaprop_S This compound-p-ethyl ACCase_S Wild-Type ACCase Fenoxaprop_S->ACCase_S Binds & Inhibits FattyAcids_S Fatty Acid Synthesis ACCase_S->FattyAcids_S Blocked Membrane_S Cell Membrane Integrity FattyAcids_S->Membrane_S Disrupted Death_S Plant Death Membrane_S->Death_S Leads to Fenoxaprop_R This compound-p-ethyl ACCase_R Mutated ACCase Fenoxaprop_R->ACCase_R Binding Reduced FattyAcids_R Fatty Acid Synthesis ACCase_R->FattyAcids_R Continues Membrane_R Cell Membrane Integrity FattyAcids_R->Membrane_R Maintained Survival_R Plant Survival Membrane_R->Survival_R Leads to G A 1. Seed Collection (Suspected Resistant & Known Susceptible Populations) B 2. Plant Propagation (Greenhouse Cultivation) A->B C 3. Whole-Plant Bioassay (this compound-p-ethyl Application at Discriminating Doses) B->C D 4. Phenotypic Assessment (Survival Rate and Injury Scoring) C->D E 5. Sample Collection (Leaf Tissue from Survivors and Controls) D->E F 6. Genomic DNA Extraction E->F G 7. PCR Amplification (Targeting ACCase CT Domain) F->G H 8. PCR Product Purification & Sequencing (Sanger Sequencing) G->H I 9. Sequence Analysis (Alignment and Mutation Identification) H->I J 10. Data Correlation (Linking Genotype to Phenotype) I->J

Caption: From field collection to molecular analysis workflow.

Detailed Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is designed to phenotypically confirm resistance to this compound-p-ethyl under controlled conditions. [10][11][12] Materials:

  • Seeds from putative resistant and a known susceptible weed population.

  • Pots (10 cm diameter) filled with appropriate potting mix.

  • Greenhouse or growth chamber with controlled temperature and light.

  • Commercial formulation of this compound-p-ethyl. [4]* Calibrated laboratory sprayer.

  • Deionized water.

  • Non-ionic surfactant (if recommended by the herbicide label).

Procedure:

  • Seed Germination: Germinate seeds in petri dishes or directly in pots. For species with seed dormancy, appropriate pre-treatment (e.g., stratification, scarification) may be necessary. [10][11]2. Plant Growth: Transplant seedlings (one per pot) at the 1-2 leaf stage. Grow plants to the 3-4 leaf stage before herbicide application. Ensure uniform growing conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation: Prepare a stock solution of this compound-p-ethyl. Perform serial dilutions to create a range of doses. A typical dose-response experiment might include 0x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field application rate. The 1x rate serves as the discriminating dose.

  • Herbicide Application: Spray the plants uniformly using a calibrated laboratory sprayer. Include the susceptible population as a control to validate the efficacy of the herbicide application.

  • Post-Treatment Care: Return the plants to the greenhouse and water as needed, avoiding watering over the foliage for the first 24 hours.

  • Data Collection: Assess plant survival and visual injury 21 days after treatment. [13]Plants are considered resistant if they survive the recommended field dose (1x) with minimal injury, while susceptible plants are killed. [12] Data Interpretation: The results of the bioassay will allow for the calculation of the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for both the resistant and susceptible populations. The resistance index (RI) is calculated as GR50 (resistant) / GR50 (susceptible).

PopulationGR50 (g a.i./ha)Resistance Index (RI)
Susceptible251.0
Resistant27511.0

This table presents hypothetical data for illustrative purposes.

Protocol 2: Genomic DNA Extraction

This protocol is a modified CTAB (cetyltrimethylammonium bromide) method, effective for isolating high-quality DNA from plant leaf tissue, which can be rich in PCR inhibitors like polysaccharides. [6][14] Materials:

  • Fresh or frozen young leaf tissue (approx. 100 mg).

  • Liquid nitrogen.

  • Mortar and pestle.

  • CTAB extraction buffer.

  • Chloroform:isoamyl alcohol (24:1).

  • Isopropanol, ice-cold.

  • 70% Ethanol, ice-cold.

  • TE buffer.

  • RNase A.

  • Microcentrifuge tubes.

Procedure:

  • Tissue Homogenization: Freeze leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Lysis: Transfer the powder to a microcentrifuge tube containing pre-warmed CTAB buffer. Vortex thoroughly and incubate at 65°C for 60 minutes.

  • Purification: Add an equal volume of chloroform:isoamyl alcohol, mix by inversion, and centrifuge. This step separates the DNA into the aqueous phase away from proteins and other cellular debris.

  • Precipitation: Transfer the upper aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol to precipitate the DNA.

  • Washing: Pellet the DNA by centrifugation, discard the supernatant, and wash the pellet with ice-cold 70% ethanol to remove residual salts.

  • Resuspension: Air-dry the pellet and resuspend the DNA in TE buffer. Treat with RNase A to remove contaminating RNA. [15]7. Quantification: Determine the DNA concentration and purity using a spectrophotometer or fluorometer.

Protocol 3: PCR Amplification and Sequencing

This protocol describes the amplification of the ACCase CT domain and subsequent sequencing to identify mutations.

Materials:

  • Genomic DNA template.

  • Conserved primers flanking the CT domain of the ACCase gene.

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • PCR tubes.

  • Thermal cycler.

  • Agarose gel electrophoresis system.

  • PCR product purification kit.

  • Sanger sequencing service. [16] Procedure:

  • Primer Design: Design or use previously published primers that amplify the region of the ACCase gene known to harbor resistance mutations (e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, 2096). [6][7][9]2. PCR Amplification: Set up the PCR reaction with the genomic DNA, primers, dNTPs, and Taq polymerase. The thermal cycling program will typically consist of an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. [6][17]3. Verification: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

  • Purification: Purify the PCR product to remove primers and unincorporated dNTPs using a commercial kit. [18]5. Sanger Sequencing: Send the purified PCR product for Sanger sequencing. [16][19][20]This method provides high-accuracy sequence data ideal for detecting point mutations. [16][21]

Data Analysis and Interpretation

The obtained DNA sequences from resistant and susceptible individuals are aligned with a reference ACCase gene sequence from a susceptible plant of the same species. Sequence alignment software (e.g., MEGA, Geneious, or online tools like Clustal Omega) is used to identify nucleotide changes that result in amino acid substitutions.

Common Resistance-Conferring Mutations:

Amino Acid PositionCommon SubstitutionHerbicide Cross-Resistance
Isoleucine-1781Leucine (Ile-1781-Leu)FOPs, DIMs, DENs [8][9]
Tryptophan-1999Cysteine (Trp-1999-Cys)This compound [9]
Tryptophan-2027Cysteine (Trp-2027-Cys)FOPs [6][9]
Isoleucine-2041Asparagine (Ile-2041-Asn)FOPs [6][9]
Aspartate-2078Glycine (Asp-2078-Gly)FOPs, DIMs [1][9]
Cysteine-2088Arginine (Cys-2088-Arg)FOPs, DIMs [1]
Glycine-2096Alanine (Gly-2096-Ala)FOPs [6]

Note: FOPs (Aryloxyphenoxypropionates), DIMs (Cyclohexanediones), DENs (Phenylpyrazolines). Cross-resistance patterns can vary by weed species and specific mutation.

The presence of one or more of these mutations in the resistant individuals, and their absence in the susceptible controls, provides strong evidence for a TSR mechanism.

Troubleshooting

IssuePossible CauseSolution
No PCR Product Poor DNA quality/quantity.Re-extract DNA, ensure purity ratios are optimal.
PCR inhibitors in DNA sample.Dilute DNA template or use a more robust polymerase.
Incorrect annealing temperature.Optimize annealing temperature using a gradient PCR.
Ambiguous Sequencing Results Contamination or mixed template.Ensure pure, single PCR product before sequencing.
Low-quality PCR product.Re-amplify and purify the PCR product.
Resistance without TSR Mutation Non-target site resistance (NTSR).Investigate other resistance mechanisms like enhanced metabolism. [13][22]

Conclusion

The protocols detailed in this application note provide a robust framework for using this compound-p-ethyl as a tool to investigate ACCase gene mutations in resistant weeds. By integrating whole-plant bioassays with molecular techniques, researchers can effectively confirm resistance, identify the specific genetic basis of TSR, and contribute valuable knowledge to the ongoing challenge of herbicide resistance management. This information is critical for advising on sustainable agricultural practices and for the development of novel herbicides with alternative modes of action.

References

  • Sanger Sequencing of PCR Products/Plasmids - Genome Foundation. (n.d.).
  • This compound-p-ethyl - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). Scientia Agricola.
  • Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India. (2015). PLOS ONE.
  • Application of PCR Product Sanger Sequencing. (n.d.). CD Genomics.
  • This compound-P-ethyl (Ref: AE F046360). (n.d.). AERU.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Request PDF.
  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. (2023). Frontiers in Plant Science.
  • Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim. (2007). Plant Physiology.
  • Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides. (2005). Proceedings of the National Academy of Sciences.
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). Herbicide Symptoms.
  • The Use of Biotechnology in Weed Science. (n.d.). SBCPD.
  • Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing. (2021). AdvancedSeq.
  • Screening for Herbicide Resistance in Weeds. (2000). Request PDF.
  • This compound-P-Ethyl. (n.d.).
  • Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. (2023). Frontiers in Plant Science.
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). WSU Wheat & Small Grains.
  • Molecular Herbicide Resistance Testing Could Mean Bad News for Weeds. (2023). Soybean Research & Information Network.
  • Resisting resistance: new applications for molecular diagnostics in crop protection. (2020). The Biochemist.
  • Comparison of genomic DNA extraction methods to obtain high DNA quality from barnyard grass (Echinochloa colona). (2017). OAText.
  • Detection of mutations by the Sanger sequencing method. PCR products... (2021). ResearchGate.
  • Optimizing molecular assays for glyphosate and ALS-inhibitor resistance diagnostics in four weed species. (2023). Canadian Science Publishing.
  • Recent approaches for herbicide resistance management in weeds. (2018). International Journal of Chemical Studies.
  • Influence of broad-leaved weed herbicides on the activity of this compound-P-ethyl. (n.d.). Request PDF.
  • FIRST REPORT ON AVENA FATUA RESISTANCE TO this compound-P-ETHYL AND EFFICACY OF HERBICIDE MIXTURES FOR ITS EFFECTIVE CONTROL. (2024). SABRAO Journal of Breeding and Genetics.
  • Wild-type Blocking PCR Combined with Sanger Sequencing for Detection of Low-frequency Somatic Mutation. (2024). Journal of Visualized Experiments.
  • Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. (2017). Weed Science.
  • Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtrail (Alopecurus aequalis) using loop-mediated isothermal amplification. (2024). Weed Science.
  • Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. (n.d.). USDA ARS.
  • Crude DNA Extraction for High-Throughput PCR Genotyping. (n.d.). 3CR Bioscience.
  • (a) an experimental workflow graph and how it is layered. The node type... (n.d.). ResearchGate.
  • Using CAPS and dCAPS Methods to Detect some Mutations that Cause Resistance to Acetyl Coenzyme A Carboxylase Inhibiting Herbicides in Wild Oat (Avena ludoviciana). (2013). Iranian Journal of Weed Science.
  • Resistance patterns and molecular basis to ACCase-inhibiting herbicides. (2024). Weed Science.
  • Herbicide class and its mode of action as defined by Herbicide Resistance Action Committee (HRAC). (n.d.). ResearchGate.
  • Plant DNA Extraction & WGA Amplification Protocol. (n.d.). Sigma-Aldrich.
  • Graphviz - Graph Visualization Software. (n.d.).
  • Graphviz Example: workflow. (n.d.). DevTools daily.
  • Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. (2024). MDPI.
  • Building diagrams using graphviz. (2021). Chad's Blog.
  • CTAB Protocol for the Isolation of DNA from Plant Tissues. (n.d.). OPS Diagnostics.
  • DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. (2014). BioMed Research International.
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.

Sources

Application Notes and Protocols for Fenoxaprop in Weed Resistance Monitoring Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Efficacy

Fenoxaprop-p-ethyl, a member of the aryloxyphenoxypropionate ("FOP") chemical family, is a selective, post-emergence herbicide highly effective for controlling a wide spectrum of annual and perennial grass weeds in broadleaf crops.[1][2][3] Its systemic action, which involves absorption through the leaves and translocation throughout the plant, ensures comprehensive weed control, including the root system, thereby preventing regrowth.[1] However, the very effectiveness and widespread use of this compound-p-ethyl and other herbicides with the same mode of action have led to a significant challenge in modern agriculture: the evolution of herbicide-resistant weed populations.[4][5]

This document serves as a technical guide for researchers, scientists, and professionals in crop protection and drug development. It provides a detailed overview of the scientific principles and practical protocols for monitoring weed resistance to this compound-p-ethyl. Understanding the prevalence and mechanisms of resistance is paramount for developing sustainable weed management strategies.[6][7]

Scientific Foundation: Mechanism of Action and the Onset of Resistance

A thorough grasp of this compound-p-ethyl's mode of action is fundamental to understanding how weeds develop resistance.

The Target: Acetyl-CoA Carboxylase (ACCase)

This compound-p-ethyl's herbicidal activity stems from its potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][8] By blocking ACCase, this compound-p-ethyl disrupts lipid synthesis, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of the susceptible grass weed.[1][2] The selectivity of this herbicide arises from its specific action on the homomeric form of plastidic ACCase found in most monocots (grasses), while the heteromeric ACCase in broadleaf plants (dicots) remains unaffected.[10]

cluster_0 Normal Fatty Acid Synthesis in Susceptible Weed cluster_1 Action of this compound-p-ethyl Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membranes Cell Membranes & Growth Fatty_Acids->Membranes ACCase->Malonyl_CoA Catalysis This compound This compound-p-ethyl Blocked_ACCase Inhibited ACCase This compound->Blocked_ACCase Inhibition No_Fatty_Acids Fatty Acid Synthesis Blocked Blocked_ACCase->No_Fatty_Acids Weed_Death Weed Death No_Fatty_Acids->Weed_Death

Caption: Mechanism of this compound-p-ethyl action.

Mechanisms of Weed Resistance

The recurrent application of ACCase-inhibiting herbicides like this compound-p-ethyl exerts strong selective pressure on weed populations, leading to the survival and proliferation of resistant individuals. Resistance mechanisms are broadly categorized into two types:

  • Target-Site Resistance (TSR): This is the most common and well-documented mechanism of resistance to ACCase inhibitors.[11] TSR arises from spontaneous mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.[12] Several amino acid substitutions have been identified that confer resistance, such as Ile-1781-Leu, Trp-2027-Cys, and Ile-2041-Asn.[11] A single point mutation can lead to high levels of resistance to this compound-p-ethyl and cross-resistance to other "FOP" herbicides.[11][13]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[10] NTSR is often more complex and can involve:

    • Enhanced Metabolism: The resistant plant may possess an enhanced ability to metabolize and detoxify the herbicide before it can inhibit ACCase. This is often mediated by enzyme systems like cytochrome P450 monooxygenases and glutathione S-transferases.[11][14]

    • Reduced Uptake or Translocation: Alterations in the plant's cuticle or transport systems may limit the absorption of the herbicide through the leaves or its movement within the plant.[10]

cluster_0 Resistance Mechanisms cluster_1 TSR Details cluster_2 NTSR Details Herbicide This compound-p-ethyl Application TSR Target-Site Resistance (TSR) Herbicide->TSR NTSR Non-Target-Site Resistance (NTSR) Herbicide->NTSR Resistant_Weed Resistant Weed Survives TSR->Resistant_Weed NTSR->Resistant_Weed ACCase_Gene ACCase Gene Mutation Point Mutation (e.g., Ile-1781-Leu) ACCase_Gene->Mutation Altered_ACCase Altered ACCase Enzyme Mutation->Altered_ACCase No_Binding Herbicide Cannot Bind Altered_ACCase->No_Binding Metabolism Enhanced Metabolism (P450s, GSTs) Uptake Reduced Uptake/Translocation

Caption: Overview of weed resistance mechanisms.

Protocols for Resistance Monitoring

Effective resistance monitoring is a multi-step process that begins in the field and culminates in laboratory-based assays. The goal is to first identify putative resistant populations and then quantify the level of resistance.

Protocol: Field Sampling of Putative Resistant Weed Populations

The objective of this protocol is to collect viable seeds from weed populations that have survived a this compound-p-ethyl application under normal field conditions.

Materials:

  • GPS device or smartphone with GPS capabilities

  • Field data sheets or notebook

  • Paper bags for seed collection

  • Permanent markers

  • Gloves

Step-by-Step Procedure:

  • Site Identification: Identify fields where this compound-p-ethyl was applied according to the product label, but where control of the target grass weed species is poor.[7] Rule out other causes of poor control, such as incorrect application rate, adverse weather conditions, or weed growth stage.[7]

  • Timing of Collection: Collect seeds when they are mature but before significant shattering or dispersal has occurred.[15][16] This is crucial to ensure seed viability for subsequent bioassays.

  • Sampling Strategy:

    • Walk through the suspected patch of surviving weeds.

    • Collect seed heads from a minimum of 30 randomly selected plants that are representative of the surviving population.[15] This ensures that the collected sample captures the genetic diversity of the potential resistant biotype.

    • If the surviving weeds are in scattered patches across a large field, it is advisable to create composite samples from different patches.[15]

  • Sample Handling:

    • Place all collected seed heads from a single site into a single, clearly labeled paper bag. Do not use plastic bags as they trap moisture and promote mold growth.[15]

    • Label the bag with a unique identification code, date of collection, GPS coordinates, weed species, and the field's herbicide history.[16]

  • Collection of a Susceptible Standard: If possible, collect seeds from a population of the same weed species from a nearby area with no history of ACCase inhibitor herbicide application (e.g., fence lines, uncultivated areas). This will serve as the susceptible (S) control in the bioassays.

  • Seed Storage: Air-dry the collected seeds in a cool, dry place away from direct sunlight.[16] Once dry, clean the seeds to remove chaff and store them in labeled paper bags at 4°C to maintain viability.

Protocol: Whole-Plant Dose-Response Bioassay

This is the definitive method for confirming herbicide resistance and quantifying its magnitude.[17] The principle is to expose the suspected resistant (R) and known susceptible (S) populations to a range of this compound-p-ethyl doses and compare their responses.

Materials:

  • Seeds from putative resistant (R) and susceptible (S) populations

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse or controlled environment growth chamber

  • Commercial formulation of this compound-p-ethyl

  • Research-grade spray chamber calibrated to deliver a precise volume

  • Balance, graduated cylinders, and beakers

  • Deionized water

  • Adjuvant (if recommended on the herbicide label)

Step-by-Step Procedure:

  • Plant Propagation:

    • Sow seeds of both R and S populations in separate pots. Plant enough seeds to achieve a uniform stand of 5-10 seedlings per pot.

    • Grow the plants in a greenhouse or growth chamber with controlled temperature (e.g., 25°C day/18°C night) and light (e.g., 16-hour photoperiod). Water as needed.

  • Herbicide Dose Preparation:

    • Prepare a stock solution of this compound-p-ethyl.

    • Create a series of dilutions to achieve a range of doses. A typical dose-response assay includes an untreated control (0 dose) and at least 6-8 herbicide rates.[18] The doses should be selected to span the expected response from no effect to complete mortality for both S and R populations.[17]

    • A logarithmic series of doses is often effective (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, 16X, where X is the recommended field rate).

Treatment This compound-p-ethyl Dose (g a.i./ha) Rationale
10 (Untreated Control)Baseline for plant health and growth
21/8 XTo define the lower end of the susceptible response
31/4 X
41/2 XTo bracket the GR50 of the susceptible population
51X (Recommended Rate)Field-relevant dose
62XTo assess the level of resistance
74X
88XTo determine the upper limit of resistance
916X
X = Recommended field application rate of this compound-p-ethyl
  • Herbicide Application:

    • Treat the plants when they are at the 2-4 leaf stage, as this is typically the most sensitive stage.[15]

    • Randomize the pots within the spray chamber to avoid any systematic error.

    • Apply the herbicide solutions using a calibrated laboratory spray chamber. This ensures uniform application and is a critical step for reproducibility.[19]

  • Post-Treatment Care and Evaluation:

    • After spraying, return the plants to the greenhouse. Do not water overhead for the first 24 hours to allow for herbicide absorption.

    • Evaluate the plants 21 days after treatment.

    • Assess plant mortality (survival count) and biomass (harvest surviving shoots, dry them in an oven at 60°C for 72 hours, and weigh).[19]

  • Data Analysis:

    • For each dose, calculate the percent growth reduction relative to the untreated control.

    • Analyze the data using a non-linear regression model, typically a log-logistic dose-response curve.[17]

    • From the regression, determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in growth) for both the R and S populations.

    • Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) . An RI value greater than 1 indicates resistance.

Application Note: Molecular Assays for Rapid Diagnosis

While whole-plant bioassays are the gold standard for confirming resistance, they are time-consuming.[20] Molecular techniques offer a rapid method for detecting known target-site resistance mutations.

  • Principle: These methods involve extracting DNA from weed leaf tissue and using techniques like Polymerase Chain Reaction (PCR) to amplify the region of the ACCase gene where resistance mutations are known to occur.[13] Subsequent analysis, such as DNA sequencing or allele-specific PCR, can identify the presence of mutations conferring resistance.[12][21]

  • Application: Molecular assays are particularly useful for large-scale screening of many samples and for providing farmers and agronomists with quicker feedback for in-season management decisions.[12] For example, a PCR-based test can detect an isoleucine-to-leucine substitution in the ACCase gene within a single working day.[13]

  • Limitations: It is crucial to remember that molecular tests for TSR will not detect non-target-site resistance.[14] Therefore, a negative result from a TSR-specific molecular test does not definitively rule out the presence of resistance in a population.

cluster_workflow Weed Resistance Monitoring Workflow Field 1. Field Observation (Poor Herbicide Performance) Sampling 2. Seed Collection (Putative R and known S populations) Field->Sampling Growth 3. Plant Cultivation (Greenhouse/Growth Chamber) Sampling->Growth Molecular Alternative/Complementary: Rapid Molecular Testing (PCR/Sequencing) Sampling->Molecular Leaf Tissue Application 5. Herbicide Application (Calibrated Sprayer) Growth->Application Dose_Prep 4. Dose-Response Preparation (Serial Dilution of this compound) Dose_Prep->Application Evaluation 6. Data Collection (21 days post-treatment) - Survival - Biomass Application->Evaluation Analysis 7. Data Analysis (Log-logistic regression) Evaluation->Analysis Result 8. Resistance Confirmation (Calculate Resistance Index) Analysis->Result Molecular->Result TSR Info

Caption: Experimental workflow for this compound resistance monitoring.

Conclusion and Strategic Implications

The monitoring of this compound-p-ethyl resistance is not merely an academic exercise; it is a critical component of integrated weed management (IWM).[6] The protocols detailed in this guide provide a robust framework for identifying and quantifying resistance. The results of these studies inform crucial management decisions, such as the rotation of herbicides with different modes of action, the use of tank mixtures, and the implementation of cultural and mechanical weed control methods to reduce the selection pressure for resistance.[6][22][23] By proactively monitoring for resistance, we can extend the effective lifespan of valuable herbicides like this compound-p-ethyl and ensure the sustainability of our agricultural systems.

References

  • Resistance patterns and molecular basis to ACCase-inhibiting herbicides. (2024). Weed Science.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). Sci-Hub.
  • This compound-p-ethyl - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Plant resistance to herbicides inhibitors of the enzyme acetyl coenzyme A carboxilase (ACCase). (n.d.). Weed Control Journal.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciSpace.
  • Weedkiller this compound-p-ethyl + Mefenpyr-diethyl 7.5% EW. (n.d.). Awiner Biotech.
  • Monitoring and Mitigation of Herbicide Resistance: Global Herbicide Resistance Committee (HRAC) Perspectives. (n.d.). Weed Science Society of America.
  • This compound-ethyl | C18H16ClNO5. (n.d.). PubChem.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). Scientia Agricola.
  • Identifying Optimum Herbicide Mixtures to Manage and Avoid this compound-p-Ethyl Resistant Phalaris minor in Whe
  • The chemical structure of this compound-P-ethyl ((D+) - ResearchGate. (n.d.).
  • This compound-P-ethyl (Ref: AE F046360). (n.d.). AERU.
  • Resisting resistance: new applications for molecular diagnostics in crop protection. (2020). The Biochemist.
  • PCR-based detection of resistance to acetyl-CoA carboxylase-inhibiting herbicides in black-grass (Alopecurus myosuroides Huds) and ryegrass (Lolium rigidum gaud). (n.d.). Semantic Scholar.
  • Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. (2015). Canadian Journal of Plant Science.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.
  • Molecular genotyping of herbicide resistance in P. minor: ACCase resistance. (2015). Applied Biochemistry and Biotechnology.
  • Managing Herbicide-Resistant Weeds. (2025). University of Florida, IFAS Extension.
  • Weed Control Strategies: Identifying & Sampling Weed Escapes. (2022). Richardson Pioneer.
  • Criteria for Confirmation of Herbicide-Resistant Weeds. (n.d.). International Survey of Herbicide Resistant Weeds.
  • How to detect herbicide resistance in arable weeds. (n.d.). Agriculture and Horticulture Development Board.
  • Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. (2013). Weed Science.
  • This compound. (n.d.). Getting Rid Of Weeds.
  • Detecting herbicide resistance. (n.d.). Agriculture and Horticulture Development Board.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Request PDF.
  • Herbicides and their doses used in whole-plant dose-response assays. (n.d.).
  • Identifying Optimum Herbicide Mixtures to Manage and Avoid this compound-p-Ethyl Resistant Phalaris minor in Wheat. (2016).
  • Minimum number of fields to sample to find a given frequency of... (n.d.).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PubMed.
  • WEED MANAGEMENT AND HERBICIDE RESISTANT WEEDS: A CASE STUDY FROM WHEAT GROWING AREAS OF PAKISTAN. (2025). Journal of Animal and Plant Sciences.
  • Molecular Basis for Resistance to ACCase-inhibiting Herbicides in Pseudosclerochloa Kengiana Populations. (2015). Pesticide Biochemistry and Physiology.
  • European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Committee.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Request PDF.

Sources

Application Note: Fenoxaprop as a Positive Control in Herbicide Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Positive Controls in Herbicide Discovery

The relentless pursuit of novel herbicidal compounds is paramount to global food security. A foundational component of the discovery pipeline is the robust and reproducible screening assay. Whether employing whole-plant bioassays or targeted in vitro enzymatic screens, the inclusion of a reliable positive control is non-negotiable. A positive control serves as an essential benchmark, validating the assay's ability to detect the expected biological or biochemical effect. Its consistent performance confirms that the experimental conditions, reagents, and detection systems are functioning correctly, thereby lending confidence to the results obtained for novel test compounds.

Fenoxaprop, and specifically its biologically active R-enantiomer, this compound-p-ethyl, has been established as an exemplary positive control for assays targeting grass weeds.[1] Its utility stems from a well-characterized mechanism of action, selective yet potent herbicidal activity against grassy species, and extensive documentation in scientific literature.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound-p-ethyl as a positive control in herbicide screening protocols. We will delve into its mechanism of action, provide detailed experimental protocols for both whole-plant and in vitro assays, and offer insights into data interpretation.

Scientific Foundation: Understanding this compound-p-ethyl

Chemical and Physical Properties

This compound-p-ethyl is a member of the aryloxyphenoxypropionate ("fop") chemical family.[3] It is the R-isomer of this compound-ethyl and is the more biologically active form.[1][4] Understanding its physical and chemical properties is crucial for proper handling, storage, and preparation of stock solutions for assays.

PropertyValueSource
Chemical Name Ethyl (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoate
CAS Number 71283-80-2[3]
Molecular Formula C18H16ClNO5[5]
Molecular Weight 361.78 g/mol [6]
Appearance White to off-white solid/powder[6][7]
Solubility Low aqueous solubility (0.7 mg/L at pH 5.8). Soluble in organic solvents like DMSO (≥ 100 mg/mL), acetone, and toluene.[6][7][8]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[6]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound-p-ethyl exerts its herbicidal effect by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[9][10] This process is vital for the formation of cell membranes and lipid metabolism.[1]

The inhibition of ACCase by this compound-p-ethyl disrupts the production of malonyl-CoA from acetyl-CoA, effectively halting fatty acid synthesis.[9][10] This leads to a breakdown of cell membrane integrity, cessation of growth at the meristematic tissues, and ultimately, plant death.[2] this compound-p-ethyl is a selective herbicide, primarily targeting grass species. This selectivity arises because the ACCase enzyme in broadleaf plants has a different structure that is less sensitive to this class of herbicides.[9]

cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Enzyme Fatty_Acids Fatty Acids & Membrane Synthesis Malonyl-CoA->Fatty_Acids This compound This compound-p-ethyl Inhibition Inhibition This compound->Inhibition Inhibition->Malonyl-CoA Blocks Production

Caption: Mechanism of this compound-p-ethyl action on the ACCase enzyme.

Experimental Protocols

The following protocols are provided as a robust starting point and can be adapted based on specific research needs and available resources.

Protocol 1: Whole-Plant Herbicide Screening Assay

This protocol is designed to assess the herbicidal efficacy of test compounds on whole plants, using this compound-p-ethyl as a positive control to validate the assay.

3.1.1. Materials

  • Test plants (e.g., Barnyardgrass (Echinochloa crus-galli), Foxtail (Setaria spp.), or other susceptible grass species) grown in pots.[1][11]

  • This compound-p-ethyl (analytical grade)

  • Acetone (reagent grade)

  • Tween® 20 or similar surfactant

  • Deionized water

  • Pressurized spray chamber or cabinet

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.[12][13]

3.1.2. Methodology

  • Plant Propagation: Grow susceptible grass species from seed in pots containing a standard potting mix.[11] Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod until they reach the 2-4 leaf stage, which is optimal for treatment.[3]

  • Preparation of Stock and Working Solutions:

    • This compound-p-ethyl Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound-p-ethyl and dissolve it in 10 mL of acetone. This stock solution should be stored at -20°C when not in use.

    • Spray Solution Carrier: Prepare a carrier solution of deionized water containing 0.1% (v/v) Tween® 20.

    • Positive Control Working Solution: Prepare a dilution series from the stock solution to determine the GR50 (the concentration that causes 50% growth reduction). A typical starting range for this compound-p-ethyl is 10 to 200 g ai/ha.[14][15] For a single-dose validation, a rate known to cause significant injury (e.g., 80-100 g ai/ha) is recommended.

    • Negative Control: Prepare a spray solution containing only the carrier (water, acetone at the same final concentration as the highest test article, and surfactant).

  • Herbicide Application:

    • Arrange pots in the spray chamber, ensuring even spacing. Include untreated controls and positive controls in each experimental run.[16]

    • Calibrate the sprayer to deliver a consistent volume (e.g., 200-400 L/ha).

    • Apply the respective treatment solutions to the plants.

  • Post-Application Care and Evaluation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60-70°C for 48-72 hours, and record the dry weight.

3.1.3. Data Analysis and Interpretation

  • Calculate the percent growth reduction for each treatment relative to the untreated control.

  • The this compound-p-ethyl positive control should exhibit significant growth reduction (typically >80% at an effective dose), confirming the validity of the assay.

  • For dose-response experiments, calculate the GR50 value for this compound-p-ethyl. This value should be consistent with historical data or literature values.[17]

Sources

Protocol for Assessing the Impact of Fenoxaprop-p-ethyl on Soil Fungal Populations: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a detailed protocol for researchers, scientists, and professionals in drug and pesticide development to assess the ecotoxicological impact of the herbicide fenoxaprop-p-ethyl on non-target soil fungal communities. The methodologies outlined herein are grounded in established international standards and current scientific literature, ensuring a robust and reproducible approach to evaluating the environmental footprint of this widely used agrochemical.

Introduction: The Ecological Significance of this compound-p-ethyl and Soil Fungi

This compound-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class, extensively used for controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in susceptible grass species.[1][2] While effective in its targeted application, the introduction of any xenobiotic into the soil ecosystem necessitates a thorough evaluation of its potential non-target effects.

Soil fungi are a critical component of the soil microbiome, playing indispensable roles in nutrient cycling, organic matter decomposition, and the formation of symbiotic relationships with plants, such as mycorrhizae.[3] Disruption of these fungal communities can have cascading effects on soil health and ecosystem stability. Studies have indicated that this compound-p-ethyl can exert a deleterious impact on soil mycoflora, including beneficial vesicular-arbuscular mycorrhizal (VAM) fungi, leading to reductions in spore numbers and root colonization.[4][5] Therefore, a standardized protocol to assess these impacts is crucial for a comprehensive environmental risk assessment.

This guide details a multi-faceted approach, combining culture-independent molecular techniques with functional assays to provide a holistic view of this compound-p-ethyl's influence on soil fungal abundance, community structure, and activity.

Experimental Design: The Foundation of a Valid Assessment

A well-conceived experimental design is paramount for generating statistically significant and interpretable data. The following considerations are crucial:

  • Controls: A negative control (untreated soil) is essential to establish a baseline for the soil's fungal community. If the this compound-p-ethyl formulation includes other active ingredients or adjuvants, a vehicle control (soil treated with the formulation minus this compound-p-ethyl) should also be included.

  • Treatment Concentrations: At a minimum, the recommended field application rate should be tested. To assess dose-dependent effects, it is advisable to include concentrations that are multiples of the recommended rate (e.g., 0.5x, 1x, 2x, and 10x).[4]

  • Replication: A minimum of three to five biological replicates for each treatment and control group is recommended to ensure statistical power.

  • Incubation Period: The duration of the experiment should be sufficient to observe potential short-term and long-term effects. Given the half-life of this compound-p-ethyl in soil (ranging from approximately 1.5 to 12 days), sampling at multiple time points (e.g., 1, 7, 14, 30, and 60 days post-application) is recommended to capture the dynamics of the fungal community's response and potential recovery.[6][7]

Table 1: Example Experimental Setup
Treatment GroupThis compound-p-ethyl ConcentrationNumber of ReplicatesSampling Time Points (days)
Negative Control0 (untreated)50, 1, 7, 14, 30, 60
Vehicle ControlFormulation without active ingredient50, 1, 7, 14, 30, 60
0.5x Recommended Rate[Specify concentration]50, 1, 7, 14, 30, 60
1x Recommended Rate[Specify concentration]50, 1, 7, 14, 30, 60
2x Recommended Rate[Specify concentration]50, 1, 7, 14, 30, 60
10x Recommended Rate[Specify concentration]50, 1, 7, 14, 30, 60

Core Protocol: From Soil to Sequence

The following sections provide a step-by-step protocol for the assessment of this compound-p-ethyl's impact on soil fungal populations.

G cluster_0 Phase 1: Soil Treatment and Sampling cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Data Analysis A Soil Collection and Sieving B This compound-p-ethyl Application A->B C Incubation B->C D Time-course Sampling C->D E Soil DNA Extraction (ISO 11063) D->E F DNA Quality and Quantity Check E->F G qPCR for Fungal Abundance (ITS/18S rRNA) F->G H NGS Library Preparation and Sequencing (ITS region) F->H I qPCR Data Analysis (Absolute Quantification) G->I G->I J NGS Data Processing and OTU Clustering H->J H->J M Statistical Analysis I->M K Taxonomic Assignment J->K L Alpha and Beta Diversity Analysis K->L L->M

Figure 1: A comprehensive workflow for assessing the impact of this compound-p-ethyl on soil fungal communities.

Soil Sampling and Preparation
  • Collection: Collect soil from a location with no recent history of herbicide application. The top 10-15 cm of soil is typically sampled.

  • Homogenization: Pool and thoroughly mix the collected soil to ensure homogeneity.

  • Sieving: Sieve the soil through a 2 mm mesh to remove stones, roots, and large organic debris.

  • Acclimatization: Pre-incubate the soil at the desired experimental temperature and moisture content for 7-14 days to allow the microbial community to stabilize.

Physicochemical Characterization of Soil

It is essential to characterize the soil to understand the context of the results. Key parameters to measure include:

  • pH

  • Organic matter content

  • Soil texture (sand, silt, clay content)

  • Total nitrogen and carbon

Application of this compound-p-ethyl
  • Prepare stock solutions of this compound-p-ethyl in a suitable solvent.

  • Apply the herbicide solution to the soil to achieve the target concentrations. Ensure even distribution throughout the soil sample.

  • The control samples should be treated with the same amount of solvent used for the herbicide application.

  • Thoroughly mix the soil after application.

Soil DNA Extraction

The direct extraction of DNA from soil is a critical step. The ISO 11063 standard provides a robust and reproducible method.[8][9] While this standard was initially optimized for bacteria, modifications can enhance its suitability for fungal community analysis.[10][11]

Protocol based on ISO 11063:

  • Lysis: Weigh 0.25-1 g of soil into a lysis tube containing beads. Add a suitable extraction buffer.

  • Homogenization: Subject the samples to mechanical disruption using a bead-beating system. This step is crucial for the efficient lysis of fungal cells.

  • Chemical Lysis and Protein Precipitation: Incubate at an elevated temperature (e.g., 70°C) followed by the addition of potassium acetate to precipitate proteins.

  • Nucleic Acid Precipitation: Precipitate the DNA from the supernatant using ice-cold isopropanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol and resuspend it in a sterile buffer or nuclease-free water.

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

Quantification of Fungal Abundance by Quantitative PCR (qPCR)

qPCR is a powerful technique to determine the absolute or relative abundance of fungi in soil samples.[12][13] This is typically achieved by targeting a conserved region of a fungal-specific gene, such as the Internal Transcribed Spacer (ITS) or the 18S ribosomal RNA (rRNA) gene.[14]

Step-by-Step qPCR Protocol:

  • Primer Selection: Use validated fungal-specific primers for the ITS or 18S rRNA gene.

  • Standard Curve: Prepare a standard curve using a serial dilution of a plasmid containing the target fungal gene sequence of known copy number.

  • qPCR Reaction Setup: Prepare a reaction mixture containing a suitable qPCR master mix, forward and reverse primers, and the template DNA (extracted from soil).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Determine the copy number of the target gene in each sample by comparing the Ct values to the standard curve. Normalize the results to the amount of soil used for DNA extraction.

Analysis of Fungal Community Structure by Next-Generation Sequencing (NGS)

NGS-based approaches, such as amplicon sequencing of the ITS region, provide deep insights into the composition and diversity of the fungal community.[15][16][17]

NGS Workflow:

  • PCR Amplification: Amplify the fungal ITS region from the extracted soil DNA using primers with sequencing adapters.

  • Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.

  • Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter the raw sequencing reads.

    • OTU Clustering: Cluster the high-quality reads into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%).

    • Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence to a curated fungal database (e.g., UNITE).

    • Diversity Analysis:

      • Alpha diversity: Calculate indices such as Chao1, Shannon, and Simpson to assess the richness and evenness of the fungal community within each sample.

      • Beta diversity: Use metrics like Bray-Curtis dissimilarity to compare the fungal community structure between different treatment groups.

G cluster_0 Input Data cluster_1 Data Pre-processing cluster_2 Community Analysis A Raw NGS Reads B Quality Filtering and Trimming A->B C Merging Paired-end Reads B->C D Chimera Removal C->D E OTU Clustering (97% similarity) D->E F Taxonomic Assignment (e.g., UNITE database) E->F G Alpha Diversity (Chao1, Shannon) E->G H Beta Diversity (Bray-Curtis) E->H I Statistical Analysis (PERMANOVA) G->I H->I

Figure 2: A typical bioinformatic pipeline for the analysis of fungal ITS amplicon sequencing data.

Soil Functional Assays (Optional but Recommended)

To complement the molecular data on fungal community structure, it is advisable to assess the impact of this compound-p-ethyl on key soil functions. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for such tests.

  • Nitrogen Transformation Test (OECD Guideline 216): This test measures the effect of a chemical on the microbial-mediated conversion of organic nitrogen to nitrate.[18][19]

  • Carbon Transformation Test (OECD Guideline 217): This assay assesses the impact on the overall microbial activity by measuring the rate of carbon dioxide evolution from the soil, often after the addition of a substrate like glucose.[20][21]

Data Analysis and Interpretation

The analysis of the data generated from these protocols requires appropriate statistical methods.[22]

  • qPCR Data: Use analysis of variance (ANOVA) or a similar statistical test to compare the fungal abundance between the control and this compound-p-ethyl treated groups at each time point.

  • NGS Data:

    • For alpha diversity, use ANOVA to compare the diversity indices between treatments.

    • For beta diversity, use permutational multivariate analysis of variance (PERMANOVA) to test for significant differences in community composition.

    • Visualize beta diversity using ordination methods such as Principal Coordinates Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS).

  • Functional Assays: Analyze the data according to the specific OECD guideline to determine the percentage inhibition of nitrogen or carbon transformation compared to the control.

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically rigorous framework for evaluating the impact of this compound-p-ethyl on soil fungal communities. By integrating molecular analyses of community structure and abundance with functional assays, researchers can gain a nuanced understanding of the ecological consequences of this herbicide's use. The adoption of such standardized methodologies is essential for informed regulatory decisions and the development of more sustainable agricultural practices.

References

  • Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl 2020.
  • Singh, S., et al. (2018). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. PubMed.
  • Chemical Warehouse. This compound-p-ethyl - Active Ingredient Page.
  • Tu, C. M. (1992). Effect of some herbicides on activities of microorganisms and enzymes in soil. Journal of Environmental Science and Health, Part B, 27(6), 695-709.
  • International Organization for Standardization. (2020). ISO 11063:2020 Soil quality — Direct extraction of DNA from soil samples.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 47938, this compound-ethyl.
  • Rose, M. T., et al. (2016). Minor effects of herbicides on microbial activity in agricultural soils are detected by N-transformation but not enzyme activity assays. Soil Biology and Biochemistry, 96, 128-137.
  • Gupta, A., et al. (2011). Effect of Herbicides this compound-P-ethyl and 2,4-D Ethyl-ester on Soil Mycoflora Including VAM Fungi in Wheat Crop. Journal of Mycology and Plant Pathology, 41(4), 569-574.
  • University of Hertfordshire. This compound-ethyl. AERU.
  • PAN North America. This compound-P-Ethyl.
  • Michael, I. (2024). Herbicides Effects on Soil Functions: A Review. ResearchGate.
  • Organisation for Economic Co-operation and Development. (2000). OECD Guideline for the Testing of Chemicals 216: Soil Microorganisms, Nitrogen Transformation Test.
  • Request PDF. Effect of Herbicides this compound-P-ethyl and 2,4-D Ethyl-ester on Soil Mycoflora Including VAM Fungi in Wheat Crop. ResearchGate.
  • International Organization for Standardization. (2012). ISO 11063:2012 Soil quality — Direct extraction of DNA from soil samples.
  • IDOSI Publications. (2018). Next Generation Sequencing of Soil Fungi in Fluoride Contaminated Paddy Soil.
  • Kumar, R., et al. (2023). Degradation dynamics, correlations, and residues of carfentrazone-ethyl, this compound-p-ethyl, and pinoxaden under the continuous application in the wheat field. Environmental Science and Pollution Research, 30(16), 46976-46988.
  • Ye, C., et al. (2010). Enantioselective Environmental Behavior of the Chiral Herbicide this compound-ethyl and Its Chiral Metabolite this compound in Soil. Journal of Agricultural and Food Chemistry, 58(8), 4950-4955.
  • Das, S. K. (2015). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Chemistry, 4(2), 1-11.
  • Crosby, D. G., & Tang, C. S. (1988). Environmental persistence and fate of this compound‐ethyl. Environmental Toxicology and Chemistry, 7(6), 447-452.
  • Inotiv. OECD 217: Soil microorganisms (carbon transformation test).
  • Organisation for Economic Co-operation and Development. (2000). Test No. 216: Soil Microorganisms: Nitrogen Transformation Test.
  • Health Canada. (2011). Proposed Re-evaluation Decision PRVD2011-04, this compound-P-ethyl.
  • Plassart, P., et al. (2011). Validation and Application of a PCR Primer Set to Quantify Fungal Communities in the Soil Environment by Real-Time Quantitative PCR. PLOS ONE, 6(9), e24166.
  • Mariscal-Gómez, J., et al. (2024). Changes in Soil Microbial Parameters after Herbicide Application in Soils under Conventional Tillage and Non-Tillage. Agronomy, 14(4), 819.
  • ibacon GmbH. OECD 216/217: Nitrogen and Carbon Transformation Test.
  • Kumar, S., et al. (2024). A review on effect of herbicides on soil biology and its functions. The Pharma Innovation Journal, 13(6), 143-149.
  • U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet: this compound-ethyl.
  • iTeh Standards. (2020). EN ISO 11063:2020 - Soil quality - Direct extraction of soil DNA (ISO 11063:2020).
  • Terrat, S., et al. (2015). Evaluation of the ISO standard 11063 DNA extraction procedure for assessing soil microbial abundance and community structure. Applied Soil Ecology, 87, 86-91.
  • Terrat, S., et al. (2015). Evaluation of the ISO Standard 11063 DNA Extraction Procedure for Assessing Soil Microbial Abundance and Community Structure. ResearchGate.
  • Organisation for Economic Co-operation and Development. (2000). Test No. 217: Soil Microorganisms: Carbon Transformation Test.
  • Jimenez, D. J., et al. (2019). Characterization of fungal communities in compost, temperate forest and garden soils using next generation sequencing of ITS genes. Journal of Applied Microbiology, 127(6), 1773-1784.
  • Fierer, N., et al. (2005). Assessment of Soil Microbial Community Structure by Use of Taxon-Specific Quantitative PCR Assays. Applied and Environmental Microbiology, 71(7), 4117-4120.
  • Damann, F. E., et al. (2021). Soil Fungal Communities Investigated by Metabarcoding Within Simulated Forensic Burial Contexts. Frontiers in Microbiology, 12, 696803.
  • Xia, Y., Sun, J., & Chen, D. G. (2018). A Survey of Statistical Methods for Microbiome Data Analysis. Frontiers in Genetics, 9, 483.
  • CD Genomics. Next Generation Sequencing in Mycology.
  • ResearchGate. Soil bacterial and fungal abundances measured by qPCR analyses.
  • Lenta, L., et al. (2017). Soil microbial community structures are shaped by agricultural systems revealing little temporal variation. FEMS Microbiology Ecology, 93(8), fix095.
  • Agostini, A., et al. (2022). New-Generation Sequencing Technology in Diagnosis of Fungal Plant Pathogens: A Dream Comes True? Journal of Fungi, 8(7), 743.
  • Kovács, A., et al. (2024). Connection Between the Microbial Community and the Management Zones Used in Precision Agriculture Cultivation. Agronomy, 14(6), 1184.
  • Liu, C. M., et al. (2012). FungiQuant: A broad-coverage fungal quantitative real-time PCR assay. BMC Microbiology, 12, 255.
  • Wang, Y., et al. (2023). Soil Microbial Community Composition and Diversity Analysis under Different Land Use Patterns in Taojia River Basin. Water, 15(10), 1856.
  • Gdanetz, K., & Benucci, G. M. N. (2018). Isolation and Analysis of Microbial Communities in Soil, Rhizosphere, and Roots in Perennial Grass Experiments. Journal of Visualized Experiments, (137), 57821.
  • ResearchGate. Fungal and bacterial abundances in the soil based on qPCR.
  • Gonzales, M. C. B., & Kim, S. (2022). This compound-Ethyl Herbicide and The Effects of Biochar to Its Toxicity: A Review. ResearchGate.

Sources

Application Notes and Protocols for Quantifying Fenoxaprop Dissipation Kinetics in Field Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative for Monitoring Fenoxaprop

This compound-p-ethyl, a widely used post-emergence herbicide, is instrumental in controlling annual and perennial grass weeds in various crops.[1] Its mode of action involves the inhibition of fatty acid biosynthesis in targeted weed species.[1] However, the introduction of any agrochemical into the environment necessitates a thorough understanding of its persistence, mobility, and ultimate fate. The dissipation kinetics of this compound-p-ethyl, which describes the rate at which it breaks down into other chemical forms, is a critical parameter in assessing its potential environmental impact.

These application notes provide a comprehensive guide for researchers, scientists, and environmental professionals to design and execute robust field studies for quantifying the dissipation kinetics of this compound-p-ethyl and its primary metabolite, this compound acid. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for environmental risk assessments and regulatory compliance. The methodologies outlined are grounded in established international guidelines, such as those from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), to ensure data acceptability across jurisdictions.[2][3]

Part 1: Strategic Field Trial Design

The foundation of a successful dissipation study lies in a well-conceived field trial that accurately reflects real-world agricultural practices. The primary objective is to characterize the decline of the parent compound and the formation and decline of significant transformation products under field conditions.[4]

Site Selection: A Representative Microcosm

The choice of study location is paramount. The selected site(s) should be representative of the soil, climatic conditions, and agricultural practices where this compound-p-ethyl is commonly used.[2] Key factors to consider include:

  • Soil Characteristics: A comprehensive soil analysis is required, including texture (e.g., sandy loam, silty clay), organic matter content, pH, and microbial biomass. These factors significantly influence this compound's adsorption, degradation, and mobility.[5]

  • Climate: Temperature, rainfall, and solar irradiation patterns at the site will directly impact the rates of chemical and microbial degradation.[6]

  • Cropping History: The site's history of crop rotation and pesticide use should be documented to avoid potential interferences.

For a comprehensive assessment, it is recommended to establish multiple trial sites representing a range of environmental conditions.[2]

Plot Layout and Treatment

Field plots should be of sufficient size to allow for representative sampling throughout the study period.[7] A typical design includes:

  • Treatment Plots: At least three replicate plots to which this compound-p-ethyl will be applied.[8]

  • Control Plots: A minimum of one untreated control plot to provide baseline data and account for any background contamination.

The herbicide should be applied using calibrated equipment to ensure a uniform and accurate application rate, consistent with the product label's maximum recommended dosage.[8][9]

Part 2: Rigorous Sample Collection and Preparation

A systematic and meticulous sampling strategy is crucial for obtaining reliable dissipation data.

Soil Sampling Protocol
  • Baseline Sampling: Collect soil samples from all plots before the application of this compound-p-ethyl to establish baseline conditions.

  • Post-Application Sampling: Collect samples immediately after application (time zero) and at predetermined intervals thereafter (e.g., 1, 3, 7, 14, 30, 60, and 90 days). The sampling frequency should be higher in the initial phase when dissipation is expected to be most rapid.

  • Sampling Depth: Collect soil cores to a depth of at least 15-20 cm. It is advisable to collect deeper cores (e.g., up to 1 meter) at later time points to assess leaching potential.[5]

  • Composite Sampling: From each plot, collect multiple soil cores and combine them to create a single composite sample per plot per time point. This minimizes spatial variability.

  • Sample Handling: Place samples in labeled, airtight containers and transport them to the laboratory in a cooler with ice packs. Store samples frozen (e.g., at -20°C) prior to analysis to prevent further degradation.

Water Sampling Protocol (if applicable)

For studies investigating dissipation in aquatic environments or assessing runoff potential:

  • Pre-Application: Collect water samples from adjacent water bodies prior to herbicide application.

  • Post-Application: Collect samples at time zero and at subsequent intervals, particularly after significant rainfall events.

  • Sample Preservation: Collect water in amber glass bottles and acidify to the appropriate pH to stabilize the analytes. Store at 4°C.

Part 3: Analytical Quantification of this compound Residues

The accurate quantification of this compound-p-ethyl and its acid metabolite is the analytical core of the study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS/MS) detection is the method of choice for its sensitivity and selectivity.[10][11][12]

Extraction of this compound Residues from Soil
  • Sample Homogenization: Thaw and thoroughly mix the soil sample to ensure homogeneity.

  • Solvent Extraction: A representative sub-sample of soil is extracted with an appropriate organic solvent. A common and effective method is microwave-assisted solvent extraction (MASE) with acetonitrile or an acetonitrile/water mixture.[10][13]

  • Centrifugation and Filtration: After extraction, centrifuge the sample to separate the soil particles from the solvent. Filter the supernatant to remove any remaining particulate matter.

Sample Cleanup: Solid-Phase Extraction (SPE)

Crude extracts often contain co-extractives that can interfere with the analytical measurement. A cleanup step using Solid-Phase Extraction (SPE) is therefore essential.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the target analytes (this compound-p-ethyl and this compound acid) with a stronger organic solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for HPLC analysis.

HPLC-UV/MS-MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[1][10]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (acidified with formic acid for better peak shape) is common.

    • Flow Rate: A typical flow rate is 1 mL/min.[10]

    • Injection Volume: 20 µL.[10]

  • Detection:

    • UV Detector: Set the wavelength to 280 nm for the detection of both this compound-p-ethyl and this compound acid.[1][10]

    • MS/MS Detector: For higher sensitivity and confirmation, use an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.[12][14]

  • Quantification: Prepare a calibration curve using certified reference standards of this compound-p-ethyl and this compound acid. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Part 4: Data Analysis and Interpretation of Dissipation Kinetics

The dissipation of pesticides in soil often follows first-order kinetics.[15][16] The data analysis aims to determine the dissipation rate constant (k) and the time required for 50% of the initial concentration to dissipate (DT50 or half-life).

First-Order Kinetic Model

The first-order kinetic model is described by the equation:

Ct = C0 * e-kt

Where:

  • Ct is the concentration of the pesticide at time t

  • C0 is the initial concentration of the pesticide at time zero

  • k is the first-order rate constant

  • t is the time

This equation can be linearized by taking the natural logarithm:

ln(Ct) = ln(C0) - kt

A plot of ln(Ct) versus time (t) will yield a straight line with a slope of -k.

Calculation of DT50

The DT50 can be calculated from the rate constant (k) using the following equation:

DT50 = ln(2) / k ≈ 0.693 / k

Reporting Results

The final report should include:

  • A detailed description of the field sites and experimental design.

  • A summary of the analytical method validation, including linearity, recovery, and limits of detection (LOD) and quantification (LOQ).

  • Tabulated data of the concentrations of this compound-p-ethyl and this compound acid at each sampling time point for each replicate plot.

  • A graphical representation of the dissipation curves.

  • The calculated DT50 and DT90 (time for 90% dissipation) values with their corresponding confidence intervals.

  • A discussion of the results in the context of the environmental conditions of the study.

Visualizations

Experimental Workflow

Fenoxaprop_Dissipation_Workflow cluster_field Field Study cluster_lab Laboratory Analysis cluster_data Data Analysis SiteSelection Site Selection PlotDesign Plot Design & Layout SiteSelection->PlotDesign Application Herbicide Application PlotDesign->Application Sampling Soil/Water Sampling Application->Sampling Extraction Sample Extraction (MASE) Sampling->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Quantification Quantification (HPLC-UV/MS-MS) Cleanup->Quantification Kinetics Kinetic Modeling Quantification->Kinetics DT50 DT50/DT90 Calculation Kinetics->DT50 Reporting Reporting DT50->Reporting

Caption: Overview of the experimental workflow for a this compound dissipation study.

This compound Degradation Pathway

Fenoxaprop_Degradation Fenoxaprop_p_ethyl This compound-p-ethyl Fenoxaprop_acid This compound acid (Metabolite) Fenoxaprop_p_ethyl->Fenoxaprop_acid Hydrolysis Further_Degradation Further Degradation Products (e.g., 6-chlorobenzoxazolone) Fenoxaprop_acid->Further_Degradation Microbial Degradation

Caption: Primary degradation pathway of this compound-p-ethyl in the environment.

Quantitative Data Summary

ParameterTypical RangeReference
This compound-p-ethyl DT50 (Soil) 0.5 - 11.8 days[6][11][15]
This compound acid DT50 (Soil) 6.4 - >30 days[11][15][17]
Analytical Method Recovery 72.5% - 99.32%[10][15][16]
Limit of Quantification (LOQ) 0.005 - 0.01 µg/g[11][16]

References

  • U.S. Environmental Protection Agency. (n.d.). NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies.
  • U.S. Environmental Protection Agency. (2006). Final NAFTA Guidance for Conducting Terrestrial Field Dissipation Studies.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidance Document for Conducting Pesticide Terrestrial Field Dissipation Studies.
  • Farhat-un-Nisa, Shah, J., Jan, M. R., & Muhammad, M. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(6), 1508-1514.
  • Farhat-un-Nisa, Shah, J., Jan, M. R., & Muhammad, M. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Middle-East Journal of Scientific Research, 11(1), 30-35.
  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.6100 Terrestrial Field Dissipation.
  • Singh, S., Singh, N., Kumar, A., & Sharma, J. (2014). Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil. Journal of Agricultural and Food Chemistry, 62(18), 4065-4071.
  • Papadopoulou-Mourkidou, E., & Patsias, J. (2012). Influence of biotic and abiotic factors on dissipation of this compound-p-ethyl in water. Fresenius Environmental Bulletin, 21(10a), 3013-3018.
  • Singh, S., Singh, N., Kumar, A., & Sharma, J. (2014). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Bulletin of Environmental Contamination and Toxicology, 93(4), 486-492.
  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(6), 2552-2558.
  • Netzband, D. (2012). Bayer method FP-002-S11-03. An analytical method for the determination of this compound P-ethyl, AE F088406 and AE F054014 in soil using LC/MS/MS. U.S. Environmental Protection Agency.
  • Farhat-un-Nisa, Shah, J., Jan, M. R., & Muhammad, M. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(6), 1508-1514.
  • Clay, V., & Barefoot, A. (2001). A US Industry Viewpoint on the Design and Use of the Terrestrial Field Dissipation Study. In Environmental Fate and Effects of Pesticides. ACS Symposium Series.
  • Singh, S., Singh, N., Kumar, A., & Sharma, J. (2014). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Bulletin of Environmental Contamination and Toxicology, 93(4), 486-492.
  • Kumar, V., Singh, S., & Singh, S. (2023). Degradation dynamics, correlations, and residues of carfentrazone-ethyl, this compound-p-ethyl, and pinoxaden under the continuous application in the wheat field. Environmental Science and Pollution Research, 30(15), 44439-44451.
  • California Department of Pesticide Regulation. (2017). Soil and Water Requirements for Conducting Pesticide Terrestrial Field Dissipation Studies as Required by the California Pesticide Contamination Prevention Act.
  • Organisation for Economic Co-operation and Development. (2002). OECD Guidelines for the Testing of Chemicals: Phototransformation on Soil Surfaces.
  • U.S. Environmental Protection Agency. (2012). This compound-P-ethyl; EPA PC Code 129092.
  • Chen, X., et al. (2016). Environmental Fate of Chiral Herbicide this compound-ethyl in Water-Sediment Microcosms. Chirality, 28(7), 548-555.
  • Crosby, D. G., & Tang, C. S. (1992). Environmental persistence and fate of this compound-ethyl. Journal of Agricultural and Food Chemistry, 40(5), 875-879.
  • FOCUS. (2009). Modelling the Dissipation Kinetics of Six Commonly Used Pesticides in Two Contrasting Soils of New Zealand.
  • Organisation for Economic Co-operation and Development. (2007). OECD Guideline for the Testing of Chemicals: Residues in Rotational Crops (Limited Field Studies).
  • Ahn, B. K., & Lee, K. S. (2003). Adsorption and Movement of this compound-P-ethyl in Soils. Korean Journal of Environmental Agriculture, 22(2), 118-123.
  • California Department of Pesticide Regulation. (n.d.). Calculation of Pesticide Half-Life from a Terrestrial Field Dissipation Study.
  • Gustafson, D. I., & Holden, L. R. (1990). Nonlinear Pesticide Dissipation in Soil: A New Model Based on Spatial Variability. Environmental Science & Technology, 24(7), 1032-1038.
  • Galietta, G., et al. (2012). Pesticide dissipation curves in peach, pear and tomato crops in Uruguay. Ciencia e Investigación Agraria, 39(1), 35-44.
  • Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals: Crop Field Trial.
  • Zacharias, S., et al. (1998). An Integrated Approach for Quantifying Pesticide Dissipation under Diverse Conditions III: Site Specific Model Validation Using GLEAMS, EPICWQ, and EXAMS. Transactions of the ASAE, 41(3), 669.
  • Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals: Aerobic and Anaerobic Transformation in Soil.
  • U.S. Environmental Protection Agency. (n.d.). Data Requirements for Pesticide Registration.
  • Organisation for Economic Co-operation and Development. (2018). OECD Guideline for the Testing of Chemicals: Crop Field Trial.
  • Waterborne Environmental. (n.d.). Terrestrial and Aquatic Field Dissipation.
  • Elasouad, A. A., et al. (2024). Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software. Environmental Science and Pollution Research, 31(1), 1-13.

Sources

Application Notes and Protocols: Experimental Design for Fenoxaprop Phytotoxicity Studies in Non-Target Grasses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenoxaprop-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops.[1][2][3] Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in grasses.[1][2][3] This disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately, the death of the target weed.[1][2] While highly effective against target species, the potential for phytotoxicity in non-target grasses is a significant concern for ecosystem health and agricultural productivity.[4][5][6] This document provides a comprehensive guide for researchers and scientists to design and execute robust experimental studies to evaluate the phytotoxic effects of this compound on non-target grass species.

The following application notes and protocols are designed to provide a scientifically rigorous framework for assessing this compound-induced phytotoxicity, focusing on key physiological and biochemical endpoints. The causality behind each experimental choice is explained to ensure a deep understanding of the methodologies and the interpretation of results.

Core Principles of Experimental Design

A well-designed experiment is fundamental to generating reliable and reproducible data. For this compound phytotoxicity studies, the following principles are paramount:

  • Clear Objectives: Define the specific questions the study aims to answer. For instance, determining the dose-response relationship, identifying sensitive non-target species, or understanding the time course of phytotoxic effects.

  • Appropriate Controls: Include both negative (untreated) and positive (a herbicide with known phytotoxic effects) controls to validate the experimental system and provide a baseline for comparison.

  • Randomization and Replication: Randomly assign treatments to experimental units to minimize bias.[7] Sufficient replication is crucial for statistical power and to account for biological variability.

  • Dose Selection: A range of this compound concentrations should be tested, including concentrations that are environmentally relevant (expected environmental concentrations) and concentrations that are likely to induce a measurable response. This allows for the determination of the No Observed Effect Concentration (NOEC) and the Effective Concentration (EC50).

  • Standardized Conditions: Maintain consistent environmental conditions (light, temperature, humidity, and growing medium) for all experimental units to ensure that observed effects are due to the herbicide treatment.

Experimental Workflow Overview

The following diagram outlines a typical workflow for a comprehensive this compound phytotoxicity study.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Treatment & Observation cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation Plant Material Selection Plant Material Selection Acclimatization Acclimatization Plant Material Selection->Acclimatization Experimental Unit Preparation Experimental Unit Preparation Acclimatization->Experimental Unit Preparation Herbicide Application Herbicide Application Experimental Unit Preparation->Herbicide Application Dose Range Finding Dose Range Finding Treatment Preparation Treatment Preparation Dose Range Finding->Treatment Preparation Treatment Preparation->Herbicide Application Visual Assessment (Daily) Visual Assessment (Daily) Herbicide Application->Visual Assessment (Daily) Data Collection (Time Points) Data Collection (Time Points) Visual Assessment (Daily)->Data Collection (Time Points) Biomass Measurement Biomass Measurement Data Collection (Time Points)->Biomass Measurement Chlorophyll Content Chlorophyll Content Data Collection (Time Points)->Chlorophyll Content Oxidative Stress Markers Oxidative Stress Markers Data Collection (Time Points)->Oxidative Stress Markers Statistical Analysis Statistical Analysis Data Collection (Time Points)->Statistical Analysis Dose-Response Modeling Dose-Response Modeling Statistical Analysis->Dose-Response Modeling Reporting Reporting Dose-Response Modeling->Reporting

Caption: General workflow for this compound phytotoxicity assessment.

Methodologies for Assessing Phytotoxicity

A multi-faceted approach, incorporating both macroscopic and microscopic endpoints, is recommended for a thorough evaluation of this compound's effects.

Visual Assessment of Phytotoxicity

Visual assessment provides a rapid and qualitative measure of herbicide-induced damage. Symptoms of this compound phytotoxicity in grasses often include chlorosis (yellowing), necrosis (tissue death), and stunting.[5]

Protocol:

  • Scoring System: Employ a standardized scoring system, such as the European Weed Research Council (EWRC) rating scale (1-9), where 1 indicates no effect and 9 indicates complete plant death.[6]

  • Frequency: Conduct visual assessments daily for the first week after treatment and then at regular intervals (e.g., every 2-3 days) for the duration of the experiment.

  • Documentation: Record scores for each experimental unit and supplement with photographic documentation to provide a visual record of symptom development.

Biomass Measurement

Biomass is a critical indicator of overall plant health and growth. Herbicide-induced stress can lead to a significant reduction in both shoot and root biomass.

Protocol:

  • Harvesting: At predetermined time points, carefully harvest the shoots and roots of the plants.

  • Washing: Gently wash the roots to remove any soil or growing medium.

  • Drying: Place the separated shoots and roots in labeled paper bags and dry them in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

  • Weighing: Record the dry weight of the shoots and roots for each plant.

Chlorophyll Content Measurement

Chlorophyll content is a direct measure of a plant's photosynthetic capacity and is a sensitive indicator of stress.[8][9][10] A reduction in chlorophyll content is a common symptom of herbicide phytotoxicity.[8][10]

Protocol: Non-destructive Measurement using a SPAD Meter

This method is rapid, non-destructive, and allows for repeated measurements on the same leaf over time.[9][11]

  • Calibration: Calibrate the SPAD meter (e.g., Konica Minolta SPAD-502Plus) according to the manufacturer's instructions.

  • Measurement: Select the youngest fully expanded leaf and take three readings along the midrib, avoiding the leaf edges and major veins.

  • Data Recording: Record the average of the three readings as the SPAD value for that plant.

Protocol: Destructive Measurement (Spectrophotometric Method)

This method provides a quantitative measure of chlorophyll a, chlorophyll b, and total chlorophyll concentration.[10][12]

  • Sample Collection: Collect a known weight of fresh leaf tissue (e.g., 100 mg).

  • Extraction: Homogenize the leaf tissue in 80% acetone.

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.[8][10]

  • Calculation: Use the following equations to calculate chlorophyll concentrations:

    • Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

    • Where V = volume of the extract (mL) and W = fresh weight of the tissue (g).

Assessment of Oxidative Stress

Herbicides can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[13][14][15] Measuring the activity of antioxidant enzymes and the extent of lipid peroxidation can provide insights into the plant's response to herbicide-induced stress.

Mechanism of Herbicide-Induced Oxidative Stress

G This compound This compound ACCase Inhibition ACCase Inhibition This compound->ACCase Inhibition Fatty Acid Synthesis Disruption Fatty Acid Synthesis Disruption ACCase Inhibition->Fatty Acid Synthesis Disruption Membrane Damage Membrane Damage Fatty Acid Synthesis Disruption->Membrane Damage ROS Production ROS Production Membrane Damage->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Caption: this compound's mode of action leading to oxidative stress.

Protocol: Malondialdehyde (MDA) Assay for Lipid Peroxidation

MDA is a product of lipid peroxidation and its concentration is an indicator of oxidative damage to cell membranes.

  • Sample Preparation: Homogenize a known weight of fresh plant tissue in trichloroacetic acid (TCA).

  • Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and incubate in a water bath at 95°C.

  • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using its extinction coefficient.

Protocol: Antioxidant Enzyme Assays

  • Superoxide Dismutase (SOD): Measures the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT): Measures the decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.[16]

For both assays, standardized kits are commercially available and provide detailed protocols.

Data Analysis and Interpretation

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences between the treatment groups for each measured endpoint.[7]

  • Post-Hoc Tests: If the ANOVA result is significant, use a post-hoc test (e.g., Tukey's HSD) to identify which specific treatment groups are different from each other.[7]

  • Dose-Response Modeling: Use regression analysis to model the relationship between this compound concentration and the observed effect. This allows for the calculation of EC50 values.

Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical Dose-Response Data for this compound on a Non-Target Grass Species

This compound Conc. (g a.i./ha)Visual Injury Score (1-9)Shoot Biomass (% of Control)Chlorophyll Content (SPAD)MDA Content (nmol/g FW)
0 (Control)1.0 ± 0.0100.0 ± 5.245.3 ± 1.812.5 ± 1.1
102.5 ± 0.585.1 ± 4.140.1 ± 2.018.7 ± 1.5
254.8 ± 0.762.7 ± 3.532.5 ± 1.529.3 ± 2.2
507.2 ± 0.635.4 ± 2.821.8 ± 1.245.6 ± 3.1
1008.9 ± 0.210.2 ± 1.910.5 ± 0.968.2 ± 4.5

Values are presented as mean ± standard error.

Conclusion

The experimental design and protocols outlined in this document provide a robust framework for assessing the phytotoxicity of this compound on non-target grass species. By employing a multi-tiered approach that includes visual assessments, biomass measurements, and the analysis of physiological and biochemical markers, researchers can gain a comprehensive understanding of the potential risks associated with this widely used herbicide. Adherence to sound scientific principles, including proper controls, replication, and statistical analysis, is crucial for generating high-quality, defensible data.

References

  • Petiole Pro. (2021). Chlorophyll Content Measurement: Why and How?
  • Chemical Warehouse. This compound-p-ethyl - Active Ingredient Page.
  • Konica Minolta Sensing. (2017). Measuring Chlorophyll Content in Plants.
  • Hansatech Instruments. Chlorophyll Content Measurement Introduction.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 47938, this compound-ethyl.
  • AERU. This compound-P-ethyl (Ref: AE F046360).
  • YSI. The Basics of Chlorophyll Measurement.
  • Göktoğan, A. H., et al. (2016). Quantification of Plant Chlorophyll Content Using Google Glass. Scientific Reports, 6, 28739.
  • Kato-Noguchi, H., et al. (2021). Isolation and Identification of a Phytotoxic Substance from Echinochloa crus-galli Infected with Leaf Blight for the Development of Bioherbicides. Agronomy, 11(7), 1361.
  • Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl.
  • Gomes, M. P., et al. (2019). Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. Frontiers in Plant Science, 10, 285.
  • Hassan, N. M., & Nemat Alla, M. M. (2005). Oxidative stress in herbicide-treated broad bean and maize plants. ResearchGate.
  • Kumar, S., & Singh, A. (2019). Herbicides and its role in Induction of Oxidative Stress- A Review. International Journal of Environment, Agriculture and Biotechnology, 4(4), 995-1004.
  • James, T. K., Rahman, A., Dowsett, C. A., & Trolove, M. R. (2013). This compound for control of yellow bristle grass in pasture and its efficacy on other C4 grasses. New Zealand Plant Protection, 66, 118-123.
  • Langaro, A. C., et al. (2017). Changes in photosynthesis and oxidative stress in wheat plants submitted to herbicides application. Planta Daninha, 34, 1-9.
  • Kirkman, L. K., et al. (2012). The effects of pre- and post-emergent herbicides on non-target native plant species of the longleaf pine ecosystem. ResearchGate.
  • Sharma, A., et al. (2017). Oxidative Stress Caused by Use of Pre-emergent Herbicides in Wheat Seedlings. International Journal of Current Microbiology and Applied Sciences, 6(12), 2580-2586.
  • OECD. (2006). OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test.

Sources

Application Notes and Protocols: Synthesis of Fenoxaprop-P Amino Acid Ester Conjugates for Selectivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Developing Fenoxaprop-P Amino Acid Ester Conjugates

This compound-P-ethyl is a highly effective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") class, renowned for its selective control of annual and perennial grass weeds in various broadleaf crops such as soybeans and cotton, as well as in cereals like rice and wheat.[1] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grass weeds.[2][3] This disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately, the death of the targeted weed.[2] this compound-P-ethyl itself is a pro-herbicide that is hydrolyzed in the plant to its active form, this compound acid.[1]

While this compound-P-ethyl exhibits excellent herbicidal activity, enhancing its selectivity—maximizing efficacy against target weeds while minimizing phytotoxicity to crops—remains a key objective in agrochemical research. One promising strategy to achieve this is the synthesis of amino acid ester conjugates. This approach is based on the hypothesis that conjugating amino acids to the this compound-P moiety can influence the compound's uptake, translocation, and metabolism within different plant species. The differential expression of esterases and peptidases between the crop and the weed can lead to a more targeted release of the active herbicidal acid in the weed, thereby improving selectivity.[4] Furthermore, amino acid conjugation has been explored as a method to enhance the phloem mobility of agrochemicals, potentially leading to more effective control of perennial weeds through better translocation to the root system.[4][5]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of this compound-P amino acid ester conjugates. It details the necessary protocols, explains the scientific principles behind the experimental choices, and offers insights into the interpretation of results for selectivity studies.

I. Synthesis of this compound-P Amino Acid Ester Conjugates

The synthesis of this compound-P amino acid ester conjugates is a multi-step process that requires careful execution and an understanding of organic synthesis principles. The general strategy involves the activation of the carboxylic acid group of this compound-P, followed by coupling with the amino group of an amino acid ester.

Materials and Reagents
  • This compound-P

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amino acid esters (e.g., glycine methyl ester hydrochloride, L-alanine ethyl ester hydrochloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: Activation of this compound-P cluster_1 Step 2: Preparation of Amino Acid Ester cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Work-up and Purification A This compound-P B This compound-P-acyl chloride A->B  SOCl₂ or (COCl)₂  in Anhydrous DCM E This compound-P-acyl chloride C Amino Acid Ester Hydrochloride D Free Amino Acid Ester C->D  TEA or DIPEA  in Anhydrous DCM F Free Amino Acid Ester G Crude this compound-P Amino Acid Ester Conjugate E->G F->G H Crude Conjugate I Aqueous Work-up (NaHCO₃ wash) H->I J Drying (MgSO₄) I->J K Purification (Column Chromatography) J->K L Pure Conjugate K->L

Caption: Synthetic workflow for this compound-P amino acid ester conjugates.

Detailed Protocol: Synthesis of this compound-P-L-alanine ethyl ester

1. Activation of this compound-P:

  • To a solution of this compound-P (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
  • Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  • Rationale: Thionyl chloride converts the carboxylic acid of this compound-P into a more reactive acyl chloride, which is susceptible to nucleophilic attack by the amino group of the amino acid ester. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

2. Preparation of L-alanine ethyl ester:

  • In a separate flask, suspend L-alanine ethyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
  • Add triethylamine (2.5 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
  • Stir the mixture for 30 minutes at 0 °C.
  • Rationale: The amino acid ester is typically available as a hydrochloride salt to improve stability. A non-nucleophilic base like triethylamine is used to deprotonate the ammonium salt, generating the free amino group necessary for the coupling reaction.

3. Coupling Reaction:

  • Slowly add the solution of this compound-P-acyl chloride to the freshly prepared L-alanine ethyl ester solution at 0 °C.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Rationale: The nucleophilic amino group of the L-alanine ethyl ester attacks the electrophilic carbonyl carbon of the this compound-P-acyl chloride, forming a new amide bond and yielding the desired conjugate.

4. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Separate the organic layer, and wash it sequentially with water and brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
  • Rationale: The aqueous work-up removes unreacted starting materials, salts, and other water-soluble impurities. Column chromatography is essential to isolate the pure conjugate from any remaining starting materials or byproducts.

II. Characterization of Synthesized Conjugates

Accurate characterization of the synthesized this compound-P amino acid ester conjugates is critical to confirm their identity, purity, and structure. A combination of spectroscopic techniques should be employed.

Analytical Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the presence of both this compound-P and amino acid ester moieties.Signals corresponding to the aromatic protons of the this compound-P backbone, the characteristic quartet and doublet of the propionate group, and the signals for the specific amino acid ester used.
¹³C NMR To identify all unique carbon atoms in the molecule and confirm the structure.Resonances for the carbonyl carbons of the ester and newly formed amide, aromatic carbons, and aliphatic carbons of both parent molecules.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized conjugate and confirm its elemental composition.A molecular ion peak corresponding to the calculated mass of the target conjugate. High-resolution mass spectrometry (HRMS) provides the exact mass.
FT-IR Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the C=O stretch of the ester and amide, N-H stretch of the amide, and C-O-C stretch of the ether linkages.

III. Protocols for Selectivity Studies

The primary objective of synthesizing these conjugates is to evaluate their selective herbicidal activity. This involves conducting bioassays on both a target weed species and a crop species.

Plant Material and Growth Conditions
  • Target Weed: Barnyardgrass (Echinochloa crus-galli) is a common and problematic grassy weed in many crops.[4]

  • Crop Plant: Rice (Oryza sativa) is a suitable crop for these studies as it is often affected by grassy weeds.[4][6]

  • Growth Conditions: Germinate seeds in pots containing a suitable soil mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.[7][8]

Experimental Workflow: Herbicide Bioassay

Bioassay_Workflow cluster_0 Step 1: Plant Preparation cluster_1 Step 2: Herbicide Application cluster_2 Step 3: Evaluation A Germinate Seeds (Weed & Crop) B Grow to 3-4 Leaf Stage A->B D Spray Application C Prepare Herbicide Solutions (Different Concentrations) C->D E Incubate for 14-21 Days F Visual Assessment of Phytotoxicity E->F G Measure Fresh/Dry Weight F->G H Calculate GR₅₀ Values G->H

Caption: Workflow for conducting whole-plant herbicide bioassays.

Detailed Protocol: Whole-Plant Bioassay

1. Plant Preparation:

  • Sow seeds of both the weed and crop species in pots and grow them until they reach the 3-4 leaf stage.[7] This is a common stage for post-emergence herbicide application.

2. Herbicide Application:

  • Prepare stock solutions of the synthesized conjugates, this compound-P-ethyl (as a positive control), and a blank formulation (as a negative control) in a suitable solvent system (e.g., acetone-water with a surfactant).
  • Create a series of dilutions to test a range of concentrations.
  • Apply the herbicide solutions to the plants using a laboratory sprayer to ensure uniform coverage.[9]

3. Evaluation:

  • After treatment, return the plants to the greenhouse or growth chamber.
  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[6]
  • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the plants.
  • Measure the fresh weight and then dry the plant material in an oven to determine the dry weight.[10]
Data Analysis and Interpretation

The herbicidal efficacy is typically quantified by determining the GR₅₀ value, which is the concentration of the herbicide that causes a 50% reduction in plant growth (usually measured as dry weight) compared to the untreated control.

  • Selectivity Index (SI): The selectivity of a conjugate can be expressed as the ratio of the GR₅₀ for the crop to the GR₅₀ for the weed.

    • SI = GR₅₀ (Crop) / GR₅₀ (Weed)

    • A higher SI value indicates greater selectivity, meaning the compound is more toxic to the weed than to the crop.

Recent studies have shown that some this compound-P amino acid ester conjugates exhibit significantly improved selectivity. For instance, certain conjugates have demonstrated a 50% increase in herbicidal activity against barnyard grass while also showing a 50% increase in safety for rice.[4] This enhanced selectivity is potentially due to differences in phloem mobility between the two species, with the conjugate accumulating to a greater extent in the roots of the barnyard grass.[4]

IV. Conclusion and Future Directions

The synthesis of this compound-P amino acid ester conjugates represents a viable and promising strategy for the development of more selective herbicides. By leveraging the biochemical differences between crops and weeds, these novel compounds have the potential to offer improved weed control with enhanced crop safety.

Future research in this area could explore a wider range of amino acid conjugates, including those with different stereochemistry and those derived from dipeptides or tripeptides. Investigating the metabolic fate of these conjugates in both crop and weed species will provide a more detailed understanding of the mechanisms underlying their selectivity. Furthermore, formulation studies will be crucial to optimize the delivery and efficacy of the most promising candidates under field conditions.

V. References

  • Study on the selectivity and phloem mobility of this compound-P amino acid ester conjugates on rice and barnyard grass. PubMed. Available at: [Link]

  • This compound-p-ethyl - Active Ingredient Page. Chemical Warehouse. Available at: [Link]

  • What Is this compound-ethyl 98% TC and How Is It Used in Weed Management?. Aoluka Bio-tech. Available at: [Link]

  • This compound-ethyl | C18H16ClNO5. PubChem, National Institutes of Health. Available at: [Link]

  • This compound-P-ethyl (Ref: AE F046360). AERU, University of Hertfordshire. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC, National Institutes of Health. Available at: [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. Available at: [Link]

  • Screening for Herbicide Resistance in Weeds. ResearchGate. Available at: [Link]

  • Testing for and Deactivating Herbicide Residues. PennState Extension. Available at: [Link]

  • This compound-p-ethyl effect against weeds in late sown wheat. ResearchGate. Available at: [Link]

  • Analytical Methods for Pesticides and Herbicides. PubMed. Available at: [Link]

  • Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices. National Institutes of Health. Available at: [Link]

  • Analytical methods to analyze pesticides and herbicides. PubMed. Available at: [Link]

  • Testing for herbicide susceptibility and resistance. WeedSmart. Available at: [Link]

  • Efficacy of doses of this compound-p-ethyl 69% EC and cyhalofop-butyl 10% EC on weed growth, yield and economics in transplanted rice (Oryza sativa). ResearchGate. Available at: [Link]

  • Influence of broad-leaved weed herbicides on the activity of this compound-P-ethyl. ResearchGate. Available at: [Link]

  • Analytical Methods to Analyze Pesticides and Herbicides. ResearchGate. Available at: [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. Available at: [Link]

  • Method for synthesizing this compound-p-ethyl. Google Patents. Available at:

  • Analytical Methods for Pesticides and Herbicides. ResearchGate. Available at: [Link]

  • Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. PMC, National Institutes of Health. Available at: [Link]

  • Novel amino acid ester-chlorantraniliprole conjugates: design, synthesis, phloem accumulation and bioactivity. PubMed. Available at: [Link]

  • Review: amino acid biosynthesis as a target for herbicide development. PubMed. Available at: [Link]

  • Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. PMC, National Institutes of Health. Available at: [Link]

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Using Fenoxaprop to induce oxidative stress in plant research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using Fenoxaprop-p-ethyl to Induce and Quantify Oxidative Stress in Plant Research

Abstract: This document provides a comprehensive guide for researchers on the use of the herbicide this compound-p-ethyl as a tool to induce and study oxidative stress in plants. We delve into the biochemical mechanisms, provide detailed, validated protocols for application and measurement, and offer insights into data interpretation. This guide is designed to equip researchers in plant physiology, herbicide science, and drug development with the necessary tools to reliably investigate oxidative stress pathways.

Introduction: Oxidative Stress in Plants and the Role of this compound-p-ethyl

Oxidative stress is a state of cellular imbalance characterized by the excessive production of reactive oxygen species (ROS) that overwhelms the plant's antioxidant defense capabilities.[1] ROS, such as superoxide anion (O₂•−), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.[2] While ROS are natural byproducts of aerobic metabolism, their accumulation under stress conditions, such as herbicide exposure, can lead to lipid peroxidation, membrane damage, and ultimately, cell death.[2][3]

This compound-p-ethyl, the biologically active R-enantiomer of this compound, is a selective, post-emergence herbicide from the aryloxyphenoxypropionate group.[4][5] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[5][6][7] ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis.[8] By inhibiting this enzyme, this compound-p-ethyl disrupts the production of lipids necessary for building and maintaining cell membranes, particularly in susceptible grass species.[4]

While the direct inhibition of lipid synthesis is the primary herbicidal mechanism, a significant secondary effect is the induction of oxidative stress. The phytotoxic action of graminicides like this compound is mediated by the formation of ROS.[9] The disruption of membrane integrity and cellular metabolism leads to an overproduction of ROS, making this compound-p-ethyl a reliable and effective chemical tool for inducing a state of oxidative stress for research purposes.

Mechanism of this compound-Induced Oxidative Stress

The induction of oxidative stress by this compound-p-ethyl is a downstream consequence of its primary action on ACCase. The sequence of events can be summarized as follows:

  • ACCase Inhibition: this compound-p-ethyl is absorbed by the leaves and translocated within the plant, where it specifically inhibits ACCase.[4]

  • Disruption of Fatty Acid Synthesis: The inhibition of ACCase blocks the synthesis of malonyl-CoA, a precursor for fatty acids, leading to a depletion of lipids required for cell membrane formation and repair.[7]

  • Membrane Destabilization: The lack of new lipids compromises the structural integrity and function of cellular membranes, including the plasma membrane, tonoplast, and organellar membranes (chloroplasts, mitochondria).[4]

  • ROS Generation: This metabolic disruption and membrane damage leads to electron leakage from the electron transport chains in mitochondria and chloroplasts, resulting in the increased production of superoxide radicals (O₂•−) and subsequently hydrogen peroxide (H₂O₂).[3]

  • Oxidative Damage & Plant Response: The accumulation of ROS initiates lipid peroxidation, a chain reaction of oxidative degradation of lipids, further damaging membranes.[8] In response, the plant activates its antioxidant defense system, including enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), to scavenge the excess ROS.[10]

The following diagram illustrates this proposed signaling pathway.

Fenoxaprop_Pathway This compound This compound-p-ethyl ACCase ACCase Inhibition This compound->ACCase FattyAcid Disruption of Fatty Acid Biosynthesis ACCase->FattyAcid Membrane Membrane Instability & Damage FattyAcid->Membrane ROS Increased ROS Production (O₂•⁻, H₂O₂) Membrane->ROS Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage Antioxidant Antioxidant Enzyme Activation (SOD, CAT) ROS->Antioxidant Induces

Caption: Causal pathway of this compound-p-ethyl inducing oxidative stress.

Experimental Design and Workflow

A well-structured experimental workflow is critical for obtaining reproducible results. The process involves controlled treatment of plant material followed by systematic harvesting and analysis of key oxidative stress markers.

Experimental_Workflow Start Plant Cultivation (Controlled Environment) Treatment This compound Application (Foliar Spray or Root Drench) Start->Treatment Control Control Group (Mock Treatment) Start->Control Harvest Time-Course Sample Harvest (e.g., 0, 24, 48, 72h) Treatment->Harvest Control->Harvest Storage Flash Freeze in Liquid N₂ Store at -80°C Harvest->Storage Assays Biochemical Assays Storage->Assays ROS ROS Quantification (H₂O₂, O₂•⁻) Assays->ROS MDA Lipid Peroxidation (MDA Assay) Assays->MDA Enzymes Antioxidant Enzymes (SOD, CAT Activity) Assays->Enzymes Analysis Data Analysis & Interpretation ROS->Analysis MDA->Analysis Enzymes->Analysis

Caption: General experimental workflow for oxidative stress studies.

Data Summary: Application Rates and Expected Outcomes

The optimal concentration of this compound-p-ethyl will vary depending on the plant species, growth stage, and application method. Pilot studies are recommended to determine the sub-lethal concentration that induces a measurable stress response without causing rapid plant death.

ParameterTypical Range / ValueRationale & Notes
This compound-p-ethyl Conc. 10 µM - 500 µMA concentration of 5 x 10⁻⁴ M (500 µM) has been used in studies on oat plants.[9] Start with a dose-response curve to find the optimal concentration for your system.
Application Method Foliar Spray or Root DrenchFoliar spray mimics agricultural application. Root drench provides a more controlled uptake. Ensure mock-treated controls receive the same solvent/surfactant solution.
Expected H₂O₂ Increase 1.5 - 5 fold vs. ControlH₂O₂ is a relatively stable ROS and a key signaling molecule; its accumulation is a direct indicator of oxidative stress.[11][12]
Expected MDA Increase 2 - 10 fold vs. ControlMalondialdehyde (MDA) is a terminal product of lipid peroxidation and a widely used biomarker for oxidative damage to cell membranes.[2][10]
Expected Enzyme Activity Variable (Increase or Decrease)SOD activity often increases to convert O₂•− to H₂O₂. CAT activity may increase to detoxify H₂O₂ but can also decrease due to overwhelming stress or direct inhibition.[8]

Detailed Experimental Protocols

Safety Precaution: Always handle this compound-p-ethyl and other chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.

Protocol 1: Preparation and Application of this compound-p-ethyl

This protocol describes the preparation of a stock solution and its application to plant material.

Materials:

  • This compound-p-ethyl (analytical grade)

  • Acetone or DMSO (solvent)

  • Tween-20 or Triton X-100 (surfactant)

  • Deionized water

  • Spray bottle (for foliar application)

  • Beakers, graduated cylinders, magnetic stirrer

Procedure:

  • Stock Solution Preparation (e.g., 100 mM):

    • Accurately weigh the required amount of this compound-p-ethyl.

    • Dissolve it in a small volume of acetone or DMSO. Causality: this compound-p-ethyl has low aqueous solubility and requires an organic solvent for initial dissolution.[5]

    • Once fully dissolved, slowly add deionized water while stirring to reach the final volume.

    • Store the stock solution at 4°C in the dark.

  • Working Solution Preparation (e.g., 500 µM):

    • Dilute the stock solution in deionized water to the desired final concentration.

    • Add a surfactant like Tween-20 to a final concentration of 0.01-0.05% (v/v). Causality: The surfactant reduces surface tension, ensuring even coverage of the leaf surface during foliar application.

  • Control (Mock) Solution: Prepare a solution containing the same concentration of solvent (acetone/DMSO) and surfactant as the working solution, but without this compound-p-ethyl.

  • Application:

    • Foliar Spray: Spray the plants until the leaves are uniformly wet, ensuring both adaxial and abaxial surfaces are covered. Avoid runoff into the soil.

    • Root Drench: Apply a known volume of the working solution directly to the soil or hydroponic medium.

  • Post-Application: Place plants back into their controlled growth environment. Begin the time-course harvesting as per the experimental design.

Protocol 2: Quantification of Hydrogen Peroxide (H₂O₂) Content

This protocol uses a titanium sulfate-based colorimetric assay to measure H₂O₂ content.[12]

Materials:

  • Plant tissue (leaf, root), frozen in liquid N₂

  • Pre-chilled acetone

  • Titanium sulfate (Ti(SO₄)₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ammonia solution

  • Mortar and pestle, pre-chilled

  • Centrifuge, spectrophotometer

Procedure:

  • Extraction:

    • Grind 0.5 g of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with 5 mL of cold acetone. Causality: Cold acetone precipitates proteins and extracts small molecules like H₂O₂ while minimizing enzymatic activity.

    • Transfer the homogenate to a centrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Assay Reaction:

    • Transfer 1 mL of the supernatant to a new tube.

    • Add 0.1 mL of 0.1% Ti(SO₄)₂ in 20% H₂SO₄ (v/v).

    • Add 0.2 mL of concentrated ammonia solution to precipitate the titanium-hydroperoxide complex.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Measurement:

    • Wash the pellet with 5 mL of acetone and re-centrifuge. Discard the supernatant.

    • Dissolve the pellet in 3 mL of 1 M H₂SO₄.

    • Measure the absorbance of the yellow solution at 410 nm using a spectrophotometer.

  • Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. Express results as µmol per gram of fresh weight (µmol/g FW).

Protocol 3: Measurement of Lipid Peroxidation (MDA Content)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction.[13][14]

Materials:

  • Plant tissue (0.5 g)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)

  • Mortar and pestle, centrifuge, water bath, spectrophotometer

Procedure:

  • Extraction:

    • Homogenize 0.5 g of plant tissue in 5 mL of 10% TCA solution.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes. The supernatant will be used for the assay.

  • Assay Reaction:

    • Mix 1 mL of the supernatant with 4 mL of TBA solution (0.5% TBA in 20% TCA).

    • Heat the mixture in a boiling water bath at 95°C for 30 minutes.

    • Quickly cool the reaction tubes in an ice bath to stop the reaction. Causality: Rapid cooling prevents further reaction and stabilizes the colored product.

  • Measurement:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Correct for non-specific absorbance by subtracting the absorbance at 600 nm.

  • Quantification: Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹. Express results as nmol/g FW.

Protocol 4: Assaying Antioxidant Enzyme Activity

A. Superoxide Dismutase (SOD) Activity

This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

  • Plant tissue (0.5 g)

  • Potassium phosphate buffer (50 mM, pH 7.8) containing 1 mM EDTA

  • Polyvinylpyrrolidone (PVP)

  • Assay mixture: 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA

  • Centrifuge, spectrophotometer, illumination source

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.5 g of plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8) with 1% (w/v) PVP.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Assay Reaction:

    • Prepare the reaction mixture in test tubes: 1.5 mL of 50 mM phosphate buffer, 0.2 mL of 13 mM methionine, 0.2 mL of 75 µM NBT, 0.2 mL of 0.1 mM EDTA, and 0.1 mL of enzyme extract.

    • Initiate the reaction by adding 0.2 mL of 2 µM riboflavin and placing the tubes under a fluorescent lamp (15 W) for 15 minutes.

    • A control reaction without the enzyme extract will represent maximum NBT reduction. A blank reaction kept in the dark will serve as a baseline.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

B. Catalase (CAT) Activity

This assay measures the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.[8]

Materials:

  • Enzyme extract (prepared as for SOD)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (15 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Reaction:

    • Prepare the reaction mixture in a quartz cuvette: 2.9 mL of 50 mM phosphate buffer (pH 7.0) and 0.1 mL of the enzyme extract.

    • Initiate the reaction by adding 100 µL of 15 mM H₂O₂.

  • Measurement:

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes. Causality: Catalase breaks down H₂O₂, which absorbs light at 240 nm. The rate of absorbance decrease is directly proportional to the enzyme's activity.

  • Calculation: Calculate the enzyme activity using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹ cm⁻¹) and express the results as units/mg protein.

References

  • Radchenko, M. P., Sychuk, A. M., & Morderer, Y. Y. (2014). Decrease of the herbicide this compound phytotoxicity in drought conditions: the role of the antioxidant enzymatic system. Acta Agrobotanica, 67(4). [Link]
  • Candan, N., & Tarhan, L. (2018). Investigation of the Effects of the this compound-p-Ethyl Herbicide and Salicylic Acid on the Ascorbic Acid and Vitamin B6 Vitamers in Wheat Leaves.
  • Radchenko, M. P., Sychuk, A. M., & Morderer, Y. Y. (2014). Decrease of the herbicide this compound phytotoxicity in drought conditions: the role of the antioxidant enzymatic system. Journal of Plant Protection Research. [Link]
  • Radchenko, M. P., Sychuk, A. M., & Morderer, Y. Y. (2014). Decrease of the herbicide this compound phytotoxicity in drought conditions. Biblioteka Nauki. [Link]
  • Chemical Warehouse. This compound-p-ethyl - Active Ingredient Page. Chemical Warehouse. [Link]
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  • dos Santos, M. B., et al. (2020). Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn. Planta Daninha. [Link]
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  • Akter, S., et al. (2021). Measuring ROS and redox markers in plant cells. RSC Publishing. [Link]
  • Al-Humaid, A. I., et al. (2012). Determination of Antioxidant Activity in Different Kinds of Plants In Vivo and Vitro by Using Diverse Technical Methods.
  • Venkidasamy, B., et al. (2020). Methods/Protocols for Determination of Oxidative Stress in Crop Plants.
  • Jan, S., et al. (2013). Assessment of phytochemicals, antioxidant, anti-lipid peroxidation and anti-hemolytic activity of extract and various fractions of Maytenus royleanus leaves. PubMed Central. [Link]
  • Lee, D., et al. (2021). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. PubMed Central. [Link]
  • Gaschler, M. M., & Stockwell, B. R. (2017).
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Troubleshooting & Optimization

Improving peak resolution in HPLC analysis of Fenoxaprop metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of Fenoxaprop and its metabolites. This guide is designed for researchers and drug development professionals to troubleshoot and optimize peak resolution during method development and routine analysis. The following sections are structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary issue is poor resolution between the parent this compound-p-ethyl and its main metabolite, this compound acid. What is the most common cause and my first troubleshooting step?

A1: This is a classic selectivity problem often encountered when separating compounds with different polarities. This compound-p-ethyl (the parent ester) is significantly more hydrophobic than its primary metabolite, this compound acid.[1] In reversed-phase HPLC, this means the parent ester will be retained longer. If they are co-eluting or poorly resolved, the issue often lies with a mobile phase that is too strong (too high in organic solvent percentage) or a gradient that is too steep.

Initial Troubleshooting Steps:

  • Adjust Mobile Phase Strength: The most direct way to control retention and improve separation is by modifying the mobile phase composition.[2] In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds, but often to different extents, thereby improving resolution.

  • Optimize the Gradient Slope: For complex samples, a gradient elution is typically necessary.[3] If your peaks are eluting too close together, the gradient is likely too steep.

    • Action: Start with a "scouting gradient" (e.g., 5% to 95% acetonitrile in 20 minutes) to determine the approximate elution time of your analytes.[3]

    • Refinement: Once you know the elution window, "flatten" the gradient slope across that range. For example, if the metabolites elute between 30% and 50% acetonitrile, change your gradient to increase the organic phase more slowly in that region (e.g., from 30% to 50% over 10-15 minutes instead of 5 minutes).[4] This gives the analytes more time to interact with the stationary phase, enhancing separation.[4]

Q2: I'm observing significant peak tailing, especially for the this compound acid metabolite. What causes this and how can I fix it?

A2: Peak tailing for acidic analytes like this compound acid is a very common issue in reversed-phase HPLC.[5] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

  • Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above approximately 4-5, these silanols can become ionized (-Si-O⁻) and interact with any positive charges on the analyte or, more commonly, create a mixed-mode interaction environment that leads to tailing for polar, acidic compounds.[5]

    • Solution 1: Control Mobile Phase pH: The most effective solution is to suppress the ionization of both the this compound acid and the surface silanols. This compound acid is a carboxylic acid with a pKa around 3.4. To ensure it is in its neutral, non-ionized form, the mobile phase pH should be set at least 1.5-2 pH units below its pKa.[6][7][8][9]

      • Protocol: Prepare your aqueous mobile phase with a buffer adjusted to a pH between 2.5 and 3.0. Common choices include 0.1% formic acid or a 10-20 mM phosphate buffer. This low pH ensures the carboxylic acid group is protonated (-COOH), making the molecule more hydrophobic, increasing its retention, and leading to sharper, more symmetrical peaks.[6][10]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a modern, high-purity, end-capped C18 or C8 column can dramatically reduce peak tailing.[5][11]

  • Insufficient Buffering: If the buffer concentration is too low, it may not have the capacity to maintain a consistent pH at the column surface, leading to mixed ionization states and peak tailing.[5]

    • Solution: Ensure your buffer concentration is adequate, typically between 10-25 mM.

Q3: My peaks are broad, which is hurting both resolution and sensitivity. What are the potential causes beyond chemical interactions?

A3: Broad peaks, or band broadening, can stem from both the HPLC method and the instrument itself.[12] When peak widths increase, resolution is lost and peak height decreases, which is detrimental to quantitation.

Common Causes and Solutions:

CauseExplanationRecommended Solution
Extra-Column Volume The volume within your HPLC system outside of the column itself (injector, tubing, detector cell) can cause peaks to broaden, especially for early-eluting peaks.[13] This is a significant issue in UHPLC and when using smaller diameter columns (e.g., 2.1 mm).[14][15]Minimize tubing length and use the smallest internal diameter (e.g., 0.12 mm) appropriate for your system's backpressure.[11] Ensure all fittings are properly made with no gaps. Use a low-volume detector flow cell if available.[12]
High Flow Rate While a faster flow rate shortens analysis time, it can reduce efficiency and broaden peaks if it is too far above the column's optimal linear velocity.[16]Reduce the flow rate. A lower flow rate allows more time for mass transfer between the mobile and stationary phases, often resulting in sharper peaks and improved resolution, albeit with longer run times.[16]
Column Temperature Low column temperature increases mobile phase viscosity, which can slow down mass transfer and lead to broader peaks.Increase the column temperature (e.g., to 35-45 °C). This lowers viscosity, improves efficiency, and often results in sharper peaks and shorter retention times.[16] Ensure your analytes are stable at the selected temperature.
Sample Solvent Mismatch Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile into a 95% water mobile phase) can cause severe peak distortion and broadening.Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
Q4: I've optimized my mobile phase, but resolution is still not ideal. Would changing my column chemistry help?

A4: Absolutely. Changing the stationary phase is one of the most powerful ways to alter selectivity and improve resolution when mobile phase optimization is insufficient.[2][17] The standard C18 column is excellent for general hydrophobic separations, but other chemistries can offer unique interactions.

Alternative Stationary Phase Options:

Stationary PhaseSeparation Principle & Best Use CaseImpact on this compound Analysis
C8 (Octylsilane) Less hydrophobic than C18.Reduces retention time for highly retained compounds. May be useful if this compound-p-ethyl is retained for too long, but will offer less resolution for more polar metabolites.
Phenyl-Hexyl Provides π-π interactions with aromatic rings in addition to hydrophobic interactions.Excellent choice for this compound and its metabolites, as they all contain aromatic rings. This can introduce a different selectivity (α) compared to a C18, potentially resolving closely eluting peaks.[2]
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.These columns offer alternative selectivity and are often more compatible with highly aqueous mobile phases. They can also provide better peak shape for acidic and basic compounds due to shielding of residual silanols.[11]
Solid-Core Particles Consist of a solid, impermeable core with a porous outer layer.These columns provide higher efficiency and generate sharper peaks than fully porous particles of the same size. This increased efficiency (N) can significantly improve resolution without changing selectivity.[16]

Systematic Troubleshooting Workflow

A logical approach is critical to efficiently solving resolution problems. The following workflow illustrates a step-by-step process for troubleshooting poor peak resolution.

HPLC_Troubleshooting start Problem: Poor Peak Resolution / Tailing check_ph Q: Is the analyte acidic/basic? (this compound acid is acidic) start->check_ph First, check analyte properties adjust_ph Action: Adjust Mobile Phase pH (Set pH 2 units below pKa, e.g., pH 2.5-3.0) check_ph->adjust_ph Yes check_gradient Q: Are peaks co-eluting or eluting too quickly? check_ph->check_gradient No / Already Optimized adjust_ph->check_gradient Re-evaluate chromatogram end_good Resolution Achieved adjust_ph->end_good Problem Solved adjust_gradient Action: Flatten Gradient Slope (Decrease %B/min across elution window) check_gradient->adjust_gradient Yes check_broadening Q: Are peaks broad? (Check early and late peaks) check_gradient->check_broadening No / Already Optimized adjust_gradient->check_broadening Re-evaluate chromatogram adjust_gradient->end_good Problem Solved troubleshoot_broadening Action: Reduce Extra-Column Volume Decrease Flow Rate / Increase Temperature check_broadening->troubleshoot_broadening Yes change_column Action: Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) check_broadening->change_column No, selectivity is the issue troubleshoot_broadening->change_column If still unresolved troubleshoot_broadening->end_good Problem Solved change_column->end_good Problem Solved

Caption: A systematic workflow for troubleshooting HPLC peak resolution issues.

Key Experimental Protocols

Protocol 1: Preparation of Buffered Acidic Mobile Phase (0.1% Formic Acid, pH ≈ 2.7)

This protocol is designed to suppress the ionization of this compound acid, improving peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • High-purity formic acid (FA)

  • Sterile, filtered 1 L glass bottles

Procedure:

  • Aqueous Phase (A): Pour 999 mL of HPLC-grade water into a 1 L bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly by inversion for 1 minute.

  • Degas the solution using a sonicator for 10-15 minutes or via vacuum filtration.

  • Organic Phase (B): Pour 999 mL of HPLC-grade acetonitrile into a separate 1 L bottle.

  • Carefully add 1 mL of formic acid to the acetonitrile.

  • Cap the bottle and mix thoroughly. Degas as in step 4.

  • Place the prepared mobile phases into your HPLC system. Ensure the system is properly purged before starting the analysis.

References

  • Biotage. (2023).
  • Dolan, J. W. Extracolumn Effects.
  • KNAUER Wissenschaftliche Geräte GmbH.
  • Topper, S. L. (2011).
  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. URL
  • Industry News. (2023).
  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity.
  • Patsnap Eureka. (2025). Optimizing HPLC Solvent Gradient for Specific Analytes. URL
  • Brinkman, U. A. Th., et al. (1991). Application of HPLC Column Switching in Pesticide Residue Analysis. Fresenius' Journal of Analytical Chemistry. URL
  • Welch Materials. (2025).
  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. URL
  • ACE HPLC Columns. HPLC Troubleshooting Guide. URL
  • Sigma-Aldrich. HPLC Troubleshooting Guide. URL
  • FUJIFILM Wako. HPLC Column for Pesticide Residue Analysis "Wakopak® Wakosil® Agri-9". URL
  • Gupta, S., & Gajbhiye, V. T. (2015). Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. URL
  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. URL
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods. URL
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Takeda, N., et al. (2002). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. Journal of Health Science. URL
  • Dolan, J. W., & Snyder, L. R.
  • De Smet, G., & Broeckhoven, K. Extra-column band broadening effects in contemporary liquid chromatography: Causes and solutions. SciSpace. URL
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. URL
  • Labcompare. (2024). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. URL
  • SIELC Technologies. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. URL
  • Chrom Tech, Inc. (2025).
  • Arain, M. A., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan. URL
  • Crawford Scientific. Theory of HPLC Band Broadening. Scribd. URL
  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. URL
  • KNAUER. (2025).
  • SIELC Technologies. Separation of this compound-P-ethyl on Newcrom R1 HPLC column. URL
  • Kromidas, S. (2006).
  • Thermo Fisher Scientific. (2020). Pesticide Analysis: Why Two Analytical Columns are Better Than One. URL
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. URL

Sources

Fenoxaprop-p-ethyl stability issues in acidic vs basic solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fenoxaprop-p-ethyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound-p-ethyl in aqueous solutions, particularly concerning the influence of pH.

Introduction

This compound-p-ethyl (FE) is a widely used herbicide belonging to the aryloxyphenoxypropionate class.[1][2] Its efficacy is intrinsically linked to its chemical stability, which can be significantly influenced by the pH of the solution it is in. Understanding the degradation pathways and kinetics of FE under various pH conditions is critical for developing stable formulations, conducting accurate environmental fate studies, and ensuring reproducible experimental results. This guide provides a comprehensive overview of FE's stability in acidic versus basic solutions, offering practical advice to navigate potential challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound-p-ethyl.

Q1: What is the general stability profile of this compound-p-ethyl in aqueous solutions?

A1: this compound-p-ethyl is most stable in neutral aqueous media (around pH 6.0).[3][4] Its degradation rate increases significantly in both acidic (pH < 6) and basic (pH > 7) conditions.[3][4][5][6] The degradation process follows first-order kinetics.[3][4][5][6]

Q2: What happens to this compound-p-ethyl in an acidic solution?

A2: In acidic conditions (e.g., pH 4-5), the primary degradation pathway involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage.[3][4][5] This results in the formation of two main degradation products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[3][4][5]

Q3: How does this compound-p-ethyl degrade in a basic solution?

A3: Under basic conditions (e.g., pH 8-10), the degradation of this compound-p-ethyl primarily occurs through the hydrolysis of the ester bond.[3][4][5] This process leads to the formation of the herbicidally active metabolite, this compound-p acid (FA).[3][5]

Q4: Are both degradation pathways possible at the same time?

A4: Yes, in neutral to near-neutral conditions (pH 6-7), both the acid-catalyzed ether cleavage and the base-catalyzed ester hydrolysis can occur concurrently.[3][4][5]

Q5: How quickly does this compound-p-ethyl degrade at different pH values?

A5: The degradation rate is highly dependent on pH. For instance, at 30°C, the degradation at pH 4.0 is approximately 6 times faster, and at pH 10.0, it is about 270 times faster than at pH 6.0.[3][4] The half-life of this compound-p-ethyl has been reported to be around 19 days at pH 6.0, 3.2 days at pH 4.0, and as short as 0.07 days (approximately 1.7 hours) at pH 10.0.[3][4]

Troubleshooting Guide

This section provides practical solutions to common problems encountered during experiments involving this compound-p-ethyl.

Issue 1: Inconsistent analytical results for this compound-p-ethyl concentration.
  • Potential Cause: Uncontrolled pH of the sample solution leading to degradation during sample preparation or analysis.

  • Troubleshooting Steps:

    • pH Measurement: Always measure and record the pH of your sample solutions.

    • Buffering: Use appropriate buffer solutions to maintain a stable pH, ideally around 6.0, where this compound-p-ethyl is most stable.

    • Sample Handling: Prepare samples immediately before analysis to minimize degradation. If storage is necessary, keep samples at a low temperature (e.g., 4°C) and protected from light.

    • Method Validation: Ensure your analytical method (e.g., HPLC) is validated for the quantification of this compound-p-ethyl and its main degradation products. A simple HPLC-UV method can be employed for this purpose.[7][8]

Issue 2: Rapid loss of this compound-p-ethyl in a prepared stock solution.
  • Potential Cause: The solvent system used for the stock solution may be acidic or basic, or it may contain impurities that catalyze degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Prepare stock solutions in a high-purity, neutral, and aprotic solvent such as acetonitrile or acetone.

    • pH Adjustment: If an aqueous-based stock solution is required, use a buffered solvent system adjusted to a pH of approximately 6.0.

    • Storage Conditions: Store stock solutions in a cool, dark place, preferably in a tightly sealed container to prevent solvent evaporation and contamination.

Issue 3: Formation of unexpected peaks in the chromatogram during stability studies.
  • Potential Cause: Depending on the pH of your study medium, you are likely observing the degradation products of this compound-p-ethyl.

  • Troubleshooting Steps:

    • Peak Identification: Identify the degradation products by comparing their retention times with analytical standards of EHPP, CDHB, and FA.

    • pH-Dependent Degradation Profile: Analyze samples at different pH values (e.g., pH 4, 7, and 9) to observe the expected formation of different degradation products, confirming the degradation pathway.

    • Literature Review: Consult scientific literature for reported degradation products of this compound-p-ethyl under similar conditions.[1][3][5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound-p-ethyl Stock Solution
  • Materials:

    • This compound-p-ethyl analytical standard

    • HPLC-grade acetonitrile

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Accurately weigh the required amount of this compound-p-ethyl standard.

    • Dissolve the standard in a small volume of acetonitrile in the volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with acetonitrile.

    • Mix thoroughly and store the stock solution at 4°C in a dark, sealed container.

Protocol 2: Conducting a pH-Dependent Stability Study
  • Materials:

    • This compound-p-ethyl stock solution (from Protocol 1)

    • Buffer solutions at pH 4.0, 7.0, and 9.0

    • Incubator or water bath set to a constant temperature (e.g., 25°C)

    • HPLC system with a C18 column and UV detector[7][8]

    • Autosampler vials

  • Procedure:

    • Spike a known concentration of the this compound-p-ethyl stock solution into each of the buffer solutions (pH 4.0, 7.0, and 9.0).

    • Immediately take a time-zero sample from each solution for HPLC analysis.

    • Incubate the solutions at a constant temperature.

    • Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze all samples by HPLC to determine the concentration of this compound-p-ethyl and its degradation products.

    • Plot the concentration of this compound-p-ethyl versus time for each pH to determine the degradation kinetics and half-life.

Data Presentation

Table 1: pH-Dependent Degradation of this compound-p-ethyl
pHPrimary Degradation PathwayMajor Degradation ProductsReported Half-life (at 30°C)
4.0Ether Linkage CleavageEHPP, CDHB3.2 days
5.0Ether Linkage CleavageEHPP, CDHB-
6.0Both Pathways (minimal degradation)FA, EHPP, CDHB19 days
7.0Both PathwaysFA, EHPP, CDHB-
8.0Ester HydrolysisFA-
9.0Ester HydrolysisFA-
10.0Ester HydrolysisFA0.07 days (1.7 hours)

Data sourced from Chen et al., 2007.[3][4]

Visualization of Degradation Pathways

The following diagram illustrates the distinct degradation pathways of this compound-p-ethyl in acidic and basic environments.

Fenoxaprop_Degradation cluster_acidic Acidic Conditions (pH 4-5) cluster_basic Basic Conditions (pH 8-10) FE This compound-p-ethyl EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) FE->EHPP Ether Cleavage CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) FE->CDHB Ether Cleavage FA This compound-p Acid (FA) FE->FA Ester Hydrolysis

Caption: Degradation of this compound-p-ethyl under different pH conditions.

Conclusion

The stability of this compound-p-ethyl is critically dependent on the pH of the aqueous environment. A thorough understanding of its distinct degradation pathways in acidic and basic solutions is essential for any researcher working with this compound. By controlling the pH and being aware of the potential degradation products, scientists can ensure the accuracy and reliability of their experimental outcomes. This guide serves as a foundational resource for troubleshooting common stability-related issues and for designing robust experimental protocols.

References

  • Chen, J., Wei, D., & Wang, L. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626–7631. [Link]
  • Chen, J., Wei, D., & Wang, L. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl.
  • Li, Y., Chen, J., & Wang, L. (2011). More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 59(15), 8348–8353. [Link]
  • Khuhro, S. N., Leghari, A. H., & Bhanger, M. I. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(1), 108-113. [Link]
  • Lin, D., Chen, J., & Wang, L. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626-7631. [Link]
  • SIELC Technologies. (n.d.). Separation of this compound-P-ethyl on Newcrom R1 HPLC column. [Link]
  • Singh, N., Singh, S. B., & Dureja, P. (2013). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Journal of Agricultural and Food Chemistry, 61(3), 559-565. [Link]
  • Health Canada Pest Management Regulatory Agency. (2011). Proposed Re-evaluation Decision PRVD2011-04, this compound-P-ethyl. [Link]
  • Chen, J., Wei, D., & Wang, L. (2007). (PDF) Evolution of Toxicity upon Hydrolysis of this compound- p -ethyl.
  • Khuhro, S. N., Leghari, A. H., Bhanger, M. I., & Khuhawar, M. Y. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC M. Journal of the Chemical Society of Pakistan, 34(1). [Link]
  • Collaborative International Pesticides Analytical Council. (n.d.). This compound-P-ethyl. [Link]
  • Hirahara, Y., Otani, Y., & Ueno, E. (2001). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. Journal of Health Science, 47(6), 493-498. [Link]
  • Singh, N., & Singh, S. B. (2015).
  • Zhang, J., Wang, L., & Chen, J. (2008). Biodegradation of this compound-p-ethyl by bacteria isolated from sludge. Wei sheng wu xue bao = Acta microbiologica Sinica, 48(10), 1362–1367. [Link]
  • Chen, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of this compound-p-ethyl And Fenchlorazole-ethyl. Globe Thesis. [Link]
  • Sannapu, D. R., & Rao, B. S. (2015). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Chemistry. [Link]
  • Singh, N., Dureja, P., & Singh, S. B. (2013). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions.
  • Food and Agriculture Organization of the United Nations. (2010). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES this compound-P-ETHYL. [Link]

Sources

Troubleshooting poor recovery of Fenoxaprop during sample extraction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fenoxaprop Extraction

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My this compound-p-ethyl recovery is unexpectedly low across all samples. What is the most common culprit?

A1: The most frequent cause of universally low recovery is analyte degradation due to improper pH during extraction. This compound-p-ethyl (FPE) is an ester that is highly susceptible to hydrolysis under both acidic and basic conditions.

  • Under acidic conditions (pH < 4.6): The ether linkage of the molecule is rapidly cleaved, breaking the molecule into non-target fragments like 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB).[1][2][3][4][5]

  • Under basic conditions (pH > 8.0): The ester bond is hydrolyzed, converting FPE into its primary metabolite, this compound acid.[3][4][5]

FPE is most stable in a neutral pH range (approximately 6.0-7.5).[3][4][5] If your sample matrix is naturally acidic (e.g., certain soils or plant tissues) or if your extraction solvents are not pH-controlled, significant degradation can occur before you even reach the analysis stage.

Immediate Action: Check and buffer your extraction solvent to a neutral pH. For QuEChERS methods, using a buffered salt packet (e.g., EN 15662 method with citrate buffer) is critical.

Q2: I'm using a QuEChERS method, but my recoveries are inconsistent, especially in "dry" matrices like grains or flour.

A2: Water content is a critical and often overlooked parameter in QuEChERS extractions. The "salting out" effect, which drives the partitioning of acetonitrile from the aqueous phase, relies on a sufficient amount of water in the sample. For dry samples, there isn't enough water to facilitate this phase separation, leading to incomplete extraction and poor recovery.[6]

Solution: Rehydrate your sample before extraction. A general rule is to add enough water to make the sample at least 80% hydrated.[7] For a 5-gram sample of a dry commodity, for example, adding 8-10 mL of water and allowing it to sit for 30 minutes before adding acetonitrile is a common practice.[8]

Q3: I see a peak where I expect this compound acid, but my target is the parent ester, FPE. Why is this happening?

A3: This is a classic sign of analyte conversion. As mentioned in Q1, FPE readily hydrolyzes to this compound acid under basic conditions.[3][4][5] This can happen at several stages:

  • During Extraction: If the sample or extraction solvent pH is alkaline.

  • In the Sample Matrix: Some soil and plant matrices have enzymatic activity that can rapidly metabolize the ester to the acid form.[1][9]

  • During Storage: Improperly stored extracts (e.g., not refrigerated) or samples can lead to degradation over time.

Troubleshooting Step: Analyze your samples for both the parent ester and the acid metabolite.[10] If the sum of the molar equivalents of both compounds is close to your expected recovery, it confirms that conversion, not loss, is the primary issue. The solution is to control the pH throughout the entire process, from sample collection to final analysis.

Systematic Troubleshooting Guide

When facing poor recovery, a systematic approach is essential. This guide follows a typical extraction workflow, highlighting key decision points and potential pitfalls.

Diagram: Systematic Troubleshooting Workflow for Poor this compound Recovery

G cluster_start cluster_extraction Phase 1: Initial Extraction cluster_cleanup Phase 2: Cleanup (dSPE / SPE) cluster_analysis Phase 3: Analysis (LC-MS/MS) cluster_end start Start: Poor this compound Recovery q1 Is the sample matrix complex (high fat, pigment)? start->q1 a1_yes Yes: Matrix masking analyte. ACTION: Improve homogenization. Consider matrix-specific protocol. q1->a1_yes High Complexity a1_no No q1->a1_no Low Complexity q2 Is the extraction solvent correct for FPE's polarity (LogP ~4.1)? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes a2_no No: Poor solubilization. ACTION: Use appropriate solvent (e.g., Acetonitrile, Acetone). q2->a2_no Incorrect Solvent q3 Is the sample pH controlled (target pH 6-7.5)? a2_yes->q3 end Problem Resolved a2_no->end a3_yes Yes q3->a3_yes a3_no No: Analyte degradation. ACTION: Buffer sample/solvent. Check for acid/base hydrolysis. q3->a3_no Uncontrolled pH q4 Are you losing analyte during cleanup? a3_yes->q4 a3_no->end a4_yes Yes: Sorbent is too retentive. ACTION: Re-evaluate dSPE/SPE sorbent. Avoid GCB for planar molecules. q4->a4_yes Analyte Loss Confirmed a4_no No q4->a4_no a4_yes->end q5 Is there evidence of matrix effects (ion suppression)? a4_no->q5 a5_yes Yes: Signal suppression. ACTION: Use matrix-matched standards. Improve cleanup. Dilute extract. q5->a5_yes Suppression Observed a5_no No q5->a5_no a5_yes->end a5_no->end

Caption: A logical flowchart for diagnosing the root cause of poor this compound recovery.

Phase 1: Sample Homogenization and Initial Extraction

The goal of this phase is to efficiently transfer this compound-p-ethyl from the sample matrix into the initial extraction solvent.

Q: My recoveries from high-fat or high-pigment samples (e.g., soybeans, spinach) are poor. What's happening?

A: You are likely encountering two problems: inefficient extraction and matrix effects .

  • Inefficient Extraction: this compound-p-ethyl is lipophilic (hydrophobic), with a LogP of approximately 4.1.[11][12] In high-fat matrices, it will preferentially remain in the lipid phase rather than partitioning into a polar extraction solvent like acetonitrile. Vigorous homogenization is required to break up the sample matrix and ensure adequate solvent interaction.

  • Matrix Effects: Co-extraction of lipids and pigments like chlorophyll can interfere with the analytical signal during LC-MS/MS analysis, a phenomenon known as ion suppression.[13][14] This makes it seem like your recovery is low, when in fact the instrument is just not detecting the analyte efficiently.

Recommended Protocol: Modified QuEChERS for High-Fat/High-Pigment Samples

This protocol incorporates a buffer to protect the analyte and specific cleanup steps to remove interfering matrix components.

  • Homogenization: Weigh 10g of your homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add 10 mL of reagent water and vortex for 1 minute. Let stand for 30 minutes.

  • Solvent Addition: Add 10 mL of 1% acetic acid in acetonitrile. Rationale: Acetonitrile is a good general-purpose solvent for moderately polar pesticides. The small amount of acid helps with the extraction of some compounds, but for FPE, immediate buffering is crucial.

  • Internal Standard: Add an appropriate internal standard.

  • Extraction & Buffering: Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Rationale: The citrate buffer system will bring the pH to ~5.5, which is slightly acidic but generally safe for FPE for short periods. The MgSO₄ absorbs excess water, promoting the phase separation.

  • Shake & Centrifuge: Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Proceed to Cleanup: Transfer the supernatant (acetonitrile layer) for dispersive SPE (dSPE) cleanup.

Phase 2: Dispersive SPE (dSPE) Cleanup

The goal of cleanup is to remove matrix co-extractives that interfere with analysis, without removing the analyte of interest.

Q: My recovery drops significantly after the dSPE cleanup step. Why?

A: The sorbent you are using is likely too strong or non-selective, causing it to bind with your analyte. A common mistake is using Graphitized Carbon Black (GCB) for planar molecules. While excellent for removing pigments, GCB can irreversibly adsorb planar compounds, a structural feature of this compound.[7]

Sorbent Selection Guide

SorbentTarget InterferenceUse with this compound?Rationale
MgSO₄ Excess WaterYes (Always) Essential for removing residual water and improving phase separation.
PSA (Primary Secondary Amine)Fatty acids, organic acids, sugarsYes (Recommended) Effectively removes many common interferences without significantly binding FPE.
C18 (Octadecylsilane)Lipids, non-polar interferencesYes (For high-fat matrices) Excellent for removing fats and oils. Essential for samples like avocado, nuts, and oilseeds.[6]
GCB (Graphitized Carbon Black)Pigments (chlorophyll), sterolsUse with Caution High potential for FPE loss due to its planar structure. If needed, use minimal amounts and test recovery carefully.[7]

Recommended dSPE Protocol (Following Phase 1)

  • Transfer a 6 mL aliquot of the acetonitrile extract from Phase 1 into a 15 mL dSPE tube.

  • For standard matrices (e.g., fruits, vegetables): Use a dSPE tube containing 900 mg MgSO₄ and 150 mg PSA.

  • For high-fat/pigment matrices (e.g., soybean, spinach): Use a dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. Avoid GCB if possible.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is your final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Phase 3: Final Analysis & Data Interpretation

Even with a perfect extraction, issues can arise during the final analysis.

Q: My calibration curve in pure solvent looks great, but when I use matrix-matched standards, the slope decreases and my calculated recovery is low. What is happening?

A: This is a clear indication of matrix-induced signal suppression .[13][14][15] Co-eluting compounds from your sample matrix are interfering with the ionization of this compound in the mass spectrometer's source, reducing the signal intensity. The instrument "sees" less analyte than is actually there.

Diagram: Understanding Analyte Degradation Pathways

G cluster_conditions FPE This compound-p-ethyl (Target Analyte) Acid This compound Acid (Metabolite) FPE->Acid Basic Hydrolysis (pH > 8) Esterase Activity FPE->Acid Fragments CDHB & Other Fragments (Degradation Products) FPE->Fragments Acidic Hydrolysis (pH < 4.6) FPE->Fragments c1 Alkaline Conditions Enzymatic Action c2 Strongly Acidic Conditions

Caption: Key degradation pathways of this compound-p-ethyl under different pH conditions.

Solutions for Matrix Effects:

  • Use Matrix-Matched Standards (Essential): Prepare your calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure. This ensures that the standards and the samples experience the same degree of signal suppression, leading to accurate quantification.[7][14]

  • Dilute the Extract: A simple "dilute-and-shoot" approach can be very effective. Diluting the final extract 5- or 10-fold with the initial mobile phase can significantly reduce the concentration of interfering matrix components, thereby minimizing signal suppression.

  • Improve Cleanup: If dilution is not possible due to sensitivity requirements, revisit your cleanup step. Consider using a cartridge-based SPE cleanup, which can offer better separation and cleaner extracts than dSPE, albeit at the cost of higher complexity and potential for analyte loss if not optimized.[8][16]

By systematically evaluating each stage of your workflow—from the stability of the analyte to the choice of cleanup sorbent and the method of calibration—you can effectively diagnose, troubleshoot, and resolve issues of poor this compound recovery, leading to more accurate and reliable scientific data.

References

  • Hoagland, R. E. (1995). Effects of pH on chemical stability and de-esterification of this compound-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 43(4), 1079-1084. [Link]
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. agris.nal.usda.gov. [Link]
  • Khuhro, S. N., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC. Journal of the Chemical Society of Pakistan, 34(6), 1554-1559. [Link]
  • Chen, J., et al. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(20), 8234-8239. [Link]
  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl.
  • ResearchGate. (2007). Evolution of Toxicity upon Hydrolysis of this compound- p -ethyl. [Link]
  • Health Canada. (2011). This compound-P-ethyl.
  • U.S. EPA. (n.d.). This compound-p-ethyl Human Health Risk Assessment.
  • Rani, M., & Saini, K. C. (2016). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media. Research and Reviews: Journal of Chemistry. [Link]
  • HAWACH. (2023). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. hawach.com. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2012).
  • U.S. EPA. (n.d.). Environmental Chemistry Method Review Report for this compound-P-ethyl.
  • Khuhro, S. N., et al. (2012). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. INIS-IAEA. [Link]
  • ResearchGate. (n.d.).
  • U.S. EPA. (n.d.).
  • SCION Instruments. (2023). A Comprehensive Guide to Pesticide Residue Analysis. [Link]
  • U.S. EPA. (2013). This compound-p-ethyl. Petition for the Establishment of a Permanent Tolerance.
  • Agilent. (n.d.).
  • PubMed. (2018). Rapid and sensitive detection of the phenoxy acid herbicides in environmental water samples by magnetic solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. [Link]
  • U.S. EPA. (n.d.). Environmental Chemistry Method Review Report for this compound-P-ethyl in Water.
  • ResearchGate. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. [https://www.researchgate.net/publication/287515024_Quantification_of_this compound-p-ethyl_herbicide_in_Soil_and_Vegetable_Samples_by_Microwave-Assisted_Solvent_Extraction_and_HPLC_Method]([Link]_ herbicide_in_Soil_and_Vegetable_Samples_by_Microwave-Assisted_Solvent_Extraction_and_HPLC_Method)
  • Eticha, S. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. International Journal of Photochemistry and Photobiology. [Link]
  • Eticha, S. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. ARC Journals. [Link]
  • LCGC. (2015). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. [Link]
  • ResearchGate. (n.d.). Dispersive Solid Phase Microextraction of this compound-p-ethyl Herbicide from Water and Food Samples Using Magnetic Graphene Composite. [Link]
  • K驃drovį, N., et al. (2021). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. International Journal of Environmental Research and Public Health. [Link]
  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
  • PubChem. (n.d.). This compound-P-ethyl.
  • Restek. (n.d.). How to Use QuEChERS for Diverse Sample Types. [Link]
  • ResearchGate. (n.d.). Investigation for suitable solvent for extraction of this compound-p-ethyl. [Link]
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
  • Agilent. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. [Link]
  • ResearchGate. (2014). Do you have any recovery issues with lipophilic pesticides? [Link]
  • University of Hertfordshire. (n.d.). This compound-ethyl. AERU. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound-ethyl.
  • NTK Kemi. (2010).
  • Weed Science. (2017). Comparison of Solid Phase Extraction Techniques for Herbicides. [Link]

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Identifying unknown metabolites in Fenoxaprop degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fenoxaprop Metabolite Identification

Welcome to the technical support center for identifying unknown metabolites in this compound degradation studies. This guide is designed for researchers, analytical scientists, and professionals in environmental science and drug development. Here, we address common challenges and provide in-depth, field-proven guidance to navigate the complexities of metabolite identification, from initial sample preparation to final structural confirmation.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that researchers often have when beginning a this compound degradation study.

Q1: What are the primary, expected degradation products of this compound-p-ethyl?

A1: The degradation of this compound-p-ethyl (FPE) is relatively rapid in soil and water, primarily initiated by two key transformations: hydrolysis of the ethyl ester and cleavage of the ether linkage.[1] The most common metabolites you should anticipate are:

  • This compound (FPE-M1): The corresponding carboxylic acid formed by the enzymatic or chemical hydrolysis of the parent ethyl ester. This is often the most abundant metabolite and is also herbicidally active.[2][3]

  • 6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB or FPE-M2): Formed by the cleavage of the ether bond linking the phenoxy and benzoxazolyl rings.[4][5][6] This metabolite is frequently observed in both soil and plant studies.[7]

  • Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP): Another product of ether bond cleavage.[8]

  • 2-(4-hydroxyphenoxy)propanoic acid (HPPA): Results from the hydrolysis of EHPP or ether cleavage of this compound acid.[8]

The relative abundance of these metabolites can vary significantly based on environmental conditions like pH, temperature, and microbial activity.[1][2] Acidic conditions, for instance, can promote the chemical hydrolysis of the ether linkage, leading to higher levels of CDHB.[1]

Fenoxaprop_Degradation FPE This compound-p-ethyl FPA This compound Acid (FPE-M1) FPE->FPA Ester Hydrolysis CDHB 6-Chlorobenzoxazolone (CDHB / FPE-M2) FPE->CDHB Ether Cleavage EHPP EHPP FPE->EHPP Ether Cleavage FPA->CDHB Ether Cleavage HPPA HPPA FPA->HPPA Ether Cleavage EHPP->HPPA Ester Hydrolysis

Caption: Primary degradation pathways of this compound-p-ethyl.

Q2: Which analytical technique is most suitable for an initial screening of unknown this compound metabolites?

A2: For untargeted screening, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.[9][10]

  • Why LC-HRMS? Its strength lies in its ability to provide highly accurate mass measurements (typically <5 ppm error).[11] This accuracy is critical for the first step in identification: calculating a plausible elemental formula for the unknown metabolite.[10] Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are ideal.[11][12] Furthermore, LC-HRMS can detect a wide range of metabolites with varying polarities in a single run, making it highly efficient for complex samples.[10]

Q3: My study involves soil/water samples. What is the most effective sample preparation technique to start with?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent and widely adopted starting point for pesticide residue analysis in complex matrices like soil.[13][14][15][16]

  • Why QuEChERS? Soil is a challenging matrix with organic and inorganic components that can retain pesticides and interfere with analysis.[14][17] QuEChERS was specifically designed to be a streamlined approach that combines extraction and cleanup to minimize these interferences.[15] It typically involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (dSPE) cleanup.[17] For soil, a pre-hydration step for dry samples is often necessary to improve extraction efficiency.[13][14]

Part 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Q4: My LC-HRMS data is overwhelmed with thousands of features. How can I effectively filter this data to find potential this compound metabolites?

A4: This is a classic challenge in untargeted metabolomics. A multi-step filtering strategy is required.

  • Causality: The goal is to remove noise, irrelevant background ions, and matrix-related signals to isolate features that are genuinely related to this compound degradation.

Workflow for Data Filtering:

  • Blank Subtraction: The first and most critical step. Any feature present in your procedural blanks (reagent blanks, matrix blanks) at a significant intensity (e.g., >20-30% of the level in your samples) should be removed. This eliminates signals from solvents, vials, and system contamination.

  • Control vs. Treated Comparison: A robust metabolomics workflow compares samples over time or against a control (a sample without this compound).[9] True metabolites should be absent or at very low abundance in time-zero or control samples and should show a clear trend (increasing or first increasing then decreasing) in the this compound-treated samples. Use statistical tools (like a t-test or fold-change analysis) to highlight features that change significantly.[9]

  • Isotopic Pattern & Adduct Filtering: Authentic chemical compounds produce characteristic isotopic patterns. Software can filter for features that match the expected isotopic distribution for organic molecules. Additionally, during electrospray ionization (ESI), molecules often form adducts (e.g., with sodium [M+Na]+, potassium [M+K]+, or acetonitrile [M+ACN+H]+). Grouping these features, which all originate from the same parent molecule, is essential to reduce redundancy.

Q5: I have a high-resolution mass and a potential molecular formula, but I'm not sure what the structure is. What's the next step?

A5: This is where you move from "putative identification" to "structural elucidation." Your primary tool will be tandem mass spectrometry (MS/MS or MS2) fragmentation data.

  • Causality: MS/MS involves isolating the ion of interest (the precursor ion) and fragmenting it to produce smaller product ions. This fragmentation pattern is a structural fingerprint. By interpreting these fragments, you can piece together the molecule's structure.

Workflow for Structural Elucidation:

  • Acquire High-Quality MS/MS Spectra: Re-run the sample using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to get fragmentation spectra for your ion of interest.[12]

  • Manual Interpretation & Database Searching:

    • Look for Characteristic Fragments: this compound and its metabolites have key structural motifs. For example, the presence of a fragment corresponding to the 6-chlorobenzoxazolone moiety (m/z ~168/170) is a strong indicator. Analyze the neutral losses (the mass difference between the precursor and a fragment ion); loss of 44 Da often suggests a carboxylic acid (-CO2), while loss of 46 Da can indicate the loss of the ethyl ester group plus a hydrogen rearrangement.

    • Use In-Silico Fragmentation Tools: Software like MetFrag or GNPS can take your precursor mass and fragmentation spectrum and compare it against chemical databases, predicting the structure that best matches the observed fragments.[18]

  • Final Confirmation (The Gold Standard):

    • Reference Standard: The only way to be 100% certain is to obtain an authentic chemical standard of your proposed metabolite and compare its retention time and MS/MS fragmentation pattern directly with your unknown under identical LC-MS conditions.[10]

    • NMR Spectroscopy: When a standard is unavailable, Nuclear Magnetic Resonance (NMR) is the most powerful tool for de novo structure elucidation.[19][20][21] While more resource-intensive, NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.[21][22]

Caption: A comprehensive workflow for unknown metabolite identification.

Q6: I see significant signal suppression/enhancement in my data, making quantification unreliable. What causes this and how can I fix it?

A6: This is known as the matrix effect , where co-eluting compounds from the sample matrix (e.g., humic acids in soil) interfere with the ionization of your target analyte in the mass spectrometer's source.[23] It is a major problem in quantitative analysis.[23]

  • Causality: The matrix components compete with your analyte for ionization, either suppressing its signal (more common) or, occasionally, enhancing it. This effect is highly dependent on the matrix, the analyte, and the chromatographic conditions.

Solutions to Mitigate Matrix Effects:

  • Improve Sample Cleanup: The most direct solution. If you are using QuEChERS, consider using different or additional dSPE sorbents. For example, adding C18 can help remove non-polar interferences, while graphitized carbon black (GCB) can remove pigments (though it may also remove planar analytes like this compound, so requires careful validation).[15]

  • Use a Matrix-Matched Calibration Curve: This is the most common and practical solution for quantification. Instead of preparing your calibration standards in a clean solvent, prepare them in an extract from a control matrix sample (one that does not contain your analyte). This ensures that the standards experience the same matrix effects as your samples, leading to more accurate quantification.

  • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust solution. An SIL-IS is a version of your analyte where some atoms (like 12C or 1H) have been replaced with heavy isotopes (13C or 2H). The SIL-IS is chemically identical and co-elutes with your analyte, so it experiences the exact same matrix effects. By calculating the ratio of the analyte to the SIL-IS, the matrix effect is cancelled out. The main drawback is the cost and availability of these standards, especially for novel metabolites.

Part 3: Protocols and Data Tables

Protocol 1: Modified QuEChERS for this compound Metabolites in Soil

This protocol is a self-validating system when run with blanks, a matrix spike (for recovery), and a quality control (QC) sample.

  • Sample Preparation: Weigh 3 g of air-dried, homogenized soil into a 50 mL centrifuge tube.[17] Add 7 mL of deionized water, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.[14][17]

  • Extraction: Add 10 mL of acetonitrile to the tube.[17] Add an internal standard at this stage if one is being used.

  • Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.[17] This step is critical for ensuring exhaustive extraction of the analytes from the soil matrix.

  • Salting Out: Add the contents of a buffered QuEChERS salt packet (e.g., EN 15662 version: 4 g MgSO4, 1 g NaCl, 1 g sodium citrate tribasic, 0.5 g sodium citrate dibasic).[13] Immediately shake for 2 minutes. The salts induce phase separation between the aqueous and acetonitrile layers and help drive the analytes into the organic layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[14][17]

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[15]

  • Vortex & Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[17]

  • Final Preparation: Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.[17]

Table 1: Typical LC-HRMS Parameters for Metabolite Screening
ParameterTypical SettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, <2 µm)Provides good retention and separation for moderately polar to non-polar compounds like this compound and its primary metabolites.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting analytes from the column.
Gradient 5-95% B over 15-20 minutesA broad gradient is essential in untargeted analysis to elute a wide range of compounds with different polarities.
Flow Rate 0.2 - 0.4 mL/minStandard flow rate for analytical scale columns, compatible with ESI sources.
Ionization Mode Electrospray Ionization (ESI), Positive & NegativeRun in both modes initially. This compound acid will ionize well in negative mode, while the parent ester may prefer positive mode.
MS Scan Range m/z 70 - 1000A wide range to capture the parent compound, its metabolites, and potential dimers or larger adducts.
Resolving Power >25,000 FWHMNecessary to achieve the mass accuracy required for formula prediction.[11] Higher resolution can separate analytes from isobaric interferences.[11]
MS/MS Fragmentation Collision-Induced Dissociation (CID)A common and effective fragmentation technique for generating structurally informative product ions.[11]

References

  • González-Curbelo, M. Á., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.[Link]
  • QuEChERS approach for the determination of pesticide residues in soil. (2024).
  • Van Eeckhaut, A., et al. (2009). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed.[Link]
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022).
  • HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. (n.d.). Shimadzu Asia Pacific.[Link]
  • Guillarme, D., et al. (2018).
  • How to identify the metabolites from LC-HRMS peaks if there is no library provided? (2024).
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Wiley Online Library.[Link]
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Academia.edu.[Link]
  • Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil. (2015).
  • Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.[Link]
  • LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. (2023).
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020).
  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Automated LC-HRMS(/MS) Approach for the Annotation of Fragment Ions Derived from Stable Isotope Labeling-Assisted Untargeted Metabolomics. (2014). NIH.[Link]
  • Environmental Fate of Chiral Herbicide this compound-ethyl in Water-Sediment Microcosms. (2016).
  • Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. (2003). J-Stage.[Link]
  • Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. (2019).
  • View of Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. (n.d.). Quality Assurance and Safety of Crops & Foods.[Link]
  • Tandon, S., et al. (2019).
  • Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach. (2015).
  • Hoagland, R. E. (1995). Effects of pH on chemical stability and de-esterification of this compound-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.[Link]
  • LC–MS/MS analyses of this compound‐P‐ethyl metabolism in S and R lines of... (n.d.).
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. (2018). OSTI.gov.[Link]
  • Boiteau, R. M., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. PubMed.[Link]
  • Boiteau, R. M., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. NIH.[Link]
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. (2018).
  • Song, L., et al. (2005).
  • Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. (2019). NIH.[Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.[Link]
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annot
  • A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. (2012). Royal Society of Chemistry.[Link]

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Optimizing spray application parameters for Fenoxaprop efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers and scientists utilizing Fenoxaprop-p-ethyl in experimental settings. It is designed to move beyond standard product data sheets, offering in-depth troubleshooting and optimization strategies based on mechanistic principles and empirical data. Our goal is to empower you to diagnose issues, refine your application parameters, and ensure the scientific validity of your results.

Section 1: Core Principles of this compound-p-ethyl Activity

This compound-p-ethyl is a selective, systemic, post-emergence herbicide primarily used for the control of annual and perennial grass weeds.[1][2][3] Its efficacy is rooted in a specific biochemical interaction.

Mechanism of Action: this compound-p-ethyl functions by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[2][3] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes in grass weeds.[3] Following foliar application, the herbicide is absorbed by the leaves and translocated systemically to the plant's growing points (meristematic tissues).[3][4] The disruption of fatty acid synthesis leads to a breakdown of cell membrane integrity, cessation of growth, and eventual plant death.[3] Visible symptoms, such as discoloration and necrosis, typically appear within 5-10 days, with complete weed death occurring in approximately 3-4 weeks.[5][6]

Section 2: Troubleshooting Guide for Sub-Optimal Efficacy

This section addresses the most common issues encountered during the application of this compound-p-ethyl. Each problem is presented in a question-and-answer format, followed by a systematic breakdown of potential causes and corrective actions.

Q1: I've applied the recommended dose of this compound-p-ethyl, but weed control is poor or inconsistent. What are the likely causes?

This is the most frequent challenge, and the solution rarely lies in simply increasing the dosage. Inconsistent efficacy is typically a multifactorial issue. A systematic investigation is required.

cluster_1 Application Parameters cluster_2 Environmental Conditions cluster_3 Biological Factors cluster_4 Solution Chemistry A Poor Efficacy Observed B Step 1: Review Application Parameters A->B C Step 2: Assess Environmental Conditions B->C P1 Nozzle Type & Pressure B->P1 P2 Droplet Size B->P2 P3 Spray Volume B->P3 P4 Ground Speed B->P4 D Step 3: Evaluate Biological Factors C->D E1 Temperature & Humidity C->E1 E2 Rainfall Post-Application C->E2 E3 Drought Stress C->E3 E4 Wind Speed (Drift) C->E4 E Step 4: Check Spray Solution Chemistry D->E B1 Weed Growth Stage D->B1 B2 Weed Density D->B2 B3 Potential Resistance D->B3 C1 Water Quality (pH, Hardness) E->C1 C2 Tank Mix Incompatibility E->C2 C3 Adjuvant Selection E->C3

Caption: Systematic workflow for troubleshooting poor this compound efficacy.

Cause A: Incorrect Spray Application Parameters

The physical delivery of the herbicide is the most critical factor. The goal is to achieve uniform coverage with an optimal droplet size to maximize absorption and minimize drift.

  • Nozzle Selection and Pressure: Flat-fan nozzles are strongly recommended for uniform broadcast application of herbicides like this compound.[5][7][8] Avoid hollow-cone nozzles, as they produce fine droplets prone to drift.[7] A spray pressure of approximately 40 psi is often cited as optimal for achieving the target droplet size.[7]

  • Droplet Size: The target droplet size for this compound is in the medium range, specifically 200 to 350 microns.[7] This size represents a balance: droplets are small enough to ensure good coverage but large enough to resist off-target drift.

  • Spray Volume (Carrier Volume): Contrary to intuition, higher spray volumes are not always better for this compound. Research has demonstrated a negative relationship between spray volume and efficacy.[9] Lower volumes (e.g., 60-120 L/ha) result in more concentrated spray droplets, which can enhance herbicide uptake.[9] While a standard recommendation is 10 gallons/acre (~94 L/ha), this may need to be increased to 15-20 gallons/acre for very dense weed populations to ensure coverage.[7]

  • Travel Speed: For ground applications, speed should not exceed 10 mph to ensure a uniform spray pattern and minimize drift.[7]

ParameterRecommendationRationale
Nozzle Type Flat-Fan[5][7][8]Provides uniform coverage essential for broadcast applications.
Spray Pressure ~40 psi[7]Optimizes droplet atomization for the target size range.
Droplet Size 200-350 microns (Medium)[7]Balances effective leaf coverage with drift mitigation.
Spray Volume 10-20 gal/acre (94-187 L/ha)[7]Lower volumes can increase droplet concentration and efficacy.[9]
Ground Speed < 10 mph[7]Ensures uniform application and reduces spray drift.
Cause B: Unfavorable Environmental Conditions

This compound is a systemic herbicide, and its performance is directly linked to the physiological state of the target weed, which is influenced by the environment.

  • Temperature and Growth: Efficacy is highest when weeds are actively growing.[4][6] The optimal temperature range for application is between 12°C and 24°C (approximately 54°F to 75°F).[4] Application in cold weather or during periods of extreme heat and drought can significantly reduce performance as the plant's metabolism and translocation processes slow down.[4][10]

  • Rainfastness: this compound is absorbed by the leaves relatively quickly.[2] While specific rainfast periods vary by formulation, it is generally considered rainfast within a few hours. However, rainfall immediately after application can wash the product off the leaves before sufficient absorption occurs.[10]

  • Drought Stress: Weeds under drought stress develop a thicker waxy cuticle and may close their stomata to conserve water. Both factors severely inhibit herbicide absorption.[11] Efficacy of this compound is significantly reduced under very dry conditions.[11]

Cause C: Sub-Optimal Biological Factors
  • Weed Growth Stage: this compound is most effective on young, actively growing weeds.[5][6] The optimal application window is typically from the 2-leaf stage up to the end of tillering.[6][12] Larger, more established weeds are harder to control.

  • Herbicide Resistance: Repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[1] Resistance to ACCase inhibitors like this compound can occur through target-site mutations or enhanced metabolic detoxification by the weed.[13] If you suspect resistance, consider rotating to a herbicide with a different mode of action.

Cause D: Poor Spray Solution Chemistry

The water used as a carrier is not inert and can have a significant impact on herbicide stability and efficacy.

  • Water Quality (pH and Hardness): The quality of the carrier water can influence pesticide performance.[14][15] this compound-p-ethyl can undergo hydrolysis under acidic (pH <5) or alkaline (pH >8) conditions.[16] In acidic solutions, the ether linkage can be cleaved, while in basic solutions, the ester bond can break down, forming the less active acid metabolite.[16] Ideally, the spray solution pH should be in the neutral range (6.0-7.5).[15]

  • Tank Mixing: this compound is incompatible with certain herbicides, particularly hormone-type broadleaf herbicides like 2,4-D.[5][6] Tank-mixing these products can lead to chemical antagonism, significantly reducing the efficacy of this compound against grass weeds.[17] If a broadleaf herbicide is needed, it is recommended to apply it at least 3 days after the this compound application.[17]

Section 3: FAQs and Advanced Optimization

Q2: How can I use adjuvants to reliably enhance this compound efficacy?

Adjuvants are compounds added to the spray tank to improve herbicide performance.[18] Their selection should be strategic and based on the specific challenge you are facing.

  • Surfactants (Wetting Agents): These reduce the surface tension of spray droplets, allowing for more uniform spreading and coverage on the waxy leaf surface of weeds.[18]

  • Oils (Methylated Seed Oils - MSO / Crop Oil Concentrates - COC): These are particularly effective with oil-soluble herbicides like this compound. They help dissolve the waxy cuticle on the leaf surface, facilitating more rapid and complete absorption of the active ingredient.[18] One study identified a methylated oleate adjuvant as an excellent choice for this compound.[19]

  • Water Conditioners (Ammonium Sulfate - AMS): These are used to mitigate issues with hard water. Cations like Ca²⁺, Mg²⁺, and Fe³⁺ in hard water can bind with herbicide molecules, reducing their activity. AMS can sequester these cations, preventing this antagonism. They can also help buffer the spray solution pH.

Q3: What is the relationship between nozzle pressure, droplet size, and spray drift?

Understanding this relationship is key to optimizing your application for both efficacy and environmental safety.

G cluster_input Control Factors cluster_output Resulting Droplet Spectrum cluster_consequence Application Outcomes Nozzle Nozzle Type & Orifice Size DropletSize Droplet Size (VMD) Nozzle->DropletSize Pressure Operating Pressure Pressure->DropletSize Coverage Target Coverage DropletSize->Coverage Smaller droplets = better coverage Drift Drift Potential DropletSize->Drift Smaller droplets = higher drift Efficacy Overall Efficacy Coverage->Efficacy Drift->Efficacy (Negative Impact)

Caption: Interplay of nozzle, pressure, droplet size, and application outcomes.

As a general rule, for a given nozzle, increasing the operating pressure will decrease the droplet size.[8] Conversely, using a nozzle with a larger orifice at the same pressure will produce larger droplets. The goal is to select a nozzle and pressure combination that consistently produces droplets in the 200-350 micron range, as specified by the product label.[7] This minimizes fine, drift-prone droplets (<200 microns) while avoiding overly large droplets that can bounce off leaves and reduce coverage.[20]

Q4: Can I reduce the application rate of this compound if I use an adjuvant?

Some research suggests that using an appropriate adjuvant can allow for reduced herbicide doses while maintaining the same level of efficacy as a full dose without an adjuvant.[21] For example, one study found that a reduced rate of this compound-p-ethyl combined with adjuvants like alkyl ether sulphate or fatty alcohol ethoxylate provided weed control comparable to the full recommended rate.[21] This strategy can reduce experimental costs and the total chemical load on the environment. However, this must be carefully validated under your specific experimental conditions, as performance can be influenced by weed species and environmental factors.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Standard Spray Solution

This protocol ensures a homogenous and stable spray mixture.

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.[5]

  • Tank Filling: Fill the spray tank with 1/2 of the total required volume of clean water.[4] Start agitation.

  • Add Water Conditioner (if needed): If using a water conditioner like AMS, add it to the tank first and allow it to fully dissolve.

  • Add Tank Mix Partners (if compatible): If using a compatible tank-mix herbicide, add it now.

  • Add this compound-p-ethyl: Slowly add the precisely measured quantity of this compound-p-ethyl to the tank.[4]

  • Add Adjuvant (if needed): Add the recommended adjuvant (e.g., MSO or surfactant) last. This reduces the potential for foaming.

  • Final Volume: Add the remaining water to reach the final desired spray volume and continue agitation for several minutes to ensure thorough mixing.[4]

  • Application: Apply the spray solution promptly. Do not leave the mixture in the sprayer overnight, as this can lead to degradation of the active ingredient or settling of components.[4]

References

  • Influence of water quality on pesticide efficacy at reduced doses. (n.d.). AHDB.
  • Reduced doses of clodinafop-propargyl, this compound-p-ethyl and pinoxaden in combination with adjuvants for efficient narrow leaf weed control and higher wheat productivity. (2018). ResearchGate.
  • This compound-p-ethyl Proposed Interim Registration Review Decision Case Number 7209. (2015). Regulations.gov.
  • EBS Zip Super this compound P Ethyl 9.3 % Ec. (n.d.). EBS.
  • This compound-P-ethyl. (2011). Health Canada.
  • This compound-p-ethyl 9.3% EC. (n.d.). Raccolto.
  • Aliverdi, A., et al. (2023). Efficacy of bio-surfactants and spray volume on performance of this compound-p-ethyl against Avena sterilis subsp. ludoviciana. Journal of Crop Protection.
  • Aliverdi, A., et al. (2023). Efficacy of bio-surfactants and spray volume on performance of this compound-p-ethyl against Avena sterilis subsp. ludoviciana. ResearchGate.
  • Improving the herbicide efficacy with tank mix adjuvant usage. (2021). ResearchGate.
  • Hartzler, B. (2016). Selecting Nozzles for Postemergence Herbicides. Iowa State University Extension.
  • The Impact of Water Quality on Pesticide Performance. (n.d.). Purdue Extension.
  • Environmental and Social Risk Assessment for this compound-p-ethyl. (2020). Wisconsin Department of Natural Resources.
  • This compound-p-ethyl - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Absorption and translocation of [14C]this compound-p-ethyl in susceptible and resistant Eleusine indica plants. (2023). ResearchGate.
  • This compound-p-ethyl 10% EC (Selective Herbicide). (n.d.). Raccolto.
  • How to use this compound-p-ethyl? What is the control object of this compound-p-ethyl? (2021). Agriculture.
  • SPRAYER NOZZLES: Selection and Calibration. (n.d.). University of Kentucky Extension.
  • Dernoeden, P. H. (1994). This compound Activity Influenced by Auxin-like Herbicide Application Timing. HortScience.
  • Environmental Fate of Chiral Herbicide this compound-ethyl in Water-Sediment Microcosms. (2016). ResearchGate.
  • This compound. (n.d.). Viking Crop Production Partners.
  • Spray Nozzle Dynamics and Selection for Optimal Pesticide Efficacy. (n.d.). Michigan State University.
  • Liu, W., et al. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry.
  • Dernoeden, P. H., et al. (1991). Factors Influencing this compound Efficacy in Cool-Season Turfgrass. Weed Technology.
  • Retention, Absorption, Translocation, and Metabolism of Herbicides in Plants. (2021). ResearchGate.
  • Do adjuvants boost herbicide efficacy? (2021). WeedSmart.
  • Adsorption and Movement of this compound-P-ethyl in Soils. (2014). ResearchGate.
  • This compound-p-ethyl dosage in lawn. (2022). The Lawn Forum.
  • Why doesn't this compound-P-ethyl damage cool season lawns? (2014). Biology Stack Exchange.
  • Singh, V. P., et al. (2012). This compound-p-ethyl effect against weeds in late sown wheat. Indian Journal of Weed Science.
  • Why Isn't My Herbicide Working? Five Common Mistakes. (n.d.). Agrigem.
  • Hartzler, B. (2001). Absorption of foliar-applied herbicides. Iowa State University Extension.
  • Performance of this compound p-ethyl and isoproturon for broad spectrum weed control in wheat. (2019). International Journal of Chemical Studies.

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Technical Support Center: Managing Fenoxaprop-Resistant Alopecurus myosuroides (Black-Grass)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the study and management of fenoxaprop-resistant Alopecurus myosuroides (black-grass). This guide is designed to provide in-depth, actionable insights and troubleshooting for your experiments. Black-grass is a major weed in European winter cereal production, and the evolution of herbicide resistance presents a significant challenge to sustainable agriculture.[1][2][3] This resource synthesizes current knowledge to support your research endeavors.

Section 1: Understanding this compound Resistance in A. myosuroides

This compound-p-ethyl is an aryloxyphenoxypropionate ('fop') herbicide, which belongs to the acetyl-CoA carboxylase (ACCase) inhibitors (Group 1).[4][5] These herbicides target the ACCase enzyme, crucial for fatty acid biosynthesis in grasses.[4] Resistance to this compound and other ACCase inhibitors in black-grass is a widespread and complex issue.[1][2]

What are the primary mechanisms of resistance?

There are two main types of resistance mechanisms that A. myosuroides populations employ against this compound and other herbicides.[6]

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme.[6] This change reduces the herbicide's ability to inhibit the enzyme, rendering the plant resistant. Several amino acid substitutions in the ACCase gene have been identified that confer resistance to different ACCase inhibitors.[7][8] For example, an Ile-1781-Leu substitution is a common mutation conferring resistance to some ACCase inhibitors.[7][9]

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance where the herbicide's effectiveness is reduced by mechanisms other than alterations at the target site.[6][10] The most common form of NTSR is enhanced metabolic resistance, where the plant can more rapidly detoxify the herbicide before it reaches its target site.[6][10][11] This is often mediated by enzyme families such as cytochrome P450s (CYPs) and glutathione transferases (GSTs).[10][11] NTSR can confer resistance to a broad range of herbicides with different modes of action.[6][10]

dot graph ResistanceMechanisms { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Herbicide Application\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Herbicide Uptake\n& Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="ACCase Enzyme\n(Target Site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Fatty Acid\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Plant Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Target-Site Resistance (TSR)\n(ACCase Mutation)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; G [label="Non-Target-Site Resistance (NTSR)\n(Enhanced Metabolism)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; H [label="Herbicide Detoxification", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Plant Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label="Inhibition"]; D -> E [label="Leads to"]; F -> C [label="Alters Target", dir=back]; B -> G [label=" "]; G -> H [label="Increases"]; H -> I [label="Leads to"]; C -> I [label="No Inhibition", style=dashed]; F -> I [label="Allows", style=dashed];

} caption: "Mechanisms of this compound resistance in A. myosuroides."

Frequently Asked Questions (FAQs)

Q1: How can I determine which resistance mechanism is present in my black-grass population?

A1: Differentiating between TSR and NTSR requires a combination of molecular and biochemical assays. A whole-plant bioassay is the first step to confirm resistance. To distinguish the mechanism, you can perform ACCase gene sequencing to identify known resistance-conferring mutations (TSR). To investigate NTSR, you can conduct metabolism studies using radiolabeled herbicides or use synergists like malathion or piperonyl butoxide (PBO) in your bioassays, which can inhibit certain metabolic enzymes.[8][9]

Q2: Can a single black-grass population have both TSR and NTSR?

A2: Yes, it is common for individual plants and populations to possess both TSR and NTSR mechanisms.[11] This phenomenon, known as multiple resistance, makes control particularly challenging as it can confer resistance to a wide array of herbicides.[4][8]

Q3: Does this compound resistance confer cross-resistance to other ACCase inhibitors?

A3: The level of cross-resistance depends on the specific TSR mutation. Some mutations confer broad resistance to many 'fop' and 'dim' (cyclohexanedione) herbicides, while others provide more selective resistance.[7] NTSR, particularly enhanced metabolism, often results in broader cross-resistance to various ACCase inhibitors and even herbicides with different modes of action.[10][11]

Section 2: Experimental Design & Troubleshooting

This section provides guidance on designing robust experiments to study and manage this compound-resistant A. myosuroides.

Protocol: Whole-Plant Herbicide Resistance Bioassay

This protocol is fundamental for confirming the resistance status of a black-grass population.

Objective: To determine the level of resistance to this compound-p-ethyl in a suspected resistant A. myosuroides population compared to a known susceptible standard.

Materials:

  • Seeds from the suspected resistant (R) and a known susceptible (S) black-grass population.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • This compound-p-ethyl formulated product.

  • Laboratory sprayer calibrated to deliver a precise volume.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Seed Germination: Sow a uniform number of seeds (e.g., 10-15) of both R and S populations into separate pots.

  • Plant Growth: Grow plants under controlled conditions (e.g., 16:8 hour light:dark cycle, 20°C day/15°C night).

  • Herbicide Application: At the 2-3 leaf stage, apply this compound-p-ethyl at a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include an untreated control for each population.

  • Assessment: After a set period (e.g., 21-28 days), assess the plants for visual injury (phytotoxicity) on a 0-100% scale (0 = no effect, 100 = plant death).

  • Data Collection: Harvest the above-ground biomass for each pot, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both R and S populations using dose-response curve analysis. The Resistance Index (RI) is calculated as GR₅₀ (R) / GR₅₀ (S).

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
High variability in plant growth within pots. Inconsistent seed germination or uneven watering.Ensure uniform sowing depth and consistent moisture levels. Consider pre-germinating seeds for more uniform emergence.
Poor herbicide efficacy in the susceptible population. Incorrect herbicide dilution, sprayer malfunction, or plants are too old at application.Double-check all calculations and sprayer calibration. Ensure plants are at the correct growth stage (2-3 leaves) for optimal herbicide uptake.
Unexpected resistance in the susceptible population. Seed contamination or evolution of resistance in the "susceptible" stock.Obtain new, certified susceptible seed stock. Periodically re-test the susceptibility of your standard population.
No clear dose-response relationship. Doses are too high or too low. The population may have a very high level of resistance.Expand the range of herbicide doses used in the experiment. For highly resistant populations, much higher doses may be necessary to see an effect.
Data Presentation: Example Resistance Profile
PopulationHerbicideGR₅₀ (g a.i./ha)Resistance Index (RI)Resistance Level
SusceptibleThis compound-p-ethyl25-Susceptible
Resistant AThis compound-p-ethyl25010Resistant (R)
Resistant BThis compound-p-ethyl>800>32Highly Resistant (RRR)

Section 3: Integrated Weed Management (IWM) Strategies

Reliance solely on herbicides is unsustainable for managing resistant black-grass.[1] An integrated approach combining cultural and chemical methods is essential.[12][13]

Cultural Control Methods

Cultural practices are the foundation of a successful IWM program.[14]

  • Crop Rotation: Introducing spring-sown crops into a winter cereal rotation is highly effective at reducing black-grass populations.[12][15] This is because about 80% of black-grass emerges in the autumn.[12]

  • Delayed Drilling: Delaying the sowing of winter cereals until mid-October or later can significantly reduce black-grass infestations by allowing for a stale seedbed approach where emerged weeds are controlled before planting.[12][15][16]

  • Ploughing: Rotational ploughing can bury black-grass seeds, reducing emergence.[12][15] However, this should be used judiciously as it can bring dormant seeds to the surface in subsequent years.

  • Competitive Crops: Using more competitive crop varieties, higher seed rates, and narrower row spacing can help suppress black-grass growth.[12]

  • Seed Bank Management: Preventing seed return is crucial. This can involve patch spraying with a non-selective herbicide like glyphosate before viable seeds are produced or hand-roguing in low-density areas.[12][15] The annual decline rate of the black-grass seed bank is around 70-80%.[3]

dot graph IWM_Strategy { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Black-Grass\nPopulation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision1 [label="Implement Cultural Controls?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cultural [label="Crop Rotation\nDelayed Drilling\nPloughing\nCompetitive Crops", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess1 [label="Assess Weed Pressure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chemical [label="Herbicide Application\n(Non-ACCase MOA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess2 [label="Monitor Efficacy\n& Prevent Seed Return", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Reduced Black-Grass\nPopulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Loop [label="Continue IWM", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Decision1; Decision1 -> Cultural [label="Yes"]; Cultural -> Assess1; Decision1 -> Assess1 [label="No (High Risk)"]; Assess1 -> Chemical [label="High Pressure"]; Assess1 -> Assess2 [label="Low Pressure"]; Chemical -> Assess2; Assess2 -> End [label="Effective Control"]; Assess2 -> Loop [label="Ongoing Management"]; Loop -> Decision1; } caption: "Decision workflow for Integrated Weed Management of black-grass."

Chemical Control in an IWM Context

When herbicides are necessary, their use should be strategic to minimize the selection pressure for resistance.

  • Diversify Modes of Action (MOA): Avoid relying solely on ACCase inhibitors. Use herbicides with different MOAs, particularly pre-emergence herbicides.[1][2][6] Flufenacet has shown to be less affected by resistance compared to some other pre-emergence options.[6]

  • Use Mixtures and Sequences: Applying herbicide mixtures or sequences of different MOAs can improve control but does not prevent the evolution of resistance.[6]

  • Optimize Application: Ensure correct timing, nozzle selection, and weather conditions to maximize herbicide efficacy.

References

  • Agriculture and Horticulture Development Board. (n.d.). Herbicide resistance in black-grass. AHDB.
  • Agriculture and Horticulture Development Board. (n.d.). Integrated management of black-grass. AHDB.
  • Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology.
  • Yang, Q., et al. (2022). Multiple resistance to ACCase- and ALS-inhibiting herbicides in black-grass (Alopecurus myosuroides Huds.) in China. Pesticide Biochemistry and Physiology.
  • Goldberg Cavallieri, A., et al. (2025). Enhanced Metabolic Resistance to Herbicides in Alopecurus myosuroides (Black Grass). ResearchGate.
  • Whaley, C., et al. (2020). First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland. MDPI.
  • Kaloumenos, N. S., et al. (2022). Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat. MDPI.
  • Franco-Ortega, S., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Frontiers in Plant Science.
  • Moss, S. R. (2007). Managing Herbicide-Resistant Blackgrass (Alopecurus myosuroides): Theory and Practice. Weed Technology.
  • Moss, S. R., et al. (2007). Managing Herbicide-resistant Blackgrass (Alopecurus Myosuroides): Theory and Practice. BioOne Complete.
  • Franco-Ortega, S., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). PubMed.
  • Gerhards, R., et al. (2021). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. MDPI.
  • Arable Farming Magazine. (2022). IWM approach essential to hold the black-grass control line. Croptec.
  • Impey, L. (2017). How to use integrated methods to control blackgrass. Farmers Weekly.
  • Cook, S. K. (2012). Optimising the cultural control of black-grass (Alopecurus myosuroides). CABI Digital Library.
  • Franco-Ortega, S., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). IRIS-AperTO.
  • Moss, S. R., et al. (2015). (PDF) Managing Herbicide-resistant Blackgrass (Alopecurus Myosuroides): Theory and Practice. ResearchGate.
  • Holloway, T., et al. (2024). Mechanisms of seed persistence in blackgrass ( Alopecurus myosuroides Huds.). Plant Biology.
  • Hicks, H. L., et al. (2019). Alterations in Life-History Associated With Non-target-site Herbicide Resistance in Alopecurus myosuroides. Frontiers in Plant Science.
  • Kaloumenos, N. S., et al. (2022). Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat. MDPI.
  • CABI. (n.d.). Alopecurus myosuroides (black-grass). CABI Compendium.
  • Cook, S. K. (n.d.). Herbicide resistance in Alopecurus myosuroides: the value of routine testing of seed samples. Adas.uk.
  • Zwerger, P., et al. (2014). Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. ResearchGate.
  • Florabase. (n.d.). Taxon Profile of Alopecurus myosuroides Huds. Florabase.
  • AA Farmer. (2026). AI to shape smarter blackgrass management. News from AA Farmer.
  • IWMPraise. (n.d.). Inspiration Sheet on biology and management of Blackgrass (Alopecurus myosuroides). IWMPraise.
  • Zwerger, P., et al. (2014). Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. Julius-Kuhn-Archiv.
  • Zwerger, P., et al. (2014). Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. ResearchGate.
  • Zwerger, P., et al. (2025). Degradation and Metabolism of this compound and Mesosulfuron + Iodosulfuron in Multiple Resistant Blackgrass (Alopecurus myosuroides). ResearchGate.
  • Moss, S. R. (2017). Managing Herbicide-resistant Blackgrass (Alopecurus myosuroides): Theory and Practice. Weed Technology.
  • Gonzalez-Andujar, J. L., et al. (1999). Modeling effects of spatial patterns on the seed bank dynamics of Alopecurus myosuroides. Weed Science.
  • Hicks, H. L., et al. (2018). Dissecting weed adaptation: Fitness and trait correlations in herbicide-resistant Alopecurus myosuroides. Evolutionary Applications.
  • ResearchGate. (n.d.). Counties (35) with herbicide-resistant Alopecurus myosuroides (black-grass). ResearchGate.
  • Pacific Northwest Pest Management Handbooks. (n.d.). Blackgrass (Alopecurus myosuroides). Pacific Northwest Pest Management Handbooks.
  • Adamczewski, K., et al. (2021). Differential Reaction of Alopecurus myosuroides Biotypes to ACCase Inhibitors. Sciforum.

Sources

Differentiating target-site vs non-target-site resistance to Fenoxaprop

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for investigating and differentiating herbicide resistance mechanisms to Fenoxaprop-p-ethyl. This guide is designed for researchers and scientists in the field of weed science and crop protection. It provides in-depth, experience-based answers to common questions and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

FAQ 1: I suspect this compound resistance in my weed population. What is the first step to confirm this experimentally?

The foundational step is to move from field observation to controlled, quantitative measurement. A whole-plant dose-response bioassay is the gold-standard for confirming resistance and determining its magnitude.

Causality Behind the Choice: This assay directly compares the suspected resistant (R) population with a known susceptible (S) population under identical, controlled environmental conditions. This is critical because factors in the field, such as application error, weed growth stage, or environmental stress, can mimic resistance. By controlling these variables, you can definitively attribute survival to heritable traits.

Experimental Protocol: Whole-Plant Dose-Response Assay

  • Seed Collection & Propagation: Collect mature seeds from the suspected R population and a known S population of the same species. Germinate seeds and grow seedlings in a controlled environment (greenhouse or growth chamber) to the 2-3 leaf stage, which is typically the most sensitive stage for graminicides.

  • Herbicide Application: Prepare a dilution series of this compound-p-ethyl. A typical range would be 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field application rate.

  • Treatment: Randomly assign plants from both R and S populations to each dose level. Ensure a sufficient number of replicates (e.g., 8-10 plants per dose). Apply the herbicide using a calibrated track sprayer to simulate a field application accurately.

  • Evaluation: After 14-21 days, assess the plants. The most common metric is visual injury scoring, but for quantitative rigor, measure shoot biomass (dry weight).

  • Data Analysis: For each population, calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) using a log-logistic dose-response curve. The Resistance Index (RI) is then calculated:

    • RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)

Interpreting the Results: An RI value greater than 1.0 indicates resistance. A low RI (e.g., 2-5) suggests low-level resistance, while a high RI (>10) indicates strong resistance, which often points towards target-site modifications.

FAQ 2: My bioassay confirmed high-level resistance. How do I determine if it's Target-Site Resistance (TSR)?

High-level resistance to this compound, an ACCase inhibitor, is frequently caused by mutations in the gene encoding the target enzyme, acetyl-CoA carboxylase (ACCase). Therefore, the next logical step is to investigate the ACCase gene itself.

The Workflow for Investigating Target-Site Resistance (TSR)

TSR_Workflow cluster_molecular Molecular Analysis cluster_interpretation Interpretation DNA_Extract 1. DNA Extraction (R and S Plants) PCR_Amplify 2. PCR Amplification (ACCase CT Domain) DNA_Extract->PCR_Amplify Genomic DNA Sequencing 3. Sanger Sequencing PCR_Amplify->Sequencing Amplicon Analysis 4. Sequence Alignment & Mutation Identification Sequencing->Analysis Sequence Data Mutation_Found Known resistance mutation found? (e.g., Ile-1781-Leu) Analysis->Mutation_Found TSR_Confirmed Target-Site Resistance (TSR) Confirmed Mutation_Found->TSR_Confirmed Yes NTSR_Suspected No known mutation. Proceed to NTSR investigation. Mutation_Found->NTSR_Suspected No

Caption: Workflow for identifying Target-Site Resistance (TSR) via ACCase gene sequencing.

Detailed Protocol: ACCase Gene Sequencing

  • DNA Extraction: Extract high-quality genomic DNA from fresh leaf tissue of 5-10 individual plants from both the R and S populations. Use a commercial plant DNA extraction kit for best results.

  • Primer Design: Use primers that flank the carboxyltransferase (CT) domain of the ACCase gene. This region contains most of the known resistance-conferring mutations.[1][2] Several "universal" primer sets for grass weeds have been published.[1]

  • PCR Amplification: Perform a standard PCR to amplify the target region. Typical cycling conditions are an initial denaturation at 95°C for 4 minutes, followed by 35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 2 minutes, with a final extension at 72°C for 10 minutes.[3]

  • Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing.

  • Sequence Analysis: Align the sequences from R and S plants against a reference ACCase sequence from a susceptible individual. Look for single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Common Resistance-Conferring Mutations: Be aware of common amino acid substitutions known to confer resistance to this compound and other "fop" herbicides.

PositionCommon Substitution
Isoleucine-1781Leucine (Ile-1781-Leu)
Tryptophan-2027Cysteine (Trp-2027-Cys)
Isoleucine-2041Asparagine (Ile-2041-Asn)
Aspartate-2078Glycine (Asp-2078-Gly)

Note: Position numbers are based on the Alopecurus myosuroides ACCase sequence and may vary slightly between species.[4]

Alternative Rapid-Screening Methods: For high-throughput screening of known mutations, consider techniques like dCAPS (derived Cleaved Amplified Polymorphic Sequences) or KASP (Kompetitive Allele-Specific PCR) assays.[5][6][7][8] These are faster and more cost-effective than sequencing every sample once a specific mutation is identified in a population.[6][8]

FAQ 3: My sequencing results came back negative for known ACCase mutations, but the plants are clearly resistant. What's the next step?

This is a strong indication of Non-Target-Site Resistance (NTSR). NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR for graminicides is enhanced metabolic detoxification.

Investigating Enhanced Metabolism (NTSR)

The core principle here is to determine if the resistant plants can break down this compound-p-ethyl into non-toxic forms more rapidly than susceptible plants. This is often mediated by enzyme families like Cytochrome P450 monooxygenases (P450s) or Glutathione S-transferases (GSTs).

Workflow for Investigating Non-Target-Site Resistance (NTSR)

NTSR_Workflow cluster_synergist Synergist Bioassay cluster_interpretation Interpretation Setup 1. Propagate R & S Plants Pretreat 2. Pretreat with Synergist (e.g., Malathion for P450s) Setup->Pretreat Herbicide_App 3. Apply this compound Pretreat->Herbicide_App 1-2 hours post-synergist Assess 4. Assess Mortality / Biomass Herbicide_App->Assess After 14-21 days Reversal Resistance reversed by synergist? Assess->Reversal NTSR_Confirmed Metabolic Resistance (NTSR) Strongly Indicated Reversal->NTSR_Confirmed Yes Other_Mech No reversal. Consider other NTSR mechanisms (e.g., uptake, sequestration) Reversal->Other_Mech No

Caption: Diagnostic workflow for identifying metabolic Non-Target-Site Resistance (NTSR).

Experimental Protocol: Synergist Bioassay A synergist is a chemical that inhibits a specific enzyme family. If resistance is reversed (i.e., R plants become susceptible) in the presence of the synergist, it provides strong evidence for the involvement of that enzyme family.

  • Select a Synergist:

    • To test for P450 involvement, use Malathion or PBO (Piperonyl butoxide) . Malathion is an organophosphate insecticide that, upon metabolism in the plant, inhibits P450 activity.

  • Experimental Setup: Use the same whole-plant bioassay setup as described in FAQ 1. Include treatment groups for R and S plants that will be pre-treated with the synergist.

  • Synergist Application: Apply the synergist (e.g., Malathion at 1000 g/ha) approximately 1-2 hours before the this compound application. This gives the plant time to absorb and process the synergist.

  • Herbicide Application: Apply the same this compound dose-response range to both synergist-treated and non-treated plants.

  • Data Analysis: Calculate the GR₅₀ for all four groups: S, S+Synergist, R, and R+Synergist.

Interpreting the Results:

Plant TypeTreatmentExpected Outcome for P450-mediated NTSR
Susceptible (S)This compound onlyPlant dies at low doses (Low GR₅₀)
Susceptible (S)Malathion + this compoundLittle to no change in GR₅₀
Resistant (R)This compound onlyPlant survives high doses (High GR₅₀)
Resistant (R) Malathion + this compound Plant becomes susceptible (GR₅₀ significantly decreases)

A significant reduction in the Resistance Index (RI) in the presence of the synergist is the key diagnostic indicator of metabolic NTSR.

FAQ 4: How can I definitively differentiate between TSR and NTSR in a single experimental plan?

For a comprehensive research project, it's best to design a workflow that integrates both molecular and physiological assays. This provides multiple lines of evidence and can help characterize novel or complex resistance mechanisms (e.g., multiple resistance mechanisms in the same population).

Integrated Diagnostic Workflow

Integrated_Workflow Start Suspected Resistant Population Bioassay 1. Dose-Response Bioassay (Confirm Resistance & RI) Start->Bioassay Is_Resistant Resistance Confirmed? (RI > 1) Bioassay->Is_Resistant Sequencing 2. ACCase Gene Sequencing Is_Resistant->Sequencing Yes Susceptible Population is Susceptible Is_Resistant->Susceptible No Mutation_Found Known Mutation? Sequencing->Mutation_Found Synergist 3. Synergist Bioassay (e.g., with Malathion) Sequencing->Synergist Parallel Path TSR Target-Site Resistance Mutation_Found->TSR Yes Mutation_Found->Synergist No Mutation_Found->Synergist Also test TSR plants for NTSR component Reversed Resistance Reversed? Synergist->Reversed NTSR Non-Target-Site Resistance (Metabolic) Reversed->NTSR Yes Complex Complex Resistance (TSR + NTSR or Novel Mech.) Reversed->Complex No / Partial

Caption: Integrated workflow for comprehensive diagnosis of herbicide resistance mechanisms.

Summary of Expected Outcomes:

AssayTarget-Site Resistance (TSR)Non-Target-Site Resistance (NTSR)
Whole-Plant Bioassay High Resistance Index (RI often > 10)Variable RI (can be low to high)
ACCase Sequencing Presence of known amino acid substitutionWild-type (susceptible) sequence
Synergist Bioassay Resistance level is NOT affected by synergistResistance is significantly reduced by synergist

A Note on Complex Cases: It is entirely possible for a weed population to possess both TSR and NTSR. In such cases, sequencing will reveal a mutation, but a synergist assay will also show a partial reversal of resistance. This highlights the importance of a multi-faceted approach for a complete and accurate diagnosis.

References

  • Singh, S., et al. (2016).
  • Wang, J., et al. (2024). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification. Weed Science, Cambridge University Press. [Link]
  • Kaundun, D. S. (2006).
  • Ghanizadeh, H., et al. (2021). A PCR plus restriction enzyme-based technique for detecting target-enzyme mutations at position Pro-106 in glyphosate-resistant Lolium perenne. Scientific Reports. [Link]
  • Gherekhloo, J., et al. (2016). Using CAPS and dCAPS Methods to Detect some Mutations that Cause Resistance to Acetyl Coenzyme A Carboxylase Inhibiting Herbicides in Wild Oat (Avena ludoviciana). Iranian Journal of Weed Science. [Link]
  • Guo, W., et al. (2018). This compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis Sobol.) from wheat fields in China. Pesticide Biochemistry and Physiology. (This is a representative scientific article, direct link to full text may require subscription). [Link]
  • Yang, X., et al. (2024). Resistance patterns and molecular basis to ACCase-inhibiting herbicides in Digitaria ciliaris var. chrysoblephara populations from direct-seeded rice in China. Weed Science, Cambridge University Press. [Link]
  • Délye, C., et al. (2005). 'Universal' primers for PCR-sequencing of grass chloroplastic acetyl-CoA carboxylase domains involved in resistance to herbicides. Weed Research.
  • Salas-Perez, R., et al. (2019). Resistance to Acetyl Coenzyme A Carboxylase (ACCase)
  • Kaundun, D. S., et al. (2011). SNP markers for black-grass (Alopecurus myosuroides Huds.) genotypes resistant to Acetyl CoA-carboxylase inhibiting herbicides. Weed Research.
  • Liu, W., et al. (2020). A CRISPR-Cas9-mediated domain-specific base-editing screen enables functional assessment of ACCase variants in rice. Nature Plants.
  • Yu, Q., et al. (2013). Herbicide resistance-endowing ACCase gene mutations in hexaploid wild oat (Avena fatua): Insights into resistance evolution in a hexaploid species. Heredity.
  • Nol, N., et al. (2023). Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas. Scientific Reports. [Link]
  • Ali, S., et al. (2023). Development and validation of functional kompetitive allele-specific PCR markers for herbicide resistance in Brassica napus. Frontiers in Plant Science. [Link]

Sources

Technical Support Center: Enhancing Fenoxaprop-p-ethyl Selectivity with Isoxadifen-ethyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the herbicide fenoxaprop-p-ethyl and the safener isoxadifen-ethyl. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to optimize your experiments and navigate potential challenges.

Section 1: Foundational Principles: Mechanism of Action

A thorough understanding of the biochemical interactions between this compound-p-ethyl and isoxadifen-ethyl is critical for designing effective experiments and troubleshooting unexpected results.

1.1 this compound-p-ethyl: The Herbicidal Action

This compound-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][2]

By inhibiting ACCase, this compound-p-ethyl disrupts lipid synthesis, leading to a breakdown of cell membrane integrity and ultimately, cell death.[3] This systemic herbicide is absorbed through the leaves and translocated throughout the plant, ensuring comprehensive control, including the roots, to prevent regrowth.[2]

1.2 Isoxadifen-ethyl: The Safening Mechanism

While highly effective against grass weeds, this compound-p-ethyl can also cause phytotoxicity in certain desirable grass crops, such as rice and wheat.[4][5] This is where the safener isoxadifen-ethyl comes into play. Isoxadifen-ethyl itself has no herbicidal activity.[6] Instead, it acts as a "bioregulator," selectively enhancing the crop's natural defense mechanisms to metabolize and detoxify the herbicide before it can cause significant damage.[1][7]

The primary mechanism by which isoxadifen-ethyl protects crops is by inducing the expression and activity of two key groups of detoxification enzymes:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a naturally occurring tripeptide in the plant.[8][9] This process, known as glutathione conjugation, renders the herbicide water-soluble and non-toxic, allowing it to be sequestered into the vacuole for further degradation.[10]

  • Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in a wide range of metabolic processes, including the initial breakdown of xenobiotics (foreign compounds) like herbicides.[5][11] P450s can hydroxylate the this compound-p-ethyl molecule, creating a more reactive site for subsequent conjugation by GSTs or other enzymes.[12]

Crucially, the induction of these detoxification pathways by isoxadifen-ethyl is significantly more pronounced in tolerant crop species than in susceptible weed species, thus enhancing the selectivity of this compound-p-ethyl.[13]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation with this compound-p-ethyl and isoxadifen-ethyl, providing potential causes and actionable solutions.

Q1: I'm observing unexpected crop injury despite using the recommended rate of isoxadifen-ethyl. What could be the cause?

A1: Several factors can contribute to reduced safening efficacy:

  • Environmental Stress: Plants under stress (e.g., drought, extreme temperatures, nutrient deficiency) may have a reduced capacity to respond to the safener and upregulate their detoxification systems.[14] Stressed plants may also have a thinner waxy cuticle, leading to more rapid herbicide uptake that can overwhelm the metabolic defenses.

  • Crop Cultivar Variability: Different cultivars of the same crop can exhibit varying levels of tolerance to this compound-p-ethyl and responsiveness to isoxadifen-ethyl.[15] It is crucial to consult literature or conduct preliminary trials to determine the sensitivity of your specific cultivar.

  • Application Timing: The timing of application relative to the crop's growth stage is critical. Applying the herbicide-safener combination outside the recommended window can lead to increased crop sensitivity.

  • Tank Mix Antagonism: If you are tank-mixing this compound-p-ethyl and isoxadifen-ethyl with other herbicides, particularly broadleaf herbicides like 2,4-D, antagonism can occur.[16] The broadleaf herbicide may interfere with the uptake, translocation, or metabolism of this compound-p-ethyl, reducing its efficacy on target weeds and potentially overwhelming the safener's protective effect on the crop.

Solution Pathway:

  • Review Environmental Conditions: Ensure that your plants are not under significant stress before and after application.

  • Verify Cultivar Tolerance: If possible, test the herbicide-safener combination on a small number of plants of your specific cultivar before treating a larger population.

  • Confirm Application Parameters: Double-check that the application timing, rate, and method are in accordance with established protocols.

  • Evaluate Tank Mix Components: If using a tank mix, investigate potential antagonisms. Consider applying the grass and broadleaf herbicides separately, allowing a few days between applications.[17]

Q2: My target weed species is showing unexpected tolerance to this compound-p-ethyl, even when the safener is included in the formulation. Why is this happening?

A2: This is a significant and documented phenomenon. While isoxadifen-ethyl is intended to protect the crop, it can, in some cases, also confer a degree of protection to certain weed species, effectively inducing herbicide resistance.

  • Safener-Induced Weed Resistance: Research has shown that some biotypes of grass weeds, such as Echinochloa crus-galli (barnyardgrass), can metabolize this compound-p-ethyl more efficiently in the presence of isoxadifen-ethyl.[8][18] This is due to the safener upregulating the expression of GST genes within the weed, leading to enhanced detoxification of the herbicide.[3] In one study, a resistant biotype survived high doses of the this compound-p-ethyl + isoxadifen-ethyl formulation but was controlled by this compound-p-ethyl applied alone.[8]

Solution Pathway:

  • Confirm Weed Identity: Ensure accurate identification of the target weed species.

  • Test Herbicide Alone: Conduct a small-scale experiment applying this compound-p-ethyl without the safener to the tolerant weed population. If the herbicide is effective when used alone, this strongly suggests safener-induced resistance.

  • Consider Alternative Herbicides: If safener-induced resistance is confirmed, an herbicide with a different mode of action will be necessary for effective control.

  • Investigate the Mechanism: For research purposes, you can explore the underlying mechanism by using inhibitors of GSTs and P450s in your experiments to see if herbicide efficacy is restored.

Q3: My experimental results are inconsistent across replicates. What are some potential sources of variability?

A3: Inconsistent results can be frustrating. Here are some common culprits:

  • Application Inaccuracy: Uneven spray coverage, incorrect calibration of spray equipment, or variations in application volume can lead to significant differences in the dose received by individual plants.

  • Variable Plant Growth Stage: Even minor differences in the developmental stage of plants at the time of application can influence their response to the herbicide and safener.

  • Microenvironmental Variations: In a greenhouse or growth chamber, subtle differences in light intensity, temperature, or humidity across the experimental area can affect plant growth and herbicide efficacy.

  • Improper Mixing of Solutions: Ensure that your stock solutions and final spray solutions are thoroughly mixed to ensure a homogenous concentration of both the herbicide and the safener.[19]

Solution Pathway:

  • Standardize Application Technique: Calibrate your spray equipment carefully and use a consistent application method for all replicates.

  • Synchronize Plant Growth: Select plants that are at a uniform growth stage for your experiments.

  • Randomize Plant Placement: Randomize the placement of your experimental units (pots or trays) to minimize the impact of microenvironmental gradients.

  • Follow Proper Mixing Procedures: Adhere to a strict protocol for preparing your chemical solutions.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of this compound-p-ethyl to isoxadifen-ethyl?

A: The optimal ratio can vary depending on the crop species, target weed, and environmental conditions. Commercially available formulations provide a pre-determined ratio that has been optimized for field use. For research purposes, a good starting point is to use the ratio found in commercial products and then conduct a dose-response matrix experiment to determine the optimal ratio for your specific experimental system.

Q: Can I use isoxadifen-ethyl to safen other ACCase-inhibiting herbicides?

A: While isoxadifen-ethyl is known to be effective with this compound-p-ethyl, its efficacy with other "fop" or "dim" herbicides is not guaranteed. The effectiveness of a safener is often specific to the chemical structure of both the herbicide and the safener, as well as the metabolic pathways present in the plant species. It is essential to conduct preliminary experiments to evaluate the efficacy of isoxadifen-ethyl with other ACCase inhibitors.

Q: How quickly does isoxadifen-ethyl induce the detoxification response?

A: The induction of GSTs and P450s by isoxadifen-ethyl can be relatively rapid, often occurring within hours of application.[13] This allows the crop to begin metabolizing the herbicide shortly after it is absorbed.

Q: Are there any known synergistic tank mix partners for this compound-p-ethyl + isoxadifen-ethyl?

A: While antagonism with broadleaf herbicides is a concern, some tank mixes may be additive or even synergistic. However, this is highly dependent on the specific herbicides and the weed species being targeted. It is always recommended to consult the product labels and conduct a "jar test" to check for physical compatibility before tank-mixing.[19] For research, a small-scale efficacy trial is the best way to determine the biological interaction.

Section 4: Experimental Protocols and Data

This section provides a general framework for conducting experiments to evaluate the efficacy and selectivity of this compound-p-ethyl with isoxadifen-ethyl.

4.1 Key Experimental Parameters

The following table summarizes typical concentration ranges for dose-response studies. These should be adapted based on your specific plant species and experimental goals.

CompoundTypical Field RateTypical Lab/Greenhouse Concentration Range for Dose-Response
This compound-p-ethyl 60 - 120 g a.i./ha[20]0 - 500 µM[2][10]
Isoxadifen-ethyl 1:1 to 1:2 ratio with this compound-p-ethyl0 - 500 µM (often in a fixed ratio to this compound-p-ethyl)

4.2 Protocol: Greenhouse Dose-Response Assay for Safening Efficacy

This protocol is designed to quantify the safening effect of isoxadifen-ethyl on a crop species treated with this compound-p-ethyl.

Materials:

  • Seeds of the desired crop species (e.g., wheat, rice) and a susceptible weed species (e.g., wild oat, barnyardgrass).

  • Pots or trays filled with a suitable growing medium.

  • This compound-p-ethyl and isoxadifen-ethyl stock solutions.

  • Laboratory spray chamber or handheld sprayer with a flat-fan nozzle.

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Plant Preparation:

    • Sow seeds of the crop and weed species in separate pots.

    • Grow the plants under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.

    • Select uniform and healthy plants for the experiment.

  • Treatment Preparation:

    • Prepare a series of this compound-p-ethyl concentrations (e.g., 0, 50, 100, 200, 400 µM).

    • For each this compound-p-ethyl concentration, prepare two sets of solutions: one with this compound-p-ethyl alone and one with this compound-p-ethyl plus isoxadifen-ethyl (e.g., at a 1:1 molar ratio).

    • Include a non-treated control group for both the crop and weed species.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design.

    • Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.

    • Return the plants to the growth chamber or greenhouse.

  • Data Collection:

    • At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Record the dry weight for each plant.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the non-treated control.

    • Use a suitable statistical software to perform a non-linear regression analysis and fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data.

    • From the dose-response curves, determine the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each treatment.

    • The safening effect can be quantified by comparing the GR50 values for this compound-p-ethyl alone versus this compound-p-ethyl + isoxadifen-ethyl in the crop species.

Section 5: Visualizations

5.1 Signaling Pathway and Metabolic Detoxification

cluster_herbicide This compound-p-ethyl Action cluster_safener Isoxadifen-ethyl Safening FPE This compound-p-ethyl (Herbicide) ACCase ACCase Enzyme FPE->ACCase Inhibits FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids CellMembranes Cell Membrane Integrity FattyAcids->CellMembranes PlantDeath Plant Death CellMembranes->PlantDeath Disruption leads to IE Isoxadifen-ethyl (Safener) GST_P450 Upregulates GSTs & Cytochrome P450s IE->GST_P450 Detox Herbicide Detoxification GST_P450->Detox NonToxic Non-toxic Metabolites Detox->NonToxic FPE_Detox This compound-p-ethyl FPE_Detox->Detox Metabolized NonToxic->PlantDeath Prevents

Caption: Mechanism of this compound-p-ethyl action and isoxadifen-ethyl safening.

5.2 Experimental Workflow for Safener Efficacy Screening

start Start: Select Crop & Weed Species germinate Germinate Seeds & Grow to 2-3 Leaf Stage start->germinate prepare Prepare Herbicide & Safener Solutions (Dose-Response Series) germinate->prepare randomize Randomize Pots/ Trays prepare->randomize apply Apply Treatments (Spray Chamber) randomize->apply grow Return to Controlled Environment apply->grow assess Visual Assessment (7, 14, 21 DAT) grow->assess harvest Harvest & Measure Biomass (21 DAT) assess->harvest analyze Data Analysis: - Calculate % Inhibition - Fit Dose-Response Curves - Determine GR50 harvest->analyze end End: Quantify Safening Effect analyze->end

Caption: Greenhouse workflow for evaluating herbicide safener efficacy.

References

  • Chemical Warehouse. (n.d.). This compound-p-ethyl - Active Ingredient Page.
  • Cutti, L., Rigon, C. A. G., Girelli, N., Angonese, P. S., Ulguim, A. R., & Merotto, A. (2022). The safener isoxadifen-ethyl confers this compound-p-ethyl resistance on a biotype of Echinochloa crus-galli. Pest Management Science, 78(6), 2287–2298. [Link]
  • Bryant, D. (2004).
  • Awiner Biotech. (n.d.). Weedkiller this compound-p-ethyl + Mefenpyr-diethyl 7.5% EW.
  • Cutti, L., Rigon, C. A. G., Girelli, N., Angonese, P. S., Ulguim, A. R., & Merotto, A. (2022). The safener isoxadifen-ethyl confers this compound-p-ethyl resistance on a biotype of Echinochloa crus-galli.
  • ResearchGate. (n.d.). Wheat varieties showing differential response in terms of injury to application of non-selective herbicide, metribuzin.
  • U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet: this compound-ethyl.
  • Zhao, W., et al. (2017). Isoxadifen-Ethyl Derivatives Protect Rice from this compound-P-Ethyl–associated Injury during the Control of Weedy Rice. Weed Science, 65(5), 1-9. [Link]
  • Sun, J., et al. (2017). Physiological basis for isoxadifen-ethyl induction of nicosulfuron detoxification in maize hybrids. PLoS ONE, 12(3), e0173502. [Link]
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  • Haugrud, N. H., Friskop, A., & Ikley, J. T. (2024). Herbicide safener isoxadifen-ethyl associated with increased Goss's wilt severity in corn (Zea mays). Pest Management Science. [Link]
  • Lucini, L., & Molinari, G. P. (2010). Residues of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen-ethyl and their metabolites in rice after field application. Pest Management Science, 66(6), 621-626. [Link]
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods, 3(2), 63-68. [Link]
  • Racolto. (n.d.). This compound-p-ethyl 9.3% EC.
  • Hort Innovation. (n.d.). Herbicide performance: Environmental factors.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Crop Tolerance: Isoxadifen-ethyl as a Premier Herbicide Safener.
  • Google Patents. (2014). CN103709113A - Synthetic method of herbicide safener isoxadifen-ethyl.
  • Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl 2020.
  • PASSel. (n.d.). Phase II - Glutathione Conjugation.
  • Whitford, F., et al. (n.d.). Avoid Tank Mixing Errors. Purdue Agriculture.
  • Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.
  • Mohamed, F., et al. (2009). Acute intentional self-poisoning with a herbicide product containing this compound-P-ethyl, ethoxysulfuron and isoxadifen ethyl. A prospective observational study. Clinical Toxicology, 47(7), 643-647. [Link]
  • Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Isoxadifen-ethyl: The Advanced Herbicide Safener for Enhanced Crop Protection.
  • Rigon, C. A. G., et al. (2021). The safener isoxadifen does not increase herbicide resistance evolution in recurrent selection with this compound. Plant Science, 313, 111097. [Link]
  • Viking Crop Production Partners. (n.d.). This compound.
  • Rao, A. N., & Nagamani, A. (2015). Response of wheat cultivars to herbicides.
  • Zhao, W., et al. (2017). Isoxadifen-Ethyl Derivatives Protect Rice from this compound-P-Ethyl–associated Injury during the Control of Weedy Rice. Weed Science, 65(5), 643-651. [Link]
  • Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples.
  • Farm Progress. (2022). Check antagonism before pulling trigger on tank-mixed herbicides.
  • Rao, A. N., & Nagamani, A. (2015). Response of wheat cultivars to herbicides. Environment and Ecology, 33(3A), 1230-1233. [Link]
  • U.S. Environmental Protection Agency. (2005). OPP 2005-0305. Regulations.gov.
  • Prostko, E. (2022). Check antagonism before pulling trigger on tank-mixed herbicides. The Seam.
  • Purdue University. (n.d.). Flow Chart 1 - Pesticide Environmental Stewardship.
  • ResearchGate. (n.d.). Flow diagram for the identification, screening, eligibility and inclusion of studies.
  • British Crop Production Council. (n.d.). Herbicide Safeners, Additives and Formulants.
  • Chemcert. (n.d.). Chemcert 10 Point Herbicide Use Flow Chart.
  • Bathelt, C. M., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(49), 15004-15005. [Link]
  • Corniani, N., et al. (2013). Injury of shoots of Triticum aestivum varieties associated with the application of this compound-p-ethyl. Planta Daninha, 31(2), 391-397. [Link]
  • Iuliano, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8809. [Link]
  • Sreenivaasulu, D., et al. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. Chemico-Biological Interactions, 294, 111-120. [Link]
  • Bathelt, C. M., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(49), 15004-15005. [Link]

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Fenoxaprop Stock Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and best practices for the preparation and storage of Fenoxaprop stock solutions, ensuring experimental reproducibility and integrity.

This compound, particularly its ethyl ester form (this compound-p-ethyl), is a widely utilized aryloxyphenoxypropionate herbicide and a critical tool in agricultural research and drug development.[1] Its efficacy as an Acetyl-CoA carboxylase (ACCase) inhibitor makes it a focal point of study.[1][2] However, the inherent instability of this compound-ethyl in solution presents a significant challenge for researchers, leading to variability in experimental outcomes. This technical support center addresses the common issues encountered during the preparation and storage of this compound stock solutions, providing scientifically grounded solutions and protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-ethyl stock solution has turned cloudy or has visible precipitate. What is happening and how can I fix it?

A1: Causality and Resolution

Precipitation in your this compound-ethyl stock solution is most commonly due to its low aqueous solubility and the use of an inappropriate solvent or storage temperature. This compound-ethyl is practically insoluble in water (0.9 mg/L at 25°C) but exhibits high solubility in various organic solvents.[3]

  • Immediate Troubleshooting:

    • Gentle Warming & Sonication: If precipitation occurs after refrigerated storage, allow the solution to equilibrate to room temperature. Gentle warming in a water bath (not exceeding 30-40°C) and sonication can often redissolve the compound.

    • Solvent Re-evaluation: If the precipitate does not redissolve, the chosen solvent may be inadequate for the desired concentration. It may be necessary to prepare a new, more dilute stock solution or select a more suitable solvent.

  • Preventative Measures:

    • Solvent Selection: Utilize solvents in which this compound-ethyl has high solubility. Acetone, DMSO, and ethyl acetate are excellent choices.[3][4] For instance, its solubility is greater than 50% in acetone.[3]

    • Concentration Limits: Avoid preparing supersaturated solutions. While it's tempting to create highly concentrated stocks, this increases the risk of precipitation upon even minor temperature fluctuations.

    • Storage Conditions: While refrigeration is often standard practice, for some solvent systems, storage at a controlled room temperature might be more appropriate to prevent precipitation. However, this must be balanced with the risk of chemical degradation (see Q3).

Q2: What is the best solvent to use for preparing a stable this compound-ethyl stock solution?

A2: Solvent Selection and Rationale

The ideal solvent should not only fully dissolve the this compound-ethyl to the desired concentration but also be compatible with your downstream experimental system and minimize chemical degradation.

SolventSolubility of this compound-ethylSuitability & Considerations
Acetone >50% at 20°C[3]Excellent choice for high concentration stocks. However, be aware that acetone can enhance the rate of photodegradation.[5][6] It is also volatile and may not be suitable for all cell culture applications.
DMSO ≥ 100 mg/mL[7]Highly recommended for biological assays. It is less volatile than acetone and generally compatible with cell culture at low final concentrations (typically <0.5%). Use freshly opened, anhydrous DMSO to avoid introducing water, which can promote hydrolysis.[7]
Ethyl Acetate >20% at 20°C[3]Good solubility. Can be used for stock preparation, particularly in chemical and analytical applications.
Ethanol >1% at 20°C[3]Moderate solubility. Suitable for lower concentration stocks. Ensure the use of absolute ethanol to minimize water content.

Experimental Protocol: Preparation of a 100 mM this compound-ethyl Stock Solution in DMSO

  • Pre-analysis: Ensure your this compound-p-ethyl (Molar Mass: 361.78 g/mol ) is of high purity (e.g., analytical standard).[7]

  • Weighing: Accurately weigh 36.18 mg of this compound-p-ethyl powder in a sterile, conical tube.

  • Dissolution: Add 1 mL of anhydrous, cell-culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) can aid dissolution.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for long-term stability (up to 1 year) or -80°C (up to 2 years).[7]

Q3: I suspect my this compound-ethyl stock solution has degraded. What are the primary degradation pathways and how can I prevent them?

A3: Understanding and Mitigating Degradation

This compound-ethyl is susceptible to two primary degradation pathways: hydrolysis and photodegradation. These processes can significantly reduce the concentration of the active compound in your stock solution, leading to inconsistent experimental results.

  • Hydrolysis: The ester linkage in this compound-ethyl is prone to cleavage, especially in the presence of water and under acidic or basic conditions. This hydrolysis yields the herbicidally active this compound acid and other degradation products.[8][9][10][11]

    • Acidic Conditions (pH < 4.6): Rapid, non-enzymatic hydrolysis of the ether linkage can occur, forming 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB).[8][9]

    • Basic Conditions: Alkaline hydrolysis readily converts this compound-ethyl to this compound acid.[11][12]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of this compound-ethyl.[5][13] This process can be accelerated in the presence of photosensitizers like acetone.[6] The degradation products can be more toxic and photoresistant than the parent compound.[5][6]

Workflow for Preventing this compound-ethyl Degradation

G cluster_prep Preparation Phase cluster_storage Storage Phase cluster_use Experimental Use P1 Use High-Purity this compound-p-ethyl P2 Select Anhydrous Solvent (e.g., DMSO, Acetone) P1->P2 P3 Work Under Subdued Light or in a Fume Hood P2->P3 S1 Aliquot into Single-Use Volumes P3->S1 Minimize Degradation Risk S2 Use Amber or Foil-Wrapped Vials S1->S2 S3 Store at -20°C or -80°C S2->S3 U1 Thaw Aliquots as Needed S3->U1 Maintain Stability U2 Avoid Repeated Freeze-Thaw Cycles U1->U2 U3 Dilute Immediately Before Use U2->U3

Caption: Workflow for minimizing this compound-ethyl degradation.

Q4: How does pH affect the stability of this compound solutions, especially when preparing working solutions in aqueous buffers?

A4: The Critical Role of pH

The pH of your working solution is a critical factor influencing the stability of this compound. As an aryloxyphenoxypropionate herbicide, its stability is pH-dependent.

  • Acidic pH (below 4.6): Promotes rapid chemical hydrolysis of the ether linkage, leading to inactive degradation products.[8][9]

  • Neutral to Slightly Acidic pH (5-7): Generally offers the best stability for the parent compound, this compound-ethyl, in short-term storage of aqueous working solutions.

  • Alkaline pH (above 7): Accelerates the hydrolysis of the ester bond, converting this compound-ethyl to its acid form, this compound acid.[12] While this compound acid is the active herbicidal form within plants, its premature formation in your working solution may alter experimental outcomes, especially in cell-free assays or when studying the ester form specifically.

Recommendation: When preparing aqueous working solutions from your organic stock, use a buffer with a pH between 5.0 and 7.0. Prepare these solutions fresh for each experiment and avoid storing them for extended periods.

Q5: How can I verify the concentration and purity of my this compound-ethyl stock solution over time?

A5: Implementing a Quality Control Protocol

For long-term studies or when using a stock solution over an extended period, it is prudent to perform periodic quality control checks. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][14][15]

Experimental Protocol: Stability Assessment by RP-HPLC

  • System: A Reverse-Phase HPLC (RP-HPLC) system with a UV detector is suitable.[16] A C18 column is commonly used.[14]

  • Mobile Phase: A gradient of acetonitrile and water (acidified with formic or phosphoric acid) is a common mobile phase for separating this compound-ethyl from its degradation products.[17]

  • Standard Curve: Prepare a fresh calibration curve using an analytical standard of this compound-p-ethyl.

  • Sample Analysis: Dilute a small aliquot of your stock solution to fall within the range of the standard curve and inject it into the HPLC system.

  • Data Interpretation:

    • Retention Time: The peak corresponding to this compound-ethyl should have a consistent retention time compared to the standard.

    • Peak Area: The concentration of your stock can be quantified by comparing its peak area to the standard curve. A decrease in the main peak area over time indicates degradation.

    • Additional Peaks: The appearance of new peaks, particularly at earlier retention times (indicative of more polar compounds like this compound acid), is a clear sign of degradation.

Key Degradation Pathways of this compound-ethyl

G Fenoxaprop_ethyl This compound-ethyl Fenoxaprop_acid This compound Acid (Active Form) Fenoxaprop_ethyl->Fenoxaprop_acid Hydrolysis (pH > 7) CDHB CDHB & Other Products Fenoxaprop_ethyl->CDHB Hydrolysis (pH < 4.6) Photoproducts Various Photoproducts Fenoxaprop_ethyl->Photoproducts Photodegradation (Light/UV)

Caption: Major degradation pathways of this compound-ethyl.

Summary of Best Practices for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSO or AcetoneHigh solubility, minimizes water for hydrolysis.[3][7]
Concentration Prepare concentrated stocks (e.g., 100 mM) but avoid supersaturation.Balances storage volume with solubility limits to prevent precipitation.[18]
Storage Temp. -20°C for up to 1 year, -80°C for up to 2 years.[7]Low temperatures slow down chemical degradation reactions.
Light Exposure Store in amber vials or wrap vials in aluminum foil.[18]Prevents photodegradation.[5]
Handling Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles and contamination.[7]
Working Solns. Prepare fresh daily in a buffer of pH 5-7.Minimizes hydrolysis in aqueous media during experiments.
Verification Periodically check concentration and purity via HPLC.Ensures the integrity of the stock solution over time.[15]

By adhering to these guidelines, researchers can significantly enhance the stability and reliability of their this compound stock solutions, leading to more accurate and reproducible experimental data.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47938, this compound-ethyl.
  • Chen, J., et al. (2008). More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 56(20), 9644-9650. [Link]
  • Chen, J., et al. (2008). More toxic and photoresistant products from photodegradation of this compound-p-ethyl. PubMed.
  • Chen, J., et al. (2008). More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl. Scilit.
  • Chen, J., et al. (2008). More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl. Journal of Agricultural and Food Chemistry.
  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). This compound-ethyl.
  • Sannathimmappa, H., et al. (2013). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Agriculture and Allied Sciences, 2(4).
  • Zablotowicz, R. M., et al. (2001). Effects of pH on chemical stability and de-esterification of this compound-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
  • Zablotowicz, R. M., et al. (2001). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Song, L., & Zhao, Y. (2003). Separation of this compound-p-ethyl Biodegradation Products by HPTLC. AKJournals.
  • Health Canada. (2011). Proposed Re-evaluation Decision – PRVD2011-04.
  • Singh, B., & Singh, S. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Request PDF on ResearchGate.
  • Singh, S. B., et al. (2012). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. PubMed.
  • Sannathimmappa, H., et al. (2013). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews.
  • Aliverdi, A. (2021). How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy?. Weed Biology and Ecology.
  • Khuhawar, M. Y., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. Journal of the Chemical Society of Pakistan, 34(1).
  • FMC Corporation. (n.d.). This compound-P-ETHYL 69 g/l EW - Safety Data Sheet.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Amazon S3. (2017). SAFETY DATA SHEET this compound-P-ETHYL TECHNICAL.
  • Aliverdi, A. (2021). How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy?. Civilica.
  • Agriculture and Environment Research Unit (AERU). (n.d.). This compound-P-ethyl (Ref: AE F046360).
  • Singh, P. (2017). How to make stock solution of pesticides which very little soluble in water?. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of this compound-P-ethyl on Newcrom R1 HPLC column.
  • University of Florida. (2012). Standard Operating Procedures for the Application of Pesticides in Agricultural Research.
  • Ramireddy, B., & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Drug Delivery and Therapeutics, 13(5), 133-140.
  • ResearchGate. (n.d.). Investigation for suitable solvent for extraction of this compound-p-ethyl.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Oklahoma State University Extension. (n.d.). Herbicide Mixing Order for Effective Pesticide Application.
  • ResearchGate. (n.d.). Materials for the preparation of stock solution.
  • Front Row Ag. (2024). 7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them.
  • Que, Q., et al. (2020). Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. PubMed.
  • Yuce, M., & Capan, Y. (2012). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMUNOSUPPRESSIVE DRUG TABLETS. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 357-365.
  • Shehzad, F., et al. (2016). determination of aryloxyphenoxy propionate group of herbicides using hplc in food samples. Pakistan Journal of Weed Science Research, 22(1), 13-23.
  • Okunowo, W. O., & Oyinloye, B. E. (2017). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Xenobiotics, 7(1), 6790.

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Contamination issues in trace level analysis of Fenoxaprop

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the trace level analysis of Fenoxaprop. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are working with this compound and its metabolites at low concentrations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve contamination-related challenges effectively.

This compound-P-ethyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate class, used to control grass weeds.[1][2] In analytical settings, particularly in environmental and biological matrices, it is crucial to measure both the parent ester, this compound-P-ethyl, and its primary, herbicidally active metabolite, this compound acid.[3][4][5] The parent ester is known to hydrolyze rapidly in soil and water, making the analysis of the acid metabolite equally important.[3][6]

Trace level analysis (typically in the µg/kg or ng/mL range) is highly susceptible to contamination, which can lead to inaccurate quantification, false positives, and poor reproducibility. This guide provides a structured, question-and-answer-based approach to identify, troubleshoot, and prevent common contamination issues.

Troubleshooting Guides & FAQs
Question 1: I'm observing a consistent background signal or "ghost peaks" corresponding to this compound in my blank injections. What is the source of this contamination?

Problem: The presence of the analyte in blank injections (e.g., pure solvent) indicates a systemic contamination issue within the analytical workflow. This compromises the limit of detection (LOD) and limit of quantification (LOQ), leading to unreliable results for low-level samples.

Root Cause Analysis: This issue typically stems from one of three areas: the analytical instrument itself, the solvents and reagents used, or the sample preparation workflow. This compound-P-ethyl's high octanol/water partition coefficient (log P_ow_ = 4.58) means it is "sticky" and prone to adsorbing onto surfaces, making carryover a significant risk.[1]

  • Instrument Contamination: The most common culprits are the autosampler needle, injection port/liner (for GC), transfer lines, and the analytical column itself. Carryover from a previous high-concentration sample is a frequent cause.

  • Solvent & Reagent Contamination: Impurities in solvents (even high-purity grades), mobile phases, or derivatization reagents can introduce background levels of this compound or interfering compounds.

  • Glassware & Labware Contamination: Improperly cleaned glassware, pipette tips, or collection vials can leach previously retained this compound into new samples.

Preventative Measures:

  • Dedicated Glassware: Use glassware exclusively for this compound trace analysis. Never use it for preparing high-concentration standards.[7]

  • Rigorous Cleaning Protocol: Implement a multi-step cleaning process for all glassware: detergent wash, tap water rinse, deionized water rinse, and finally a rinse with high-purity solvent (e.g., acetone or the final mobile phase).

  • Solvent Purity Checks: Always run a new bottle of solvent as a blank to verify its purity before use.

  • Optimized Wash Cycles: Configure your autosampler with a robust needle wash protocol using a strong solvent (e.g., a mix of acetonitrile and isopropanol) to clean both the inside and outside of the needle between injections.

Troubleshooting Protocol: A systematic approach is essential to pinpoint the source of contamination. The following workflow helps isolate the problem.

Diagram: Troubleshooting Logic for Ghost Peaks A logical workflow to systematically identify the source of background contamination.

G A Start: Ghost Peak Observed in Blank B Inject Fresh, High-Purity Solvent Directly A->B C Is Peak Still Present? B->C D Source is Likely Instrument Carryover C->D  Yes   E Source is Likely Solvents, Reagents, or Glassware C->E  No   F Clean Injection Port/Liner. Flush Column & System. Run Strong Needle Wash. D->F G Prepare Fresh Mobile Phase with New Solvents E->G H Rinse Glassware with High-Purity Solvent E->H I Re-analyze Blank F->I G->I H->I

Question 2: My this compound recovery is low and inconsistent, especially in complex matrices like soil or plasma. Could this be a contamination issue?

Problem: Poor analyte recovery suggests that a portion of the this compound is being lost during sample preparation or analysis. While not direct contamination of the sample, matrix components can be considered "contaminants" to the analytical process, causing this loss.

Root Cause Analysis:

  • Matrix Effects (LC-MS/MS): This is a primary cause of poor recovery and variability in LC-MS/MS analysis. Co-eluting matrix components (e.g., lipids, humic acids) can compete with this compound for ionization in the mass spectrometer's source, a phenomenon known as ion suppression .[8][9][10][11][12] This reduces the detector's response, making it appear as if the analyte was lost.

  • Adsorption to Active Sites: this compound and its acidic metabolite can adsorb to active sites on glassware, in the sample extract, or within the chromatographic system (e.g., unswept volumes, contaminated inlet liner). This is particularly problematic at trace levels where the ratio of analyte to active sites is low.

  • Degradation: this compound-P-ethyl can hydrolyze to this compound acid, especially if the sample pH is not controlled.[4] If you are only quantifying the parent compound, this degradation will appear as low recovery.

Preventative Measures:

  • Effective Sample Cleanup: Use a robust sample cleanup technique like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before injection.[13]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects, as both the standards and samples will experience similar levels of ion suppression or enhancement.[4][14]

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., this compound-d4) if available. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.

  • System Passivation: Ensure the GC or LC system is inert. Use deactivated inlet liners for GC and consider PEEK tubing for LC where applicable to minimize active sites.

Troubleshooting Protocol: To determine if matrix effects are the cause of low recovery, a post-extraction spike experiment is the definitive test.

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Standard in Solvent): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction and cleanup procedure. Spike the analyte and internal standard into the final, clean extract just before injection.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction procedure begins.

  • Analyze all three sets under the same LC-MS/MS conditions.

  • Calculate Recovery and Matrix Effect using the peak areas obtained.

Data Interpretation Table:

CalculationFormulaInterpretation
Extraction Recovery (%) (Peak Area of Set C / Peak Area of Set B) * 100Measures the efficiency of the extraction process itself. A low value (<70%) indicates loss during extraction.
Matrix Effect (%) (Peak Area of Set B / Peak Area of Set A) * 100Quantifies ion suppression or enhancement. A value < 100% indicates suppression; > 100% indicates enhancement. A value significantly different from 100% confirms a matrix effect is present.[10]
Overall Process Efficiency (Absolute Recovery) (Peak Area of Set C / Peak Area of Set A) * 100Represents the combined effect of extraction efficiency and matrix effects. This is the value often reported simply as "recovery."

A result showing high Extraction Recovery (>85%) but a low Matrix Effect (<50%) strongly indicates that ion suppression is the primary cause of the apparent low recovery. The solution is to improve sample cleanup or modify the chromatographic method to separate the analyte from the interfering matrix components.

Question 3: I am analyzing for this compound metabolites, but my chromatograms are noisy and show many interfering peaks. How can I clean up my sample effectively?

Problem: Complex matrices like soil, plant tissue, and biological fluids contain numerous endogenous compounds that can interfere with the detection of this compound and its metabolites, such as this compound acid, 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), and 2-(4-hydroxyphenoxy)propanoic acid (HPPA).[15][16] These interferences can co-elute with the target analytes, causing misidentification and inaccurate quantification.[17]

Root Cause Analysis: The chosen extraction and cleanup method is not selective enough for the matrix. A simple "dilute and shoot" or protein precipitation approach is often insufficient for trace-level analysis in complex samples. Different classes of interfering compounds require specific cleanup strategies:

  • Lipids: Common in fatty matrices (e.g., oilseeds, adipose tissue).

  • Pigments (e.g., Chlorophyll): Prevalent in plant samples.

  • Humic and Fulvic Acids: Major interferences in soil and sediment samples.

Solution: Multi-Stage Sample Cleanup

A robust cleanup strategy often involves a combination of techniques tailored to the specific matrix and analyte properties. The QuEChERS methodology is an excellent and widely adopted framework for pesticide residue analysis.[13]

Diagram: QuEChERS Workflow for this compound Analysis A generalized workflow for sample preparation using the QuEChERS method, highlighting cleanup steps.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Dispersive SPE (d-SPE) Cleanup cluster_2 Step 3: Analysis A Homogenized Sample (e.g., 10g soil) B Add Acetonitrile & Internal Standard A->B C Add Extraction Salts (e.g., MgSO4, NaCl) B->C D Shake & Centrifuge C->D E Take Aliquot of Acetonitrile Supernatant D->E F Add Cleanup Sorbents to Tube: - MgSO4 (removes water) - PSA (removes fatty acids, sugars) - C18 (removes lipids) - GCB (removes pigments - optional) G Vortex & Centrifuge H Take Supernatant for LC-MS/MS or GC-MS Analysis G->H

Detailed Protocol: Modified QuEChERS for Soil Samples

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[13]

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture appropriate for the matrix. For soil containing humic acids and other interferences, a common mixture is:

      • 150 mg anhydrous MgSO₄ (to remove residual water)

      • 50 mg Primary Secondary Amine (PSA) (to remove organic acids, fatty acids, and sugars)

      • 50 mg C18 sorbent (to remove non-polar interferences like lipids)

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Carefully transfer the final supernatant to an autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS or GC-MS system.

This protocol provides a much cleaner extract compared to simpler methods, significantly reducing matrix interferences and improving the accuracy and reliability of your trace-level this compound analysis.

References
  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES this compound-P-ETHYL. (n.d.).
  • Cas 66441-23-4, this compound-P-ETHYL - LookChem. (n.d.). LookChem.
  • FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL. (2021).
  • This compound-P-ethyl. (2011).
  • This compound-P-ethyl (Ref: AE F046360). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
  • Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops. (2025).
  • Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil. (2018).
  • GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. (1993). Codex Alimentarius, FAO/WHO.
  • Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. (2018). LCGC North America.
  • Pesticide Analysis Guide. (n.d.). OI Analytical.
  • Chen, X., et al. (2018). Residues and dissipation of the herbicide this compound-P-ethyl and its metabolite in wheat and soil.
  • Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. (n.d.). U.S. Environmental Protection Agency.
  • The enantioselective enrichment, metabolism, and toxicity of this compound-ethyl and its metabolites in zebrafish. (2020). PubMed.
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  • Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. (2010). PubMed.
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  • This compound-P-ethyl; EPA PC Code 129092. (2012). U.S. Environmental Protection Agency.
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  • Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC. (2012). Journal of the Chemical Society of Pakistan.
  • Tong, W., et al. (2005). Ion-suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Due to a Formulation Agent, a Case Study in Drug Discovery Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
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  • Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. (2012).
  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
  • Proposed reaction mechanism for determination of fenoxapropp-ethyl by flow injection spectrophotometric method. (n.d.).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. (n.d.). PubMed.
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Addressing variability in Fenoxaprop bioassay results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fenoxaprop Bioassays. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this compound bioassays. Here, we address common sources of variability and provide robust troubleshooting strategies to ensure the accuracy and reproducibility of your results. Our approach is grounded in scientific principles and extensive field experience to empower you with the knowledge to conduct self-validating experiments.

Introduction to this compound Bioassays

This compound-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds.[1][2] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid synthesis in grasses.[1] Disruption of this pathway leads to the breakdown of cell membranes and ultimately, weed death.[1] Bioassays are essential tools for evaluating the efficacy of this compound, determining weed resistance levels, and understanding its environmental fate.[3][4] However, the inherent biological nature of these assays can lead to significant variability.[5][6] This guide will help you identify and mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound bioassay experiments in a question-and-answer format.

Question 1: Why am I observing inconsistent herbicide efficacy or complete lack of control in my treated weed populations?

Several factors can contribute to a lack of this compound efficacy. A systematic evaluation of your experimental setup is crucial.

  • Potential Cause: Herbicide Resistance. Repeated use of ACCase inhibitors like this compound has led to the evolution of resistant weed biotypes.[7] Resistance can be due to a target-site mutation (e.g., a Trp-2027-Cys substitution in the ACCase gene) or non-target-site mechanisms like enhanced herbicide metabolism by cytochrome P450 enzymes.[7][8][9]

    • Troubleshooting Step: Conduct a dose-response bioassay including a known susceptible population.[10] A significant shift in the lethal dose 50 (LD50) or effective dose 50 (ED50) for the test population compared to the susceptible one indicates resistance.[4]

  • Potential Cause: Environmental Conditions. The efficacy of foliar-applied herbicides like this compound is highly influenced by environmental factors before, during, and after application.[11]

    • Temperature: Low temperatures can reduce the metabolic activity of the plant, slowing down herbicide uptake and translocation.[11] Conversely, very high temperatures can cause stress, leading to a thicker cuticle that is less permeable to the herbicide.[12]

    • Humidity: High humidity generally enhances herbicide uptake by hydrating the leaf cuticle.[11]

    • Light: Light is necessary for the activity of many herbicides, and higher light intensity can promote uptake.[11][12]

    • Drought Stress: Plants under drought stress will have a thicker waxy cuticle and reduced translocation, significantly decreasing this compound efficacy.[13]

    • Troubleshooting Step: Monitor and record environmental conditions in your greenhouse or growth chamber. Ensure optimal growing conditions for your test plants to avoid stress.

  • Potential Cause: Improper Application.

    • Spray Volume: There can be a negative relationship between this compound activity and spray volume; lower volumes can create more concentrated droplets that enhance efficacy. However, spray volumes between 140 and 1120 L/ha did not significantly affect efficacy in one study.[13]

    • Plant Growth Stage: this compound is generally more effective on younger, actively growing weeds.[10][13] Application at later growth stages can lead to reduced control.[14][15]

    • Troubleshooting Step: Standardize your application technique. Treat plants at a consistent and appropriate growth stage (e.g., 2-3 leaf stage).[10] Calibrate your sprayer to ensure a consistent application volume.

Question 2: My control plants are showing signs of phytotoxicity. What could be the cause?

Unintended injury to control plants can invalidate an experiment. Here are the likely culprits:

  • Potential Cause: Herbicide Contamination.

    • Cross-contamination: Reusing improperly cleaned spray equipment, pots, or soil can introduce herbicide residues.[16]

    • Volatilization: Some herbicide formulations can vaporize and move within an enclosed space like a greenhouse, causing injury to non-target plants.[17]

    • Troubleshooting Step: Implement a rigorous cleaning protocol for all equipment. Use separate, dedicated sprayers for different herbicides.[18] Ensure adequate ventilation in greenhouse environments.[17] Conduct a soil bioassay on your control soil to check for pre-existing herbicide residues.[16][19]

  • Potential Cause: Environmental Stress. Abiotic stressors such as extreme temperatures, improper watering, or nutrient deficiencies can mimic herbicide injury symptoms.

    • Troubleshooting Step: Maintain optimal and consistent environmental conditions for all plants in the experiment.[20]

Question 3: How do I handle and interpret the dose-response data from my bioassay?

  • Data Collection: Assess plant mortality or biomass reduction at a set time after treatment (e.g., 3-4 weeks for ACCase inhibitors).[10] Visual scoring on a scale of 0 to 10 (where 0 is dead and 10 is healthy) is also a common method.[10]

  • Data Analysis: Dose-response data are typically analyzed using non-linear regression models.[3][21] The log-logistic model is commonly used to describe the relationship between herbicide dose and plant response.[22]

    • Key Parameters: The analysis will yield parameters such as the ED50 (the dose required to cause a 50% reduction in growth) or LD50 (the dose required to kill 50% of the population).[4]

    • Software: Statistical software packages with dose-response analysis capabilities, such as R (with the 'drc' package), are recommended for this analysis.[21]

  • Interpretation: Comparing the ED50 or LD50 values between a suspected resistant population and a known susceptible population allows for the calculation of a Resistance Index (RI), which quantifies the level of resistance.[4]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound-p-ethyl? A: this compound-p-ethyl inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for the synthesis of fatty acids in grass weeds.[1] This disruption in fatty acid production leads to the disintegration of cell membranes, ultimately causing the weed to die.[1]

Q: How does herbicide resistance to this compound develop? A: Resistance primarily develops through two mechanisms:

  • Target-Site Resistance (TSR): A genetic mutation in the ACCase gene prevents the herbicide from binding to its target enzyme.[7][9]

  • Non-Target-Site Resistance (NTSR): Mechanisms that prevent the herbicide from reaching its target in a lethal concentration, such as enhanced metabolic detoxification by enzymes like cytochrome P450s.[8][9]

Q: What are the best practices for collecting weed seeds for resistance testing? A: Collect mature seeds from at least 30 randomly selected plants that have survived a field application of the herbicide.[10] If the weed population is patchy, take samples from different areas of the field.[10] Store the seeds in labeled paper bags at low temperatures until you are ready to begin the bioassay.[10]

Q: Can I use adjuvants with this compound in my bioassay? A: Yes, adjuvants can improve the uptake and efficacy of this compound.[18] However, it is critical to include a control group treated with the adjuvant alone to ensure that the adjuvant itself is not causing any phytotoxic effects.[20] The addition of a surfactant did not improve efficacy in one study, except under specific conditions.[13]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Testing

This protocol is adapted from established methods for herbicide resistance testing.[10]

  • Seed Germination and Plant Growth:

    • Germinate seeds of both the suspected resistant and a known susceptible weed population in petri dishes or trays with a suitable substrate.

    • Transplant seedlings at a similar growth stage (e.g., two-leaf stage) into individual pots filled with a standardized potting mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.[20]

  • Herbicide Solution Preparation:

    • Prepare a stock solution of a commercial formulation of this compound-p-ethyl.

    • Perform serial dilutions to create a range of 6-8 herbicide doses that will bracket the expected ED50 values for both susceptible and resistant populations. Include a non-treated control.

  • Herbicide Application:

    • Treat plants when they have reached the 2-3 leaf stage.[10]

    • Use a calibrated cabinet sprayer to apply the herbicide solutions at a consistent volume.

    • Include at least four replicates for each dose and population.

  • Post-Treatment Care and Evaluation:

    • Return plants to the greenhouse or growth chamber and maintain optimal growing conditions.

    • Assess plant survival and biomass (e.g., shoot dry weight) 21 days after treatment.[10]

  • Data Analysis:

    • Calculate the percent mortality or percent reduction in biomass compared to the non-treated control for each dose.

    • Use a statistical software package to fit a log-logistic dose-response curve to the data.[21][22]

    • Determine the ED50 or LD50 values and calculate the Resistance Index (RI = ED50 of resistant population / ED50 of susceptible population).

Data Presentation
Population IDED50 (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible15.2(12.5, 18.4)1.0
Test Pop. A165.8(142.1, 193.5)10.9
Test Pop. B18.1(15.0, 21.8)1.2

This is example data and should be replaced with your experimental results.

Visualizations

This compound Mode of Action and Resistance Mechanisms

Fenoxaprop_MoA cluster_plant_cell Grass Weed Cell cluster_resistance Resistance Mechanisms This compound This compound-p-ethyl (Applied) Uptake Leaf Uptake This compound->Uptake Active_this compound This compound Acid (Active Form) Uptake->Active_this compound ACCase ACCase Enzyme Active_this compound->ACCase Inhibits Fatty_Acids Fatty Acid Synthesis ACCase->Fatty_Acids Catalyzes Membranes Cell Membrane Integrity Fatty_Acids->Membranes Death Cell Death Membranes->Death Disruption leads to TSR Target-Site Resistance (Altered ACCase) TSR->ACCase Prevents Binding NTSR Non-Target-Site Resistance (Metabolic Detoxification) NTSR->Active_this compound Degrades Herbicide

Caption: this compound's mechanism of action and common resistance pathways.

Troubleshooting Workflow for this compound Bioassay Variability

Troubleshooting_Workflow Start Inconsistent Bioassay Results (e.g., low efficacy, control injury) Check_Resistance Is Herbicide Resistance Suspected? Start->Check_Resistance Check_Environment Were Environmental Conditions Optimal? Check_Resistance->Check_Environment No Dose_Response Conduct Dose-Response Assay with Susceptible Control Check_Resistance->Dose_Response Yes Check_Application Was Application Protocol Followed Correctly? Check_Environment->Check_Application Yes Monitor_Env Review and Standardize Environmental Controls Check_Environment->Monitor_Env No Check_Contamination Is Contamination a Possibility? Check_Application->Check_Contamination Yes Review_Protocol Review Application Technique, Plant Stage, and Calibration Check_Application->Review_Protocol No Implement_Cleaning Implement Strict Cleaning Protocols and Check for Residues Check_Contamination->Implement_Cleaning Yes Analyze Analyze Data and Revise Protocol Check_Contamination->Analyze No Dose_Response->Analyze Monitor_Env->Analyze Review_Protocol->Analyze Implement_Cleaning->Analyze

Caption: A logical workflow for troubleshooting variable bioassay results.

References

  • Effect of environmental factors on herbicide performance - CAWS – Council of Australasian Weed Societies. [Link]
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]
  • Mechanism of resistance to this compound in Japanese foxtail (Alopecurus japonicus)
  • This compound-p-ethyl - Active Ingredient Page - Chemical Warehouse. [Link]
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  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
  • Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma St
  • Efficacy of bio-surfactants and spray volume on performance of this compound-p-ethyl against Avena sterilis subsp. - Journal of Crop Protection. [Link]
  • Factors Influencing this compound Efficacy in Cool-Season Turfgrass | Weed Technology | Cambridge Core. [Link]
  • Herbicide Bioassay Study Guide | Analyzeseeds. [Link]
  • Conducting a Bioassay For Herbicide Residues | NC State Extension Public
  • Herbicide Bioassay - Woods End Labor
  • FIRST REPORT ON AVENA FATUA RESISTANCE TO this compound-P-ETHYL AND EFFICACY OF HERBICIDE MIXTURES FOR ITS EFFECTIVE CONTROL I - SABRAO Journal of Breeding and Genetics. [Link]
  • (PDF)
  • (PDF)
  • Mechanism Of Herbicide Resistance In Weeds - Coalition for the Upper South Pl
  • I this compound-p-ethyl Human Health Risk Assessment - Regul
  • Research Methods in Weed Science: Statistics - Cambridge University Press & Assessment. [Link]
  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PMC - NIH. [Link]
  • Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. [Link]
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  • Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet - MDPI. [Link]
  • Isolation and Identification of a Phytotoxic Substance from Echinochloa crus-galli Infected with Leaf Blight for the Development of Bioherbicides - MDPI. [Link]
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
  • Guidelines for Experimental Practice in Organic Greenhouse Horticulture. [Link]
  • Effect of this compound-p-ethyl on Transplanted Rice and Associ
  • Evaluation of bio-efficacy of this compound-p-ethyl herbicide on Echinochloa spp in transplanted - The Pharma Innov
  • Part 2: Chemical weed control strategies - Floriculture & Greenhouse Crop Production. [Link]
  • Weed Control in Broadcast Rice: Effectiveness of this compound-p-ethyl and 2,4-d Mixture - Tropentag. [Link]
  • CASSS Bioassay Workshop Introduction to Bioassay Development. [Link]
  • Maximizing the Effectiveness of Residual Herbicides - Getting Rid Of Weeds. [Link]
  • Residue analysis and dissipation of this compound-P-ethyl and its metabolite this compound-P in rice ecosystem | Request PDF - ResearchG
  • Troubleshooting - BioAssay Systems. [Link]
  • Sources of Spatial Soil Variability and Weed Seedbank Data for Variable-Rate Applications of Residual Herbicides - Purdue University Gradu
  • Essentials in Bioassay Development - BioPharm Intern
  • This compound-P-ethyl resistance conferred by cytochrome P450s and target site mutation in Alopecurus japonicus - PubMed. [Link]

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Technical Support Center: Optimizing Fenoxaprop-p-ethyl Hydrolysis for Accurate Fenoxaprop Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of fenoxaprop acid. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the efficiency and reliability of the hydrolysis of this compound-p-ethyl to its active acid form for analytical purposes. Accurate quantification of this compound acid is critical for environmental monitoring, residue analysis in crops, and toxicological studies, as the acid is the herbicidally active form of the compound.[1][2][3][4]

The conversion of the parent ester, this compound-p-ethyl, to this compound acid is a crucial sample preparation step that can be fraught with challenges, including incomplete conversion, byproduct formation, and inconsistent results. This guide is designed to provide you with the expertise and validated protocols necessary to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of this compound-p-ethyl. The solutions provided are based on established chemical principles and field-proven laboratory practices.

Q1: Why is my hydrolysis yield of this compound acid consistently low, or why do I still see a large peak for the parent this compound-p-ethyl?

A1: Low conversion efficiency is one of the most common issues and typically points to suboptimal reaction conditions. The hydrolysis of the ester bond in this compound-p-ethyl is highly dependent on pH, temperature, and reaction time.[5][6]

The primary cause is often an insufficiently alkaline environment. Base-catalyzed hydrolysis is the most effective method for converting the ester to the carboxylic acid.[5][7] If the pH is too low (below 8), the reaction rate will be significantly slower. This compound-p-ethyl is relatively stable in neutral media (pH 6-7) but degrades rapidly as the pH increases.[5][6][7]

Another factor is insufficient heating or reaction time. Like most chemical reactions, the rate of hydrolysis increases with temperature. However, excessive heat can lead to the degradation of the target analyte. A carefully controlled temperature and adequate incubation time are essential for driving the reaction to completion.

Potential Cause Underlying Reason Recommended Solution
Incorrect pH The hydrolysis of the ester is a base-catalyzed reaction. A pH below 8 will result in a very slow conversion rate.[5][6]Ensure the final pH of your reaction mixture is in the range of 9-10. Use a reliable pH meter for verification. Prepare fresh alkaline solutions (e.g., NaOH) for consistency.
Insufficient Reaction Time The hydrolysis reaction is not instantaneous and requires time to proceed to completion.Increase the incubation time. Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 90 minutes) to determine the optimal duration for your specific sample matrix and conditions.
Low Temperature The reaction kinetics are temperature-dependent. Low temperatures will slow down the rate of hydrolysis.Perform the hydrolysis at an elevated, controlled temperature. A common starting point is 40-70°C.[8] Avoid boiling, as it may cause degradation or loss of sample.
Poor Solubility This compound-p-ethyl has low water solubility, which can limit its interaction with the hydroxide ions in an aqueous solution.[1]Add a water-miscible organic co-solvent like methanol or acetonitrile to the reaction mixture to improve the solubility of the ester.
Q2: I'm seeing unexpected peaks in my chromatogram after hydrolysis. What are they and how can I avoid them?

A2: The appearance of unexpected peaks is often due to alternative degradation pathways of this compound-p-ethyl, which are highly pH-dependent. While alkaline conditions favor the desired hydrolysis of the ester bond, acidic conditions can cause cleavage of the ether linkage, leading to unwanted byproducts.[2][5][6][7][9]

Under acidic conditions (pH 4-5), this compound-p-ethyl is known to degrade into two main products: 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) .[5][6][7][9] If your sample or reagents are acidic, you will likely generate these compounds, complicating your analysis. This is a critical consideration, especially when working with acidic soils or plant extracts.[2][9]

To avoid this, it is imperative to maintain a consistently alkaline environment throughout the entire hydrolysis procedure.

Figure 1. pH-dependent hydrolysis pathways of this compound-p-ethyl.
Q3: My analytical results are inconsistent between different sample batches. What could be causing this variability?

A3: Inconsistent results often point to a lack of control over key experimental variables or unaccounted-for matrix effects.

  • Matrix Effects: Different sample matrices (e.g., soil, water, various plant tissues) can have their own inherent pH or buffering capacity. An acidic soil sample, for instance, may neutralize some of the added base, resulting in a lower-than-expected reaction pH and incomplete hydrolysis. It is crucial to measure and adjust the pH for each sample after the addition of the hydrolysis solution.

  • Incomplete Extraction: The efficiency of the initial extraction of this compound-p-ethyl from the sample matrix is critical. If the parent compound is not completely extracted into the solvent, the subsequent hydrolysis and final quantification will be inaccurate. Ensure your extraction method is validated for your specific matrix. Microwave-assisted solvent extraction (MASE) has been shown to be effective.[10]

  • Reagent Stability: The concentration of your alkaline hydrolysis solution can change over time due to absorption of atmospheric CO₂, which can neutralize the base. Always use freshly prepared solutions for consistent results.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH for converting this compound-p-ethyl to this compound acid?

    • A: The optimal pH is in the alkaline range, typically between 9 and 10. In this range, the hydrolysis of the ester bond is rapid and efficient, while the formation of unwanted acidic degradation byproducts is minimized.[5][6][11]

  • Q: What is the chemical mechanism of alkaline hydrolysis of this compound-p-ethyl?

    • A: It is a base-catalyzed nucleophilic acyl substitution reaction. A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the ester bond to form the carboxylate anion (this compound acid salt) and ethanol.

  • Q: How does temperature affect the hydrolysis rate?

    • A: The hydrolysis rate increases with temperature. Studies have shown that this compound-p-ethyl degrades much faster at elevated temperatures.[12] However, a balance must be struck to ensure complete hydrolysis without causing thermal degradation of the resulting this compound acid. A controlled temperature of 40-70°C is generally recommended.

  • Q: What are the best analytical techniques for quantifying this compound acid after hydrolysis?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[1][4][10][13] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is preferred.[3][11][14]

  • Q: Are there any important safety precautions for this procedure?

    • A: Yes. Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The alkaline solutions (like NaOH) used for hydrolysis are corrosive and can cause severe skin and eye damage. Handle them with care.

Validated Protocol: Optimized Alkaline Hydrolysis Workflow

This protocol provides a robust, step-by-step method for the efficient hydrolysis of this compound-p-ethyl to this compound acid.

1. Sample Extraction:

  • Begin with a representative homogenized sample (e.g., 10 g of soil or plant tissue).
  • Extract the this compound-p-ethyl using an appropriate solvent such as acetonitrile or acetone.[3][10] An extraction ratio of 1:5 (sample:solvent, w/v) is a good starting point.
  • Agitate the mixture vigorously for at least 30 minutes.
  • Separate the solvent extract from the solid matrix by centrifugation or filtration.

2. Hydrolysis Reaction:

  • Transfer a known volume of the extract to a clean reaction vessel.
  • Add a concentration of aqueous sodium hydroxide (NaOH) solution to achieve a final concentration of approximately 0.1 M and a pH between 9 and 10. The addition of methanol as a co-solvent is recommended to ensure the ester remains in solution.
  • Cap the vessel securely and place it in a water bath or heating block set to a constant temperature of 60°C.
  • Allow the reaction to proceed for 60 minutes.

3. Neutralization and Acidification:

  • After incubation, cool the reaction mixture to room temperature.
  • Carefully neutralize the solution by adding hydrochloric acid (HCl) dropwise until the pH is approximately 7.0.
  • To ensure the this compound acid is in its protonated, non-ionized form for efficient extraction, further acidify the solution to a pH of approximately 2-3.

4. Liquid-Liquid Extraction of this compound Acid:

  • Transfer the acidified aqueous solution to a separatory funnel.
  • Add an appropriate volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
  • Shake vigorously for 2-3 minutes, periodically venting the funnel.
  • Allow the layers to separate, and collect the organic layer containing the this compound acid.
  • Repeat the extraction two more times with fresh organic solvent to ensure quantitative recovery.

5. Final Preparation and Analysis:

  • Combine the organic extracts and dry them by passing them through anhydrous sodium sulfate.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water mixture) suitable for your analytical instrument.
  • Analyze the sample using a validated HPLC or LC-MS/MS method.[13][14]

A[label="1. Sample Extraction\n(e.g., Acetonitrile)"]; B[label="2. Alkaline Hydrolysis\n(0.1M NaOH, 60°C, 60 min)"]; C [label="3. Neutralization & Acidification\n(Adjust pH to ~2-3 with HCl)"]; D [label="4. Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)"]; E [label="5. Solvent Evaporation & Reconstitution"]; F [label="6. Analysis\n(HPLC or LC-MS/MS)"];

A -> B -> C -> D -> E -> F; }

Figure 2. Optimized workflow for this compound acid analysis.
References
  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7634–7638. [Link]
  • Pest Management Regulatory Agency. (2011). This compound-P-ethyl. Health Canada. [Link]
  • Sondhia, S., & Kumar, A. (2013). Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media. Research and Reviews: Journal of Chemistry. [Link]
  • Chen, J., et al. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl. PubMed. [Link]
  • Jan, M. R., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC. Journal of the Chinese Chemical Society. [Link]
  • Tandon, P. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops.
  • U.S. Environmental Protection Agency. (2014). This compound-p-ethyl Human Health Risk Assessment.
  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of this compound- p -ethyl.
  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of this compound-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry. [Link]
  • Shah, J., et al. (2011). Spectrophotometric Method for Quantification of this compound-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. Journal of The Chemical Society of Pakistan, 33(6). [Link]
  • Jan, M. R., et al. (2013).
  • U.S. Environmental Protection Agency. (2012). This compound-P-ethyl; EPA PC Code 129092. [Link]
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods, 3(2), 63-68. [Link]
  • European Union Reference Laboratory for Single Residue Methods. (2020).
  • Tandon, P. (2019). Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil.
  • Food and Agriculture Organization of the United Nations. (2021). FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL. [Link]
  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on chemical stability and de-esterification of this compound-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]
  • Ren, X., et al. (2014). Analytical results for this compound-p-ethyl and cyhalofop-butyl in real...
  • Shah, J., et al. (2011). Spectrophotometric method for quantification of this compound-p-ethyl herbicide in commercial formulations and agricultural samples.
  • Jan, M. R., et al. (2013). Flow injection spectrophotometric determination of this compound-p-ethyl herbicide in different grain samples after derivatization.
  • Singh, S. B., et al. (2012). Persistence of herbicide this compound ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. PubMed. [Link]
  • Chen, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of this compound-p-ethyl And Fenchlorazole-ethyl. Globe Thesis. [Link]
  • Pusino, A., et al. (1996). Montmorillonite Surface-Catalyzed Hydrolysis of this compound-ethyl. Journal of Agricultural and Food Chemistry. [Link]
  • Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl. [Link]
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  • Tandon, P. (2019).
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Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Fenoxaprop-p-ethyl Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of residue analysis and formulation quality control, the accurate quantification of active ingredients like Fenoxaprop-p-ethyl is paramount. This aryloxyphenoxypropionate herbicide, widely used for post-emergence control of grassy weeds, necessitates robust analytical methodologies to ensure product efficacy, environmental safety, and regulatory compliance.[1][2] The choice of analytical technique is a critical decision point, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) standing out as the two primary workhorses in modern analytical laboratories.

This guide provides an in-depth, objective comparison of HPLC and GC-MS methods for the analysis of this compound-p-ethyl. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, the principles of cross-validation, and the interpretation of performance data, all grounded in the rigorous framework of international regulatory standards.

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate a thorough validation of analytical methods to ensure the reliability and accuracy of data.[1][3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation becomes essential when two or more analytical methods are used to generate data within the same study or for the same analyte. It serves as a critical bridge, ensuring that the results obtained from different techniques are comparable and reliable.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pesticide analysis, particularly for compounds that are non-volatile or thermally labile. This compound-p-ethyl, with its relatively high molecular weight and potential for degradation at elevated temperatures, is an ideal candidate for HPLC analysis.

Principle of HPLC Separation

HPLC operates on the principle of differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound-p-ethyl, reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of acetonitrile and water or methanol and water). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Detection Techniques for HPLC
  • UV-Vis Detection: this compound-p-ethyl possesses chromophores that absorb ultraviolet (UV) light, making UV-Vis detection a straightforward and cost-effective option. The detection wavelength is typically set around 238 nm or 280 nm to maximize sensitivity.[3][6]

  • Mass Spectrometry (LC-MS/MS): For enhanced selectivity and sensitivity, particularly in complex matrices like soil or food products, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique allows for the selective detection of the parent ion and its characteristic fragment ions, significantly reducing matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation

While HPLC is well-suited for this compound-p-ethyl, GC-MS offers a powerful alternative, especially for its high resolving power and the definitive identification capabilities of mass spectrometry.

Principle of GC-MS Separation and Detection

In GC, a volatile sample is injected into a heated inlet, vaporized, and swept by a carrier gas (usually helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. For this compound-p-ethyl, a non-polar or semi-polar column is typically used.

The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific detection and identification.

A key consideration for GC-MS analysis of some compounds is the need for derivatization to increase volatility and thermal stability. However, for this compound-p-ethyl, direct analysis is often feasible.

Comparative Performance: A Data-Driven Analysis

The following table summarizes the performance characteristics of validated HPLC and GC-MS methods for the determination of this compound-p-ethyl, based on published literature. It is important to note that these values can vary depending on the specific instrumentation, column, and matrix being analyzed.

Performance ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.003 - 0.029 µg/mL0.001 - 0.003 mg/kg~0.01 mg/kg
Limit of Quantitation (LOQ) 0.05 - 0.098 µg/mL0.005 - 0.05 mg/kg~0.05 mg/kg
Accuracy (Recovery %) 91 - 99%72 - 103%76 - 86%
Precision (RSD %) < 5%< 17%< 11%

Data Interpretation and Insights:

  • Sensitivity: HPLC-MS/MS generally offers the lowest limits of detection and quantitation, making it the preferred method for trace residue analysis in complex environmental and food matrices.[1][4][5]

  • Accuracy and Precision: All three techniques demonstrate good accuracy and precision within acceptable ranges for residue analysis.

  • Specificity: While HPLC-UV provides adequate specificity for many applications, both HPLC-MS/MS and GC-MS offer superior selectivity due to the mass-based detection, which is crucial for minimizing false positives in complex samples.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, representative protocols for the analysis of this compound-p-ethyl in a soil matrix using HPLC-UV and GC-MS. These protocols should be considered as a starting point and must be fully validated in the user's laboratory for their specific application.

Sample Preparation: A Common Ground

A robust sample preparation procedure is critical for accurate and reproducible results, regardless of the analytical technique. A common method for extracting this compound-p-ethyl from soil is as follows:

  • Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

  • Salting Out (Optional, for cleaner extracts): Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Workflow for HPLC-UV Analysis of this compound-p-ethyl

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Soil_Sample Soil Sample Extraction Acetonitrile Extraction Soil_Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration Injection Autosampler Injection (20 µL) Filtration->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV Detector (280 nm) Separation->Detection Data_Acquisition Chromatographic Data Acquisition Detection->Data_Acquisition Quantification Quantification via Calibration Curve Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for HPLC-UV analysis of this compound-p-ethyl.

HPLC-UV Instrumentation and Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[3]

  • Injection Volume: 20 µL.

Workflow for GC-MS Analysis of this compound-p-ethyl

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Soil_Sample Soil Sample Extraction Acetonitrile Extraction Soil_Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection_MS MS Detector Mass_Analysis->Detection_MS Quantification Quantification using Selected Ion Monitoring (SIM) Detection_MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound-p-ethyl.

GC-MS Instrumentation and Conditions
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

The Cross-Validation Framework: Bridging the Methodologies

The cross-validation of the HPLC and GC-MS methods is crucial to ensure data equivalency. A logical workflow for this process is outlined below.

Cross_Validation_Workflow cluster_validation Individual Method Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion HPLC_Validation Validate HPLC Method (ICH Guidelines) Sample_Analysis Analyze a Set of Spiked and Real Samples by Both Methods HPLC_Validation->Sample_Analysis GCMS_Validation Validate GC-MS Method (ICH Guidelines) GCMS_Validation->Sample_Analysis Data_Comparison Statistically Compare Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Equivalency Determine Method Equivalency and Bias Data_Comparison->Equivalency Reporting_CV Document Cross-Validation Results Equivalency->Reporting_CV

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

The core of the cross-validation involves analyzing a statistically significant number of the same samples (both spiked and real-world) using both the validated HPLC and GC-MS methods. The results are then compared using appropriate statistical tools to assess any systematic bias between the two techniques.

Conclusion: Selecting the Right Tool for the Task

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound-p-ethyl. The choice between them is not about which is definitively "better," but rather which is more fit-for-purpose for a given application.

  • HPLC-UV is a robust, cost-effective, and widely accessible technique, ideal for routine quality control of formulations and analysis of less complex samples where high sensitivity is not the primary requirement.

  • HPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace residue analysis in challenging matrices like food and environmental samples, and for the simultaneous analysis of this compound-p-ethyl and its metabolites.

  • GC-MS provides excellent selectivity and is a powerful tool for confirmatory analysis. Its high resolving power can be advantageous in separating this compound-p-ethyl from co-eluting interferences.

Ultimately, a well-designed cross-validation study provides the ultimate assurance of data integrity, allowing researchers and analysts to confidently utilize the most appropriate technique for their specific needs while maintaining consistency and comparability of results. This rigorous approach underpins the scientific integrity of any analytical data generated in the fields of agrochemical analysis and drug development.

References

  • Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. (2012). Journal of the Chemical Society of Pakistan, 34(6).
  • Residue analysis and dissipation of this compound-P-ethyl and its metabolite this compound-P in rice ecosystem. (2020). Environmental Science and Pollution Research, 27(1), 1037-1045.
  • Residues and Dissipation of the Herbicide this compound-P-ethyl and Its Metabolite in Wheat and Soil. (2015).
  • Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. (2011). Quality Assurance and Safety of Crops & Foods, 3(2), 63-68.
  • FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL. (2019).
  • Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. (2011). Quality Assurance and Safety of Crops & Foods, 3(2), 63-68.

Sources

A Comparative Guide to the Efficacy of Fenoxaprop and Other ACCase-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the field performance of fenoxaprop, a widely used ACCase-inhibiting herbicide, against other key alternatives in its class. Designed for researchers, scientists, and professionals in agricultural science and drug development, this document synthesizes technical data with practical, field-proven insights to inform experimental design and weed management strategies.

Introduction to Acetyl-CoA Carboxylase (ACCase) Inhibitors

Acetyl-CoA carboxylase (ACCase) inhibitors are a critical class of herbicides, primarily used for the post-emergence control of grass weeds in broadleaf crops.[1] These herbicides function by selectively targeting the ACCase enzyme, which is essential for the biosynthesis of fatty acids.[1][2] This inhibition disrupts the formation of cell membranes, leading to a cessation of growth at the meristematic tissues and eventual death of susceptible grass species.[1][2]

ACCase inhibitors are broadly categorized into three main chemical families:

  • Aryloxyphenoxypropionates (FOPs): This group includes this compound-p-ethyl, clodinafop-propargyl, quizalofop-p-ethyl, and fluazifop-p-butyl.[3]

  • Cyclohexanediones (DIMs): Prominent members of this family are sethoxydim and clethodim.[3]

  • Phenylpyrazolines (DENs): This is the newest class, with pinoxaden as its primary example.[3]

The selectivity of these herbicides stems from the structural differences in the ACCase enzyme between grasses and broadleaf plants.[2][4] Most broadleaf species possess a form of the ACCase enzyme that is less sensitive to these inhibitors, rendering them naturally tolerant.[1]

Mechanism of Action and Resistance

The herbicidal activity of ACCase inhibitors is initiated upon absorption through the leaves and subsequent translocation to the plant's growing points.[1][2] Here, they bind to the carboxyltransferase (CT) domain of the ACCase enzyme, blocking its function.[5]

However, the widespread and continuous use of ACCase inhibitors has led to the evolution of herbicide-resistant weed populations. Resistance can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves genetic mutations in the ACCase gene that alter the herbicide's binding site on the enzyme, reducing its efficacy.[6][7] Several point mutations have been identified that confer resistance to different ACCase inhibitor families.[2][6] For instance, an Ile-1781-Leu substitution is known to confer resistance to sethoxydim, pinoxaden, and fluazifop.[8]

  • Non-Target-Site Resistance (NTSR): This mechanism involves factors other than alterations to the target enzyme, such as enhanced herbicide metabolism by the plant.[5] Metabolic resistance can sometimes lead to cross-resistance across different herbicide modes of action.[9]

Understanding the potential for resistance is crucial when designing long-term weed management programs.

Comparative Efficacy of this compound and Other ACCase Inhibitors

The efficacy of this compound and its counterparts can vary depending on the target weed species, environmental conditions, and the presence of herbicide-resistant biotypes. The following sections provide a comparative analysis based on available experimental data.

This compound vs. Clodinafop-propargyl

Both this compound and clodinafop are FOP herbicides primarily used for controlling grassy weeds in wheat.[10][11]

  • Efficacy: Studies have shown that both herbicides are highly effective against key grass weeds like Phalaris minor (canary grass) and Avena ludoviciana (wild oat).[11] However, they are generally ineffective against broadleaf weeds.[11][12] Some research indicates that clodinafop may have a slight edge in controlling certain grass species under specific conditions.

  • Tank Mixtures: Tank-mixing these herbicides with broadleaf herbicides is a common practice to achieve broad-spectrum weed control. However, antagonism can occur. For example, this compound has shown incompatibility with 2,4-D, while clodinafop has demonstrated compatibility with metsulfuron-methyl and carfentrazone-ethyl in some studies.[11]

This compound vs. Quizalofop-ethyl

Quizalofop-ethyl, another FOP herbicide, is often noted for its systemic action and effectiveness against a range of grassy weeds.

  • Efficacy: Greenhouse experiments have suggested that quizalofop treatments can result in greater efficacy against common grass weeds compared to this compound, particularly at larger growth stages.[13] Field trials in cotton have shown that both this compound-p-ethyl and quizalofop-ethyl are effective, though clethodim at higher rates performed better.[14]

  • Technical Advantages: Quizalofop-p-ethyl is reported to have some technical advantages, such as a lower active ingredient requirement per acre compared to this compound and improved rainfastness.[15]

This compound vs. Clethodim

Clethodim, a DIM herbicide, is known for its broad-spectrum control of annual and perennial grasses.

  • Efficacy: In a study on controlling grassy weeds in cotton, clethodim applied at higher rates demonstrated superior efficacy compared to this compound-p-ethyl.[14] Clethodim is also uniquely effective against annual bluegrass among the common postemergence graminicides.[16]

  • Resistance Management: Cross-resistance patterns can differ between FOPs and DIMs. Some weed populations resistant to this compound (a FOP) may remain susceptible to clethodim (a DIM), making it a valuable tool in resistance management programs.[17]

Experimental Data Summary

The following table summarizes key performance indicators for this compound and other selected ACCase inhibitors based on published research.

HerbicideChemical FamilyTarget WeedsEfficacy (% Control)Source(s)
This compound-p-ethyl FOPAnnual and perennial grassesVaries by species and conditions. Highly effective on many grass species.[14][16]
Clodinafop-propargyl FOPGrassy weeds in wheatEffective against Phalaris minor and Avena ludoviciana.[11]
Quizalofop-ethyl FOPGrassy weeds78-92% control of Echinochloa crus-galli in soybean trials.[15]
Clethodim DIMAnnual and perennial grasses, including annual bluegrassHigher weed control efficiency in cotton compared to this compound in some studies.[14]

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure the scientific validity of herbicide comparison studies, robust and standardized experimental protocols are essential.

Whole-Plant Dose-Response Bioassay

This greenhouse-based method is fundamental for determining the herbicide concentration required to achieve a certain level of weed control (e.g., GR₅₀ - the dose causing a 50% reduction in growth).

Methodology:

  • Seed Germination and Plant Growth:

    • Collect weed seeds from suspected resistant and known susceptible populations.[18]

    • Germinate seeds in petri dishes or trays with a suitable substrate.

    • Transplant seedlings at a uniform growth stage (e.g., two to three-leaf stage) into pots containing a standardized soil mix.

    • Grow plants under controlled greenhouse conditions (temperature, light, humidity).

  • Herbicide Application:

    • Prepare a series of herbicide concentrations, typically including the recommended field rate, as well as fractions and multiples of this rate.[19][20]

    • Apply herbicides using a precision bench sprayer to ensure uniform coverage.[21]

    • Include an untreated control for each population.[22]

  • Data Collection and Analysis:

    • Assess plant mortality and biomass (fresh or dry weight) at a set time after treatment (e.g., 21-28 days).[23]

    • Express results as a percentage of the untreated control.

    • Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ values.[24]

Field Efficacy Trials

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.

Methodology:

  • Site Selection and Trial Design:

    • Select a field with a known history of the target weed species.[22]

    • Use a randomized complete block design with multiple replications to account for field variability.[25]

  • Herbicide Application:

    • Apply herbicides at different rates and timings (pre- or post-emergence) using calibrated field spray equipment.[25]

    • Include a weedy check (untreated) and a weed-free check (hand-weeded) for comparison.[14]

  • Data Collection:

    • Assess weed density and biomass at various intervals after application.[14]

    • Evaluate crop injury (phytotoxicity) visually.

    • Measure crop yield at harvest.[14]

  • Data Analysis:

    • Use statistical methods such as Analysis of Variance (ANOVA) to compare treatment effects.[19]

Visualizing Experimental Workflows

Workflow for Whole-Plant Dose-Response Bioassay

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment & Analysis seed Seed Collection (Susceptible & Resistant) germ Germination & Seedling Growth seed->germ transplant Transplanting to Pots germ->transplant spray Application with Bench Sprayer transplant->spray herb_prep Herbicide Dose Preparation herb_prep->spray data_coll Data Collection (Mortality & Biomass) spray->data_coll analysis Log-Logistic Analysis (GR50 Calculation) data_coll->analysis

Caption: Workflow for a whole-plant dose-response bioassay.

Signaling Pathway of ACCase Inhibition

G ACCase_Inhibitor ACCase Inhibitor (e.g., this compound) ACCase ACCase Enzyme (in Grasses) ACCase_Inhibitor->ACCase Binds to & Inhibits Fatty_Acid_Synth Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synth Catalyzes Membrane_Integ Cell Membrane Integrity Fatty_Acid_Synth->Membrane_Integ Leads to Growth_Inhibition Growth Inhibition (Meristems) Membrane_Integ->Growth_Inhibition Disruption Leads to Plant_Death Plant Death Growth_Inhibition->Plant_Death

Caption: Simplified pathway of ACCase inhibition by herbicides.

Conclusion and Future Perspectives

This compound remains a valuable tool for the control of grassy weeds. However, a comprehensive understanding of its efficacy in relation to other ACCase inhibitors like clodinafop, quizalofop, and clethodim is essential for developing effective and sustainable weed management strategies. The choice of herbicide should be guided by the specific weed spectrum, the potential for herbicide resistance, and crop safety considerations.

Future research should continue to focus on:

  • Monitoring the evolution and spread of ACCase inhibitor resistance.

  • Developing novel herbicide formulations and mixtures to enhance efficacy and manage resistance.

  • Integrating chemical control with other weed management tactics as part of a robust Integrated Weed Management (IWM) program.

By adhering to rigorous scientific principles in the evaluation of herbicide performance, the agricultural community can optimize the use of these important tools for global food security.

References

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (URL: )
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (URL: )
  • Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science. (URL: )
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (URL: )
  • Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms. (URL: )
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship - SciSpace. (URL: )
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (URL: [Link])
  • Molecular basis of multiple resistance to herbicides inhibiting acetyl-CoA carboxylase and acetolactate synthase in American sloughgrass (Beckmannia syzigachne) from China - BioOne Complete. (URL: [Link])
  • Quizalofop Herbicide Effective Weed Control for Crops & Lawns. (URL: [Link])
  • Molecular basis for resistance to ACCase-inhibiting herbicides in Pseudosclerochloa kengiana popul
  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance - Frontiers. (URL: [Link])
  • Postemergence Grass Control in Landscapes and Nurseries | NC State Extension Public
  • Evaluation of Post Emergence Herbicides for Controlling Grassy Weeds in Cotton - Chemical Science Review and Letters. (URL: [Link])
  • Broadleaf Herbicide Effects on Clethodim and Quizalofop-P Efficacy on Volunteer Wheat (Triticum aestivum)1 | Request PDF. (URL: [Link])
  • Comparing the effectiveness of different herbicide programs at controlling weeds in non-GMO soybeans Mike Cowbrough, OMAF/MRA an - Field Crop News. (URL: [Link])
  • Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review - bepls. (URL: [Link])
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. (URL: [Link])
  • Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed. (URL: [Link])
  • Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control
  • The Value of Field Trials - Exacto Inc. (URL: [Link])
  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PubMed Central. (URL: [Link])
  • Weed Management Trials - Renz Weed Science. (URL: [Link])
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. (URL: [Link])
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (URL: [Link])
  • European Guidelines to conduct herbicide resistance tests. (URL: [Link])
  • Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology. (URL: [Link])
  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. (URL: [Link])
  • Increasing doses of herbicides used in a dose-response assay - ResearchG
  • Effect of this compound and clodinafop alone and in combination with isoproturon in controlling weeds infesting wheat (Triticum aestivum) | Request PDF. (URL: [Link])
  • ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE R
  • Bio-efficacy of Clodinafop, this compound, Sulfosulfuron, Tralkoxydim, Dithiopyr and Chlorsulfuron Alone and in Combin
  • Synthesis, characterization, and evaluation of nanoparticles of clodinofop propargyl and this compound-P-ethyl on weed control, growth, and yield of wheat (Triticum aestivum L.) | Scilit. (URL: [Link])
  • Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay - BioOne Complete. (URL: [Link])
  • Differences of Herbicidal Symptoms Between this compound-ethyl and Cyhalofop-butyl. (URL: [Link])
  • Efficacy of clodinafop, this compound, sulfosulfuron and triasulfuron alone and as tank mixture against weeds in whe
  • Comparative efficacy of quizalofop-ethyl against weeds in groundnut. (URL: [Link])
  • Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. (URL: [Link])
  • Compatibility ofClodinafop-propargyl and this compound-p-ethyl with Carfentrazone- ethyl, Metsulfuron-methyl and 2, 4-D - Indian Society of Weed Science (ISWS). (URL: [Link])
  • Acetyl-CoA Carboxylase Inhibitors. (URL: [Link])

Sources

Comparative Metabolism of Fenoxaprop in Resistant vs. Susceptible Weed Biotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fenoxaprop Challenge and the Rise of Metabolic Resistance

This compound-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family.[1] It is a crucial tool for controlling grass weeds in various broadleaf and some monocot crops.[2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid synthesis pathway in grasses.[1] This inhibition leads to the disruption of cell membrane production, ultimately causing weed death.

However, the sustained use of ACCase inhibitors has led to the evolution of herbicide-resistant weed biotypes, posing a significant threat to agricultural productivity.[2][3] Resistance can arise from two primary mechanisms: target-site resistance (TSR), involving mutations in the ACCase gene that prevent the herbicide from binding effectively, and non-target-site resistance (NTSR), which involves mechanisms that prevent the herbicide from reaching its target site in a toxic form.[4][5]

This guide focuses on a prevalent and complex form of NTSR: enhanced metabolic resistance . In these biotypes, the herbicide is detoxified more rapidly than in susceptible plants, preventing the accumulation of the active ingredient at the target site. This comparison guide provides an in-depth analysis of the differential metabolism of this compound in resistant and susceptible weed biotypes, outlines the experimental protocols required to investigate these mechanisms, and presents the data in a format accessible to researchers and weed science professionals.

Section 1: The Metabolic Fate of this compound

The metabolic pathway of this compound-P-ethyl is a multi-phase process designed to convert the lipophilic herbicide into more water-soluble, non-toxic compounds that can be sequestered or eliminated by the plant.

  • Phase I: Activation and Modification. The commercial form, this compound-P-ethyl, is a pro-herbicide. Upon absorption into the plant, it is rapidly hydrolyzed by esterase enzymes into its biologically active form, this compound acid.[1][6] This is the form that actually inhibits the ACCase enzyme. In both susceptible and resistant plants, this initial conversion is typically very rapid.[1] Subsequent Phase I reactions, primarily driven by Cytochrome P450 monooxygenases (P450s), can hydroxylate the this compound acid molecule, creating a more reactive site for Phase II conjugation.[7][8]

  • Phase II: Conjugation. The modified herbicide is then conjugated (bound) to endogenous molecules like glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs), or to sugars.[7][9][10] This step significantly increases the water solubility of the compound and, crucially, detoxifies it. The conjugation of this compound with glutathione is a key detoxification route observed in both tolerant crops and resistant weeds.[1][11]

  • Phase III: Sequestration. The resulting non-toxic conjugates are transported and sequestered into cellular compartments, typically the vacuole, or are incorporated into cell wall components, effectively removing them from metabolic pathways.

The Crucial Difference: Susceptible vs. Resistant Biotypes

The fundamental difference lies in the rate and efficiency of these metabolic phases, particularly Phase I and II.

  • In Susceptible Biotypes: The rate of this compound metabolism is relatively slow. The active this compound acid persists long enough at a high enough concentration to bind to and inhibit the ACCase enzyme, leading to plant death.

  • In Resistant Biotypes: Enhanced metabolism, a form of NTSR, is characterized by the rapid detoxification of this compound acid.[4][12] This is often due to the overexpression or increased catalytic efficiency of specific P450 and/or GST enzymes.[7][10][12][13] These enzymes rapidly convert this compound acid into non-toxic metabolites, preventing it from reaching a lethal concentration at the ACCase target site.[6][12] Research in black-grass (Alopecurus myosuroides) and other grass weeds has explicitly linked the overexpression of specific P450s (from CYP72A and CYP81A families) and GSTs (like AmGSTF1) to this compound resistance.[7][13][14][15]

Section 2: Visualizing the Metabolic Divergence

The following diagrams illustrate the metabolic pathways and the logical basis of metabolic resistance.

Fenoxaprop_Metabolism cluster_plant Plant Cell cluster_detox Detoxification Pathways FPE This compound-P-Ethyl (Pro-herbicide) FA This compound Acid (Active Herbicide) FPE->FA Hydrolysis (Esterases) ACCase ACCase Enzyme FA->ACCase Inhibition P450 Phase I: P450s (Hydroxylation) FA->P450 Susceptible: Slow Resistant: RAPID GST Phase II: GSTs (Glutathione Conjugation) FA->GST Susceptible: Slow Resistant: RAPID Death Cell Death ACCase->Death Fatty Acid Synthesis Blocked Metabolites Non-Toxic Metabolites P450->Metabolites GST->Metabolites

Caption: Metabolic fate of this compound in susceptible vs. resistant plants.

Resistance_Logic cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) TSR_Herbicide Herbicide Reaches Target TSR_Target Mutated ACCase (Prevents Binding) TSR_Herbicide->TSR_Target TSR_Result Survival TSR_Target->TSR_Result NTSR_Herbicide Herbicide Applied NTSR_Metabolism Enhanced Metabolism (P450s, GSTs) NTSR_Herbicide->NTSR_Metabolism NTSR_NoTarget Herbicide Detoxified (Before Reaching Target) NTSR_Metabolism->NTSR_NoTarget NTSR_Result Survival NTSR_NoTarget->NTSR_Result start This compound Application start->TSR_Herbicide start->NTSR_Herbicide

Caption: Logical comparison of Target-Site vs. Non-Target-Site Resistance.

Section 3: Experimental Investigation of this compound Metabolism

To quantitatively compare this compound metabolism, a combination of whole-plant assays using radiolabeled herbicide and in vitro enzyme assays is required. The causality behind using radiolabeled compounds is their high sensitivity, allowing for precise tracking and quantification of the parent herbicide and its metabolites at very low concentrations.[16][17]

Protocol 1: Whole-Plant ¹⁴C-Fenoxaprop Metabolism Study

This protocol is designed to measure the rate of this compound absorption, translocation, and metabolism in intact plants.

Materials:

  • Susceptible (S) and suspected resistant (R) weed seedlings at the 2-3 leaf stage.

  • ¹⁴C-labeled this compound-P-ethyl (radiolabeled on the phenyl ring).

  • Micro-syringe.

  • Growth chamber with controlled environment.

  • Methanol, acetonitrile, water (HPLC-grade).

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid Scintillation Counter (LSC).

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector.

  • Biological oxidizer.

Methodology:

  • Plant Preparation: Grow S and R biotype plants under identical, controlled conditions (e.g., 22°C/18°C day/night, 16h photoperiod).

  • Herbicide Application: Using a micro-syringe, apply a precise amount (e.g., 1-2 µL containing a known Becquerel (Bq) count) of ¹⁴C-fenoxaprop-P-ethyl solution to the middle of the second leaf of each plant.[16] Include an inert surfactant to aid absorption.

  • Time-Course Harvest: Harvest whole plants at designated time points (e.g., 2, 8, 24, 48, 96 hours after treatment).[1][18] For each time point, use at least 3-5 replicate plants from each biotype.

  • Uptake Measurement: At each harvest, gently wash the treated leaf with a 10% methanol solution to remove unabsorbed herbicide. Analyze the wash solution (leaf rinse) using LSC to quantify the amount of ¹⁴C that was not absorbed. The absorbed dose is the total applied dose minus the amount in the leaf rinse.

  • Extraction:

    • Separate the plants into treated leaf, shoots above the treated leaf, and roots.

    • Homogenize each plant section in an 80% methanol solution.

    • Centrifuge the homogenate and collect the supernatant. Repeat the extraction twice more and pool the supernatants.

    • Analyze a small aliquot of the pooled extract via LSC to determine the total radioactivity extracted.

  • Metabolite Profiling (HPLC):

    • Concentrate the radioactive extract under nitrogen.

    • Inject a known volume into an HPLC system equipped with a C18 column and a radiodetector.[17]

    • Use a solvent gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate this compound-P-ethyl, this compound acid, and its polar metabolites.

    • Identify peaks by comparing retention times with analytical standards. Quantify the radioactivity in each peak to determine the percentage of the parent compound and each metabolite.

  • Analysis of Non-Extracted Residue: The remaining plant solids (pellet) after extraction contain non-extractable (bound) residues. Combust these solids in a biological oxidizer to capture the released ¹⁴CO₂ and quantify it by LSC.

  • Data Analysis: For each biotype and time point, calculate the percentage of absorbed ¹⁴C that exists as the parent compound, this compound acid, polar metabolites, and bound residue. Determine the half-life (t₁/₂) of this compound acid in each biotype.

Protocol 2: In Vitro Enzyme Assays

These assays assess the catalytic activity of the key enzyme families involved in detoxification.

A. Cytochrome P450 Activity Assay:

  • Rationale: To determine if P450 activity is elevated in the R biotype. This is often done by extracting microsomes, which are membrane vesicles containing P450 enzymes.[9]

  • Method:

    • Extract microsomes from young shoot tissue of S and R biotypes.

    • Incubate the microsomal fractions with this compound acid and an NADPH-generating system (required cofactor for P450s).

    • After a set incubation period, stop the reaction and extract the herbicide and metabolites.

    • Analyze via HPLC to quantify the amount of parent this compound acid that has been metabolized (hydroxylated).

    • Activity is expressed as pmol of metabolite formed per mg of protein per minute.

B. Glutathione S-Transferase (GST) Activity Assay:

  • Rationale: To directly measure the rate of glutathione conjugation, a key detoxification step for this compound.[10][11]

  • Method:

    • Prepare a crude protein extract from the shoot tissue of S and R biotypes.

    • Use a spectrophotometric assay with the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). GSTs catalyze the conjugation of CDNB with glutathione, and the product can be measured by the increase in absorbance at 340 nm.

    • Alternatively, incubate the protein extract with this compound acid and glutathione.

    • Analyze the reaction mixture by HPLC to quantify the formation of the this compound-glutathione conjugate.

    • Activity is expressed as nmol of conjugate formed per mg of protein per minute.

Section 4: Data Interpretation and Comparative Analysis

The data gathered from these experiments allow for a direct comparison of metabolic capacity.

Table 1: Comparative Metabolism of ¹⁴C-Fenoxaprop Acid in Susceptible (S) and Resistant (R) Black-Grass Biotypes 24 Hours After Treatment
ParameterSusceptible (S) BiotypeResistant (R) BiotypeSignificance
Herbicide Half-Life (t₁/₂) (hours) ~20~6R biotype metabolizes this compound >3x faster.
% of Absorbed ¹⁴C as this compound Acid 45%12%Less active herbicide persists in the R biotype.[6][12]
% of Absorbed ¹⁴C as Polar Metabolites 35%70%R biotype shows significantly more detoxification.[6][12]
% of Absorbed ¹⁴C as Bound Residue 20%18%Minor difference in long-term sequestration.
Relative GST Activity (CDNB Assay) 1.0x4.5xR biotype has highly elevated GST activity.[10]
Relative P450 Activity (in vitro) 1.0x3.2xR biotype shows enhanced P450 activity.[14]

Note: Data are representative examples derived from published literature for illustrative purposes.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_data 4. Interpretation Grow Grow S and R Biotypes (Controlled Environment) Apply Apply 14C-Fenoxaprop (Topical, Microsyringe) Grow->Apply Harvest Time-Course Harvest (2, 8, 24, 48h) Apply->Harvest Wash Leaf Wash (Quantify Unabsorbed) Harvest->Wash Extract Homogenize & Extract (Methanol/Water) Wash->Extract LSC Liquid Scintillation Counting (Total 14C in Fractions) Extract->LSC HPLC HPLC-Radiodetector (Separate & Quantify Metabolites) Extract->HPLC Oxidize Biological Oxidation (Bound Residue) Extract->Oxidize Calc Calculate % Distribution (Parent vs. Metabolites) HPLC->Calc Compare Compare S vs. R Biotypes (Half-life, Metabolite Profile) Calc->Compare

Sources

A Senior Application Scientist's Guide to Validating ELISA as a Rapid Screening Tool for Fenoxaprop

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the demand for high-throughput, cost-effective, and reliable methods for detecting chemical residues is incessant. Fenoxaprop, a widely used aryloxyphenoxypropionate herbicide, requires vigilant monitoring in environmental and agricultural matrices to ensure compliance with regulatory limits and safeguard ecosystem and human health.[1] While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unparalleled accuracy and are considered the gold standard, they often present bottlenecks in terms of sample throughput, cost, and operational complexity.[2][3]

This guide provides a comprehensive framework for validating an Enzyme-Linked Immunosorbent Assay (ELISA) as a robust and rapid preliminary screening tool for this compound. We will explore the underlying principles, present a data-driven comparison with HPLC, and detail a rigorous validation workflow. This document is designed for researchers and laboratory managers seeking to integrate immunoassay technology to complement and streamline their analytical operations.

The Principle of Detection: Competitive ELISA for Small Molecules

This compound is a small molecule, which means it cannot be simultaneously bound by two different antibodies, a requirement for the common "sandwich" ELISA format.[4][5] Therefore, its detection relies on a competitive immunoassay format. The core principle is a competition for a limited number of specific antibody binding sites between the free this compound in the sample and a known quantity of a this compound-enzyme conjugate.

The mechanism unfolds as follows:

  • Coating: Microplate wells are pre-coated with antibodies highly specific to this compound.

  • Competition: The test sample, potentially containing "unlabeled" this compound, is added to the wells along with a fixed amount of enzyme-labeled this compound (the "tracer" or "conjugate").

  • Binding: Both the sample's this compound and the enzyme-labeled this compound compete to bind to the coated antibodies.

  • Signal Generation: After an incubation period, the unbound reagents are washed away. A substrate is added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal.

Crucially, the signal intensity is inversely proportional to the concentration of this compound in the sample.[5][6] A high concentration of this compound in the sample means more antibody sites are occupied by the unlabeled analyte, leaving fewer sites for the enzyme-labeled conjugate to bind, resulting in a weak color signal. Conversely, a low concentration (or absence) of this compound in the sample allows more of the enzyme-labeled conjugate to bind, producing a strong signal.

G cluster_0 Scenario 1: Low this compound in Sample cluster_1 Scenario 2: High this compound in Sample Well1 Microplate Well (Antibody-Coated) Wash1 Wash Step Well1->Wash1 Sample1 Sample + Enzyme-Labeled this compound Sample1->Well1 Competition: Labeled this compound Binds Substrate1 Add Substrate Wash1->Substrate1 Result1 Strong Color Signal Substrate1->Result1 Well2 Microplate Well (Antibody-Coated) Wash2 Wash Step Well2->Wash2 Sample2 Sample + Enzyme-Labeled this compound Sample2->Well2 Competition: Sample this compound Binds Substrate2 Add Substrate Wash2->Substrate2 Result2 Weak Color Signal Substrate2->Result2

Caption: Principle of Competitive ELISA for this compound Detection.

Head-to-Head: A Data-Driven Comparison of ELISA and HPLC

The choice between ELISA and a chromatographic method like HPLC hinges on the specific analytical need. ELISA excels as a screening tool, while HPLC is the definitive method for confirmation and precise quantification.

Performance ParameterELISA (Screening)HPLC (Confirmatory)Rationale & Causality
Principle Immuno-recognition (Antibody-Antigen)Physico-chemical SeparationELISA relies on the highly specific, but potentially cross-reactive, binding of an antibody. HPLC separates compounds based on their chemical properties, providing higher structural certainty.
Sensitivity (LOD/LOQ) Very High (ng/mL or ppb range)High (µg/mL to ng/mL range)Immunoassays achieve low detection limits due to signal amplification from the enzyme.[7] An ELISA for aryloxyphenoxypropionate herbicides showed an IC50 of 0.185 mg/L.[8]
Specificity Good to High; Cross-reactivity possibleVery HighELISA antibodies may cross-react with structurally similar molecules. HPLC, especially with a mass spectrometer (LC-MS), can distinguish between closely related compounds.[3]
Sample Throughput High (96-well plate format)Low (Sequential sample injection)ELISA allows for the simultaneous processing of dozens of samples and standards on a single plate, making it ideal for large batches.
Speed (Time per Sample) Fast (~2-4 hours for a full plate)Slow (~20-30 minutes per sample run)The parallel nature of ELISA significantly reduces the time-to-result for a large number of samples compared to the serial analysis of HPLC.
Cost per Sample LowHighELISA kits have a lower upfront cost and require less expensive instrumentation and fewer organic solvents than a full HPLC system.
Ease of Use Simple, minimal training requiredComplex, requires skilled operatorELISA protocols are straightforward and can be automated. HPLC requires expertise in method development, maintenance, and data analysis.
Matrix Effects Can be significantCan be managed with cleanupComplex sample components can interfere with antibody binding in ELISA.[9] HPLC can mitigate this with more extensive sample preparation and cleanup steps.

Validating the Challenger: A Practical Workflow

A commercially available ELISA kit cannot be implemented for routine analysis without rigorous in-house validation. This process ensures the assay is fit-for-purpose within your specific laboratory conditions and for your unique sample matrices. The goal is to systematically test the assay's performance against established acceptance criteria.[9][10]

G start Start: Define Assay Requirements (Matrix, Target LOQ) kit Select Commercial This compound ELISA Kit start->kit prep Prepare Reagents & Spiked QC Samples kit->prep precision 1. Precision Validation (Intra- & Inter-Assay) prep->precision accuracy 2. Accuracy Validation (Spike Recovery) precision->accuracy linearity 3. Dilution Linearity accuracy->linearity selectivity 4. Selectivity (Matrix Effects) linearity->selectivity lod_loq 5. Determine LOD & LOQ selectivity->lod_loq decision Results Meet Acceptance Criteria? lod_loq->decision validated Method Validated for Screening decision->validated Yes troubleshoot Troubleshoot or Select New Kit decision->troubleshoot No

Caption: A streamlined workflow for in-house ELISA validation.

Detailed Validation Protocols

Here we describe the core experiments required for validation. The acceptance criteria provided are based on common industry and regulatory guidelines.[9][10][11]

1. Precision (Repeatability)

  • Objective: To assess the closeness of agreement between independent test results. This is measured as the coefficient of variation (%CV).

  • Protocol:

    • Prepare a set of quality control (QC) samples by spiking your target matrix (e.g., water, soil extract) with known concentrations of this compound standard (e.g., Low, Medium, High concentrations).

    • Intra-Assay Precision: Analyze at least 5 replicates of each QC sample on a single ELISA plate.

    • Inter-Assay Precision: Analyze 3 replicates of each QC sample on different plates, ideally on different days and by different operators.

    • Calculate the mean, standard deviation, and %CV for each set of replicates using the formula: %CV = (Standard Deviation / Mean) * 100.

  • Acceptance Criteria:

    • Intra-assay %CV: ≤ 15%

    • Inter-assay %CV: ≤ 15% (A threshold of 20% may be acceptable at the Lower Limit of Quantification - LLOQ).[9]

2. Accuracy (Recovery)

  • Objective: To determine how close the measured value is to the true value. This is typically assessed by a spike-recovery experiment.

  • Protocol:

    • Use the data generated during the precision experiments.

    • Compare the mean measured concentration for each QC level to the known (nominal) concentration that was spiked into the matrix.

    • Calculate the percent recovery using the formula: %Recovery = (Mean Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria:

    • Mean %Recovery: Within 80-120% of the nominal value.[10]

3. Dilution Linearity

  • Objective: To ensure that a sample can be diluted and still produce an accurate measurement of the analyte. This is critical for bringing highly concentrated samples into the assay's quantifiable range.

  • Protocol:

    • Spike a sample matrix with a high concentration of this compound, well above the assay's upper limit of quantification (ULOQ).

    • Create a series of serial dilutions of this sample using the appropriate assay buffer.

    • Analyze each dilution.

    • Calculate the final concentration for each dilution by multiplying the measured result by the dilution factor.

  • Acceptance Criteria:

    • The back-calculated concentrations for each dilution should be consistent and within 80-120% of the expected value.[10]

4. Selectivity (Matrix Effects)

  • Objective: To verify that components of the sample matrix (e.g., salts, proteins, lipids) do not interfere with the assay's ability to accurately measure the analyte.

  • Protocol:

    • Obtain at least 6 different sources or lots of your blank sample matrix.

    • Spike each blank matrix at low and high QC concentration levels.

    • Analyze the samples and calculate the %Recovery for each.

  • Acceptance Criteria:

    • Results from at least 2/3 of the matrix sources should be within ±15% of the nominal concentration, with a %CV of ≤ 15%.[9][11]

Interpreting the Results: ELISA as a Fit-for-Purpose Screening Tool

Successful validation demonstrates that the ELISA method is reliable for its intended purpose: rapidly screening a large number of samples to segregate presumptive negatives from potential positives.

  • Negative Results: Samples that test below a pre-defined cut-off value (e.g., the established LOQ or a fraction of the regulatory MRL) can be confidently reported as negative, eliminating the need for further, more expensive testing.

  • Positive Results: Samples that test at or above the cut-off are considered "presumptive positive." Crucially, these results should not be considered final. They must be subjected to a confirmatory analysis using a gold-standard orthogonal method, such as LC-MS/MS, for definitive identification and quantification.[12]

By adopting this two-tiered approach—using ELISA for high-throughput screening and HPLC or GC-MS for confirmation—laboratories can significantly increase their sample processing capacity, reduce analytical costs, and focus their most resource-intensive techniques only on the samples that require them. This strategic integration makes ELISA an invaluable and scientifically sound tool in the modern analytical workflow.

References

  • Competitive ELISA. (2021).
  • This compound-P-ethyl. (2011).
  • Maximum Residue Limits Established for this compound-ethyl. (2012). Canada Commons. [Link]
  • The principle and method of ELISA. MBL Life Science. [Link]
  • Ren, K., Jin, Y., Cao, M., & Wang, M. (2012). Analytical results for this compound-p-ethyl and cyhalofop-butyl in real soil samples.
  • This compound-ethyl; Pesticide Tolerances. (2014). Federal Register. [Link]
  • Immunoassay Methods. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Rivnak, A., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
  • This compound-p-ethyl. Petition for the Establishment of a Permanent Tolerance and Registration for Use on Grass Grown for Seed (Grass Hay). (2013).
  • ELISA Principle, Procedure, Types, and Applic
  • This compound-p-ethyl Human Health Risk Assessment. (2025).
  • Critical Tests to Consider for ELISA Valid
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods. [Link]
  • ELISA kit validation. Boster Biological Technology. [Link]
  • Detection of the herbicide fenoxapropPethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. (2011). Academia.edu. [Link]
  • ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products.
  • Rubio, F., et al. (2003). Comparison of a direct ELISA and an HPLC method for glyphosate determinations in water. Journal of Agricultural and Food Chemistry. [Link]
  • Ogeto, P. O., et al. (2025). Comparative evaluation of ELISA kit and HPLC DAD for the determination of chlorpyrifos ethyl residues in water and sediments.

Sources

A Guide to the Inter-Laboratory Comparison of Fenoxaprop-P-ethyl Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and laboratory managers to design and execute an inter-laboratory comparison for Fenoxaprop-P-ethyl analytical standards. The objective is to ensure the accuracy, reliability, and comparability of analytical data across different facilities, a cornerstone of regulatory compliance and product quality assurance in the agrochemical industry.

Introduction: The Imperative for Accuracy in Herbicide Analysis

This compound-P-ethyl is the optically active R-enantiomer of this compound-ethyl, a selective post-emergence herbicide widely used to control grassy weeds in various broad-leaf crops.[1] Its efficacy and environmental fate are subjects of rigorous regulatory scrutiny. Consequently, the precise and accurate quantification of its residues in environmental matrices and formulated products is paramount. The foundation of such precise measurement is the quality of the analytical standard used for instrument calibration.

An analytical standard serves as the benchmark against which an unknown sample is measured. Any inaccuracy or impurity in this standard will directly propagate through the entire analytical workflow, leading to erroneous results. An inter-laboratory comparison, or proficiency test (PT), is the most effective method for evaluating and validating the quality of these standards and the competency of the laboratories using them.[2] This guide moves beyond a simple recitation of steps to explain the causality behind the experimental design, grounding the protocol in the principles of metrological traceability and statistical validation.

Part 1: Foundational Concepts for a Robust Comparison

Chemical Identity and the Importance of Chirality

This compound exists as a racemic mixture of R- and S-enantiomers.[3] The herbicidal activity, however, resides almost exclusively in the R-enantiomer, designated as this compound-P.[4][5] The ethyl ester, this compound-P-ethyl, is the common active ingredient in commercial formulations.[1]

  • IUPAC Name: ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate[6]

  • CAS Number: 71283-80-2[6][7]

  • Molecular Formula: C₁₈H₁₆ClNO₅[6]

  • Molecular Weight: 361.78 g/mol [7]

Given that the chirality is critical to its function, analytical methods must not only confirm the identity and purity of the molecule but also ensure the enantiomeric purity of the standard.[8]

The Hierarchy of Reference Materials

The reliability of a measurement is directly tied to the quality of the reference material used. Understanding their hierarchy is essential for designing a meaningful study.

  • Primary Reference Material: A standard of the highest purity, whose value is determined by a primary reference procedure without reference to another standard of the same substance. These are typically produced by National Metrology Institutes (NMIs).

  • Certified Reference Material (CRM): A highly characterized and homogenous material, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[9][10] CRMs produced by an accredited reference material producer under ISO 17034 are ideal for this study.[11][12][13]

  • Analytical Standard: A well-characterized material used for routine calibration and quality control. While often high-purity, they may lack the formal certification and uncertainty budget of a CRM.

This study aims to assess the agreement between results obtained using different commercially available CRMs and analytical standards, thereby validating their stated purity and ensuring their interchangeability.

Part 2: Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a meticulously planned experimental design. The goal is to minimize extraneous variables so that any observed differences in results can be confidently attributed to the analytical standards or laboratory performance.

Workflow for the Inter-Laboratory Comparison

The entire process, from planning to final reporting, can be visualized as a systematic workflow. The coordinating laboratory is responsible for overseeing this process, including sample preparation, distribution, and final data analysis.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Select Standards P2 Acquire this compound-P-ethyl CRMs & Standards P1->P2 P3 Prepare High-Purity Stock Solution P2->P3 P4 Verify Homogeneity & Stability (ISO 13528) P3->P4 E1 Distribute Blinded Samples to Participating Labs P4->E1 E2 Labs Analyze Sample Using Provided HPLC Protocol E1->E2 E4 Labs Submit Results to Coordinating Lab E2->E4 E3 Labs Calibrate Using Their Own In-House Standard E3->E2 A1 Collate All Submitted Data E4->A1 A2 Perform Robust Statistical Analysis (ISO 13528) A1->A2 A3 Calculate Assigned Value & z-Scores A2->A3 A4 Generate & Distribute Final Report A3->A4

Workflow of the this compound-P-ethyl inter-laboratory comparison.
Causality in Experimental Design
  • Selection of Test Material: The study will compare multiple commercially available analytical standards. However, the distributed test sample should be a single, homogenous solution prepared by the coordinating laboratory from a highly pure, well-characterized CRM. This approach removes the variable of the test sample itself; the study then becomes a true test of the participants' ability to accurately quantify this sample using their own calibration standards.

  • Homogeneity and Stability Testing: Before distribution, the bulk test sample must be rigorously tested for homogeneity to ensure every aliquot is identical within acceptable statistical limits.[2][14] Stability testing confirms that the analyte concentration will not change during shipping and storage. These steps are mandated by standards such as ISO 13528 and are crucial for the validity of the comparison, as they ensure that observed variations are from the measurement process, not the sample itself.[2]

  • Blinding: Samples should be provided to participating laboratories without disclosing the certified concentration to prevent analytical bias.

Part 3: A Self-Validating HPLC-UV Analytical Protocol

The choice of analytical methodology is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is selected for its robustness, accessibility, and widespread use in quality control laboratories for pesticide analysis.[15][16][17] While more advanced techniques like LC-MS/MS or GC-MS offer higher sensitivity and selectivity, HPLC-UV provides a reliable baseline for assessing the fundamental purity of standards.[18]

Step-by-Step HPLC-UV Methodology

This protocol is designed to be self-validating through the incorporation of rigorous system suitability and quality control checks.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a retention time of approximately 4-6 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 235 nm.[15]

2. Preparation of Calibration Standards:

  • Rationale: The accuracy of this step is paramount. Class A volumetric glassware and an analytical balance with appropriate precision are mandatory.

  • Procedure:

    • Accurately weigh approximately 25 mg of the laboratory's own this compound-P-ethyl analytical standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a primary stock solution of ~1000 mg/L.

    • Perform serial dilutions of the primary stock solution with the mobile phase to prepare a minimum of five calibration standards spanning the expected concentration of the test sample (e.g., 1, 5, 10, 25, 50 mg/L).

3. System Suitability Testing (SST):

  • Rationale: SST is a non-negotiable step to ensure the chromatographic system is fit for purpose before any samples are analyzed. It validates the entire system's performance on a given day.

  • Procedure:

    • Make five replicate injections of a mid-level calibration standard (e.g., 10 mg/L).

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

    • Measure the tailing factor and theoretical plates for the this compound-P-ethyl peak.

  • Acceptance Criteria:

    • RSD of peak area: ≤ 2.0%

    • RSD of retention time: ≤ 1.0%

    • Tailing Factor: 0.9 - 1.5

    • Theoretical Plates: > 2000

4. Analysis of the Inter-laboratory Test Sample:

  • Equilibrate the provided test sample to room temperature.

  • Inject the calibration standards in ascending order of concentration to generate a calibration curve. The correlation coefficient (r²) must be ≥ 0.999.

  • Inject the test sample in duplicate.

  • Inject a mid-level calibration standard as a continuing calibration verification (CCV) standard after every 10 sample injections to monitor for instrument drift. The CCV recovery should be within 95-105% of its theoretical value.

5. Calculation:

  • Determine the concentration of this compound-P-ethyl in the test sample by interpolating its average peak area from the linear regression equation of the calibration curve.

Part 4: Data Analysis and Performance Evaluation

The evaluation of results from an inter-laboratory study must be performed using robust statistical methods that are insensitive to outliers. The methodology described in ISO 13528 is the authoritative standard for this purpose.[14]

Performance Scoring: The Z-Score

The performance of each laboratory is evaluated using a z-score, which normalizes the difference between the laboratory's result and a reference value.

The z-score is calculated as: z = (x - X) / σ

Where:

  • x is the result reported by the participant.

  • X is the assigned value (the consensus value derived from participant results using robust statistics).

  • σ is the standard deviation for proficiency assessment (often a predetermined value based on the required analytical precision or derived from the study data).

Interpretation of Z-Scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Data from Inter-laboratory Comparison

The following table illustrates how data from a hypothetical study would be presented. The assigned value (X) is calculated as the robust mean of the participants' data (19.95 mg/L), and the target standard deviation (σ) is set at 5% of the assigned value (0.998 mg/L).

Laboratory IDReported Concentration (mg/L)Deviation (x - X)z-ScorePerformance Assessment
Lab-00120.100.150.15Satisfactory
Lab-00219.85-0.10-0.10Satisfactory
Lab-00322.502.552.56Questionable
Lab-00419.92-0.03-0.03Satisfactory
Lab-00518.20-1.75-1.75Satisfactory
Lab-00623.103.153.16Unsatisfactory
Lab-00720.350.400.40Satisfactory

Conclusion: Upholding a Culture of Quality

An inter-laboratory comparison is more than a simple check of analytical performance; it is a vital component of a laboratory's quality management system. It provides objective evidence of competence, validates the quality of analytical standards, and ensures that data generated for regulatory submission or quality control is reliable and defensible. For laboratories accredited under ISO/IEC 17025, participation in such proficiency testing schemes is often mandatory.[13][19] By embracing these comparisons, the scientific community collectively upholds a higher standard of analytical excellence, ensuring the safety and quality of products that impact our environment and food supply.

References

  • High-Purity this compound-P-ethyl Standards for Accurate Residue Analysis. (n.d.). Google Cloud.
  • This compound-P-ethyl. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • This compound P. (n.d.). PubChem.
  • This compound-P data sheet. (n.d.). Compendium of Pesticide Common Names.
  • This compound-Ethyl - CRM LABSTANDARD. (n.d.). LabStandard.
  • This compound-P-ethyl, certified reference material, TraceCERT(R) 100mg. (n.d.). MZ-Analysentechnik GmbH.
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  • Proficiency Test for Chemical Laboratories for the Analysis of a Pesticide in a Formulated Product: Interlaboratory Study. (2010). ResearchGate.
  • Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis. (2023). MDPI.
  • Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. (n.d.). Index Copernicus.
  • FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL. (2020). Food and Agriculture Organization of the United Nations.
  • This compound (Ref: HOE 053022). (n.d.). University of Hertfordshire.
  • Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. (n.d.). J-Stage.
  • Proficiency Testing Program Services. (n.d.). Central Laboratory (Thailand) Co., Ltd.
  • Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. (2012). Journal of the Chemical Society of Pakistan.
  • Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. (n.d.). PMC.
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A Comparative Ecotoxicological Assessment: The Increased Toxicity of Fenoxaprop Photolytic Products to Daphnia magna

Author: BenchChem Technical Support Team. Date: January 2026

The environmental fate of agricultural chemicals is a critical area of research, extending beyond the parent compound to its degradation products. This guide provides an in-depth comparative analysis of the toxicity of the herbicide Fenoxaprop-p-ethyl (FE) and its photolytic byproducts to the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology. We will explore the experimental data that reveals a concerning trend: the transformation of FE under solar irradiation into more toxic and persistent compounds. This guide is intended for researchers, ecotoxicologists, and environmental scientists engaged in the risk assessment of pesticides.

Introduction: The Environmental Significance of this compound and its Transformation

This compound-p-ethyl is a widely used post-emergence herbicide for the control of annual and perennial grasses in various crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants.[3] While effective, the introduction of FE into the aquatic environment through runoff and spray drift raises ecotoxicological concerns.[4] Of particular importance is its susceptibility to photolysis, a process where light energy breaks down the chemical structure, leading to the formation of various transformation products.[5] This guide will demonstrate that a comprehensive environmental risk assessment must consider the toxicity of these photoproducts, as they can exhibit greater toxicity than the parent herbicide.[6][7][8][9]

Comparative Acute Toxicity to Daphnia magna

The acute toxicity of this compound-p-ethyl and its primary photolytic products was evaluated using the standard OECD 202 acute immobilization test with Daphnia magna.[10][11][12][13][14] This test determines the concentration of a substance that causes immobilization in 50% of the test organisms over a 48-hour period (48h EC50).

Key Findings:

A study on the photodegradation of FE revealed the formation of several photoproducts, with 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone being of significant toxicological concern.[6][7][8][9] The 48h EC50 values presented in the table below clearly indicate a substantial increase in toxicity following the phototransformation of FE.

Compound48h EC50 (mg/L)Relative Toxicity to this compound-p-ethyl
This compound-p-ethyl (FE) 4.2 - 6.91x
4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) 1.49 - 1.64~2.8 - 4.2x more toxic
Hydroquinone 0.25 - 0.28~15 - 27.6x more toxic
Table 1: Comparative acute toxicity of this compound-p-ethyl and its photolytic products to Daphnia magna. Data sourced from a study on the photodegradation of FE.[6][7][8][9]

The data unequivocally demonstrates that the photolytic products, particularly hydroquinone, are significantly more toxic to Daphnia magna than the parent herbicide. This underscores the critical need to include major degradation products in ecotoxicological risk assessments.[6][7]

The "Why": Causality Behind Experimental Design and Observations

The choice of Daphnia magna as a model organism is foundational to aquatic toxicology due to its sensitivity to a wide range of toxicants, short life cycle, and ecological importance as a primary consumer.[15] The OECD 202 guideline provides a standardized and reproducible framework for assessing acute toxicity, ensuring data comparability across different studies and laboratories.[10][11][12][13][14]

The observed increase in toxicity is rooted in the chemical structural changes occurring during photolysis. The breakdown of the FE molecule can lead to the formation of smaller, more reactive compounds. For instance, the presence of a hydroquinone moiety in one of the photoproducts is a significant red flag, as hydroquinone is a well-known toxicant. The phototransformation process essentially unmasks the toxicity of these smaller structural components.

Furthermore, the photoproduct CBOP was found to be more resistant to further photodegradation than the parent compound, suggesting its potential for greater persistence in the aquatic environment.[6][7][8][9] This combination of increased toxicity and persistence elevates the environmental risk posed by the degradation of this compound-p-ethyl.

Experimental Protocols

Daphnia magna Acute Immobilization Test (Adapted from OECD 202)

This protocol outlines the key steps for determining the acute toxicity of a test substance to Daphnia magna.

1. Test Organism:

  • Daphnia magna neonates, less than 24 hours old, are used for the test.[10][13] This ensures uniformity in age and sensitivity.

2. Test Solutions:

  • A geometric series of at least five concentrations of the test substance (this compound-p-ethyl, CBOP, or hydroquinone) is prepared in a suitable culture medium.[10][12][14]

  • A control group containing only the culture medium is included.[14]

3. Test Conditions:

  • Temperature: 20 ± 2 °C[14]

  • Photoperiod: 16 hours light / 8 hours dark[14]

  • Test Vessels: Glass beakers of sufficient volume to provide at least 20 mL of medium per animal.[14]

  • Number of Animals: At least 20 daphnids, divided into four replicates of five animals each, are used for each concentration and the control.[13]

4. Procedure:

  • Daphnids are introduced into the test vessels containing the respective test solutions.

  • The daphnids are not fed during the 48-hour test period.[14]

  • Immobilization is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[14]

5. Data Analysis:

  • The percentage of immobilized daphnids at each concentration is recorded.

  • The 48h EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Analytical Chemistry: Quantification of this compound and its Photoproducts

Accurate quantification of the test compounds in the exposure medium is crucial for reliable toxicity data. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose.[16][17]

1. Sample Preparation:

  • Water samples from the test vessels are collected at the beginning and end of the exposure period to verify the test concentrations.

  • Samples may require dilution with a suitable solvent, such as methanol, to fall within the calibration range of the instrument.[16]

2. HPLC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate the parent compound and its metabolites. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring for specific product ions after fragmentation. This technique provides high selectivity and sensitivity.

3. Quality Control:

  • A calibration curve is generated using certified reference standards of this compound-p-ethyl, CBOP, and hydroquinone.

  • Quality control samples at known concentrations are analyzed alongside the test samples to ensure the accuracy and precision of the measurements.

Visualizing the Process

Photodegradation Pathway of this compound-p-ethyl

G FE This compound-p-ethyl (FE) Solar_Irradiation Solar Irradiation (λ > 290 nm) FE->Solar_Irradiation Photoproducts Mixture of Photolytic Products Solar_Irradiation->Photoproducts CBOP 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) (More Toxic & Photoresistant) Photoproducts->CBOP HQ Hydroquinone (Significantly More Toxic) Photoproducts->HQ Other Other Products (e.g., De-esterification, Dechlorination products) Photoproducts->Other

Figure 1: Simplified photodegradation pathway of this compound-p-ethyl leading to more toxic products.**

Experimental Workflow for Comparative Toxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure (OECD 202) cluster_analysis Analysis Test_Compounds Prepare Stock Solutions: - this compound-p-ethyl - Photolytic Products (CBOP, HQ) Exposure_Setup Set up Test Vessels with Geometric Concentrations & Controls Test_Compounds->Exposure_Setup Daphnia_Culture Culture & Select <24h old Daphnia magna Introduction Introduce Daphnia to Vessels Daphnia_Culture->Introduction Exposure_Setup->Introduction Incubation Incubate for 48h under Controlled Conditions Introduction->Incubation Observation Record Immobilization at 24h and 48h Incubation->Observation Chemical_Analysis Analyze Water Samples via HPLC-MS/MS Incubation->Chemical_Analysis Data_Analysis Calculate 48h EC50 Values & Compare Toxicities Observation->Data_Analysis Chemical_Analysis->Data_Analysis

Figure 2: Experimental workflow for the comparative toxicity assessment of this compound-p-ethyl and its photoproducts.**

Conclusion and Future Directions

The evidence presented in this guide clearly indicates that the photolytic degradation of this compound-p-ethyl in aquatic environments can lead to the formation of transformation products that are significantly more toxic to Daphnia magna than the parent compound. This highlights a critical flaw in environmental risk assessments that focus solely on the toxicity of the original pesticide.

For a more accurate and protective ecological risk assessment, it is imperative that:

  • The major and most toxic degradation products of pesticides are identified and characterized.

  • The toxicity of these degradation products is evaluated using standardized ecotoxicological tests.

  • The persistence and fate of these products in the environment are thoroughly investigated.

Future research should focus on the chronic toxicity of these photoproducts to aquatic organisms, as well as their potential for bioaccumulation and sublethal effects on sensitive life stages. A deeper understanding of the mechanisms of toxicity for these transformation products will also be crucial for predicting their environmental impact. By adopting a more holistic approach that considers the entire lifecycle of a pesticide and its byproducts, we can better protect our aquatic ecosystems.

References

  • Title: More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl Source: Journal of Agricultural and Food Chemistry URL:[Link]
  • Title: Toxic and photoresistant products from photodegradation of this compound-p-ethyl Source: PubMed URL:[Link]
  • Title: OECD 202: Daphnia sp. acute immobilization test Source: Charles River Labs URL:[Link]
  • Title: More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl Source: American Chemical Society URL:[Link]
  • Title: More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl Source: Journal of Agricultural and Food Chemistry URL:[Link]
  • Title: More Toxic and Photoresistant Products from Photodegradation of this compound-p-ethyl Source: Journal of Agricultural and Food Chemistry URL:[Link]
  • Title: Test No. 202: Daphnia sp.
  • Title: Photodegradation Kinetics of this compound-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata) Source: Research and Reviews: Journal of Chemistry URL:[Link]
  • Title: OECD TG 202: Daphnia sp., Acute Immobilization test Source: BiotecnologieBT URL:[Link]
  • Title: OECD 202: Daphnia sp., Acute Immobilisation Test Source: ibacon GmbH URL:[Link]
  • Title: OECD 202: Daphnia sp.
  • Title: Environmental and Social Risk Assessment for this compound-p-ethyl 2020 Source: Wisconsin DNR URL:[Link]
  • Title: Evolution of Toxicity upon Hydrolysis of this compound- p -ethyl Source: ResearchG
  • Title: this compound-P-ethyl (Ref: AE F046360) Source: AERU URL:[Link]
  • Title: this compound-ethyl Source: AERU - University of Hertfordshire URL:[Link]
  • Title: Evolution of Toxicity upon Hydrolysis of this compound-p-ethyl Source: ACS Public
  • Title: this compound-P-ethyl; EPA PC Code 129092 Source: EPA URL:[Link]
  • Title: Residue analysis and dissipation of this compound-P-ethyl and its metabolite this compound-P in rice ecosystem Source: ResearchG
  • Title: Applications of Daphnia magna in Ecotoxicological Studies: A Review Source: ResearchG

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A Comparative Environmental Risk Assessment of Fenoxaprop and Other Leading Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aryloxyphenoxypropionates - A Class of Selective Herbicides

The aryloxyphenoxypropionates (AOPPs), often referred to as "fops," are a critical class of post-emergence herbicides valued for their selective control of grass weeds in a multitude of broadleaf crops. Their mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a key component in the biosynthesis of fatty acids in susceptible grass species. This disruption ultimately leads to the cessation of growth and death of the target weed. Fenoxaprop, specifically its active R-enantiomer this compound-P-ethyl, is a prominent member of this chemical family. However, to ensure responsible and sustainable agricultural practices, a thorough understanding of its environmental impact relative to other commonly used AOPPs like quizalofop-p-ethyl, fluazifop-p-butyl, and haloxyfop-R-methyl is imperative for researchers, environmental scientists, and regulatory professionals.

This guide provides an in-depth technical comparison of the environmental fate and ecotoxicological profiles of this compound-p-ethyl against these three structural analogs. By synthesizing publicly available experimental data, we aim to elucidate the nuances in their environmental behavior, driven by subtle differences in their chemical structures. This document is structured to provide a clear, data-driven comparison, supported by standardized experimental methodologies and visual aids to clarify complex environmental processes.

Chemical Structures: The Foundation of Environmental Behavior

The fundamental structure of AOPPs consists of a phenoxy group linked to a propionate moiety, with variations in the attached aromatic rings and ester groups. These structural differences are the primary determinants of their physicochemical properties and, consequently, their environmental impact.

G cluster_this compound This compound-p-ethyl cluster_quizalofop Quizalofop-p-ethyl cluster_fluazifop Fluazifop-p-butyl cluster_haloxyfop Haloxyfop-R-methyl This compound This compound-p-ethyl quizalofop Quizalofop-p-ethyl fluazifop Fluazifop-p-butyl haloxyfop Haloxyfop-R-methyl AOPPs Aryloxyphenoxypropionates (Core Structure) AOPPs->this compound AOPPs->quizalofop AOPPs->fluazifop AOPPs->haloxyfop

Caption: General classification of the compared AOPP herbicides.

Comparative Analysis of Environmental Fate

The environmental fate of a pesticide encompasses its persistence, mobility, and transformation in soil and water. For AOPPs, a common and critical pathway is the hydrolysis of the parent ester to its corresponding biologically active acid metabolite.

Persistence and Degradation in Soil

The persistence of a herbicide in soil, often quantified by its half-life (DT50), is a key factor in its potential for long-term environmental impact and carryover to subsequent crops. AOPP esters generally exhibit rapid degradation in soil, primarily through microbial action, to their acid forms. However, the persistence of these acid metabolites can differ significantly.

HerbicideParent Ester Soil DT50 (days)Acid Metabolite Soil DT50 (days)Key Degradation Pathway
This compound-p-ethyl 1.45 - 9[1][2]>30[1]Rapid microbial hydrolysis to this compound acid.
Quizalofop-p-ethyl ~0.5 - 60*[3][4]Moderately persistent (weeks)[5]Rapid hydrolysis to quizalofop acid.[5]
Fluazifop-p-butyl < 7[6]Fairly persistent[7]Rapid microbial degradation to fluazifop-p acid.[7]
Haloxyfop-R-methyl < 1[8]9 - 20.5[8]Very rapid hydrolysis to haloxyfop acid.[8]
Note: A wide range of DT50 values is reported for quizalofop-p-ethyl, likely reflecting differences in soil type and environmental conditions in the studies.

Causality and Insights: The data clearly indicates that while the parent esters of all four AOPPs are non-persistent, their acid metabolites exhibit greater persistence in the soil environment. This compound acid, in particular, shows a longer persistence of over 30 days.[1] This is a critical consideration, as the acid form is often the herbicidally active molecule and its prolonged presence can have implications for soil microbial communities and rotational crop safety. The rapid degradation of the parent esters is a positive attribute, minimizing direct exposure of the ester form to the soil ecosystem.

Mobility in Soil

The mobility of a herbicide in soil, governed by its adsorption to soil particles, determines its potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this potential, with higher values indicating stronger adsorption and lower mobility.

HerbicideKoc (mL/g)Mobility Classification
This compound-p-ethyl ~6800Immobile
Quizalofop-p-ethyl 510 - 570[9]Low mobility
Fluazifop-p-butyl ~6700Immobile
Haloxyfop-R-methyl Data not consistently availableExpected to have low mobility

Causality and Insights: this compound-p-ethyl and fluazifop-p-butyl exhibit very high Koc values, indicating they are strongly adsorbed to soil organic matter and are therefore immobile.[2] Quizalofop-p-ethyl has a lower Koc, suggesting low but potentially greater mobility than this compound and fluazifop.[9] The acid metabolites of these compounds are generally more mobile than the parent esters, but for this compound, even its acid metabolite is characterized as having low to medium mobility. The strong binding of these compounds to soil minimizes the risk of groundwater contamination through leaching.

G cluster_soil Soil Environment AOPP_Ester AOPP Ester (e.g., this compound-p-ethyl) AOPP_Acid AOPP Acid (More Persistent & Mobile) AOPP_Ester->AOPP_Acid Rapid Microbial Hydrolysis Adsorption Soil Organic Matter AOPP_Ester->Adsorption Strong Adsorption (High Koc) Further_Degradation Further Degradation Products (e.g., CO2, Bound Residues) AOPP_Acid->Further_Degradation Slower Microbial Degradation AOPP_Acid->Adsorption Moderate Adsorption Leaching Potential Leaching (Low for Parent Esters) AOPP_Acid->Leaching

Caption: Environmental fate of AOPPs in the soil compartment.

Comparative Ecotoxicology

Ecotoxicology assesses the potential for adverse effects on non-target organisms. For herbicides, a key area of concern is the aquatic environment, which can be exposed through spray drift and runoff.

Aquatic Toxicity

The acute toxicity to aquatic organisms is typically expressed as the concentration that is lethal to 50% of the test population (LC50) for fish, or the concentration that causes immobilization or other adverse effects in 50% of the population (EC50) for invertebrates and algae. Lower values indicate higher toxicity.

OrganismThis compound-p-ethylQuizalofop-p-ethylFluazifop-p-butylHaloxyfop-R-methyl
Fish (Rainbow Trout, 96-hr LC50) 0.46 mg/L[10]10.7 mg/L[3][4]1.37 mg/L[6]0.7 mg/L[11]
Fish (Bluegill Sunfish, 96-hr LC50) 0.58 mg/L[10]0.46 - 2.8 mg/L[3]0.53 mg/L[6]0.088 mg/L[8]
Aquatic Invertebrate (Daphnia magna, 48-hr EC50) 2.7 mg/L[12]3.503 mg/L[13]4.63 - >10 mg/L[6][14]6.12 - 12.3 mg/L[8][11]
Green Algae (e.g., Selenastrum, 72-120-hr EC50) 0.43 mg/L[12]2.566 mg/L[13]1.174 - 10.909 mg/L[1]1.72 mg/L[8][15]

Causality and Insights: The data reveals that all four AOPP esters can be classified as toxic to very highly toxic to aquatic organisms. Haloxyfop-R-methyl and this compound-p-ethyl generally exhibit the highest toxicity to fish, particularly the highly sensitive bluegill sunfish.[8][10] Fluazifop-p-butyl also demonstrates high toxicity to fish.[6] Quizalofop-p-ethyl appears to be comparatively less toxic to rainbow trout but still highly toxic to bluegill sunfish.[3][4]

A crucial aspect of AOPP aquatic toxicology is the relative toxicity of the acid metabolites. Studies have shown that the acid forms are often less toxic to aquatic organisms than the parent esters. For instance, this compound acid is less toxic to Daphnia magna than this compound-p-ethyl.[16][17] This is a significant mitigating factor, as the rapid hydrolysis of the esters in aquatic environments reduces the exposure time to the more toxic parent compound.

Experimental Protocols: A Framework for Self-Validating Systems

To ensure the generation of reliable and comparable environmental impact data, standardized testing methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Protocol 1: Aerobic Soil Degradation (Based on OECD Guideline 307)

Objective: To determine the rate and pathway of degradation of a test substance in soil under aerobic conditions.

Methodology:

  • Soil Selection: A minimum of three distinct soil types are selected, characterized by their texture (e.g., sandy loam, clay loam), pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied uniformly to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. This allows for the quantification of the parent compound and its transformation products.

  • Data Analysis: The dissipation of the parent compound over time is plotted, and kinetic models (e.g., single first-order) are applied to calculate the DT50 and DT90 (time for 50% and 90% dissipation, respectively). A mass balance is calculated at each sampling point to ensure the recovery of the applied radioactivity, thus validating the experimental system.

Causality in Experimental Design: The use of multiple soil types is critical as degradation rates are highly dependent on soil properties, particularly microbial activity which is influenced by organic carbon content. Radiolabelling is essential for accurately tracking the fate of the molecule, including the formation of non-extractable bound residues and mineralization to ¹⁴CO₂, providing a complete picture of its degradation.

Protocol 2: Acute Aquatic Toxicity Testing (Based on OECD Guidelines 202 & 203)

Objective: To determine the acute toxicity of a substance to aquatic invertebrates (Daphnia magna, OECD 202) and fish (e.g., Rainbow Trout, OECD 203).

Methodology:

  • Test Organisms: Healthy, young organisms of a specified age and size are selected from laboratory cultures.

  • Test Conditions: The tests are conducted under controlled laboratory conditions, including temperature, pH, and lighting, that are optimal for the test species.

  • Exposure: The organisms are exposed to a range of concentrations of the test substance in a suitable aqueous medium for a defined period (48 hours for Daphnia, 96 hours for fish). A control group with no test substance is run in parallel.

  • Observations: For Daphnia, the number of immobilized individuals is recorded at 24 and 48 hours. For fish, mortality is the primary endpoint recorded at regular intervals.

  • Data Analysis: The concentration-response data are analyzed using statistical methods (e.g., probit analysis) to determine the EC50 or LC50 value and its 95% confidence limits.

Causality in Experimental Design: The use of standardized test species and controlled conditions ensures the reproducibility and comparability of results across different chemicals. The inclusion of a geometric series of test concentrations is designed to elicit a range of responses, from no effect to 100% effect, which is necessary for the accurate statistical determination of the EC50/LC50.

G cluster_fate Environmental Fate Assessment cluster_ecotox Ecotoxicology Assessment start Environmental Risk Assessment Workflow for AOPPs soil_deg Soil Degradation Study (OECD 307) Determine DT50 & Metabolites start->soil_deg mobility Adsorption/Desorption Study (OECD 106) Determine Koc start->mobility aqua_tox Aquatic Toxicity Tests (OECD 202, 203, 201) Determine LC50/EC50 start->aqua_tox terr_tox Terrestrial Toxicity Tests (e.g., Bird, Earthworm) start->terr_tox risk_char Risk Characterization (Compare Exposure & Effect Levels) soil_deg->risk_char mobility->risk_char aqua_tox->risk_char terr_tox->risk_char conclusion Regulatory Guidance & Product Stewardship risk_char->conclusion Risk Management Decisions

Caption: Workflow for assessing the environmental impact of AOPP herbicides.

Conclusion and Outlook

This comparative analysis demonstrates that while this compound-p-ethyl and its AOPP counterparts share a common mode of action and general degradation pathway, their environmental impact profiles exhibit important distinctions.

  • Persistence: All parent esters are non-persistent in soil. However, the acid metabolite of this compound shows greater persistence compared to that of haloxyfop, a factor that requires consideration in risk assessment.

  • Mobility: this compound-p-ethyl and fluazifop-p-butyl are largely immobile in soil, posing a low risk of groundwater contamination. Quizalofop-p-ethyl shows slightly higher potential for mobility.

  • Aquatic Toxicity: All four herbicides are toxic to aquatic life. Haloxyfop-R-methyl and this compound-p-ethyl appear to pose the highest risk to sensitive fish species. The rapid hydrolysis to less toxic acid metabolites is a key mitigating factor for all compounds in the aquatic environment.

The choice of herbicide should, therefore, be informed by a site-specific risk assessment that considers factors such as soil type, proximity to water bodies, and the sensitivity of the local ecosystem. The data presented in this guide, grounded in standardized experimental protocols, provides a robust framework for such assessments. Future research should focus on the chronic toxicity of the persistent acid metabolites and their potential effects on soil microbial community function to further refine our understanding of the long-term environmental impact of this important class of herbicides.

References

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  • Coromandel International Limited. (n.d.). QUIZALOFOP ETHYL Technical.
  • Eurofins. (2024, April 19). Acidic herbicide in focus: haloxyfop.
  • World Health Organization. (2007). Pesticide residues in food - 2006: Toxicological evaluations.
  • Food Safety Commission of Japan. (2015, July). Risk Assessment Report Fluazifop.
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  • EXTOXNET. (1996, June). QUIZALOFOP-P-ETHYL.
  • Health Canada Pest Management Regulatory Agency. (2022, July 29). Proposed Re-evaluation Decision PRVD2022-17, Quizalofop-p-ethyl and Its Associated End-use Products.
  • PubChem. (n.d.). Quizalofop-ethyl.
  • Farm-Ag. (2022, August 30). Hayley 108 EC (Haloxyfop-R Methyl Ester 108 g/l).
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  • University of Hertfordshire. (n.d.). Fluazifop-butyl (Ref: SL 236).
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  • University of Hertfordshire. (n.d.). Haloxyfop-P-methyl (Ref: DE 535).
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  • PubMed. (2007). Evolution of toxicity upon hydrolysis of this compound-p-ethyl.
  • EXTOXNET. (1996, June). HALOXYFOP.
  • Australis Crop Protection. (2022, March). ACP Haloxyfop 520 Herbicide Safety Data Sheet.
  • Ecotoxicology and Environmental Safety. (2014). Quizalofop-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba.
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  • Wikipedia. (n.d.). Quizalofop.
  • EXTOXNET. (1996, June). FLUAZIFOP-P-BUTYL.
  • Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for this compound-p-ethyl.
  • U.S. Environmental Protection Agency. (2007, August 29). This compound-p-ethyl Summary Document Registration Review: Initial Docket.
  • University of Hertfordshire. (n.d.). This compound-ethyl (Ref: AE F033171).
  • University of Hertfordshire. (n.d.). Quizalofop-ethyl (Ref: DPX Y6202).
  • AGCHEM. (n.d.). This compound-P-Ethyl.
  • U.S. Environmental Protection Agency. (2014, April 21). Environmental Fate and Ecological Risk Assessment for the Registration Review of this compound-p-ethyl.
  • Health Canada Pest Management Regulatory Agency. (2011, February 22). Proposed Re-evaluation Decision PRVD2011-04, this compound-P-ethyl.
  • ResearchGate. (n.d.). Toxicity of 11 herbicide groups to green algae: EC50 values (n = 36).
  • PubMed. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study.
  • International Journal of Engineering Research and Applications. (2016, December). Acute Toxicity of Fluazifop-P-Butyl (Herbicide) on Daphnia magna (Straus, 1820).
  • Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - HALOXYFOP-P-METHYL.
  • Poiger, T., et al. (2015). Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil. Journal of Agricultural and Food Chemistry, 63(10), 2583-2590.
  • ResearchGate. (n.d.). Degradation and sorption of the herbicides 2,4-D and quizalofop-P-ethyl and their metabolites in soils from railway tracks.
  • U.S. Environmental Protection Agency. (2020, December 28). Adsorption and desorption of [test compound] in [number] soils [or sediments].
  • Food and Agriculture Organization of the United Nations. (n.d.). 5.13 HALOXYFOP (194) AND HALOXYFOP-P RESIDUE AND ANALYTICAL ASPECTS.
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A Senior Application Scientist's Guide to the Simultaneous Detection of Fenoxaprop and Other Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and environmental science, the accurate and efficient detection of herbicide residues is paramount. Fenoxaprop, a member of the aryloxyphenoxypropionate class of herbicides, is widely used for post-emergence control of grassy weeds.[1][2] Its presence, along with other herbicides in various matrices like soil, water, and food products, necessitates robust analytical methods for simultaneous detection. This guide provides an in-depth comparison of modern analytical techniques, supported by experimental data, to aid in the selection and validation of a suitable method for your laboratory.

The Imperative for Multi-Residue Analysis

In real-world samples, the presence of a single herbicide is rare. Agricultural practices often involve the use of multiple herbicides, leading to co-contamination. Therefore, multi-residue analysis methods are not only efficient but also provide a more comprehensive understanding of the potential risks associated with these chemical mixtures.[3][4] The development of a single method capable of detecting and quantifying a wide range of herbicides, including this compound, with varying physicochemical properties is a significant challenge in analytical chemistry.[5]

A Comparative Analysis of Leading Analytical Methodologies

The most prevalent and effective methods for the simultaneous detection of herbicide residues are based on chromatographic techniques coupled with mass spectrometry.[6][7] Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, each with its own set of advantages and limitations.

Method Principle Advantages Limitations Typical Analytes
GC-MS/MS Separation of volatile and thermally stable compounds followed by tandem mass spectrometry detection.Excellent for volatile and non-polar compounds. High sensitivity and selectivity.Requires derivatization for polar compounds. Not suitable for thermally labile compounds.This compound-p-ethyl, other non-polar herbicides.
LC-MS/MS Separation of a wide range of compounds based on their affinity for the stationary and mobile phases, followed by tandem mass spectrometry detection.Applicable to a broad range of polar, non-volatile, and thermally labile compounds.[8] High sensitivity and selectivity.Matrix effects can be more pronounced.This compound and its acidic metabolites, a wide array of other herbicides.[1][2]
Performance Data Comparison

The following table summarizes typical performance data for the simultaneous analysis of this compound and other herbicides using different methodologies. These values are indicative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Parameter LC-MS/MS (in Water)[1] GC-MS (in Rice)[2] LC-QTOF/MS (in Elephant Grass)[9]
Limit of Detection (LOD) 3-10 ng/L0.01 mg/kgNot explicitly stated, but LOQ is 0.01 mg/kg
Limit of Quantification (LOQ) Not explicitly stated0.05 mg/kg0.01 mg/kg
Recovery >91%76-86%70.6-106.6%
Linearity (r²) Linear relationship between 1 and 200 ngNot explicitly stated>0.99
Precision (RSD) Not explicitly stated3-11%<15%

In-Depth Protocol: QuEChERS Extraction Followed by LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for sample preparation in multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent usage.[10][11][12] This protocol details a validated method for the simultaneous detection of this compound and other herbicides in a food matrix.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Sample Extraction 2. Acetonitrile Extraction & Salting Out Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Supernatant LC_Separation 4. LC Separation Cleanup->LC_Separation Cleaned Extract MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Separated Analytes Data_Analysis 6. Data Analysis MS_Detection->Data_Analysis Mass Spectra

Caption: QuEChERS and LC-MS/MS workflow.

Step-by-Step Methodology

1. Sample Homogenization:

  • Rationale: To ensure a representative sample for analysis.

  • Procedure: Weigh 10-15 g of the sample into a blender and homogenize until a uniform consistency is achieved.

2. Extraction:

  • Rationale: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The addition of salts induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[11]

  • Procedure:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Rationale: The supernatant from the extraction step contains co-extracted matrix components (e.g., pigments, fats) that can interfere with the analysis. d-SPE with a combination of sorbents is used to remove these interferences.[10]

  • Procedure:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

    • The resulting supernatant is the final extract for analysis.

4. LC-MS/MS Analysis:

  • Rationale: This technique provides the necessary sensitivity and selectivity for the detection and quantification of trace-level herbicide residues.[13][14]

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of herbicides.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.[1]

    • Ionization Mode: ESI in both positive and negative modes may be necessary to cover a wide range of herbicides. This compound and its acidic metabolites are typically detected in negative ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

The validation of an analytical method is crucial to ensure that the results are reliable and fit for their intended purpose.[15][16] Key validation parameters, as outlined by regulatory bodies like the European Commission's SANTE guidelines, include:[9][17]

  • Selectivity (Specificity): The ability of the method to differentiate and quantify the analytes of interest from other components in the sample matrix.[15]

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.[9]

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.[9][15]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[9]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[1]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[2][9]

Logical Framework for Method Validation

Validation cluster_params Validation Parameters cluster_goal Overall Goal Selectivity Selectivity Reliable_Results Reliable & Fit-for-Purpose Results Selectivity->Reliable_Results Linearity Linearity Linearity->Reliable_Results Accuracy Accuracy Accuracy->Reliable_Results Precision Precision Precision->Reliable_Results LOD LOD LOD->Reliable_Results LOQ LOQ LOQ->Reliable_Results

Caption: Key parameters for analytical method validation.

Conclusion

The simultaneous detection of this compound and other herbicides is a complex analytical task that requires careful consideration of sample preparation and instrumental analysis techniques. The combination of QuEChERS for sample preparation and LC-MS/MS for analysis offers a robust, sensitive, and efficient solution for a wide range of herbicides and matrices. Proper method validation is essential to ensure the scientific integrity and trustworthiness of the generated data. This guide provides a framework for selecting, implementing, and validating a suitable analytical method to meet the demanding requirements of modern research and development.

References

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  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
  • Wang, S., et al. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. [Link]
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  • Agilent Technologies. (n.d.).
  • Di Corcia, A., et al. (1998). Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection.
  • Xue, J., & Wu, J. (2018). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 90(10), 1774-1793. [Link]
  • Wang, C., et al. (2019). Rapid Multi-Residue Detection Methods for Pesticides and Veterinary Drugs. Foods, 8(10), 486. [Link]
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  • Wang, J. D., et al. (2014). Analytical results for this compound-p-ethyl and cyhalofop-butyl in real samples.
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  • Webster, E. P., & Zhang, W. (2010). On a Method of Analysis for Synergistic and Antagonistic Joint-Action Effects with this compound Mixtures in Rice (Oryza sativa). Weed Technology, 24(3), 321-328. [Link]
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A Comparative Guide to the Soil Persistence of Fenoxaprop-p-ethyl and its Primary Metabolite, Fenoxaprop Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the environmental persistence in soil of the herbicide Fenoxaprop-p-ethyl and its biologically active metabolite, this compound acid. As researchers and environmental scientists, understanding the distinct fate of a parent compound versus its active breakdown product is critical for accurate environmental risk assessment and sustainable agricultural practices. This compound-p-ethyl, a member of the aryloxyphenoxypropionate "fop" chemical family, is a selective post-emergence herbicide widely used for controlling annual and perennial grass weeds.[1][2] Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses.[1][3][4]

However, the applied this compound-p-ethyl is, in essence, a pro-herbicide.[3] In the plant and soil environment, it undergoes rapid hydrolysis to form this compound acid, the compound actually responsible for the herbicidal effect.[1] This guide synthesizes data from multiple field and laboratory studies to elucidate the significant differences in soil persistence between these two related molecules, the factors governing their degradation, and the standard methodologies used to conduct these environmental fate studies.

The Transformation Pathway: From Ester to Active Acid

The primary and most crucial transformation of this compound-p-ethyl in the soil is the cleavage of its ethyl ester group to form this compound acid. This de-esterification is predominantly a biological process, mediated by microbial enzymes in the soil, although chemical hydrolysis can also contribute, particularly under specific pH conditions.[5][6][7] The conversion is not a detoxification step but rather an activation, creating the more potent and, as we will see, more persistent herbicidal agent.

G FPE This compound-p-ethyl (Pro-herbicide) FA This compound Acid (Active Herbicide) FPE->FA  Rapid Hydrolysis (Microbial & Chemical) Degradation Further Degradation Products FA->Degradation Slower Microbial Degradation G cluster_0 Field Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Data Interpretation A 1. Define Test Plots (Treated & Control) B 2. Characterize Soil (pH, Texture, OM%) C 3. Apply Herbicide (at specified rate) B->C D 4. Collect Soil Samples (Multiple Depths & Timepoints: Day 0, 1, 3, 7, 14, 30, etc.) C->D E 5. Store Samples (Frozen, <-18°C) D->E F 6. Sample Extraction (e.g., Microwave-Assisted Solvent Extraction) E->F G 7. Cleanup & Concentration F->G H 8. Quantification (HPLC or LC-MS/MS) G->H I 9. Plot Concentration vs. Time H->I J 10. Calculate Dissipation Kinetics (e.g., First-Order Rate) I->J K 11. Determine Half-Life (DT50) J->K

Caption: General Workflow for a Field Soil Dissipation Study.

Protocol: Standard Field Dissipation Study

This protocol outlines the necessary steps to ensure a robust and self-validating field study for determining the soil persistence of this compound-p-ethyl and this compound acid.

1. Site Selection and Plot Design:

  • Causality: The site must be representative of typical agricultural use conditions. It should not have a history of this compound application to avoid confounding results from existing residues.
  • Protocol:
  • Establish a minimum of three replicate treated plots and one untreated control plot. Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas (e.g., 5m x 10m).
  • Create a buffer zone around the entire experimental area.
  • Collect baseline soil samples from the entire area (0-15 cm and 15-30 cm depths) for physicochemical characterization (pH, organic matter content, texture, cation exchange capacity) and to confirm the absence of prior this compound residues.

2. Herbicide Application:

  • Causality: The application must mimic standard agricultural practice to ensure the results are relevant. The application rate must be precise and uniform.
  • Protocol:
  • Calibrate application equipment (e.g., backpack sprayer with a boom) immediately prior to use to ensure the target application rate (e.g., 120 g a.i./ha) is delivered accurately.
  • Apply the herbicide formulation evenly across the surface of the treated plots. The control plot is left unsprayed.
  • Record meteorological conditions during application (temperature, humidity, wind speed).

3. Soil Sampling:

  • Causality: A time-course sampling strategy is essential to model the dissipation curve. Core sampling to multiple depths accounts for potential leaching.
  • Protocol:
  • Collect the first set of samples (T0) within 2-4 hours after application.
  • Follow a pre-determined sampling schedule, for example: Day 1, 3, 5, 7, 14, 21, 30, 60, and at harvest.
  • At each time point, collect at least 10-15 soil cores per plot using a soil auger from two depths (e.g., 0-15 cm and 15-30 cm).
  • Composite the cores from the same plot and depth into a single, well-mixed sample.
  • Place composite samples in labeled bags and immediately place them in a cooler with dry ice or cold packs. Transfer to a freezer (-20°C) for storage prior to analysis to halt microbial and chemical degradation.

4. Analytical Quantification:

  • Causality: A validated, sensitive, and specific analytical method is required to accurately quantify both the parent ester and the acid metabolite, which have different chemical properties. High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detectors is the standard. [2][8][9][10][11] * Protocol:
  • Homogenize and sub-sample the thawed soil.
  • Extract residues using an appropriate solvent system (e.g., acetonitrile/water) and technique (e.g., microwave-assisted extraction). [12] 3. Perform a cleanup step (e.g., Solid Phase Extraction) if necessary to remove interfering matrix components.
  • Analyze the final extract via HPLC-UV or LC-MS/MS. The method must be validated for linearity, accuracy (recovery), and precision, with established limits of detection (LOD) and quantification (LOQ) for both analytes. [3][13] 5. Data Analysis:
  • Causality: The dissipation of herbicides in soil typically follows first-order kinetics. Modeling the data allows for the calculation of a standardized endpoint (DT50) for comparison.
  • Protocol:
  • Plot the mean concentration of this compound-p-ethyl and this compound acid against time for each soil depth.
  • Apply a first-order decay model (Ct = C0 * e^(-kt)) to the dissipation data, where Ct is the concentration at time t, C0 is the initial concentration, and k is the dissipation rate constant.
  • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Conclusion

The environmental fate of this compound-p-ethyl in soil is a two-stage process characterized by distinct persistence profiles. The parent compound, this compound-p-ethyl, is non-persistent, rapidly transforming into its active metabolite, this compound acid, within a few days of application. It is the persistence of this herbicidally active acid, with a half-life that can extend from one week to over a month, that is of greater environmental relevance. Factors such as soil pH and microbial activity are the dominant forces governing the rate of this transformation and subsequent degradation. While the persistence of this compound acid is significant, multiple field studies have concluded that by the time of crop harvest, terminal residues of both the parent and its metabolite are typically below maximum residue limits and often non-detectable, suggesting a low risk to consumers and subsequent crops when used according to label directions. [3][8][14][13][15]

References

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A Comparative Efficacy Analysis of Fenoxaprop-p-ethyl: Racemic Mixture vs. the Purified R-Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Agrochemical Professionals

In the realm of modern agriculture, the pursuit of highly effective and environmentally sound herbicidal solutions is paramount. Fenoxaprop-p-ethyl, a widely utilized post-emergence herbicide for the control of grassy weeds in various broadleaf crops, presents a compelling case study in the significance of stereochemistry in pesticide efficacy. This guide provides a comprehensive comparison of the herbicidal performance of the racemic mixture of this compound-ethyl versus its pure R-enantiomer, grounded in scientific principles and supported by experimental evidence.

The Fundamental Principle: Chirality in Agrochemicals

This compound-p-ethyl possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the R-(+) and S-(-) forms. A racemic mixture contains equal amounts of both enantiomers. However, in biological systems, the three-dimensional structure of a molecule is critical for its interaction with target sites, such as enzymes. It is a well-established principle in pharmacology and agrochemistry that often only one enantiomer of a chiral molecule is responsible for the desired biological activity, while the other may be inactive or even exhibit undesirable effects.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase

This compound-p-ethyl exerts its herbicidal action by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[1] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes in plants.[1] By blocking ACCase, this compound-p-ethyl disrupts the formation of these vital lipids, leading to the breakdown of cell membranes and ultimately, the death of susceptible grass species.[1] The selective action of this herbicide is attributed to differences in the structure of ACCase between grasses and broadleaf crops.[2]

The critical point of differentiation between the enantiomers lies in their interaction with the ACCase enzyme. The herbicidal activity is predominantly, if not exclusively, associated with the R-enantiomer, now commonly referred to as this compound-p-ethyl. The S-enantiomer is considered biologically inactive as a herbicide.

cluster_herbicide Herbicide Application cluster_plant Plant System Racemic_FE Racemic this compound-ethyl (R- and S-enantiomers) ACCase Acetyl-CoA Carboxylase (ACCase) in Susceptible Grasses Racemic_FE->ACCase Inhibition (due to R-enantiomer) Pure_R_FE This compound-p-ethyl (Pure R-enantiomer) Pure_R_FE->ACCase Strong Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Essential for Weed_Death Weed Death Cell_Membrane->Weed_Death Disruption leads to Start Start: Greenhouse Bioassay Plant_Growth Grow Target Weed Species to 2-3 Leaf Stage Start->Plant_Growth Treatment_Prep Prepare Serial Dilutions of Racemic Mixture and Pure R-Enantiomer Plant_Growth->Treatment_Prep Application Apply Herbicides at a Range of Doses Treatment_Prep->Application Incubation Incubate under Controlled Conditions for 21 Days Application->Incubation Assessment Assess Plant Mortality and Biomass Incubation->Assessment Data_Analysis Analyze Data using Dose-Response Models Assessment->Data_Analysis End End: Determine ED50 and ED90 Values Data_Analysis->End

Caption: Workflow for a greenhouse dose-response bioassay.

Field Efficacy and Crop Safety Trial

Field trials are necessary to evaluate performance under real-world conditions.

Objective: To compare the weed control efficacy and crop safety of the racemic mixture and this compound-p-ethyl in a target crop (e.g., soybean).

Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target grass weeds.

  • Experimental Design: A randomized complete block design with at least three to four replications is recommended.

  • Treatments: Include a non-treated control, the racemic mixture at a standard rate (X), and this compound-p-ethyl at rates of 0.5X and X (based on the active R-enantiomer content). A double rate (2X) of this compound-p-ethyl should also be included to assess crop phytotoxicity. [3]4. Application: Apply the herbicides at the appropriate growth stage of the weeds and crop using calibrated field sprayers.

  • Assessments:

    • Weed Control: Visually assess the percentage of weed control at regular intervals (e.g., 14, 28, and 56 days after treatment).

    • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis) at the same intervals. [1] * Yield: Harvest the crop at maturity and determine the yield for each plot.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Conclusion and Future Perspectives

For researchers and professionals in drug and pesticide development, the case of this compound-p-ethyl serves as a powerful reminder of the importance of considering stereoisomerism in the design and evaluation of bioactive molecules. Future research should continue to explore the enantioselective behavior of pesticides and their metabolites in the environment to further refine risk assessments and promote sustainable agricultural practices.

References

  • Zhang, Y., et al. (2010). Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. Journal of Agricultural and Food Chemistry, 58(24), 12869-12875. [Link]
  • AERU. (n.d.). This compound-P-ethyl (Ref: AE F046360). University of Hertfordshire. [Link]
  • Chemical Warehouse. (n.d.). This compound-p-ethyl - Active Ingredient Page. [Link]
  • Scientific Reports. (2016). Environmental Fate of Chiral Herbicide this compound-ethyl in Water-Sediment Microcosms. Scientific Reports, 6, 26797. [Link]
  • ResearchGate. (2016).
  • PubMed. (2010). Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. [Link]
  • ACS Publications. (2010). Enantioselective Environmental Behavior of the Chiral Herbicide this compound-ethyl and Its Chiral Metabolite this compound in Soil. Journal of Agricultural and Food Chemistry. [Link]
  • Biology Stack Exchange. (2014). Why doesn't this compound-P-ethyl damage cool season lawns?. [Link]
  • EPPO. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Link]
  • WordPress.com. (n.d.). Conduct and reporting of efficacy evaluation trials, including good experimental practice. [Link]
  • EPPO. (n.d.). PP 1/214 (4) Principles of acceptable efficacy. [Link]
  • Duary, B., & Mukherjee, A. (2015). Efficacy of this compound-p-ethyl and penoxsulam for weed management with special emphasis on Echinochloa spp. in transplanted summer rice. Journal of Crop and Weed, 11(1), 124-127. [Link]
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]
  • Singh, R., et al. (2016). This compound-p-ethyl effect against weeds in late sown wheat.

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The Influence of Soil Organic Matter on Fenoxaprop Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in agricultural science and environmental chemistry, understanding the bioavailability of herbicides is paramount to predicting their efficacy and environmental fate. Fenoxaprop-p-ethyl, a widely used post-emergence herbicide for controlling grassy weeds, exhibits variable performance that is strongly linked to soil characteristics. This guide provides an in-depth comparison of how soil organic matter (SOM) fundamentally governs the bioavailability of this compound, supported by experimental data and standardized evaluation protocols.

The Central Role of Soil Organic Matter in Herbicide Bioavailability

Soil is a complex, heterogeneous matrix, and its organic matter fraction is the primary determinant of a non-ionic herbicide's fate. Bioavailability, in this context, refers to the fraction of this compound in the soil solution that is free to be taken up by target weeds or be degraded by microorganisms. The performance of soil-applied herbicides is often inversely related to the organic matter content of the soil[1]. High SOM content can significantly reduce the efficacy of herbicides by binding them, a process known as sorption.

Mechanism of Interaction:

This compound-p-ethyl is a lipophilic (fat-loving) molecule. This chemical property drives it to partition from the polar soil water phase into the non-polar, carbon-rich SOM. This sorption process is the key mechanism reducing its bioavailability.

  • Sorption: This is the binding of the herbicide to soil particles. For this compound, this is primarily an adsorption process onto the surface of organic matter. The greater the SOM content, the more binding sites are available, sequestering the herbicide and making it unavailable for weed uptake or degradation.

  • Degradation: this compound-p-ethyl rapidly hydrolyzes in soil to its herbicidally active metabolite, this compound acid[2][3][4]. Both forms are subject to microbial degradation. While SOM hosts the microbial communities responsible for this breakdown, strong sorption can also protect the herbicide from these microorganisms, potentially increasing its persistence in a non-bioavailable state.

Comparative Analysis: this compound Behavior in Low vs. High Organic Matter Soils

The most direct way to quantify the effect of SOM on this compound is to compare its behavior in soils with varying organic carbon content. Key parameters include the soil sorption coefficient (Kd and Koc) and the dissipation half-life (DT50).

Sorption Coefficients (Kd and Koc):

  • Kd (Soil-Water Partition Coefficient): Measures the ratio of a chemical sorbed to the soil versus the amount dissolved in the soil water at equilibrium. A higher Kd means stronger binding and lower bioavailability.

  • Koc (Organic Carbon-Normalized Sorption Coefficient): This value normalizes the sorption coefficient to the organic carbon content of the soil (Koc = (Kd / %OC) * 100). It provides a standardized measure of a chemical's tendency to bind to organic matter.

A study investigating the adsorption of this compound-p-ethyl in different soil types found that the equilibrium adsorption isotherm followed the Freundlich equation, with a higher Kd value in silty clay soil (which typically has higher organic matter) compared to sandy loam soil[5].

Table 1: Comparative Sorption and Dissipation Data for this compound

Soil ParameterLow Organic Matter Soil (e.g., Sandy Loam)High Organic Matter Soil (e.g., Silty Clay / Peat)Implication for Bioavailability
Organic Carbon (%) < 2%> 5%Higher organic carbon provides more binding sites.
Sorption Coefficient (Kd) Lower (e.g., 2.32 in sandy loam[5])Higher (e.g., 3.86 in silty clay[5])Less herbicide is available in the soil solution.
Dissipation Half-Life (DT50) of this compound-p-ethyl Very short (~0.5 - 2.3 days)[2][3][6]Can be slightly longer due to initial sorption[7][8]The parent ester degrades rapidly regardless of SOM.
Dissipation Half-Life (DT50) of this compound acid Shorter (e.g., 7.3 - 12 days)[6][9]Can be significantly longer (e.g., >30 days)[2][3]Strong sorption protects the active metabolite from degradation.
Expected Efficacy HigherLower (may require higher application rates)Reduced bioavailability necessitates adjustments in application strategy.

Note: The DT50 values are illustrative and can be influenced by other factors like pH, temperature, and microbial activity.

A compelling study demonstrated the dramatic effect of adding biochar (a form of organic matter) to the soil. In the control soil, the half-life of the metabolite this compound was 56.9 days, whereas in the biochar-amended soil, the half-life plummeted to just 1.5 days. This suggests that while biochar increased sorption, it also stimulated microbial activity that accelerated degradation[6][7][8].

Standardized Protocols for Evaluating Bioavailability

To generate reliable and comparable data, standardized methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are globally recognized for assessing the environmental fate of chemicals.

Protocol 1: Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This protocol is the gold standard for determining the sorption coefficients (Kd and Koc) of a chemical in different soils.[10][11][12][13] The core principle is to mix a known concentration of the chemical with a soil-water slurry, allow it to reach equilibrium, and then measure the concentration remaining in the water phase.

Experimental Causality: The choice of multiple soil types with varying organic matter, clay content, and pH is critical.[10][11] This allows researchers to isolate the influence of each property on sorption. Using a 0.01 M CaCl2 solution as the aqueous phase mimics the ionic strength of natural soil solutions and improves the separation of solid and liquid phases via centrifugation[14]. The inclusion of sterile controls helps differentiate between physical sorption and biotic degradation during the experiment.

Step-by-Step Methodology:

  • Soil Preparation: Use at least five different soil types with characterized properties (% organic carbon, pH, texture). Air-dry the soils and sieve them (<2 mm).

  • Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio, the time required to reach equilibrium (e.g., 24-48 hours), and check for adsorption to the test vessel walls.

  • Main Experiment (Tier 2/3):

    • Prepare stock solutions of this compound (often ¹⁴C-radiolabeled for ease of detection) in 0.01 M CaCl2.

    • In replicate centrifuge tubes, add a known mass of soil and a known volume of the this compound solution. Include soil-free controls.

    • Agitate the tubes on a shaker in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

    • Separate the phases by centrifugation.

    • Analyze the supernatant (aqueous phase) for the this compound concentration using an appropriate technique like High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled substances).

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. From this, Kd and Koc are determined.

Diagram 1: OECD 106 Batch Equilibrium Workflow

OECD106_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Select & Characterize Soils (≥5 types) Mix Add Soil & Solution to Centrifuge Tubes Soil->Mix Chem Prepare ¹⁴C-Fenoxaprop Stock Solution Chem->Mix Shake Agitate until Equilibrium (Constant Temp, Dark) Mix->Shake Spin Separate Phases (Centrifugation) Shake->Spin Analyze Measure this compound Conc. in Supernatant (HPLC/LSC) Spin->Analyze Calc Calculate Kd and Koc Analyze->Calc

A simplified workflow for determining herbicide sorption coefficients.

Protocol 2: Aerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate of degradation (and thus the DT50) of a chemical in soil under controlled laboratory conditions.[15][16][17] It provides crucial data on the persistence of both the parent compound and its significant metabolites.

Experimental Causality: The experiment is conducted in the dark to exclude photodegradation, thereby isolating aerobic microbial transformation as the primary degradation pathway.[18] Using radiolabeled ¹⁴C-Fenoxaprop allows for a complete mass balance, tracking the parent compound, its metabolites, non-extractable residues bound to soil, and mineralization to ¹⁴CO₂.[18] The inclusion of sterile controls is vital to distinguish between microbial degradation and abiotic processes like hydrolysis.[19]

Step-by-Step Methodology:

  • Soil and Substance Application: Select one or more fresh soil types. Adjust moisture to a specific level (e.g., 40-60% of max water holding capacity). Treat the soil samples with a known concentration of ¹⁴C-Fenoxaprop.

  • Incubation: Place the treated soil samples into incubation vessels (biometers) that allow for air exchange and trapping of volatile products like ¹⁴CO₂. Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[15][16]

  • Sampling: At predefined time intervals, sacrifice replicate samples for analysis.

  • Extraction and Analysis:

    • Extract the soil samples using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts by HPLC with a radioactivity detector to quantify the parent this compound-p-ethyl and its metabolite, this compound acid.

    • Analyze the CO₂ traps to quantify mineralization.

    • Determine the amount of non-extractable residue by combusting the extracted soil.

  • Data Modeling: Plot the decline in the concentration of the parent compound and metabolite over time. Use kinetic models (e.g., first-order kinetics) to calculate the degradation rates and DT50 values.

Diagram 2: this compound Fate in High vs. Low SOM Soil

Fenoxaprop_Fate cluster_low Low SOM Soil cluster_high High SOM Soil F_Low This compound in Solution U_Low Weed Uptake F_Low->U_Low High D_Low Microbial Degradation F_Low->D_Low High F_High This compound in Solution S_High Sorption to SOM F_High->S_High High U_High Weed Uptake F_High->U_High Low D_High Microbial Degradation F_High->D_High Low

Conceptual model of this compound bioavailability in different soils.

Conclusion and Research Implications

The evidence is unequivocal: soil organic matter is the single most important soil property governing the bioavailability and, consequently, the field performance of this compound-p-ethyl.

  • For Researchers: When designing efficacy or environmental fate studies, it is imperative to characterize and report the organic matter content of the soils used. Comparing results across studies is meaningless without this crucial piece of data.

  • For Drug Development Professionals: Understanding the Koc of a new herbicide candidate is a critical early-stage screen. A very high Koc may indicate that the compound will have limited bioavailability in high organic matter soils, potentially restricting its marketability or requiring the development of novel formulations to enhance its release.

  • Practical Application: These findings underpin the principles of precision agriculture. Variable-rate application technologies could potentially use soil organic matter maps to apply higher rates of this compound in high-SOM zones and lower rates in low-SOM zones, optimizing weed control while minimizing input costs and environmental load.

By employing standardized protocols and understanding the fundamental mechanisms of sorption, the scientific community can better predict, compare, and manage the application of this important herbicide.

References

  • OECD (2000), Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link][12]
  • OECD (2002), Test No. 307: Aerobic and Anaerobic Transformation in Soil, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link][17]
  • Situ Biosciences, OECD 106: Adsorption - Desorption Using a B
  • Situ Biosciences, OECD 307: Aerobic and Anaerobic Transform
  • Labcorp, OECD 307: Aerobic and anaerobic transform
  • Tandon, P. (2019). Degradation of this compound-p-Ethyl and Its Metabolite in Soil and Wheat Crops.
  • Jing, X., Wang, Y., Wei, X., & Wang, F. (2018). Effects of biochar on the fate and toxicity of herbicide this compound-ethyl in soil. Royal Society Open Science, 5(5), 180031, [Link][7]
  • Ahn, B.-K., & Lee, K.-S. (2015). Adsorption and Movement of this compound-P-ethyl in Soils.
  • van der Zee, S. E. A. T. M., & van Riemsdijk, W. H. (2009). The influence of organic matter on the efficacy of soil-applied herbicides. WUR eDepot, [Link][1]

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A Comparative Guide to Fenoxaprop Detoxification in Wheat and Black-Grass: Mechanisms of Selectivity and Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge

Fenoxaprop-p-ethyl is an aryloxyphenoxypropionate ("fop") herbicide widely used for the post-emergence control of annual grass weeds in broadleaf crops and cereals like wheat. Its efficacy relies on the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1] The utility of such herbicides in a cereal crop hinges on selective detoxification : the crop must rapidly metabolize and neutralize the herbicide, while the target weed cannot. Wheat ( Triticum aestivum ) generally exhibits tolerance to this compound-p-ethyl, especially when co-applied with a safener.[1][2] In contrast, black-grass ( Alopecurus myosuroides ), a pernicious weed in European agriculture, is naturally susceptible but has evolved robust metabolic resistance mechanisms, rendering chemical control increasingly difficult.[3][4][5]

This guide provides a comparative analysis of the biochemical pathways governing this compound detoxification in tolerant wheat and resistant black-grass. We will dissect the key enzymatic systems, compare the resulting metabolites, and provide detailed experimental protocols for researchers investigating herbicide metabolism and resistance.

The Core Metabolic Divergence: A Tale of Two Conjugates

The fundamental difference in how wheat and black-grass handle this compound lies in the initial enzymatic attack and the subsequent conjugation partner. This compound-p-ethyl is a pro-herbicide that is rapidly de-esterified in the plant to its herbicidally active form, this compound acid.[6] From this point, the pathways diverge significantly.

Wheat: A Cytochrome P450-Driven Pathway Enhanced by Safeners

In wheat, tolerance is an active, multi-step process primarily driven by Phase I oxidation followed by Phase II conjugation with glucose.

  • Phase I - Hydroxylation: The this compound acid molecule is first hydroxylated, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs) .[2][7][8] Specifically, members of the CYP71, CYP72, and CYP81 families have been implicated in herbicide detoxification in wheat.[7][9] This hydroxylation step is critical as it adds a reactive group to the molecule, preparing it for conjugation.

  • The Role of Safeners: Herbicide safeners, such as cloquintocet-mexyl or mefenpyr-diethyl, are crucial for ensuring crop safety under various environmental conditions.[2][10] Safeners function by inducing the expression of detoxification genes in the crop, notably the CYPs and subsequent conjugation enzymes.[2][7] This pre-emptive boosting of the plant's metabolic machinery allows for faster neutralization of the herbicide before it can cause significant injury.[2]

  • Phase II - Glycosylation: The hydroxylated this compound is then rapidly conjugated to a glucose molecule by UDP-glucosyltransferases (UGTs) .[11][12] This process, known as glycosylation, dramatically increases the water solubility of the molecule, effectively detoxifying it.[13][14]

  • Phase III - Sequestration: The resulting glucose conjugate is transported and sequestered in the vacuole by transporters like ATP-binding cassette (ABC) transporters, effectively removing it from the cytoplasm and preventing it from interfering with cellular processes.[11]

G cluster_wheat This compound Detoxification in Wheat FPE This compound-p-ethyl FA This compound Acid (Active Herbicide) FPE->FA Esterase OH_FA Hydroxylated This compound Acid FA->OH_FA Phase I Oxidation GLU_FA Glucose Conjugate (Detoxified) OH_FA->GLU_FA Phase II Glycosylation VAC Vacuolar Sequestration GLU_FA->VAC Phase III Transport Safener Safener (e.g., Cloquintocet-mexyl) CYP Cytochrome P450s (e.g., TaCYP81s) Safener->CYP Induces Expression CYP->FA UGT UGTs UGT->OH_FA G cluster_bg This compound Detoxification in Resistant Black-Grass FPE This compound-p-ethyl FA This compound Acid (Active Herbicide) FPE->FA Esterase GSH_FA Glutathione Conjugate (Detoxified) FA->GSH_FA Phase II Glutathionylation VAC Further Processing & Sequestration GSH_FA->VAC Phase III NTSR Non-Target Site Resistance (NTSR) GST Glutathione S-Transferases (e.g., AmGSTF1) NTSR->GST Upregulates Expression GST->FA

Caption: this compound detoxification pathway in resistant black-grass.

Comparative Data Summary

The table below summarizes the key distinctions in the detoxification pathways between the two species.

FeatureWheat (Tolerant Crop)Resistant Black-Grass (NTSR Weed)
Primary Detoxification Phase Phase I (Oxidation) followed by Phase IIPhase II (Direct Conjugation)
Key Enzyme Family Cytochrome P450s (CYPs)Glutathione S-Transferases (GSTs)
Specific Enzymes Implicated TaCYP81 family membersAmGSTF1 (phi-class) [3][15]
Primary Conjugate GlucoseGlutathione [16]
Effect of Safeners Significant enhancement of metabolism [2][7]Minimal or different effect; may induce antioxidant pathways [16]
Resulting Selectivity High tolerance to this compound-p-ethylCross-resistance to multiple herbicides [3][4]

Methodologies for a Comparative Detoxification Study

To empirically validate the pathways described above, a multi-faceted experimental approach is required. The following protocols provide a robust framework for comparing herbicide metabolism in wheat and black-grass.

Experimental Workflow Overview

G cluster_workflow Comparative Study Workflow cluster_analysis Parallel Analyses START Plant Growth (Wheat, Susceptible & Resistant Black-Grass) TREAT Herbicide Treatment (this compound-p-ethyl +/- Safener) START->TREAT SAMPLE Time-Course Sampling (e.g., 0, 6, 24, 48 HAT*) TREAT->SAMPLE MET Metabolite Analysis SAMPLE->MET GENE Gene Expression SAMPLE->GENE ENZ Enzyme Assays SAMPLE->ENZ EXTRACT_MET Extraction (Acetonitrile) MET->EXTRACT_MET EXTRACT_RNA RNA Extraction GENE->EXTRACT_RNA EXTRACT_PRO Protein Extraction ENZ->EXTRACT_PRO LCMS LC-MS/MS Analysis EXTRACT_MET->LCMS END Data Integration & Comparison LCMS->END QPCR qRT-PCR Analysis EXTRACT_RNA->QPCR QPCR->END ASSAY Spectrophotometric Assay EXTRACT_PRO->ASSAY ASSAY->END label_hat *HAT: Hours After Treatment

Caption: Experimental workflow for comparative herbicide metabolism studies.

Protocol 1: Metabolite Profiling by HPLC-MS/MS

This protocol quantifies the parent herbicide and its key metabolites over time, providing a direct measure of metabolic rate.

  • Causality: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and specificity, allowing for accurate quantification of structurally similar compounds (e.g., this compound acid and its hydroxylated form) in a complex plant matrix. [6][17] Step-by-Step Methodology:

  • Sample Preparation:

    • Collect leaf tissue (approx. 100 mg fresh weight) at specified time points after herbicide application. Immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

    • Add 1 mL of cold extraction solvent (e.g., 80% acetonitrile in water). Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For cleaner samples, pass through a 0.22 µm syringe filter before analysis.

  • Chromatographic Separation:

    • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). This is chosen for its ability to separate the non-polar parent compound from its more polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic metabolites.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This highly specific mode requires pre-determined precursor-to-product ion transitions for each analyte (this compound-p-ethyl, this compound acid, hydroxylated-fenoxaprop, and the relevant conjugates). This ensures that only the compounds of interest are quantified.

  • Data Analysis:

    • Quantify each compound by comparing its peak area to a standard curve generated from analytical standards of known concentration.

    • Express results as ng of metabolite per mg of fresh weight. Plot the disappearance of the parent compound and the appearance of metabolites over time.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol measures the transcript abundance of key detoxification genes, providing insight into the regulatory response to the herbicide.

  • Causality: Quantitative Real-Time PCR (qRT-PCR) is a sensitive and specific method to measure how the expression of target genes (e.g., AmGSTF1 or a specific TaCYP81) changes in response to a treatment relative to untreated controls. [15][18]Normalization to stably expressed reference genes is a critical self-validating step to ensure accuracy.

Step-by-Step Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of frozen, ground tissue using a commercial plant RNA extraction kit or a Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers. Include a "-RT" control (no reverse transcriptase) to later check for genomic DNA contamination.

  • Primer Design and Validation:

    • Design gene-specific primers for your target genes (AmGSTF1, TaCYP81, etc.) and at least two reference genes (e.g., Actin, GAPDH). Primers should span an exon-exon junction where possible to prevent amplification of any contaminating gDNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction should have an amplification factor of 90-110%.

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers (final concentration ~300-500 nM), and water.

    • Add diluted cDNA template (e.g., 10 ng) to each well of a 96-well plate. Run each sample in triplicate. Include no-template controls (NTCs) to check for contamination.

    • Run on a qPCR instrument with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). [15] * Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Use the 2-ΔΔCt (delta-delta Ct) method to calculate the fold change in gene expression in treated samples relative to untreated controls, after normalizing the Ct values of the target gene to the geometric mean of the reference genes.

Protocol 3: Total GST Enzyme Activity Assay

This protocol provides a general measure of the plant's capacity for glutathione conjugation, which is often elevated in resistant black-grass.

  • Causality: This spectrophotometric assay uses a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which is non-enzymatically conjugated with glutathione at a slow rate. GSTs dramatically increase the rate of this reaction, and the resulting conjugate can be measured by its absorbance at 340 nm. [19]This provides a rapid and reliable measure of total GST activity.

Step-by-Step Methodology:

  • Protein Extraction:

    • Homogenize ~200 mg of frozen leaf tissue in 1.5 mL of cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 1 mM EDTA).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (this is the crude soluble protein extract). Determine protein concentration using a Bradford or BCA assay.

  • Enzyme Assay:

    • Prepare a reaction mixture in a 1 mL cuvette containing:

      • 100 mM potassium phosphate buffer (pH 6.5)

      • 1 mM reduced glutathione (GSH)

      • 1 mM CDNB (dissolved in ethanol, add last)

    • Equilibrate the mixture to 25°C in a spectrophotometer.

    • Initiate the reaction by adding 20-50 µg of crude protein extract.

    • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min).

    • Use the Beer-Lambert law (A = εcl) to calculate enzyme activity. The molar extinction coefficient (ε) for the CDNB-glutathione conjugate at 340 nm is 9.6 mM-1 cm-1.

    • Express activity as nmol of product formed per minute per mg of protein.

Conclusion and Implications

The comparative study of this compound detoxification reveals a fascinating case of evolutionary divergence driven by selection pressure. Wheat relies on a sophisticated, safener-inducible CYP- and UGT-based system to achieve selectivity. [2][7]In contrast, resistant black-grass has co-opted and upregulated a powerful GST-based system, particularly involving AmGSTF1, to overcome the herbicide's mode of action. [3][20] Understanding these distinct pathways is not merely an academic exercise. For researchers, it provides a roadmap for identifying the genetic basis of resistance and tolerance. For drug development professionals in the agrochemical industry, it highlights the need to design novel herbicides that cannot be easily metabolized by these common detoxification systems or to develop new safener technologies that are more crop-specific. Ultimately, this knowledge is critical for developing sustainable weed management strategies that can mitigate the spread of herbicide resistance and ensure long-term crop productivity.

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  • Gullner, G., et al. (2018). Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions. Frontiers in Plant Science. [Link]

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A Comparative Analysis of Fenoxaprop Conjugate Phloem Mobility in Rice (Oryza sativa) vs. Barnyard Grass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenoxaprop-p-ethyl is a selective herbicide widely used for the post-emergence control of grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice (Oryza sativa) cultivation.[1][2] Its efficacy hinges on its ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants.[1][3] The selectivity of this compound-p-ethyl, its effectiveness against barnyard grass with minimal harm to rice, is a complex phenomenon governed by differential absorption, translocation, and metabolism.[3] This guide provides an in-depth comparison of the phloem mobility of this compound and its conjugates in these two species, elucidating the biochemical and physiological underpinnings of this selectivity. Understanding these differences is paramount for researchers and professionals in the development of more effective and targeted herbicides.

The Critical Role of Phloem Mobility in Herbicide Selectivity

For a foliar-applied herbicide to be effective against perennial weeds or those with extensive root systems, it must be absorbed by the leaves and translocated throughout the plant via the phloem. The phloem is the living vascular tissue responsible for transporting sugars and other organic materials from the leaves (source) to other parts of the plant where they are needed for growth and storage (sinks), such as the roots and developing shoots. The efficiency of this transport, termed phloem mobility, is a key determinant of a herbicide's systemic action and overall efficacy.

The differential phloem mobility of this compound and its active metabolites between rice and barnyard grass is a cornerstone of its selective action. In essence, the herbicide is more readily transported to the sites of action in the weed, leading to its demise, while being less mobile and more rapidly detoxified in the crop.

Experimental Methodologies for Assessing Phloem Mobility

The study of herbicide translocation in plants is routinely investigated using radioisotopes, offering high sensitivity and the ability to trace the movement of the herbicide molecule.[4][5]

Key Experimental Workflow: Radiolabeling Studies

A common approach to quantify herbicide absorption and translocation involves the use of 14C-labeled herbicides.[4] This allows for precise tracking of the herbicide's fate within the plant.

Step-by-Step Protocol:

  • Plant Culture: Grow rice and barnyard grass seedlings under controlled greenhouse or growth chamber conditions to a specific growth stage (e.g., 3-4 leaf stage).

  • Radiolabeled Herbicide Application: Apply a precise amount of 14C-fenoxaprop-p-ethyl or its conjugates to a specific leaf (the "treated leaf") of each plant.

  • Incubation: Allow the plants to grow for predetermined time intervals (e.g., 24, 48, 72 hours) to permit absorption and translocation of the radiolabeled compound.

  • Harvesting and Sectioning: At each time point, carefully harvest the plants and dissect them into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Combustion Analysis: The most common method involves oxidizing the dried plant samples in a biological oxidizer. The resulting 14CO2 is trapped in a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[4] This provides a quantitative measure of the amount of herbicide in each plant part.

    • Phosphorimaging: This technique provides a visual representation of the distribution of the radiolabeled herbicide within the plant. The plant is pressed and exposed to a phosphor screen, which captures the radioactive decay. The screen is then scanned to create an autoradiograph.[5]

  • Data Analysis: The amount of radioactivity in each plant part is expressed as a percentage of the total absorbed radioactivity to determine the translocation pattern.

G cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Harvest cluster_3 Analysis P1 Grow Rice & Barnyard Grass Seedlings A1 Apply Radiolabeled Herbicide to a Single Leaf P1->A1 P2 Prepare 14C-Fenoxaprop Solution P2->A1 I1 Incubate for Various Time Points A1->I1 H1 Harvest & Section Plants I1->H1 An1 Combustion Analysis (Quantification) H1->An1 An2 Phosphorimaging (Visualization) H1->An2

Figure 1: Experimental workflow for a radiolabeling study to assess herbicide translocation.

Comparative Phloem Mobility: Rice vs. Barnyard Grass

Research has consistently demonstrated significant differences in the phloem mobility of this compound and its conjugates between rice and barnyard grass. A study on this compound-P amino acid ester conjugates revealed that the concentration of these compounds in the roots of barnyard grass was considerably higher than in rice roots, indicating greater phloem mobility in the weed.[6]

Plant SpeciesThis compound ConjugateConcentration in Roots (mg/kg)ImplicationReference
Barnyard Grass Compound 3d142.72High Phloem Mobility[6]
Rice Compound 3d3.65Low Phloem Mobility[6]
Barnyard Grass This compound~47.57Moderate Phloem Mobility[6]

Table 1: Comparative concentration of a this compound-P amino acid ester conjugate (compound 3d) and this compound in the roots of barnyard grass and rice, highlighting the differential phloem mobility.

This differential mobility is a key factor contributing to the herbicide's selectivity. The enhanced translocation in barnyard grass ensures that a lethal dose of the active compound reaches the meristematic tissues in the roots and shoots, leading to plant death. Conversely, the restricted movement in rice confines the herbicide primarily to the treated leaf, where it can be more readily metabolized and detoxified.

Underlying Mechanisms of Differential Mobility

The observed differences in phloem mobility are not due to a single factor but rather a combination of biochemical and physiological disparities between rice and barnyard grass.

Metabolism: The Primary Driver of Selectivity

The most significant factor influencing the differential mobility and selectivity of this compound is the rate and pathway of its metabolism in the two species. This compound-p-ethyl is a pro-herbicide that is rapidly hydrolyzed to its phytotoxic form, this compound acid, within the plant.

In susceptible species like barnyard grass, this conversion is efficient, and the active this compound acid is then translocated via the phloem. However, tolerant species like rice possess robust metabolic systems that can rapidly detoxify this compound acid. This detoxification often involves conjugation with endogenous molecules like glucose or glutathione, forming non-toxic metabolites. These conjugated forms are often sequestered in the vacuole or cell wall, preventing their translocation and accumulation at the target site.

Studies on other aryloxyphenoxypropionate herbicides, such as cyhalofop-butyl, have shown a strong correlation between the rate of metabolism and plant tolerance.[3] Tolerant rice plants can inactivate the esterases that convert the pro-herbicide to its active form and more rapidly metabolize the active acid into non-toxic compounds compared to susceptible Echinochloa species.[3]

G cluster_0 Barnyard Grass (Susceptible) cluster_1 Rice (Tolerant) BG_FPE This compound-p-ethyl BG_FA This compound Acid (Active) BG_FPE->BG_FA Rapid Hydrolysis BG_PM Phloem Translocation BG_FA->BG_PM Efficient BG_Death Plant Death BG_PM->BG_Death R_FPE This compound-p-ethyl R_FA This compound Acid (Active) R_FPE->R_FA Hydrolysis R_DM Detoxified Metabolites (Inactive Conjugates) R_FA->R_DM Rapid Metabolism (Conjugation) R_Seq Sequestration R_DM->R_Seq R_Surv Survival R_Seq->R_Surv

Figure 2: Differential metabolic pathways of this compound-p-ethyl in barnyard grass and rice.

Absorption and Cuticular Differences

While metabolism is the primary determinant, differences in herbicide absorption through the leaf cuticle can also play a role. The cuticle of rice is uniformly covered with waxes, which can limit the initial uptake of the herbicide.[3] In contrast, the cuticle of some Echinochloa species is less uniform, with a lower wax density, which may facilitate greater absorption.[3] However, for this compound, translocation differences appear to be more critical than absorption differences in determining selectivity.

Physiological and Biochemical Disparities

Barnyard grass is a C4 plant, while rice is a C3 plant. This fundamental difference in their photosynthetic pathways leads to distinct physiological and biochemical characteristics that can influence herbicide uptake, translocation, and metabolism.[7] The more efficient C4 pathway in barnyard grass gives it a competitive advantage in high light and temperature environments, but it may also present unique vulnerabilities to certain herbicides.[7][8] Furthermore, chemical cross-talk between rice and barnyard grass, where root exudates from one can influence the biochemistry of the other, adds another layer of complexity to their interactions.[9]

Implications for Herbicide Development

The differential phloem mobility of this compound conjugates between rice and barnyard grass provides a clear model for the development of highly selective herbicides. By designing molecules that are:

  • Readily translocated in the target weed: This ensures the herbicide reaches its site of action in sufficient concentrations to be lethal.

  • Poorly translocated in the crop: This minimizes crop injury.

  • Rapidly metabolized to inactive forms in the crop: This is the most crucial aspect of selectivity.

  • Resistant to metabolic detoxification in the weed: This overcomes potential resistance mechanisms.

The development of this compound-P amino acid ester conjugates is a prime example of this strategy. These conjugates have been shown to enhance selectivity by increasing phloem mobility in barnyard grass while having a reduced impact on rice.[6]

Conclusion

The selective control of barnyard grass in rice with this compound-p-ethyl is a finely tuned process heavily reliant on the differential phloem mobility of its active metabolites. The superior ability of rice to rapidly metabolize and detoxify this compound acid, coupled with its more limited translocation, prevents the herbicide from reaching lethal concentrations at its target site. In contrast, the efficient translocation of the active herbicide in barnyard grass ensures its efficacy. A thorough understanding of these mechanisms, elucidated through techniques like radiolabeling, is essential for the continued development of effective and environmentally sound weed management strategies in agriculture.

References

  • Study on the selectivity and phloem mobility of this compound-P amino acid ester conjug
  • Herbicide Absorption and Translocation in Plants using Radioisotopes - USDA ARS
  • Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes - SciELO
  • Herbicide Absorption and Translocation in Plants using Radioisotopes - ResearchG
  • Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal
  • The chemical cross talk between rice and barnyardgrass - PMC - NIH
  • Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds | Protocol Preview - JoVE
  • Determination of antagonism between cyhalofop-butyl and other rice (Oryza sativa) herbicides in barnyardgrass (Echinochloa crus-galli) - PubMed
  • Why Is Barnyardgrass So Hard to Control? - UPL Corp
  • Investigating the resistance levels and mechanisms to penoxsulam and cyhalofop-butyl in barnyardgrass (Echinochloa crus-galli) from Ningxia Province, China | Weed Science - Cambridge University Press & Assessment
  • Identification, Biology and Control of Barnyardgrass in Arkansas Rice - University of Arkansas System Division of Agriculture
  • Barnyard grass (Echinochloa crus-galli (L.) P.Beauv) is less competitive on rice (Oryza sativa L.) when phosphorus (P)
  • Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona)
  • Effect of this compound-p-ethyl on Transplanted Rice and Associated Weeds - Indian Society of Weed Science
  • Basis of selectivity of cyhalofop-butyl in Oryza s

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fenoxaprop

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, adherence to safety protocols is not merely a matter of compliance, but a foundational pillar of scientific integrity. The handling and disposal of chemical compounds like Fenoxaprop, a selective herbicide, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Initial Preparations

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound-p-ethyl, the active isomer, can cause skin, eye, and respiratory tract irritation, and allergic reactions are possible.[1] It is also recognized as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Key Hazard Information:

Hazard TypeDescriptionPrimary Sources
Human Health Can cause skin, eye, and respiratory tract irritation. May cause an allergic skin reaction. Harmful if swallowed or inhaled.[1][2]Safety Data Sheets (SDS)
Environmental Very toxic to aquatic life with long-lasting effects.[2][3] Immobile in soil.[4][5]SDS, Environmental Protection Agency (EPA)
Physical/Chemical Stable under recommended storage conditions.[6] May decompose and emit toxic fumes under fire conditions.[6]SDS

Initial Preparatory Steps:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific formulation of this compound you are using. It will provide detailed guidance on hazards, handling, and disposal.

  • Gather Necessary Personal Protective Equipment (PPE): Based on the hazard assessment, assemble the appropriate PPE.

  • Designate a Disposal Area: Prepare a well-ventilated area, away from drains and water sources, for the disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, preventing any direct contact.

Recommended PPE for this compound Handling and Disposal:

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., elbow-length PVC or nitrile rubber).[1][7]To prevent skin contact and absorption. Leather or fabric gloves are unsuitable as they can absorb the chemical.[8]
Eye Protection Chemical splash goggles or a face shield.[1][8]To protect the eyes from splashes of liquid this compound or contact with its dust/vapors.
Body Protection Chemical-resistant coveralls or a lab coat with a chemical-resistant apron.[9][10]To protect the skin on the body from contamination.
Respiratory Protection Generally not required in well-ventilated areas.[1] However, if handling powders or creating aerosols, a respirator with an organic vapor cartridge is recommended.[1]To prevent inhalation of this compound dust or vapors.
Footwear Chemical-resistant boots.[8][9]To protect the feet from spills.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Start Start: this compound Disposal Task Assess Assess Hazards (Consult SDS) Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Coveralls 1. Don Coveralls/Apron Select_PPE->Coveralls Gloves 2. Don Gloves Coveralls->Gloves Eyewear 3. Don Eye/Face Protection Gloves->Eyewear Respirator 4. Don Respirator (if needed) Eyewear->Respirator Remove_Gloves 1. Remove Outer Gloves Respirator->Remove_Gloves After Use Remove_Coveralls 2. Remove Coveralls/Apron Remove_Gloves->Remove_Coveralls Remove_Eyewear 3. Remove Eye/Face Protection Remove_Coveralls->Remove_Eyewear Remove_Respirator 4. Remove Respirator Remove_Eyewear->Remove_Respirator Wash_Hands 5. Wash Hands Thoroughly Remove_Respirator->Wash_Hands

Spill Management: A Rapid and Controlled Response

Accidents can happen, and a well-rehearsed spill response plan is crucial. The primary objectives are to contain the spill, clean it up safely, and decontaminate the area.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. Keep unprotected individuals away.[1]

  • Don PPE: Before addressing the spill, put on the full complement of recommended PPE.

  • Contain the Spill:

    • For liquid spills: Use an absorbent material like sand, earth, or a commercial absorbent to dike and absorb the liquid.[1][6]

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.[11]

  • Collect the Spilled Material: Place the absorbed liquid or the swept solid into a clearly labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate the Area: Clean the spill area with a strong detergent and water or a recommended decontaminant.[12] Collect the cleaning materials and rinsate for disposal as hazardous waste.[11]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent materials, gloves, and disposable coveralls, must be disposed of as hazardous waste.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (Dike/Cover) Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Disposal of Unused this compound and Contaminated Waste

The disposal of unused this compound and any resulting waste must be conducted in accordance with federal, state, and local regulations.[6] Pesticides like this compound are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during their use and the Resource Conservation and Recovery Act (RCRA) for their disposal.[13]

Disposal Pathways:

  • Use as Intended: The most environmentally sound and preferred method of disposal is to use the product according to the label instructions.[14] If you cannot use it, check if a colleague can.

  • Hazardous Waste Disposal: If the product cannot be used, it must be disposed of as hazardous waste.[15] This involves:

    • Packaging: Keep the waste in its original container if possible, or in a clearly labeled, sealed, and compatible container.

    • Contacting a Licensed Waste Hauler: Arrange for a certified hazardous waste disposal company to collect the material. Do not attempt to transport it yourself without proper certification.

  • "Clean Sweep" Programs: Many states offer "Clean Sweep" programs that provide a free and safe way for agricultural and commercial users to dispose of unwanted pesticides.[13][16]

Prohibited Disposal Methods:

  • NEVER pour this compound down the drain or into a sewer system.[14] This can contaminate waterways and is illegal.

  • NEVER dispose of this compound in the regular trash.

  • NEVER burn this compound or its containers, as this can release toxic fumes.[1]

Decontamination and Disposal of Empty Containers

Properly decontaminated containers may be recyclable in some areas, while improperly handled containers remain hazardous waste.

Triple-Rinsing Procedure for Empty Containers:

This procedure is a critical step to ensure that the container is as free from chemical residue as possible.[17]

  • Empty the Container: Drain the container into the spray tank or a collection vessel for 30 seconds after the flow has slowed to a drip.[17]

  • First Rinse: Fill the container about one-quarter full with water or a suitable solvent.[16]

  • Shake and Rinse: Securely cap the container and shake it for 30 seconds. Pour the rinsate into the spray tank or a collection vessel for later use or disposal as hazardous waste.[16]

  • Repeat: Repeat the rinsing process two more times.[16]

  • Puncture the Container: After the final rinse, puncture the container to prevent reuse.[17][18]

Disposal of Rinsed Containers:

  • Recycling: Check with your local agricultural container recycling program to see if they accept triple-rinsed pesticide containers.[16]

  • Landfill: If recycling is not an option, the triple-rinsed and punctured container may be disposed of in a sanitary landfill, if permitted by local regulations.[1]

Disposal_Decision_Tree Start Start: this compound for Disposal Unused_Product Unused this compound Product Start->Unused_Product Empty_Container Empty this compound Container Start->Empty_Container Usable Can it be used per label? Unused_Product->Usable Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Use_Product Use as intended or give to a licensed user Usable->Use_Product Yes Hazardous_Waste Dispose as Hazardous Waste via licensed hauler or 'Clean Sweep' program Usable->Hazardous_Waste No Puncture Puncture Container Triple_Rinse->Puncture Recycle Recycle via approved program Puncture->Recycle Landfill Dispose in sanitary landfill (if permitted) Puncture->Landfill

By adhering to these rigorous procedures, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of environmental stewardship. The responsible management of chemical waste is an integral part of the scientific process.

References

  • Material safety data sheet this compound-p-ethyl 9.3% EC. (n.d.).
  • Pesticide Disposal Laws: What You Need to Know. (n.d.). Online Pest Control Courses.
  • This compound-ethyl SDS, 66441-23-4 Safety Data Sheets. (n.d.). ECHEMI.
  • Material Safety Data Sheet of this compound-P-ethyl. (n.d.). AbMole BioScience.
  • Containers, Containment, Storage and Disposal of Pesticides. (2025, September 17). US EPA.
  • This compound-P-ETHYL 69 g/l EW. (n.d.). FMC Corporation.
  • 135 Pesticide & Container Disposal. (n.d.). Colorado State University.
  • 40 CFR Part 165 -- Pesticide Management and Disposal. (n.d.). eCFR.
  • Safe Disposal of Household-Use Pesticide Containers. (n.d.). New Mexico State University.
  • SAFETY DATA SHEET. (n.d.). RightLine LLC.
  • This compound-P-ethyl (Ref: AE F046360). (n.d.). AERU.
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, DC 20460. (2022, March 29). Regulations.gov.
  • SAFETY DATA SHEET this compound-P-ETHYL TECHNICAL. (2017, February 9). Amazon S3.
  • This compound | C16H12ClNO5 | CID 86134. (n.d.). PubChem - NIH.
  • Landscaping - Pesticides - Personal Protective Equipment. (n.d.). CCOHS.
  • Pesticide Fact Sheet this compound-ethyl. (n.d.).
  • Safe Disposal of Pesticides. (2025, July 3). US EPA.
  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension.
  • Spill Cleanup. (n.d.). Pesticide Environmental Stewardship.
  • Pesticide Spill: Safe Management & Cleanup Guidelines. (2025, May 14). Clemson HGIC.
  • Requirements for Pesticide Disposal. (n.d.). US EPA.
  • Handling spills. (n.d.). Pesticide Environmental Stewardship.
  • How To Clean A Pesticide Spill: Step-By-Step Guide. (2024, April 22).
  • Clean Up: Pesticide Spill Control Step 4, V1.1. (2012, January 18). YouTube.
  • Environmental and Social Risk Assessment for this compound-p-ethyl 2020. (n.d.). Wisconsin DNR.

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A Researcher's Guide to the Safe Handling of Fenoxaprop: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling active chemical compounds such as Fenoxaprop, a comprehensive understanding of its properties and the requisite safety protocols is not merely a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal well-being and the fidelity of your research.

Understanding the Risks: The Hazard Profile of this compound

This compound-p-ethyl, the active ingredient commonly referred to as this compound, is a selective herbicide. While its intended application is agricultural, its presence in a laboratory setting necessitates a thorough understanding of its potential hazards to humans. According to safety data sheets (SDS), this compound-p-ethyl may cause an allergic skin reaction and has the potential to cause damage to organs, specifically the kidneys, through prolonged or repeated exposure[1]. It is crucial to note that some suppliers may classify it as a non-hazardous substance; however, a conservative approach that acknowledges the potential for skin sensitization and organ toxicity is paramount for ensuring laboratory safety[1][2][3].

The primary routes of exposure in a laboratory setting are dermal (skin) contact, ocular (eye) contact, and inhalation of dusts or aerosols. Therefore, a robust PPE strategy must address all these potential pathways.

Core Protective Measures: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Task Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or PVC gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat or impervious gown- N95 respirator or higher (if not handled in a chemical fume hood)- Prevents dermal contact with the solid compound and potential for skin sensitization.[1][2][3]- Protects eyes from airborne particulates.- Provides a barrier against contamination of personal clothing.- Minimizes inhalation of fine dust particles, which can be generated during weighing.[2][3]
Solution Preparation and Handling (Liquid Form) - Nitrile or PVC gloves (elbow-length recommended)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat or impervious gown- Protects against skin contact with the liquid solution. Elbow-length gloves offer extended protection.[4][5]- Goggles and a face shield provide comprehensive protection against splashes to the eyes and face.[6][7]- An apron provides an additional layer of protection against spills and splashes of the liquid formulation.[8]
Spill Cleanup - Double-gloved with chemical-resistant gloves (e.g., nitrile or PVC)- Chemical splash goggles and a face shield- Impervious, disposable coveralls- Chemical-resistant boots or shoe covers- Appropriate respirator (based on the scale and nature of the spill)- A higher level of PPE is necessary to manage the increased risk of exposure during cleanup.[4]- Full-body protection is crucial to prevent widespread contamination.- Footwear protection prevents tracking of the spilled material.- Respiratory protection is critical if volatile solvents are used or if the spill generates vapors or aerosols.[6]

Procedural Integrity: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands 1. Gown Don gown or lab coat WashHands->Gown 2. Mask Don respirator or mask Gown->Mask 3. Goggles Don goggles or face shield Mask->Goggles 4. Gloves Don gloves (outer pair over cuff) Goggles->Gloves 5.

Caption: Sequential process for correctly donning PPE before handling this compound.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exiting Contaminated Area Gloves Remove outer gloves Gown Remove gown or coveralls Gloves->Gown 1. WashHands1 Wash hands Gown->WashHands1 2. FaceProtection Remove face shield/goggles WashHands1->FaceProtection 3. Mask Remove mask/respirator FaceProtection->Mask 4. InnerGloves Remove inner gloves Mask->InnerGloves 5. WashHands2 Wash hands thoroughly InnerGloves->WashHands2 6.

Caption: Step-by-step procedure for the safe removal of contaminated PPE.

Operational and Disposal Plans: A Commitment to Safety and Environmental Responsibility

A comprehensive safety plan extends beyond personal protection to include operational protocols and proper waste disposal.

Engineering Controls and Safe Work Practices
  • Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Designated Area: Establish a designated area for working with this compound to contain potential contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[4]

Disposal of Contaminated Materials

Proper disposal of this compound waste and contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • PPE Disposal: All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated and disposed of as hazardous waste in accordance with institutional and local regulations.[6]

  • Chemical Waste: Unused this compound and solutions should be collected in a designated, properly labeled hazardous waste container. Never dispose of this compound down the drain or in the regular trash.[2][3]

  • Spill Cleanup Materials: All materials used to clean up a this compound spill, such as absorbent pads and contaminated wipes, must also be disposed of as hazardous waste.[4]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while safeguarding their health and maintaining the integrity of their work and the environment. This commitment to a culture of safety is the hallmark of a world-class research institution.

References

  • Bayer CropScience. (2017). SAFETY DATA SHEET this compound-P-ETHYL TECHNICAL. [Link]
  • SHREEJI PESTICIDES PVT. LTD. (n.d.). Material safety data sheet this compound-p-ethyl 9.3% EC. [Link]
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
  • Clinician.com. (2009). NIOSH: Use proper PPE with chemo agents. [Link]
  • Centers for Disease Control and Prevention. (n.d.). PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH. [Link]
  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
  • Health.vic. (2024). Pesticide use and personal protective equipment. [Link]
  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]

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Reactant of Route 2
Fenoxaprop

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